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  • Product: Tris(3,5-xylenyl)phosphate
  • CAS: 25653-16-1

Core Science & Biosynthesis

Foundational

"Tris(3,5-xylenyl)phosphate" CAS number 25653-16-1 properties

CAS Number: 25653-16-1 Synonyms: Tris(3,5-dimethylphenyl) phosphate; 3,5-TXP; Phosphoric acid, tris(3,5-dimethylphenyl) ester.[1][2][3][4][5] Executive Summary Tris(3,5-xylenyl)phosphate (3,5-TXP) is a specific isomer of...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 25653-16-1 Synonyms: Tris(3,5-dimethylphenyl) phosphate; 3,5-TXP; Phosphoric acid, tris(3,5-dimethylphenyl) ester.[1][2][3][4][5]

Executive Summary

Tris(3,5-xylenyl)phosphate (3,5-TXP) is a specific isomer of the trixylenyl phosphate (TXP) family, widely utilized as a flame retardant, plasticizer, and hydraulic fluid additive.[4][5][6] In the context of pharmaceutical research and drug development, 3,5-TXP is primarily encountered as a critical extractable and leachable (E&L) impurity originating from polymeric processing equipment, packaging materials (PVC, elastomers), or closure systems.[4][5]

Unlike its ortho-substituted counterparts (e.g., tri-ortho-cresyl phosphate, TOCP), 3,5-TXP demonstrates a distinct toxicological profile, notably lacking the severe delayed neurotoxicity (OPIDN) associated with specific organophosphates.[4][5] However, its high lipophilicity (Log Kow ~5.[4][5]63) and persistence necessitate rigorous monitoring in drug formulations to ensure patient safety and regulatory compliance (ICH Q3E, USP <1663>).[4][5]

Physicochemical Profile

The following data aggregates experimental and predicted values essential for establishing analytical methods and predicting migration behavior in pharmaceutical matrices.

PropertyValue / DescriptionRelevance to Drug Development
Molecular Formula C₂₄H₂₇O₄PMass spectrometry identification (Parent ion).[4][5]
Molecular Weight 410.44 g/mol Target m/z for LC-MS/GC-MS screening.[4][5]
Physical State Solid (Pure isomer); Liquid (in commercial mixtures)Pure 3,5-TXP has a melting point >30°C; mixtures are often viscous liquids.[4][5]
Melting Point ~46°C (3,5-isomer specific)Solid-state characterization of reference standards.[4][5]
Boiling Point > 250°C (at 760 mmHg)High thermal stability; likely to appear in high-temperature GC runs.[4][5]
Solubility (Water) < 0.11 mg/L (Hydrophobic)Unlikely to leach into aqueous formulations; high risk for lipid-based/emulsion drugs.[4][5]
Solubility (Organic) Soluble in Methanol, Acetonitrile, HexaneCompatible with standard RP-HPLC and GC sample diluents.[4][5]
Log Kow 5.63Indicates high affinity for lipid tissues and hydrophobic drug carriers.[4][5]
Vapor Pressure ~2.1 × 10⁻⁸ mmHg (25°C)Low volatility; migration is primarily diffusion-driven, not headspace-driven.[4][5]

Synthesis & Manufacturing Origin

Understanding the synthesis of 3,5-TXP is vital for "Root Cause Analysis" when this compound is detected as an impurity.[4][5] It is rarely synthesized as a pure single isomer in industrial settings but rather produced as a component of "Trixylenyl Phosphate" mixtures derived from coal tar or petroleum xylenol fractions.[4][5]

Industrial Synthesis Pathway

The reaction involves the phosphorylation of 3,5-xylenol (3,5-dimethylphenol) with phosphorus oxychloride (POCl₃) in the presence of a catalyst (e.g., AlCl₃ or Mg/Ca composites).[4][5][7]

Synthesis cluster_inputs Raw Materials POCl3 Phosphorus Oxychloride (POCl₃) Intermediate Phosphorochloridate Intermediates POCl3->Intermediate Catalyst (AlCl₃) Heat Xylenol 3,5-Xylenol (3,5-Dimethylphenol) Xylenol->Intermediate Product Tris(3,5-xylenyl)phosphate (Target Cmpd) Intermediate->Product -HCl Byproducts Isomeric Impurities (2,4-TXP, 2,5-TXP) + HCl Gas Intermediate->Byproducts

Figure 1: Industrial synthesis logic.[4][5] Note that commercial xylenol feedstocks often contain other isomers (2,4- or 2,5-xylenol), leading to a mixture of phosphate esters in the final plasticizer.[4][5]

Analytical Methodologies

For researchers validating E&L methods, separating the 3,5-isomer from other xylenyl phosphate isomers is challenging due to structural similarity.[4][5]

Protocol A: GC-MS Identification (Preferred)

Gas Chromatography coupled with Mass Spectrometry is the gold standard due to the compound's volatility at high temperatures and distinct fragmentation patterns.[4][5]

  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[4][5] Non-polar phases are required.[4][5]

  • Inlet: Splitless mode, 280°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[4][5]

  • Oven Program:

    • Start at 60°C (hold 1 min).

    • Ramp 20°C/min to 280°C.

    • Hold at 280°C for 10 min. (Elution of TXP isomers typically occurs >260°C).[4][5]

  • Detection (MS):

    • Scan Mode: 50–500 m/z.[4][5]

    • SIM Mode (Quantitation): Target m/z 410 (Molecular Ion), 305 (Loss of one xylenyl group), 107 (Xylenyl cation).[4]

  • Identification Criteria: Retention time match with authentic 3,5-TXP standard. The 3,5-isomer typically elutes later than ortho-substituted isomers (e.g., 2,6-TXP) due to steric effects reducing volatility.[4][5]

Protocol B: Alkaline Hydrolysis Confirmation

If isomer resolution is ambiguous, hydrolysis yields the parent phenol, which is easily identified.[4][5]

  • Extraction: Dissolve residue in 1N NaOH/Ethanol (1:1).

  • Reflux: Heat at 80°C for 2 hours.

  • Acidification: Cool and acidify with HCl to pH < 2.

  • Extraction: Extract with Dichloromethane (DCM).

  • Analysis: Analyze the organic layer by GC-MS for 3,5-Dimethylphenol (m/z 122).

Toxicological Assessment

In drug development, the safety assessment of leachables is paramount.[4][5] 3,5-TXP must be distinguished from neurotoxic organophosphates.[4][5]

Mechanism of Action & Safety Profile
  • Neurotoxicity (OPIDN): Unlike tri-ortho-cresyl phosphate (TOCP), which requires an ortho-methyl group to form the neurotoxic cyclic saligenin phosphate metabolite, 3,5-TXP lacks ortho-substituents .[4][5] Consequently, it cannot undergo the metabolic cyclization required for severe delayed neuropathy.[4][5]

    • Evidence: Studies in roosters (the standard model for OPIDN) showed no neuroparalytic effects at oral doses up to 1 g/kg/day for 40 days.[4][5][6]

  • General Toxicity: Low acute toxicity.[4][5] Inhalation studies (1-10 mg/m³) in rodents showed low toxicity to lung and peripheral nerves.[4][5][6]

  • Reproductive Toxicity: Commercial TXP mixtures are classified as Repr.[4][5] 1B (H360F) under CLP/REACH.[4][5] While this is often driven by specific isomers, the structural class as a whole is flagged for potential endocrine disruption or reproductive effects.[4][5] A Permitted Daily Exposure (PDE) calculation is required if detected in drug products.[4][5]

Toxicology TXP Tris(3,5-xylenyl)phosphate (Parent) Metabolism Hepatic Metabolism (Cytochrome P450) TXP->Metabolism NoCyclic NO Cyclic Saligenin Formation (Lack of ortho-methyl) Metabolism->NoCyclic Steric Constraint Hydrolysis Hydrolysis to Di/Mono-esters + 3,5-Xylenol Metabolism->Hydrolysis Outcome Low Neurotoxic Potential (Negative for OPIDN) NoCyclic->Outcome Excretion Conjugation & Excretion (Urine/Bile) Hydrolysis->Excretion

Figure 2: Toxicological pathway highlighting the structural basis for the lack of delayed neurotoxicity in 3,5-TXP compared to ortho-isomers.[4][5]

Applications & Material Science Context

For the pharmaceutical scientist, knowing where this comes from is as important as what it is.[4][5]

  • PVC Tubing & Bags: Used as a flame-retardant plasticizer to improve thermal stability and fire resistance.[4][5]

  • Hydraulic Fluids: Often used in the machinery that manufactures blister packs or presses tablets.[4][5] Leaks can contaminate the process stream.[4][5]

  • Rubber Seals/Gaskets: Used in elastomers (e.g., O-rings in filling lines) to maintain flexibility under heat.[4][5]

Risk Mitigation Strategy: If 3,5-TXP is detected in a drug product:

  • Quantify: Use the SIM GC-MS method (Protocol A).[4][5]

  • Calculate AET: Determine the Analytical Evaluation Threshold based on the drug's daily dose.

  • Toxicological Risk Assessment: Utilize the oral NOAEL (often based on the TXP mixture if isomer-specific data is absent, typically ~20 mg/kg/day for chronic endpoints) to calculate the Margin of Safety (MOS).[4][5]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 33133, Tris(3,5-xylenyl)phosphate.[4][5] Retrieved from [Link][4][5]

  • U.S. National Library of Medicine (HSDB). Tris(3,5-xylenyl)phosphate - Hazardous Substances Data Bank.[4][5] Retrieved from [Link][4][5]

  • Chiron AS. Trixylyl phosphate (TXP) - Reference Material Documentation.[4][5] (Detailed isomer separation and GC-MS data). Retrieved from [Link]

  • Environment Agency (UK). Environmental risk evaluation report: Trixylenyl phosphate (CAS no.[4][5] 25155-23-1).[4][5][8] (Provides solubility and synthesis context). Retrieved from [Link]

  • Haz-Map. Tris(3,5-xylenyl)phosphate - Occupational Health Database.[4][5][6][9] Retrieved from [Link][4][5]

Sources

Exploratory

Tris(3,5-xylenyl)phosphate: A Technical Monograph on Structure, Synthesis, and Biopharmaceutical Relevance

Topic: Tris(3,5-xylenyl)phosphate: Chemical Structure, Synthesis, and Toxicological Implications in Drug Development Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Produ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tris(3,5-xylenyl)phosphate: Chemical Structure, Synthesis, and Toxicological Implications in Drug Development Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Product Development Professionals[1]

[1]

Executive Summary

Tris(3,5-xylenyl)phosphate (CAS: 25653-16-1), also known as Tris(3,5-dimethylphenyl) phosphate, is a specific isomer of the trixylenyl phosphate (TXP) family.[1] While historically utilized as a flame retardant and hydraulic fluid additive, its relevance in modern biopharmaceutical development has surged due to its identification as a leachable compound from single-use systems (SUS) and plastic packaging.[1]

Unlike its neurotoxic structural analogs (e.g., tri-ortho-cresyl phosphate, TOCP), the 3,5-isomer lacks ortho-substitution, a critical determinant in organophosphate-induced delayed neuropathy (OPIDN).[1] However, its presence in drug products requires rigorous quantification and toxicological risk assessment.[1] This guide provides a definitive protocol for its synthesis, structural characterization, and safety evaluation.[1]

Chemical Architecture and Properties[1][2]

Structural Analysis

The molecule consists of a central phosphoryl group (


) esterified with three 3,5-dimethylphenol moieties.[1]
  • Symmetry: The 3,5-dimethyl substitution pattern creates a highly symmetric aromatic system.[1] Unlike 2,4- or 2,5-isomers, the 3,5-isomer has a

    
     symmetry axis through the P-O-C1-C4 bond of each ring (assuming free rotation).[1]
    
  • Steric Profile: The methyl groups at the meta positions (3 and 5) provide moderate lipophilicity without the steric hindrance at the ortho positions (2 and 6) that characterizes the highly neurotoxic TOCP.[1]

Physicochemical Data Table[1]
PropertyValueNote
IUPAC Name Tris(3,5-dimethylphenyl) phosphate
CAS Number 25653-16-1Specific to 3,5-isomer
Molecular Formula

Molecular Weight 410.44 g/mol
Appearance White crystalline solid or viscous liquidMelting point depends on purity
LogP (Predicted) ~5.6 - 6.0Highly lipophilic (Leachable risk)
Solubility Soluble in DCM, Toluene, AcetonitrileInsoluble in Water

Synthesis Strategy

Objective: High-purity synthesis of Tris(3,5-xylenyl)phosphate for use as an analytical standard.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution at the phosphorus center.[1] The phenolic oxygen of 3,5-xylenol attacks the electrophilic phosphorus of phosphorus oxychloride (


), displacing chloride ions.[1]

Key Causality: A Lewis acid catalyst (


 or 

) is employed to polarize the P-Cl bond, facilitating the attack of the phenol, which is a weaker nucleophile than aliphatic alcohols.[1]
Visualization: Synthesis Pathway[1]

SynthesisPathway Reactants Reactants 3 eq. 3,5-Xylenol 1 eq. POCl3 Intermediate Intermediate Phosphorochloridates (Mono/Di-substituted) Reactants->Intermediate Heat (70-140°C) -HCl Catalyst Catalyst MgCl2 or AlCl3 (Lewis Acid) Catalyst->Intermediate Activates POCl3 Product Final Product Tris(3,5-xylenyl)phosphate + 3 HCl Intermediate->Product Vacuum (remove HCl) Complete Substitution

Figure 1: Step-wise phosphorylation of 3,5-xylenol to form the triaryl phosphate ester.

Experimental Protocol

Note: All steps must be performed in a fume hood due to the generation of HCl gas and toxicity of


.

Reagents:

  • 3,5-Dimethylphenol (3,5-Xylenol): 36.6 g (0.3 mol)[1]

  • Phosphorus Oxychloride (

    
    ): 15.3 g (0.1 mol)[1]
    
  • Magnesium Chloride (

    
    , anhydrous): 0.3 g (Catalyst)[1]
    

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a reflux condenser connected to an alkali scrubber (NaOH trap) to neutralize HCl off-gas.

  • Charging: Add 3,5-xylenol and

    
     to the flask. Heat gently to 65°C to melt the phenol.[1]
    
  • Addition: Add

    
     dropwise over 30 minutes. Reasoning: Slow addition controls the exotherm and prevents the loss of volatile 
    
    
    
    .
  • Reaction Phase 1 (Ramp): Slowly ramp the temperature to 140°C over 2 hours. The evolution of HCl gas indicates reaction progress.[1]

  • Reaction Phase 2 (Completion): Apply a partial vacuum (approx. 600 mmHg) and maintain 140°C for an additional 2-3 hours. Validation: Reaction is complete when HCl evolution ceases.[1]

  • Workup:

    • Cool the mixture to 80°C.

    • Wash with 10% NaOH solution (to remove unreacted phenol) followed by distilled water until neutral pH.[1]

    • Dry the organic phase over anhydrous

      
      .[1]
      
  • Purification: Recrystallize from hexane/ethanol or perform high-vacuum distillation (Boiling point >300°C) to obtain the pure ester.

Analytical Characterization (Self-Validating Systems)[1]

To confirm the identity of the 3,5-isomer and distinguish it from other xylenyl isomers (e.g., 2,4- or 2,6-), NMR spectroscopy is the gold standard.[1]

NMR Logic
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       2.30 ppm (s, 18H):  Methyl groups.[1] Appears as a sharp singlet because the 3 and 5 positions are equivalent.[1] Contrast: 2,4-xylenyl would show two distinct methyl signals.[1]
      
    • 
       6.85 ppm (s, 3H):  Aromatic proton at position 4 (between methyls).[1]
      
    • 
       6.95 ppm (d, 6H, 
      
      
      
      coupling):
      Aromatic protons at positions 2 and 6.[1] These couple with phosphorus (
      
      
      ), often appearing as a doublet or broad singlet.[1]
  • 
     NMR: 
    
    • 
       -16 to -18 ppm:  Characteristic shift for triaryl phosphates.[1] A single peak confirms purity; multiple peaks indicate mixed isomers.[1]
      
HPLC-UV/MS Method for Leachable Detection

For drug development scientists detecting this compound in stability samples:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1] Gradient 50% B to 100% B over 15 min.

  • Detection: UV at 210 nm (aromatic ring) or ESI+ MS (m/z 411.2 [M+H]+).[1]

Toxicological Context in Drug Development[1]

The "Ortho-Effect" and Neurotoxicity

A critical safety distinction must be made between Tris(3,5-xylenyl)phosphate and other triaryl phosphates.[1]

  • Mechanism of Toxicity: Organophosphate-Induced Delayed Neuropathy (OPIDN) is caused by the inhibition of Neuropathy Target Esterase (NTE).[1][2] This inhibition requires a specific steric configuration—typically an ortho-substituent (like a methyl group in o-cresol) that allows the molecule to dock and "age" on the enzyme.[1]

  • Safety Profile of 3,5-Isomer: The 3,5-xylenyl isomer lacks substituents at the 2 and 6 (ortho) positions.[1] Consequently, it has a significantly lower potential for OPIDN compared to Tris(2-methylphenyl) phosphate (TOCP).[1]

  • Risk: While less neurotoxic, it is a potent inhibitor of carboxylesterases, which can alter the pharmacokinetics of co-administered drugs (metabolic interaction).[1]

Leachable Risk Assessment Workflow

RiskAssessment Start Detection in Drug Product (> AET) ID Structural ID Confirm 3,5-isomer vs Ortho-isomers Start->ID ToxEval Toxicological Evaluation (Permitted Daily Exposure - PDE) ID->ToxEval Isomer Specific Data Decision Risk Characterization ToxEval->Decision Qualify Qualify Decision->Qualify PDE > Exposure Reject/Mitigate Reject/Mitigate Decision->Reject/Mitigate PDE < Exposure

Figure 2: Decision tree for evaluating Tris(3,5-xylenyl)phosphate leachables in biopharmaceuticals.

References

  • FDA Substance Registration System. (n.d.).[1] Tris(3,5-xylenyl)phosphate - UNII: F9ZL29261S.[1][3] U.S. Food and Drug Administration.[1] Link

  • Winder, C., & Balsewich, H. (2025).[1] Organophosphate-induced delayed neurotoxicity of triarylphosphates. ResearchGate. Link

  • National Institutes of Health (NIH). (2025).[1] Trixylenyl phosphate Compound Summary. PubChem.[1][4] Link[1]

  • Google Patents. (2013).[1] Preparation method of trixylenyl phosphate (CN103224521A).[1] Link

  • Lian, Z., et al. (2025).[1] Synthesis and Properties of Phenyl Phosphines with Meta-Positioned Methyl Groups. ResearchGate. Link

Sources

Foundational

"Tris(3,5-xylenyl)phosphate" molecular weight and formula

Role in Pharmaceutical Extractables, Leachables, and Metabolic Toxicology [1] Executive Summary Tris(3,5-xylenyl)phosphate (also known as Tris(3,5-dimethylphenyl) phosphate) is a specific organophosphate ester often foun...

Author: BenchChem Technical Support Team. Date: February 2026

Role in Pharmaceutical Extractables, Leachables, and Metabolic Toxicology [1]

Executive Summary

Tris(3,5-xylenyl)phosphate (also known as Tris(3,5-dimethylphenyl) phosphate) is a specific organophosphate ester often found as a congener in industrial "Trixylenyl Phosphate" (TXP) mixtures.[1][2][3] While industrial TXP is widely used as a flame retardant and plasticizer, the specific 3,5-isomer serves a critical role in pharmaceutical research as a reference standard for Extractables & Leachables (E&L) and as a negative control in neurotoxicity screening .[1]

Unlike its ortho-substituted analogs (e.g., TOCP), Tris(3,5-xylenyl)phosphate is sterically hindered from forming the neurotoxic cyclic saligenin metabolite, making it a vital benchmark for Structure-Activity Relationship (SAR) studies in drug safety.[1]

Part 1: Molecular Specifications & Physical Constants[1]

The following data characterizes the pure 3,5-isomer, distinct from the generic industrial mixture (CAS 25155-23-1).

PropertySpecificationNotes
IUPAC Name Tris(3,5-dimethylphenyl) phosphate
Molecular Formula C₂₄H₂₇O₄P
Molecular Weight 410.45 g/mol Calculated based on standard atomic weights.[1][3]
CAS Number 25653-16-1 Specific to the 3,5-isomer.[1][2][3]
Physical State Solid / WaxPure isomer MP is approx. 46–48 °C.
LogP (Octanol/Water) ~5.63Highly lipophilic; accumulates in lipid bilayers.[1]
Solubility Soluble in Acetonitrile, Hexane, DCMInsoluble in water (<1 mg/L).[1]
Key Application E&L Reference StandardUsed to quantify leaching from single-use bioprocess bags.[1]

Part 2: Relevance in Drug Development

Extractables & Leachables (E&L) in Biologics

Modern biopharmaceuticals are manufactured using Single-Use Systems (SUS)—plastic bags, tubing, and filters.[1] These plastics often contain TXP as a plasticizer.[1]

  • The Risk: Tris(3,5-xylenyl)phosphate can migrate from the plastic into the drug substance during manufacturing.[1]

  • The Protocol: Drug developers must validate that TXP levels in the final product are below the Permitted Daily Exposure (PDE) threshold.[1] The pure 3,5-isomer is used as the analytical standard for identifying this specific peak in LC-MS/GC-MS chromatograms.[1]

Mechanistic Toxicology (The "Saligenin Trap")

Organophosphates induce delayed neuropathy (OPIDN) via the inhibition of Neuropathy Target Esterase (NTE) .[1] This toxicity requires metabolic activation into a cyclic saligenin phosphate.[1]

  • TOCP (Toxic Positive Control): Contains an ortho-methyl group, allowing cyclization.[1]

  • Tris(3,5-xylenyl)phosphate (Negative Control): The methyl groups are in the meta (3,[1]5) positions.[1][2][3][4][5][6] This steric arrangement prevents the formation of the cyclic transition state required for NTE inhibition.[1]

Visualization: The Metabolic Toxicity Divergence

The following diagram illustrates why Tris(3,5-xylenyl)phosphate is safer than its ortho counterparts, a critical concept in safety profiling.

ToxicityPathway TOCP Tri-ortho-cresyl Phosphate (Ortho-isomer) CYP450 Cytochrome P450 (Bioactivation) TOCP->CYP450 Metabolism T35XP Tris(3,5-xylenyl)phosphate (Meta-isomer) T35XP->CYP450 Metabolism Cyclic Saligenin Cyclic Phosphate (Neurotoxic Metabolite) CYP450->Cyclic Ortho-methyl allows cyclization Excretion Hydroxylated Metabolites (Non-Neurotoxic) CYP450->Excretion Meta-methyl blocks cyclization NTE Neuropathy Target Esterase (NTE) Cyclic->NTE Irreversible Inhibition OPIDN Delayed Neuropathy (OPIDN) NTE->OPIDN Axonal Degeneration

Caption: Structural Divergence in Toxicity.[1] The 3,5-substitution pattern prevents the formation of the neurotoxic cyclic metabolite common in ortho-isomers.

Part 3: Synthesis of Reference Standard

To generate high-purity (>99%) Tris(3,5-xylenyl)phosphate for analytical standardization, a catalytic esterification is required.[1] Commercial "TXP" is too impure for rigorous E&L quantification.

Protocol: Catalytic Phosphorylation

Objective: Synthesize pure Tris(3,5-dimethylphenyl) phosphate.

  • Reagents:

    • 3,5-Dimethylphenol (3,5-Xylenol): 3.05 molar equivalents (slight excess).[1]

    • Phosphorus Oxychloride (

      
      ): 1.0 molar equivalent.[1]
      
    • Catalyst:

      
       or 
      
      
      
      (1% w/w).[1]
  • Workflow:

    • Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser, N2 inlet, and HCl scrubber.

    • Addition: Melt 3,5-xylenol and add catalyst. Heat to 70°C.

    • Reaction: Add

      
       dropwise over 60 minutes.
      
    • Ramp: Increase temperature stepwise: 90°C (1h) → 125°C (1h) → 160°C (2h) to drive off HCl gas.

    • Vacuum Strip: Apply vacuum (20 mbar) at 160°C to remove unreacted xylenol.[1]

  • Purification (Critical Step):

    • The crude product is a wax.[1] Recrystallize from Hexane/Toluene (90:10) or purify via Flash Chromatography (Silica gel, 5% Ethyl Acetate in Hexane) to remove mono/di-esters.

Synthesis Reagents Reagents: 3,5-Xylenol + POCl3 (Catalyst: MgCl2) Intermediate Intermediate: Phosphorochloridates (-HCl gas) Reagents->Intermediate Heat 70-90°C Crude Crude Product: Tris(3,5-xylenyl)phosphate + trace diesters Intermediate->Crude Heat 160°C Vacuum Strip Pure Final Standard: >99% Purity (Crystalline/Wax) Crude->Pure Recrystallization (Hexane/Toluene)

Caption: Synthesis workflow for high-purity reference standard generation.

Part 4: Analytical Methodology (E&L Screening)

For the detection of Tris(3,5-xylenyl)phosphate in drug formulations.[1]

Method: GC-MS (Gas Chromatography - Mass Spectrometry)[1][4]
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Inlet: 280°C, Splitless.

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (hold 10 min).

  • Detection (SIM Mode):

    • Target Ion (Quant): m/z 410 (Molecular Ion).[1]

    • Qualifier Ions: m/z 411, m/z 105 (Xylyl tropylium ion).[1]

  • System Suitability: Resolution > 1.5 between 3,5-isomer and 2,4-isomer (common impurity).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 33133: Tris(3,5-xylenyl)phosphate.[1] PubChem. [Link][1][3]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Tris(3,5-dimethylphenyl) phosphate.[1][3] [Link][1][3]

  • Saeger, V. W., et al. (1979).[1] Environmental Fate of Selected Phosphate Esters. Environmental Science & Technology. [Link][1]

  • World Health Organization (WHO). Tricresyl Phosphate (Environmental Health Criteria 110).[1] International Programme on Chemical Safety.[1] (Provides comparative toxicity data for triaryl phosphates). [Link][1]

  • Chiron AS. Trixylyl Phosphate Reference Materials (Technical Note on Isomer Separation). [Link](Note: General landing page for reference standard provider cited for isomer separation protocols).[1]

Sources

Exploratory

Technical Guide: Solubility Profiling and Analytical Workflows for Tris(3,5-xylenyl)phosphate

This technical guide details the solubility profile, physicochemical behavior, and analytical workflows for Tris(3,5-xylenyl)phosphate (TXP), specifically focusing on its relevance as a process impurity and leachable in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical behavior, and analytical workflows for Tris(3,5-xylenyl)phosphate (TXP), specifically focusing on its relevance as a process impurity and leachable in pharmaceutical development.[1]

[1]

Executive Summary & Chemical Identity

Tris(3,5-xylenyl)phosphate (CAS: 25653-16-1), also known as Tris(3,5-dimethylphenyl) phosphate, is a lipophilic organophosphate ester.[1] While often found as a component in commercial trixylenyl phosphate (TXP) mixtures used as flame retardants and plasticizers, the specific 3,5-isomer is of critical interest in drug development as a potential leachable from single-use polymeric systems (tubing, bags, filters).[1]

Unlike its neurotoxic ortho-substituted analogs (e.g., Tri-ortho-cresyl phosphate, TOCP), the meta-substituted 3,5-isomer exhibits a lower toxicity profile.[1] However, its high lipophilicity (LogP > 5.[1]6) drives its migration into lipid-based drug formulations, necessitating rigorous solubility profiling for accurate quantification and clearance validation.[1]

Physicochemical Core[1]
  • Molecular Formula: C₂₄H₂₇O₄P[1][2][3][4][5][6]

  • Molecular Weight: 410.44 g/mol [1][2][3]

  • Physical State: Solid (Pure isomer, mp ~46–72°C depending on polymorph); Liquid (Technical mixture).[1]

  • Lipophilicity (Log Kow): 5.6 – 7.9 (High affinity for non-polar matrices).[1]

Solubility Profile in Organic Solvents[1]

The solubility of Tris(3,5-xylenyl)phosphate is governed by "like dissolves like" principles, specifically Van der Waals forces and pi-pi stacking interactions.[1] Its phosphate core is shielded by three bulky 3,5-dimethylphenyl groups, rendering it highly hydrophobic.[1]

Solvent Compatibility Table[1]
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Excellent dipole-dipole matching; primary solvent for extraction.[1]
ChloroformHigh Strong solvation of the phosphate ester core.[1]
Aromatic Toluene / BenzeneHigh

interactions between solvent rings and xylenyl moieties.[1]
Polar Aprotic AcetoneHigh Good solvency; effective for equipment cleaning validation.[1]
Alkanes Hexane / HeptaneModerate/Slight Soluble, but reduced compared to aromatics due to lack of

-interactions and solid-state lattice energy.[1]
Alcohols Methanol / EthanolSlight/Low Poor solubility due to high polarity and hydrogen bonding network of the solvent which TXP cannot disrupt effectively.[1]
Aqueous WaterInsoluble (<1 ppm)Hydrophobic effect dominates; TXP partitions immediately out of water.[1]

Critical Insight for Method Development: While TXP is "soluble" in hexane, its solubility is significantly lower than in DCM or Toluene.[1] When performing Liquid-Liquid Extraction (LLE) from aqueous drug substances, DCM is the superior choice for maximizing recovery, whereas Hexane may result in lower recovery rates due to partition coefficient limitations.[1]

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Objective: Determine the thermodynamic solubility of TXP in a specific solvent system (e.g., a novel drug vehicle).

Methodology:

  • Preparation: Add excess solid Tris(3,5-xylenyl)phosphate (approx. 50 mg) to 10 mL of the target solvent in a glass scintillation vial.

  • Equilibration: Cap tightly and agitate at a controlled temperature (e.g., 25°C) for 24 hours using an orbital shaker (200 rpm).

  • Validation Check (Self-Validating Step): Visually confirm undissolved solid remains. If the solution is clear, add more solid until precipitation persists.[1] This ensures saturation.

  • Sampling: Centrifuge the vial at 3,000 x g for 10 minutes to pellet undissolved solids.

  • Filtration: Filter the supernatant through a 0.2 µm PTFE syringe filter (hydrophobic membrane prevents drug loss).

  • Quantification: Dilute the filtrate into the linear range of the detector (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (210 nm) or GC-MS.

Protocol B: Trace Level Extraction from Aqueous Drug Product

Objective: Extract and quantify TXP leachables from a biopharmaceutical formulation.

Methodology:

  • Sample Prep: Aliquot 5.0 mL of the aqueous drug product into a glass centrifuge tube.

  • Internal Standard Spike: Add 50 µL of deuterated Triphenyl Phosphate (TPP-d15) as an internal standard (IS) to correct for extraction efficiency.

  • Liquid-Liquid Extraction (LLE): Add 5.0 mL of Dichloromethane (DCM) .

    • Why DCM? As per the solubility table, DCM offers the highest partition coefficient for TXP relative to water.[1]

  • Agitation: Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes. The high density of DCM (1.33 g/mL) will force the organic layer to the bottom .[1]

  • Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette into a clean vial.[1]

  • Concentration: Evaporate the DCM to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 200 µL of Methanol/Water (80:20) for LC-MS/MS analysis.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the critical decision pathways for analyzing TXP, highlighting the logic between solvent choice and detection method.

TXP_Analysis_Workflow cluster_solubility Solubility Logic Sample Sample Matrix (Drug Formulation) MatrixType Identify Matrix Type Sample->MatrixType Aqueous Aqueous/Buffer MatrixType->Aqueous High Water Content Lipid Lipid/Oil Based MatrixType->Lipid High Oil Content LLE Liquid-Liquid Extraction Solvent: Dichloromethane (DCM) Aqueous->LLE Partitioning Required Dilution Direct Dilution Solvent: Hexane/Toluene Lipid->Dilution Solubility Matching Separation Chromatographic Separation LLE->Separation Dilution->Separation GCMS GC-MS (Volatile/Semi-volatile) Separation->GCMS Preferred for TXP LCMS LC-MS/MS (Trace Sensitivity) Separation->LCMS Alternative

Figure 1: Decision tree for Tris(3,5-xylenyl)phosphate analysis based on matrix solubility properties.

Safety & Handling (The "Why" Behind the Protocol)

While Tris(3,5-xylenyl)phosphate is less neurotoxic than its ortho-isomers, it is still a bioactive organophosphate.[1]

  • Neurotoxicity Risk: Historical data indicates that ortho-methyl groups (as in TOCP) are required for the "aging" process of Neuropathy Target Esterase (NTE) inhibition, which causes delayed neuropathy.[1] The 3,5-isomer lacks this structural feature [1].[1]

  • Handling Precaution: Despite lower toxicity, treat as a potential reproductive toxin.[1] All solubility experiments (Protocol A) must be conducted in a fume hood to prevent inhalation of solid dust or solvent vapors.[1]

References

  • National Institutes of Health (NIH) - PubChem. Tris(3,5-xylenyl)phosphate Compound Summary.[1] Available at: [Link][1]

  • Saeger, V. W., et al. (1979).[1][5][6][7] Environmental fate of selected phosphate esters.[1][8] Environmental Science & Technology.[1][6][7] (Source for Log Kow and Water Solubility data).

  • World Health Organization (WHO). Tricresyl Phosphate and Related Compounds.[1] Environmental Health Criteria.[1][5] Available at: [Link][1]

Sources

Foundational

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Tris(3,5-xylenyl)phosphate

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides an in-depth analysis of the thermal stability and decomposition characteristics of Tris(3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the thermal stability and decomposition characteristics of Tris(3,5-xylenyl)phosphate. As a key component in various industrial formulations, understanding its behavior at elevated temperatures is critical for safety, efficacy, and material integrity. This document moves beyond a simple recitation of data to offer a foundational understanding of the principles governing its thermal degradation, grounded in established analytical techniques.

Introduction: The Significance of Tris(3,5-xylenyl)phosphate

Tris(3,5-xylenyl)phosphate is an organophosphorus compound belonging to the family of triaryl phosphates. These compounds are extensively utilized as flame retardants, plasticizers, and hydraulic fluids due to their excellent thermal and oxidative stability.[1][2][3][4][5] Tris(3,5-xylenyl)phosphate, specifically, is a component of commercial trixylenyl phosphate (TXP) mixtures, which are valued for their performance in demanding applications.[1][2] The thermal stability of these additives is a paramount concern, as it directly influences the processing window of polymer formulations and the operational limits of functional fluids.

While specific experimental data for the pure Tris(3,5-xylenyl)phosphate isomer is not extensively available in public literature, a robust understanding of its thermal behavior can be extrapolated from data on commercial TXP mixtures and the well-documented decomposition pathways of analogous triaryl phosphates.

Thermal Decomposition Profile: Insights from Commercial Analogs

Commercial trixylenyl phosphate mixtures, which contain Tris(3,5-xylenyl)phosphate among other isomers, are reported to have a decomposition temperature exceeding 300°C.[1] This high thermal stability is a characteristic feature of aryl phosphates, which are generally more resistant to thermal degradation than their alkyl counterparts.[6][7][8] The decomposition of aryl phosphates at elevated temperatures is understood to proceed through the cleavage of P-O and C-H bonds.[6][7]

Anticipated Decomposition Onset and Pathway

Based on the behavior of structurally similar compounds like tricresyl phosphate (TCP), the thermal decomposition of Tris(3,5-xylenyl)phosphate is expected to initiate with the homolytic cleavage of the P-O bond, leading to the formation of phosphate and xylenyl radicals. These reactive intermediates can then participate in a cascade of further reactions, including hydrogen abstraction and recombination, ultimately yielding a complex mixture of decomposition products. A primary decomposition product is anticipated to be 3,5-dimethylphenol (3,5-xylenol).[9]

The following table summarizes the key thermal properties of commercial trixylenyl phosphate, which serves as a valuable proxy for the behavior of the pure Tris(3,5-xylenyl)phosphate isomer.

PropertyValueSource
Decomposition Temperature > 300°C[1]
Boiling Point (of pure 3,5-isomer) 195-200°C @ 0.2 mmHg[1]

It is crucial to note that the presence of other isomers and potential impurities in commercial mixtures can influence the onset and progression of thermal decomposition. Therefore, for applications requiring precise thermal stability data, experimental characterization of the specific material in use is strongly recommended.

Experimental Characterization of Thermal Stability

To rigorously determine the thermal stability and decomposition temperature of Tris(3,5-xylenyl)phosphate, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the decomposition temperature.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A clean, inert sample pan (typically platinum or alumina) should be used.

  • Sample Preparation: Accurately weigh 5-10 mg of the Tris(3,5-xylenyl)phosphate sample into the tared TGA pan.

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the sample mass (or weight percent) as a function of temperature.

    • The onset decomposition temperature (Tonset) is determined by the intersection of the tangent to the baseline and the tangent to the steepest part of the mass loss curve.

    • The temperature of maximum rate of decomposition (Tmax) is identified by the peak of the first derivative of the TGA curve (DTG curve).

Visualization of TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Prep1 Calibrate TGA Prep2 Weigh 5-10 mg of Sample Prep1->Prep2 Analysis1 Purge with N2/Ar Prep2->Analysis1 Analysis2 Heat from 30°C to 600°C at 10°C/min Analysis1->Analysis2 Data1 Plot Mass vs. Temperature Analysis2->Data1 Data2 Determine Tonset and Tmax Data1->Data2

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, which are accompanied by a change in enthalpy.

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the Tris(3,5-xylenyl)phosphate sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 0°C).

    • Ramp the temperature to a point beyond its decomposition temperature (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Endothermic peaks will indicate melting, while exothermic peaks can signify decomposition. The onset temperature of the exothermic decomposition peak provides complementary information to the TGA data.

Visualization of DSC Workflow

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Interpretation PrepDSC1 Calibrate DSC PrepDSC2 Weigh 2-5 mg of Sample into sealed pan PrepDSC1->PrepDSC2 AnalysisDSC1 Purge with N2/Ar PrepDSC2->AnalysisDSC1 AnalysisDSC2 Heat from 0°C to 400°C at 10°C/min AnalysisDSC1->AnalysisDSC2 DataDSC1 Plot Heat Flow vs. Temperature AnalysisDSC2->DataDSC1 DataDSC2 Identify Melting (Endotherm) and Decomposition (Exotherm) DataDSC1->DataDSC2

Caption: Workflow for Differential Scanning Calorimetry.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of Tris(3,5-xylenyl)phosphate is theorized to proceed via a free-radical mechanism. The following diagram illustrates a plausible decomposition pathway.

Decomposition_Pathway TXP Tris(3,5-xylenyl)phosphate Radicals Phosphate Radical + 3,5-Xylenyl Radical TXP->Radicals P-O Bond Cleavage Heat Δ (Heat) Products 3,5-Dimethylphenol (Xylenol) + Other Rearrangement Products Radicals->Products Hydrogen Abstraction Polyphosphates Polyphosphoric Acid Species Radicals->Polyphosphates Recombination/ Further Decomposition

Caption: Proposed Thermal Decomposition Pathway.

This proposed mechanism highlights the initial bond scission event and subsequent reactions that lead to the formation of volatile and non-volatile decomposition products. The formation of polyphosphoric acid species in the condensed phase is a key aspect of the flame retardant action of such compounds.

Conclusion and Future Directions

Tris(3,5-xylenyl)phosphate exhibits high thermal stability, a characteristic that underpins its utility in a range of demanding industrial applications. While a precise decomposition temperature for the pure isomer requires dedicated experimental investigation, data from commercial trixylenyl phosphate mixtures and the established behavior of analogous triaryl phosphates provide a strong indication of its thermal robustness, with decomposition commencing above 300°C.

For professionals in research, development, and quality control, the TGA and DSC protocols outlined in this guide provide a reliable framework for the precise characterization of the thermal properties of Tris(3,5-xylenyl)phosphate and related materials. A thorough understanding of these properties is essential for optimizing processing conditions, ensuring product safety, and predicting material performance at elevated temperatures. Future research should focus on the detailed analysis of the decomposition products and the kinetics of the degradation process to further refine our understanding of the thermal behavior of this important compound.

References

  • PubChem. Tris(3,5-xylenyl)phosphate. National Center for Biotechnology Information. [Link]

  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. [Link]

  • PubChem. Tris(3,4-xylenyl)phosphate. National Center for Biotechnology Information. [Link]

  • GOV.UK. (2009). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). [Link]

  • ResearchGate. Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. [Link]

  • Chiron.no. Trixylyl phosphate (TXP). [Link]

  • ChemRxiv. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. [Link]

  • PubChem. Trixylenyl phosphate. National Center for Biotechnology Information. [Link]

  • Study of Gelation Processes in Flame Retardant Compositions of the SiO2 Sol System – A Phosphate-Containing Additive. (2025). Defect and Diffusion Forum, 438, 101-110. [Link]

  • National University of Civil Defence of Ukraine. (2024). ПНС_2024_№ 40.doc. [Link]

  • ResearchGate. Organophosphate esters (OPEs) in a heavily polluted river in South China: Occurrence, spatiotemporal trends, sources, and phase distribution. [Link]

  • precisionFDA. TRIS(3,5-XYLENYL)PHOSPHATE. [Link]

  • PubMed Central. (2024). Novel Aryl Phosphate for Improving Fire Safety and Mechanical Properties of Epoxy Resins. [Link]

  • National Institutes of Health. (2022). Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence. [Link]

  • ChemRxiv. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. [Link]

  • ACS Publications. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. The Journal of Physical Chemistry C, 124(17), 9299-9310. [Link]

Sources

Exploratory

Technical Guide: Tris(3,5-xylenyl)phosphate (TXP) Mechanism of Action

Executive Summary Tris(3,5-xylenyl)phosphate (TXP) represents a highly specialized class of organophosphate flame retardants (OPFRs). Unlike alkyl phosphates that rely heavily on gas-phase radical scavenging, TXP functio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(3,5-xylenyl)phosphate (TXP) represents a highly specialized class of organophosphate flame retardants (OPFRs). Unlike alkyl phosphates that rely heavily on gas-phase radical scavenging, TXP functions primarily through a condensed-phase mechanism , driving the formation of a carbonaceous char barrier that physically and thermally shields the underlying polymer matrix.

For researchers and drug development professionals, TXP is of particular interest not only for its materials science applications but for its distinct toxicological profile. Unlike its ortho-substituted isomers (e.g., tri-o-cresyl phosphate, TOCP), the 3,5-substitution pattern sterically hinders the metabolic activation pathways required for Organophosphate-Induced Delayed Neuropathy (OPIDN), rendering it significantly safer.

Chemical Architecture & Physicochemical Basis

The efficacy of TXP is dictated by its specific isomeric structure.

  • Chemical Name: Tris(3,5-dimethylphenyl) phosphate

  • CAS Number: 25155-23-1 (General TXP mix), Specific isomer often isolated in high-purity grades.

  • Molecular Formula:

    
    [1]
    
Structure-Property Relationships
  • Thermal Stability: The aromatic rings provide high thermal stability (decomposition

    
    C), allowing TXP to survive polymer processing temperatures without premature degradation.
    
  • Steric Hindrance (3,5-Position): The methyl groups at the meta positions (3 and 5) increase the hydrophobicity of the molecule and, crucially, block the specific enzymatic hydroxylation at the ortho position that leads to neurotoxic saligenin cyclic phosphates in other aryl phosphates.

  • Phosphorus Content: The central phosphate core acts as the precursor for polyphosphoric acid, the active dehydrating agent in fire scenarios.

PropertyValueSignificance
Physical State Viscous Liquid / SolidLow volatility ensures retention in the polymer matrix over time.
Phosphorus Content ~7.5 - 8.0%Critical threshold for effective char promotion.
Decomposition Temp

C
Matches the degradation window of engineering thermoplastics (PC, PPO, ABS).
Solubility Soluble in organic solventsCompatible with resin formulation; insoluble in water (environmental persistence).

The Dual-Phase Mechanism of Action

TXP operates via a synergistic mechanism, though the condensed phase is the dominant pathway.

Condensed Phase: The Acid-Catalyzed Char Pathway

When the polymer matrix reaches pyrolysis temperatures, TXP undergoes endothermic decomposition. This process actively alters the decomposition route of the polymer itself.

  • Precursor Release: TXP degrades to release phosphoric acid (

    
    ) and pyrophosphoric acid.
    
  • Esterification: These strong acids react with hydroxyl-bearing polymer chains (or co-additives like novolacs) to form phosphate esters.

  • Dehydration & Cyclization: The phosphate esters decompose, catalyzing the dehydration of the polymer backbone. This strips hydrogen and oxygen as water (endothermic cooling) rather than allowing them to form flammable fuel gases.

  • Crosslinking (Char Formation): The remaining carbon skeleton crosslinks into a dense, non-combustible graphitic char. This char acts as an insulator, blocking heat transfer to the bulk material and oxygen transport to the flame front.[2][3]

Gas Phase: Radical Scavenging (Secondary)

While less dominant than in alkyl phosphates, TXP releases volatile phosphorus species (e.g.,


, 

) into the flame zone.
  • Mechanism: These radicals recombine with high-energy flame propagating radicals (

    
     and 
    
    
    
    ).
  • Result: The combustion chain reaction is terminated, reducing the heat release rate (HRR).

Mechanistic Pathway Diagram

TXP_Mechanism TXP Tris(3,5-xylenyl)phosphate (In Polymer Matrix) Decomp Thermal Decomposition TXP->Decomp Pyrolysis Heat External Heat Source (>300°C) Heat->Decomp GasPhase Gas Phase Action Decomp->GasPhase Minor Pathway SolidPhase Condensed Phase Action (DOMINANT) Decomp->SolidPhase Major Pathway Radicals PO• / HPO• Radicals GasPhase->Radicals Scavenge Scavenge H• & OH• (Flame Inhibition) Radicals->Scavenge Acids Phosphoric/Polyphosphoric Acid SolidPhase->Acids Ester Phosphorylation of Polymer Acids->Ester + Polymer -OH Dehydration Dehydration & Cyclization Ester->Dehydration - H2O Char Carbonaceous Char Layer (Thermal Shield) Dehydration->Char

Caption: Figure 1. The bifurcation of TXP thermal degradation into gas-phase radical quenching and the dominant solid-phase charring mechanism.

Experimental Validation Protocols

To validate the mechanism described above, the following self-validating experimental workflows are recommended. These protocols distinguish between simple thermal stability and active fire suppression.

Protocol A: Thermogravimetric Analysis (TGA) for Kinetic Parameters

Objective: Determine the decomposition onset and char yield.

  • Sample Prep: 5-10 mg of Polymer/TXP composite.

  • Atmosphere: Perform in both

    
     (inert) and Air (oxidative).
    
  • Ramp: Heating rate of 10°C/min from ambient to 700°C.

  • Data Validation:

    • Success Criteria: The onset temperature (

      
      ) must match the processing window.
      
    • Mechanism Proof: A higher residual mass at 600°C compared to the neat polymer confirms the condensed phase (charring) mechanism.

Protocol B: Cone Calorimetry (The "Gold Standard")

Objective: Measure Heat Release Rate (HRR) and Smoke Production.

  • Setup: ISO 5660 standard. Radiant flux set to 35 kW/m² or 50 kW/m².

  • Measurement:

    • pHRR (Peak Heat Release Rate): Reduction indicates flame inhibition efficiency.

    • THR (Total Heat Release): Indicates total fuel load consumed.

    • SEA (Specific Extinction Area): Measures smoke toxicity (critical for aryl phosphates which can increase smoke).

  • Causality Check: If pHRR drops significantly but SEA increases, the mechanism is confirmed as incomplete combustion due to radical scavenging and charring.

Experimental Logic Flow

Experimental_Workflow cluster_TGA Thermal Stability (TGA) cluster_Cone Fire Performance (Cone Calorimeter) Start TXP/Polymer Composite TGA_Step Heat to 700°C (N2/Air) Start->TGA_Step Cone_Step Radiant Heat Exposure (35-50 kW/m²) Start->Cone_Step Residue Analyze Char Yield TGA_Step->Residue Decision Mechanism Validation Residue->Decision Metrics Measure pHRR, THR, Smoke Cone_Step->Metrics Metrics->Decision Result_Char High Char Yield (Condensed Phase) Decision->Result_Char Result_Gas Reduced HRR / High Smoke (Gas Phase Contribution) Decision->Result_Gas

Caption: Figure 2. Integrated experimental workflow for validating the physicochemical activity of TXP in polymer matrices.

Toxicology & Safety: The "Drug Development" Perspective

For scientists familiar with pharmacokinetics, the safety profile of TXP is best understood through the lens of metabolic activation .

The Ortho-Effect and Neurotoxicity

Organophosphate-Induced Delayed Neuropathy (OPIDN) is a severe neurodegenerative condition caused by certain phosphate esters.

  • Mechanism of Toxicity: Isomers with an ortho-methyl group (e.g., o-cresyl) are metabolized by Cytochrome P450 enzymes to form a cyclic saligenin phosphate. This metabolite irreversibly inhibits Neuropathy Target Esterase (NTE) in neural tissue.

  • TXP Safety Advantage: Tris(3,5-xylenyl)phosphate lacks the ortho-methyl group. The 3,5-substitution sterically prevents the formation of the cyclic neurotoxic metabolite. Consequently, pure 3,5-TXP is considered to have a low potential for neurotoxicity compared to TOCP.

Environmental Fate
  • Bioaccumulation: Due to high lipophilicity (Log Kow ~5.63), TXP has potential for bioconcentration.

  • Degradation: It is relatively resistant to hydrolysis at neutral pH but degrades in alkaline environments.[4][5]

References

  • Sinobio Chemistry. (2024).[6] Why Trixylenyl Phosphate Is The Top Choice for Fire Retardation? Retrieved from [6]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 33133: Tris(3,5-xylenyl)phosphate. Retrieved from

  • Environment Agency (UK). (2009).[4] Environmental risk evaluation report: Trixylenyl phosphate.[1][4][5][7] Retrieved from

  • Van der Veen, I., & de Boer, J. (2012).[7] Phosphorus flame retardants: Properties, production, environmental occurrence, toxicity and analysis. Chemosphere.[5] (Contextual grounding for OPFR mechanisms).

  • Wei, G.L., et al. (2015). Organophosphorus flame retardants and plasticizers: Sources, occurrence, toxicity and human exposure. Environmental Pollution.[5]

Sources

Foundational

"Tris(3,5-xylenyl)phosphate" history and discovery

An In-Depth Technical Guide to the History and Discovery of Tris(3,5-Xylenyl)phosphate For Researchers, Scientists, and Drug Development Professionals Abstract Tris(3,5-xylenyl)phosphate, a specific isomer within the bro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Discovery of Tris(3,5-Xylenyl)phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(3,5-xylenyl)phosphate, a specific isomer within the broader class of trixylenyl phosphates (TXP), has a history deeply intertwined with the industrial development of organophosphate esters as flame retardants and plasticizers. Unlike compounds with a distinct moment of discovery, the story of tris(3,5-xylenyl)phosphate is one of gradual identification within complex isomeric mixtures. This guide provides a comprehensive overview of its emergence, from the foundational synthesis of related organophosphates to its characterization and applications. We will delve into the synthetic pathways for trixylenyl phosphates, the analytical methods for isomer identification, and the physicochemical properties that define this particular molecule. This document serves as a technical resource for researchers and professionals in chemistry and drug development, offering insights into the causality behind its industrial synthesis and the validation of its identity.

Introduction: The Emergence of a Specific Isomer from a Complex Mixture

Tris(3,5-xylenyl)phosphate, also known as tris(3,5-dimethylphenyl) phosphate, is an organophosphate ester. Its history is not one of a singular, celebrated discovery but rather an emergence from the complex world of industrial chemical production. Commercially, it exists as a component of trixylenyl phosphate (TXP), a substance of Unknown or Variable composition, Complex reaction products, or Biological materials (UVCB).[1] TXP has been widely used as a flame retardant, plasticizer, and hydraulic fluid.[2][3] The industrial synthesis of TXP results in a mixture of various isomers, and the isolation and characterization of specific isomers like tris(3,5-xylenyl)phosphate have been driven by the need for analytical standards and a deeper understanding of the structure-property relationships within these mixtures.

The significance of understanding individual isomers lies in the fact that the toxicological and physical properties of organophosphate esters can vary significantly between different isomeric forms. A notable example is the neurotoxicity associated with the ortho-isomers of tricresyl phosphate (TCP), which spurred greater analytical scrutiny of these compound classes.[3]

Historical Context: The Rise of Organophosphate Esters

The story of tris(3,5-xylenyl)phosphate is a chapter in the larger narrative of organophosphorus chemistry. The synthesis of related compounds dates back to the mid-19th century. A pivotal moment was the synthesis of tricresyl phosphate (TCP) by Alexander Williamson in 1854.[4] The early 20th century saw the development of organophosphate flame retardants like triphenyl phosphate, tricresyl phosphate, and tributyl phosphate for use in early plastics such as cellulose nitrate and cellulose acetate.[5]

The use of organophosphate esters as flame retardants saw a significant surge in the latter half of the 20th century and into the 21st, particularly as replacements for polybrominated diphenyl ethers (PBDEs), which were phased out due to environmental and health concerns.[6][7] This increased production and use of organophosphate flame retardants necessitated more sophisticated analytical techniques to characterize the complex isomeric mixtures being produced, leading to the identification of specific components like tris(3,5-xylenyl)phosphate.

Synthesis and Discovery

The "discovery" of tris(3,5-xylenyl)phosphate is more accurately described as its identification within commercial trixylenyl phosphate mixtures. The general synthesis of trixylenyl phosphates involves the reaction of mixed xylenols with a phosphorus source, typically phosphorus oxychloride (POCl₃).[2]

General Synthesis Pathway for Trixylenyl Phosphates

The fundamental reaction for producing triaryl phosphates is the esterification of phosphorus oxychloride with the corresponding phenol, in this case, xylenol.

G cluster_reactants Reactants cluster_products Products POCl3 Phosphorus Oxychloride (POCl₃) TXP Tris(3,5-xylenyl)phosphate POCl3->TXP Xylenol 3,5-Xylenol Xylenol->TXP HCl Hydrogen Chloride (HCl)

Caption: General reaction for the synthesis of Tris(3,5-xylenyl)phosphate.

Industrial Production of Trixylenyl Phosphate (Isomeric Mixture)

An example of an industrial-scale synthesis is detailed in Chinese patent CN103224521A, which describes a method for producing trixylenyl phosphate using a calcium-magnesium composite catalyst to improve purity and yield.[4] This process, while aimed at the isomeric mixture, provides a framework for how tris(3,5-xylenyl)phosphate is produced in an industrial context.

Experimental Protocol (Based on CN103224521A):

  • Charging the Reactor: A reaction kettle is charged with xylenol and a calcium-magnesium composite catalyst.

  • Addition of Phosphorus Oxychloride: Phosphorus oxychloride is pumped into the reaction kettle.

  • Esterification: The mixture is stirred and heated. The temperature is gradually increased to 140°C, at which point a negative pressure is applied to remove the hydrogen chloride byproduct.

  • Neutralization: The reaction mixture is neutralized with a medium solid alkali.

  • Distillation: The crude ester is purified by vacuum distillation. The fraction boiling between 300°C and 330°C is collected as the final trixylenyl phosphate product.[4]

Identification and Isolation of the 3,5-Isomer

The identification of tris(3,5-xylenyl)phosphate within the commercial TXP mixture is an analytical challenge due to the presence of numerous isomers.[1] Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC) are employed to separate and identify the individual components. A study by Nobile et al. (1980) investigated the composition of two commercial trixylenyl phosphate products and identified the 3,5-xylenol isomer as one of the components after hydrolysis.[8]

The isolation of pure tris(3,5-xylenyl)phosphate is typically performed for the creation of analytical reference standards. This involves preparative chromatography techniques to separate it from the other isomers present in the technical mixture.[1]

Physicochemical Properties

The properties of the pure tris(3,5-xylenyl)phosphate isomer differ from those of the commercial TXP mixture.

PropertyTris(3,5-xylenyl)phosphateCommercial Trixylenyl Phosphate (Mixture)
Molecular Formula C₂₄H₂₇O₄PC₂₄H₂₇O₄P
Molecular Weight 410.45 g/mol ~410.45 g/mol
Appearance Solid[9]Viscous liquid[2]
Melting Point 33°C or 46°C[8]~ -20°C (Pour Point)[8]
Boiling Point Not specified394°C[2]
Water Solubility Very low20 µg/L[2]

Applications

While specific applications for the pure tris(3,5-xylenyl)phosphate isomer are not widely documented, its presence in the commercial TXP mixture means it contributes to the overall performance of these products. The primary applications of trixylenyl phosphates are:

  • Flame Retardants: Used in plastics such as PVC and cellulose nitrate to reduce flammability.[2]

  • Plasticizers: Added to polymers to increase their flexibility.[2]

  • Hydraulic Fluids: Employed in fire-resistant hydraulic systems.[2]

  • Lubricant Additives: Used to improve the anti-wear properties of lubricants.[10]

The specific contribution of the 3,5-isomer to these properties is an area for further research.

Conclusion

The history of tris(3,5-xylenyl)phosphate is a testament to the evolution of industrial chemistry and analytical science. Its story is not one of a single breakthrough but of a gradual process of identification and characterization within a complex industrial product. The development of organophosphate esters as flame retardants and plasticizers provided the impetus for the production of trixylenyl phosphates, and the need for a deeper understanding of the composition and properties of these mixtures led to the identification of the 3,5-isomer. For researchers and professionals, the journey of tris(3,5-xylenyl)phosphate from an anonymous component of a mixture to a characterized molecule with known properties underscores the importance of analytical chemistry in understanding and improving industrial chemical products.

References

  • CN103224521A - Preparation method of trixylenyl phosphate - Google P
  • Trixylyl phosphate - Wikipedia. (URL: [Link])

  • Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1) - GOV.UK. (URL: [Link])

  • Tris(3,5-xylenyl)phosphate | C24H27O4P | CID 33133 - PubChem. (URL: [Link])

  • Trixylyl phosphate (TXP) - Chiron.no. (URL: [Link])

  • Trixylenyl Phosphate - Tina Organics Pvt Ltd. (URL: [Link])

  • The Importance of Quality Control in Trixylenyl Phosphate Manufacture - Sinobio Chemistry. (URL: [Link])

  • Trixylenyl phosphate | C24H27O4P | CID 19736 - PubChem - NIH. (URL: [Link])

  • A new method for the synthesis of triaryl phosphates | Request PDF - ResearchGate. (URL: [Link])

  • History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents - PMC - PubMed Central. (URL: [Link])

  • Organophosphate - Wikipedia. (URL: [Link])

  • History of organophosphate synthesis: The very early days | Request PDF - ResearchGate. (URL: [Link])

  • Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence - MDPI. (URL: [Link])

  • Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers? | Environmental Science & Technology Letters - ACS Publications. (URL: [Link])

  • Tricresyl phosphate - Wikipedia. (URL: [Link])

  • Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem. (URL: [Link])

Sources

Exploratory

Tris(3,5-xylenyl)phosphate: Environmental Fate, Persistence, and Metabolic Toxicology

This technical guide provides a comprehensive analysis of the environmental fate, persistence, and metabolic toxicology of Tris(3,5-xylenyl)phosphate. It is designed for researchers and drug development professionals req...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the environmental fate, persistence, and metabolic toxicology of Tris(3,5-xylenyl)phosphate. It is designed for researchers and drug development professionals requiring a synthesis of physicochemical drivers, biological mechanisms, and analytical protocols.

Executive Summary

Tris(3,5-xylenyl)phosphate (TXP; CAS 25653-16-1) is a triaryl phosphate ester (OPE) utilized primarily as a flame retardant and hydraulic fluid additive. Unlike its neurotoxic isomer tri-ortho-cresyl phosphate (ToCP), the symmetric 3,5-dimethyl substitution pattern of TXP precludes the formation of neurotoxic cyclic saligenin metabolites. However, its high lipophilicity (Log Kow ~5.63) and resistance to hydrolysis classify it as a persistent environmental contaminant with significant bioaccumulation potential. This guide delineates the mechanistic pathways governing its environmental transport and biological fate.

Physicochemical Drivers of Fate

The environmental behavior of TXP is strictly governed by its hydrophobicity and low volatility. These properties dictate that TXP partitions almost exclusively into organic carbon-rich matrices (soil, sediment, lipids) rather than the dissolved aqueous phase.

Table 1: Key Physicochemical Properties
PropertyValueEnvironmental Implication
Molecular Weight 410.44 g/mol Limits passive diffusion across some biological membranes.
Log Kow 5.63 (Experimental)High potential for sorption to sediment and bioaccumulation in adipose tissue.
Water Solubility ~0.89 mg/L (25°C)Negligible dissolved transport; transport occurs via suspended solids.
Vapor Pressure 2.1 × 10⁻⁸ mmHgExists solely in the particulate phase in the atmosphere.
Henry’s Law Constant 7.2 × 10⁻⁸ atm-m³/molVolatilization from water is thermodynamically unfavorable.
Koc 9.5 × 10⁴ L/kgImmobile in soil; acts as a long-term sink in sediments.

Environmental Fate & Persistence

Atmospheric Transport

Due to its extremely low vapor pressure, TXP does not exist as a gas. It adsorbs to atmospheric particulate matter (PM2.5/PM10).

  • Fate Mechanism: Removal occurs exclusively via wet and dry deposition.

  • Photolysis: The aromatic ring absorption maxima are <290 nm; therefore, direct photolysis in the troposphere is negligible.

Aquatic and Terrestrial Sinks

Upon entering aquatic systems, TXP rapidly partitions into sediment.

  • Hydrolysis: Triaryl phosphates are generally stable at neutral pH. Hydrolysis is base-catalyzed and significant only under alkaline conditions (pH > 9), yielding diaryl phosphates and 3,5-xylenol.

  • Biodegradation: TXP is recalcitrant. Activated sludge tests (SCAS) demonstrate only 13–65% degradation over 14–25 weeks, classifying it as Persistent (P) in regulatory frameworks.

Diagram 1: Environmental Partitioning & Transport

EnvironmentalFate Source Industrial Release (Hydraulic Fluids/Plastics) Air Atmosphere (Particulate Bound) Source->Air Dust/Aerosol Emission Water Water Column (Suspended Solids) Source->Water Wastewater Discharge Air->Water Deposition Soil Soil Matrix (Immobile/Adsorbed) Air->Soil Dry/Wet Deposition Sediment Sediment Sink (Anaerobic Persistence) Water->Sediment Partitioning (Log Koc 4.9) Biota Aquatic Biota (Bioaccumulation) Water->Biota Bioconcentration (BCF ~720) Sediment->Water Resuspension (Slow) Soil->Water Erosion (Particle Transport)

Caption: TXP partitions strongly from water/air to sediment and soil, driven by high hydrophobicity.

Biological Fate & Metabolic Toxicology

For drug development professionals, distinguishing the metabolic activation of TXP from other organophosphates is critical. Unlike ortho-substituted isomers (e.g., ToCP), TXP does not induce delayed neurotoxicity (OPIDN).

The "Safety by Structure" Mechanism
  • Neurotoxic Pathway (ToCP): Ortho-methyl groups are oxidized by Cytochrome P450 (CYP) to hydroxymethyl intermediates, which cyclize with the phosphate group to form saligenin cyclic phosphate . This metabolite irreversibly inhibits Neuropathy Target Esterase (NTE).

  • TXP Pathway (3,5-isomer): The meta-methyl groups are sterically prevented from cyclizing with the phosphate. Consequently, metabolism proceeds via oxidative detoxification rather than bioactivation.

Metabolic Pathways
  • Oxidative Dealkylation: CYP-mediated oxidation of the meta-methyl to an alcohol, aldehyde, and finally a carboxylic acid.

  • Hydrolysis: Esterase-mediated cleavage of the phospho-ester bond, releasing 3,5-xylenol and diaryl phosphate.

  • Conjugation: The resulting phenols are glucuronidated and excreted.

Diagram 2: Comparative Metabolic Activation (ToCP vs. TXP)

Metabolism cluster_ToCP Neurotoxic Pathway (Ortho-isomer) cluster_TXP Detoxification Pathway (Meta-isomer) ToCP Tri-o-cresyl Phosphate Int1 Hydroxymethyl metabolite ToCP->Int1 CYP450 Oxidation Saligenin Cyclic Saligenin Phosphate (NEUROTOXIN) Int1->Saligenin Cyclization (-H2O) NTE NTE Inhibition (Paralysis) Saligenin->NTE Irreversible Binding TXP Tris(3,5-xylenyl)phosphate Oxidized Carboxyphenyl Phosphate TXP->Oxidized CYP450 (No Cyclization) Hydrolysis Diaryl Phosphate + 3,5-Xylenol TXP->Hydrolysis Esterase Excretion Renal Excretion (Conjugates) Oxidized->Excretion Hydrolysis->Excretion

Caption: The meta-substitution of TXP prevents the formation of the neurotoxic cyclic metabolite seen in ortho-isomers.

Analytical Methodology

Accurate quantification requires rigorous extraction to separate TXP from lipid-rich biological matrices or complex sediment organic matter.

Protocol: Determination in Biological/Sediment Matrices

Step 1: Extraction

  • Solid Matrices: Use Soxhlet extraction or Accelerated Solvent Extraction (ASE) with Dichloromethane (DCM):Acetone (1:1).

  • Liquid Matrices: Solid Phase Extraction (SPE) using Oasis HLB or C18 cartridges. Condition with MeOH, load sample, wash with 5% MeOH, elute with DCM.

Step 2: Cleanup (Crucial for Lipid Removal)

  • Pass extract through a Florisil or Silica Gel column.

  • Fractionation: Elute non-polar interferences with Hexane. Elute TXP with Hexane:Ethyl Acetate (85:15).

  • Sulfur Removal (Sediments): Treat with activated copper powder.

Step 3: Instrumental Analysis (GC-MS)

  • System: Gas Chromatography coupled with Mass Spectrometry (EI mode).

  • Column: DB-5MS or equivalent (30m × 0.25mm × 0.25µm).

  • Temperature Program: 80°C (1 min) → 20°C/min → 220°C → 5°C/min → 300°C (hold 5 min).

  • Ions (SIM Mode):

    • Quantifier: m/z 410 (Molecular Ion).

    • Qualifiers: m/z 305, 411.

    • Internal Standard: d15-Triphenyl phosphate (d-TPHP).

Diagram 3: Analytical Workflow

Analysis Sample Sample Matrix (Sediment/Tissue) Extraction Extraction (Soxhlet/SPE with DCM) Sample->Extraction Cleanup Cleanup (Florisil/Silica Gel) Extraction->Cleanup Remove Lipids Concentration N2 Evaporation (Solvent Exchange to Isooctane) Cleanup->Concentration GCMS GC-MS Analysis (SIM Mode: m/z 410) Concentration->GCMS Data Quantification (Internal Std Method) GCMS->Data

Caption: Standardized workflow for isolating trace TXP from complex environmental matrices.

References

  • PubChem. (n.d.). Tris(3,5-xylenyl)phosphate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Saeger, V. W., et al. (1979). Environmental Fate of Selected Phosphate Esters. Environmental Science & Technology.
  • Muir, D. C. G. (1984). Phosphate Esters.[1][2][3][4] In: The Handbook of Environmental Chemistry. Springer-Verlag. (Detailed analysis of phosphate ester hydrolysis and sorption).

  • ECHA (European Chemicals Agency). (n.d.). Trixylyl phosphate - Registration Dossier.
  • Wei, G. L., et al. (2015). Organophosphorus flame retardants and plasticizers: sources, occurrence, toxicity and human exposure. Environmental Pollution.

Sources

Foundational

The 3,5-Xylenyl Isomer: A Critical Component in Commercial Trixylenyl Phosphate Mixtures

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Commercial trixylenyl phosphate (TXP), a widely used flame retardant and plasticizer, is not a single chemical entity but a complex...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Commercial trixylenyl phosphate (TXP), a widely used flame retardant and plasticizer, is not a single chemical entity but a complex mixture of various phosphate ester isomers and related compounds.[1][2][3] The specific isomeric composition of TXP can significantly influence its physicochemical properties, biological activity, and toxicological profile.[4] This guide focuses on a key, yet often overlooked, component of these mixtures: tris(3,5-xylenyl)phosphate. We will delve into the significance of its presence, provide detailed analytical methodologies for its identification and quantification, and discuss the implications for research and development. This document is intended to serve as a comprehensive resource for scientists and professionals seeking to understand and navigate the complexities of commercial TXP.

Introduction: The Heterogeneity of Commercial Trixylenyl Phosphate

Trixylenyl phosphate (TXP) is synthesized through the reaction of phosphorus oxychloride with a mixture of xylenol isomers.[5][6][7] This manufacturing process inherently results in a product of unknown or variable composition, often categorized as a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials).[1] Commercial TXP formulations can contain a variety of tris(dimethylphenyl) phosphate isomers, as well as other aryl phosphates.[2][8]

Hydrolysis of commercial TXP products has revealed the presence of several xylenol isomers, with the 2,5-, 2,3-, 3,5-, 2,4-, and 3,4- isomers being identified in decreasing order of abundance.[1][8] Consequently, the corresponding trixylenyl phosphate isomers, including tris(3,5-xylenyl)phosphate, are expected components of these mixtures.[8][9] The variability in isomer distribution between different manufacturers and even between batches from the same manufacturer presents a significant challenge for quality control and regulatory assessment.[8]

Why the Focus on Tris(3,5-xylenyl)phosphate?

The specific arrangement of the methyl groups on the phenyl rings of each isomer influences its steric and electronic properties. These differences can, in turn, affect the molecule's interaction with biological systems. While the toxicity of the overall TXP mixture has been studied, understanding the contribution of individual isomers is crucial for a comprehensive risk assessment.[4] For instance, certain organophosphate ester isomers are known to exhibit neurotoxicity.[4] Therefore, the ability to identify and quantify specific isomers like tris(3,5-xylenyl)phosphate is paramount for researchers in toxicology and drug development who may be investigating the off-target effects of compounds or developing safer alternatives.

Physicochemical Properties of Tris(3,5-xylenyl)phosphate

Understanding the physical and chemical properties of individual isomers is fundamental to developing effective analytical separation and detection methods. The properties of tris(3,5-xylenyl)phosphate, where available, are summarized below. It is important to note that data for specific, pure isomers can be limited, with much of the available information pertaining to the commercial mixture.

PropertyValueReference
Molecular FormulaC24H27O4P[8]
Molecular Weight410.45 g/mol [8]
Melting Point33°C or 46°C[8]
Boiling Point195-200°C at 0.2 mmHg (27 Pa)[8]

Analytical Methodologies for Isomer-Specific Analysis

The complexity of commercial TXP mixtures necessitates the use of high-resolution analytical techniques to separate and identify individual isomers. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly employed method for this purpose.[1][8]

Experimental Workflow: Isomer Profiling of Commercial TXP

The following workflow outlines the key steps for the identification and quantification of tris(3,5-xylenyl)phosphate in a commercial TXP sample.

TXP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis prep1 Weighing of TXP Sample prep2 Dissolution in appropriate solvent (e.g., Isooctane) prep1->prep2 prep3 Internal Standard Spiking prep2->prep3 gc Gas Chromatography (GC) Separation prep3->gc Injection ms Mass Spectrometry (MS) Detection gc->ms data1 Chromatogram Integration ms->data1 Data Acquisition data2 Mass Spectra Comparison with Reference data1->data2 data3 Quantification using Internal Standard data2->data3 end Isomer Composition Report data3->end Final Report

Caption: Workflow for the analysis of trixylenyl phosphate isomers.

Detailed Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating system for the analysis of tris(3,5-xylenyl)phosphate in commercial TXP.

3.2.1. Materials and Reagents

  • Commercial Trixylenyl Phosphate (TXP) sample

  • Tris(3,5-xylenyl)phosphate analytical standard (if available)

  • Internal Standard (e.g., Triphenyl phosphate-d15)

  • Isooctane (or other suitable solvent), HPLC grade or higher

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

3.2.2. Sample Preparation

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the commercial TXP sample and dissolve it in 10 mL of isooctane in a volumetric flask. This creates a 1 mg/mL stock solution.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard (e.g., Triphenyl phosphate-d15) in isooctane.

  • Working Standard/Sample Preparation: Prepare a series of calibration standards by diluting the tris(3,5-xylenyl)phosphate analytical standard and spiking a fixed amount of the internal standard. For the TXP sample, dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) and add the same fixed amount of internal standard.

Causality behind Experimental Choices: The use of an internal standard is crucial to correct for variations in injection volume and instrument response, thereby ensuring accurate quantification.[10] Isooctane is a common solvent for non-polar compounds like triaryl phosphates and is compatible with GC-MS analysis.

3.2.3. GC-MS Instrumental Parameters

  • Injector: Splitless mode, 280 °C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp 1: 20 °C/min to 250 °C

    • Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes

  • MS Transfer Line: 290 °C

  • Ion Source: Electron Ionization (EI), 70 eV, 230 °C

  • Mass Analyzer: Quadrupole, scanning from m/z 50 to 550

Justification of Parameters: The temperature program is designed to provide good chromatographic separation of the various TXP isomers. A slow ramp rate in the later part of the program helps to resolve closely eluting isomers. Electron ionization at 70 eV is a standard technique that produces reproducible fragmentation patterns for library matching.

3.2.4. Data Analysis and Validation

  • Identification: The identification of tris(3,5-xylenyl)phosphate is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the analytical standard. The mass spectrum of trixylenyl phosphate isomers is expected to show a molecular ion at m/z 410.[1][5]

  • Quantification: A calibration curve is generated by plotting the ratio of the peak area of the tris(3,5-xylenyl)phosphate standard to the peak area of the internal standard against the concentration of the standard. The concentration of tris(3,5-xylenyl)phosphate in the sample is then calculated from this calibration curve.

  • System Validation: The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to standard laboratory procedures.

Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is excellent for separation and detection, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, can provide valuable structural information and confirm the phosphate ester backbone.

  • ³¹P NMR: Organophosphate esters exhibit characteristic chemical shifts in the ³¹P NMR spectrum.[11][12][13] For triaryl phosphates, these signals typically appear in a specific region, allowing for the confirmation of the phosphate ester group. The chemical shift can be sensitive to the electronic environment around the phosphorus atom, potentially offering clues to distinguish between different isomer classes.[12]

NMR_Concept TXP_Mixture Commercial TXP Mixture P31_NMR ³¹P NMR Spectroscopy TXP_Mixture->P31_NMR Spectrum Resulting Spectrum P31_NMR->Spectrum Interpretation Signal Interpretation Spectrum->Interpretation Confirmation Confirmation of Phosphate Ester Backbone Interpretation->Confirmation

Caption: Conceptual use of ³¹P NMR for TXP analysis.

Toxicological Considerations and Future Perspectives

Commercial TXP is classified as a reproductive toxin.[1][14] However, the specific contribution of individual isomers to this toxicity profile is an area of ongoing research. Understanding the biological effects of tris(3,5-xylenyl)phosphate and other isomers is critical for a complete toxicological assessment.[4] As regulatory requirements for chemical safety become more stringent, the demand for isomer-specific analytical data will undoubtedly increase.

Future research should focus on the isolation and toxicological characterization of individual trixylenyl phosphate isomers. This will enable a more accurate risk assessment of commercial TXP and could guide the development of safer alternatives with more defined and less hazardous isomeric compositions.

Conclusion

The analysis of tris(3,5-xylenyl)phosphate within commercial trixylenyl phosphate mixtures is a challenging but essential task for researchers and professionals in various scientific fields. This guide has provided a comprehensive overview of the importance of isomer-specific analysis, detailed a robust analytical workflow using GC-MS, and touched upon the utility of NMR for structural confirmation. By employing these methodologies, scientists can gain a deeper understanding of the composition and potential biological impact of these complex commercial products, ultimately contributing to improved safety and regulatory compliance.

References

  • Matiytsiv, N., & Mandzynets, S. (2025). Tricresylphosphate isomers: A review of toxicity pathways.
  • Environment Agency (2009).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012).
  • Chiron AS. (n.d.).
  • ResearchGate. (n.d.). ³¹P NMR chemical shifts for various types of organophosphorus esters.
  • Montes, R. H. O., et al. (2017). ORGANOPHOSPHATE ESTERS REMOVAL BY UV/H2O2 PROCESS MONITORED BY 31P NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. Brazilian Journal of Chemical Engineering, 34(1), 281-290.
  • NICNAS. (2018). Butylated triaryl phosphate esters: Human health tier II assessment.
  • Chemos GmbH & Co.KG. (n.d.).
  • Cade-Menun, B. J. (2015). Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. Geoderma, 257-258, 102-114.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023).
  • Chiron AS. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33133, Tris(3,5-xylenyl)
  • Federal Aviation Administration. (2007).
  • Wikipedia. (n.d.).
  • CN103224521A - Preparation method of trixylenyl phosphate - Google P
  • Botkin, J. H. (2015).

Sources

Exploratory

An In-Depth Technical Guide to Tris(3,5-Xylenyl)phosphate: From Industrial Applications to Frontier Research Opportunities

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Tris(3,5-xylenyl)phosphate, a specific isomer within the broader Trixylyl Phosphate (TXP) family of industri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tris(3,5-xylenyl)phosphate, a specific isomer within the broader Trixylyl Phosphate (TXP) family of industrial chemicals. While TXP has a history of use as a flame retardant and plasticizer, this document delves into the nuanced properties of the 3,5-isomer, exploring its established roles and, more critically, its potential for future research and development. This exploration is grounded in the understanding that while commercially available TXP is a complex mixture of isomers, the study of individual isomers like Tris(3,5-xylenyl)phosphate can unlock new applications and provide a clearer understanding of structure-activity relationships.[1][2]

However, it is imperative to approach this compound with a thorough understanding of its toxicological profile. The commercial TXP mixture is classified as a reproductive toxin and is subject to regulatory restrictions.[1][2][3] Therefore, all research and development activities must be conducted with appropriate safety precautions and a commitment to responsible innovation.

Chemical Identity and Physicochemical Properties

Tris(3,5-xylenyl)phosphate, also known as tris(3,5-dimethylphenyl) phosphate, is an aryl phosphate ester. It is a component of the commercial product Trixylyl Phosphate (TXP), which is a complex mixture of various xylenyl and ethylphenyl phosphate isomers.[1][2] The specific substitution pattern of the methyl groups on the phenyl rings in the 3,5-positions can influence the molecule's physical and chemical properties, and consequently its applications and biological activity.

PropertyValueSource
Molecular Formula C24H27O4P[3]
Molar Mass 410.44 g/mol [4]
Appearance Viscous liquid (for TXP mixture)[3]
Boiling Point 394 °C (for TXP mixture)[3]
Melting Point -20 °C (for TXP mixture)[3]
Water Solubility 0.89 mg/L at room temperature (for TXP mixture)[5]
Log Kow 5.63 (for TXP mixture)[5]
Established Industrial Applications: A Critical Review

The primary historical and current applications of Trixylyl Phosphate (TXP), and by extension its isomers like Tris(3,5-xylenyl)phosphate, are in the polymer and lubrication industries.

Triaryl phosphates are well-established flame retardants for a variety of polymers, including polyvinyl chloride (PVC), cellulose acetate, and other resins.[3] Their mechanism of action is multifaceted and involves both condensed-phase and gas-phase activity.

  • Condensed-Phase Action: Upon heating, the phosphate ester decomposes to form phosphoric acid. This acid promotes the charring of the polymer, creating a protective layer that insulates the underlying material from heat and oxygen.[6][7]

  • Gas-Phase Action: Volatile phosphorus-containing radicals are released during combustion and act as scavengers for the high-energy radicals (H• and OH•) that propagate the flame, thus inhibiting the combustion process in the gas phase.[8]

Experimental Protocol: Evaluation of Flame Retardancy in a Polymer Matrix

This protocol outlines a general procedure for assessing the flame retardant efficacy of Tris(3,5-xylenyl)phosphate in a polymer such as PVC.

  • Compounding:

    • Dry the PVC resin at 80°C for 4 hours to remove any moisture.

    • In a high-speed mixer, blend the PVC resin with Tris(3,5-xylenyl)phosphate (e.g., at 5, 10, and 15 wt%) and other necessary additives like heat stabilizers and lubricants.

    • Melt-compound the blend using a twin-screw extruder at a specified temperature profile.

  • Sample Preparation:

    • Compression-mold the extruded pellets into standard test specimens (e.g., for UL 94 and Limiting Oxygen Index tests).

  • Flame Retardancy Testing:

    • UL 94 Vertical Burn Test: Subject the specimens to a controlled flame and observe their burning behavior (e.g., after-flame time, dripping).

    • Limiting Oxygen Index (LOI) Test (ASTM D2863): Determine the minimum oxygen concentration in an oxygen/nitrogen mixture that will support the flaming combustion of the material.

    • Cone Calorimetry (ASTM E1354): Measure the heat release rate, smoke production, and other combustion parameters under a controlled heat flux.

Diagram: Mechanism of Phosphorus-Based Flame Retardancy

Flame_Retardancy_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + Tris(3,5-xylenyl)phosphate Heat Heat Decomposition Decomposition Heat->Decomposition Initiates Phosphoric_Acid Phosphoric Acid Formation Decomposition->Phosphoric_Acid Volatiles Volatile Phosphorus Radicals Decomposition->Volatiles Releases Char_Formation Char Layer Formation Phosphoric_Acid->Char_Formation Promotes Insulation Insulation & Oxygen Barrier Char_Formation->Insulation Inhibition Radical Scavenging (Flame Inhibition) Volatiles->Inhibition Flame Flame Propagation (H•, OH• radicals)

Caption: Dual-action mechanism of Tris(3,5-xylenyl)phosphate as a flame retardant.

Plasticizers are additives that increase the flexibility and durability of a material.[9] Triaryl phosphates can act as plasticizers, particularly in PVC, by embedding themselves between the polymer chains and reducing the intermolecular forces, thereby lowering the glass transition temperature.[10] The specific isomerism of the xylenyl groups can affect the plasticizing efficiency and other properties like volatility and migration resistance.

Potential Research Applications: Charting New Territories

While the industrial applications of TXP are well-documented, the potential research applications of the specific Tris(3,5-xylenyl)phosphate isomer are less explored. The following sections outline promising avenues for investigation.

The commercial use of an isomeric mixture (TXP) leads to variability in product performance.[1][2] Research into the use of pure Tris(3,5-xylenyl)phosphate could lead to the development of polymers with more consistent and potentially superior properties.

Proposed Research Directions:

  • Structure-Property Relationship Studies: Systematically synthesize and incorporate different pure trixylenyl phosphate isomers, including the 3,5-isomer, into various polymer matrices. Characterize the resulting materials for properties such as:

    • Mechanical properties (tensile strength, elongation, modulus)

    • Thermal stability (TGA, DSC)

    • Flame retardancy (UL 94, LOI, cone calorimetry)

    • Plasticizer migration and leaching

  • Development of High-Performance Polymers: Investigate the use of Tris(3,5-xylenyl)phosphate in high-performance polymers where precise control over properties is critical.

Organophosphates are known for their biological activity, most notably as inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function.[11][12] This property is the basis for their use as insecticides but also the source of their neurotoxicity in non-target organisms, including humans.[11]

Potential Research in Drug Development:

  • Novel Acetylcholinesterase Inhibitors: While many organophosphates are non-selective and toxic, the unique structure of Tris(3,5-xylenyl)phosphate could be a starting point for the design of more selective AChE inhibitors. Research could focus on:

    • Enzyme Kinetics and Inhibition Studies: Determine the inhibitory potency (IC50) and mechanism of action of pure Tris(3,5-xylenyl)phosphate against AChE and other serine hydrolases.

    • Computational Modeling and Drug Design: Use molecular docking and other computational tools to understand the binding of the 3,5-isomer to the active site of AChE and to design derivatives with improved selectivity and reduced toxicity.

    • Therapeutic Applications: Explore the potential of novel, selective inhibitors in the treatment of neurodegenerative diseases like Alzheimer's, where AChE inhibitors are a therapeutic strategy.[13][14]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol describes a method to assess the AChE inhibitory activity of Tris(3,5-xylenyl)phosphate using a modified Ellman's method.

  • Reagent Preparation:

    • Prepare a stock solution of Tris(3,5-xylenyl)phosphate in a suitable solvent (e.g., DMSO).

    • Prepare solutions of acetylcholinesterase (from electric eel or human erythrocytes), acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).

  • Assay Procedure:

    • In a 96-well microplate, add the buffer, DTNB solution, and different concentrations of the Tris(3,5-xylenyl)phosphate solution.

    • Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Diagram: Acetylcholinesterase Inhibition by an Organophosphate

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited Inhibited Synaptic Transmission ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Binds to Hydrolysis Hydrolysis AChE_active->Hydrolysis AChE_inhibited Inhibited AChE Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Results in OP Tris(3,5-xylenyl)phosphate OP->AChE_active Irreversibly binds to No_Hydrolysis No Hydrolysis AChE_inhibited->No_Hydrolysis ACh_accumulation ACh Accumulation No_Hydrolysis->ACh_accumulation

Caption: Simplified workflow of acetylcholinesterase inhibition by an organophosphate.

Toxicological Research:

  • Isomer-Specific Toxicity: Investigate the specific reproductive and neurotoxic effects of Tris(3,5-xylenyl)phosphate compared to other isomers and the commercial TXP mixture. This research is crucial for understanding the structure-toxicity relationship and for the development of safer alternatives.

  • Mechanism of Toxicity: Delve into the molecular mechanisms underlying the toxicity of the 3,5-isomer. This could involve studies on its effects on endocrine pathways, cellular signaling, and oxidative stress.

The environmental persistence and fate of triaryl phosphates are of significant concern.[5] Research on the specific 3,5-isomer can contribute to a more accurate environmental risk assessment and the development of remediation strategies.

Proposed Research Directions:

  • Biodegradation Pathways: Identify microorganisms capable of degrading Tris(3,5-xylenyl)phosphate and elucidate the metabolic pathways involved.[15]

  • Ecotoxicology: Assess the toxicity of the 3,5-isomer to various aquatic and terrestrial organisms.

  • Analytical Method Development: Develop and validate sensitive and selective analytical methods for the detection and quantification of Tris(3,5-xylenyl)phosphate in environmental matrices.[16]

Synthesis and Characterization

The synthesis of Tris(3,5-xylenyl)phosphate typically involves the reaction of 3,5-dimethylphenol (3,5-xylenol) with a phosphorus oxyhalide, such as phosphorus oxychloride (POCl3), often in the presence of a catalyst.[3]

General Synthesis Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve 3,5-dimethylphenol in a suitable solvent (e.g., toluene).

  • Addition of POCl3: Slowly add phosphorus oxychloride to the solution while maintaining a controlled temperature. The reaction is exothermic.

  • Reaction: Heat the mixture to a specific temperature and maintain it for several hours to ensure complete reaction.

  • Workup:

    • Cool the reaction mixture and wash it with a dilute acid solution to remove any remaining catalyst.

    • Wash with a dilute alkaline solution to neutralize any acidic byproducts.

    • Wash with water until the aqueous layer is neutral.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or chromatography.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 31P): To confirm the chemical structure and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For separation and identification in complex mixtures.[2]

Safety and Regulatory Considerations

As a component of Trixylyl Phosphate (TXP), Tris(3,5-xylenyl)phosphate should be handled with extreme caution. TXP is classified as a reproductive toxin (H360F: May damage fertility) and is a substance of very high concern (SVHC) under REACH regulations in the European Union.[1][2][3]

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Tris(3,5-xylenyl)phosphate presents a fascinating case study in the dual nature of chemical compounds. While its role within the industrial workhorse Trixylyl Phosphate has been primarily as a functional additive in materials, a closer examination of this specific isomer reveals a landscape of untapped research potential. From the rational design of safer and more efficient materials to the exploration of novel therapeutic agents and a deeper understanding of environmental toxicology, the study of Tris(3,5-xylenyl)phosphate offers a compelling frontier for scientific inquiry. However, this potential must be pursued with a steadfast commitment to safety and a thorough understanding of the associated toxicological risks. By embracing a responsible and informed approach, researchers can unlock the full scientific value of this intriguing molecule.

References

  • CN105254666A - Preparation method of triphenyl phosphate - Google P
  • US6242631B1 - Triaryl phosphate ester composition - Google P
  • (a) Synthesis scheme of tris(p-vinylphenyl)phosphate (1) and... - ResearchGate. (URL: [Link])

  • CN103224521A - Preparation method of trixylenyl phosphate - Google P
  • Tris(3,5-xylenyl)phosphate - LookChem. (URL: [Link])

  • Trixylyl phosphate - Wikipedia. (URL: [Link])

  • Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion - PMC - PubMed Central. (URL: [Link])

  • Tris(3,5-xylenyl)phosphate | C24H27O4P | CID 33133 - PubChem. (URL: [Link])

  • The development and application of contemporary phosphorus flame retardants: a review. (URL: [Link])

  • Trixylyl phosphate (TXP) - Chiron.no. (URL: [Link])

  • Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1) - GOV.UK. (URL: [Link])

  • Trixylenyl phosphate | C24H27O4P | CID 19736 - PubChem - NIH. (URL: [Link])

  • Trixylyl phosphate (TXP) - Chiron.no. (URL: [Link])

  • Cresyl phosphates and xylyl phosphates - Evaluation statement - 26 June 2023. (URL: [Link])

  • CN104502496A - Detection method for trixylyl phosphate in plastic products - Google P
  • A new method for the synthesis of triaryl phosphates | Request PDF - ResearchGate. (URL: [Link])

  • Tricresyl phosphate - Wikipedia. (URL: [Link])

  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC - PubMed Central. (URL: [Link])

  • Biodegradation of four triaryl/alkyl phosphate esters in sediment under various temperature and redox conditions - Taylor & Francis Online. (URL: [Link])

  • Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species - MDPI. (URL: [Link])

  • Diphenyl Diselenide-Catalyzed Synthesis of Triaryl Phosphites and Triaryl Phosphates from White Phosphorus | Organic Letters - ACS Publications. (URL: [Link])

  • Aromatic Phosphate Plasticizers - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf. (URL: [Link])

  • Acetylcholinesterase Inhibitors - Encyclopedia.pub. (URL: [Link])

  • The Function and Selection of Ester Plasticizers - Hallstar Industrial. (URL: [Link])

  • Interaction between organophosphate compounds and cholinergic functions during development - PubMed. (URL: [Link])

  • (PDF) Acetylcholinesterase: 'Classical' and 'non-classical' functions and pharmacology. (URL: [Link])

  • A Study on the Acute Toxicity of the Tri-aryl Phosphates Used as Plasticizers - PMC - NIH. (URL: [Link])

  • Biodegradation of Tricresyl Phosphates Isomers by a Novel Microbial Consortium and the Toxicity Evaluation of its Major Products - ResearchGate. (URL: [Link])

  • Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC - PubMed Central. (URL: [Link])

  • RIVM rapport 601501024 Environmental Risk Limits for several phosphate esters, with possible application as flame retardant. (URL: [Link])

  • Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates - PMC - PubMed Central. (URL: [Link])

  • PLASTICIZERS - Kinam Park. (URL: [Link])

  • Mechanisms of action of phosphorus based flame retardants in acrylic polymers. (URL: [Link])

  • Advances in the development of reactivators for treatment of organophos-phorus inhibited cholinesterase | Request PDF - ResearchGate. (URL: [Link])

  • Effects of Acetylcholinesterase Inhibition on Cholinergic Transmission in the Hippocampal Slice. - DTIC. (URL: [Link])

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Foundational

A Technical Guide to the Spectral Analysis of Tris(3,5-xylenyl)phosphate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth analysis of the spectral data for Tris(3,5-xylenyl)phosphate (TXP), a significan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectral data for Tris(3,5-xylenyl)phosphate (TXP), a significant organophosphate compound. As a Senior Application Scientist, the following sections synthesize technical accuracy with field-proven insights to offer a comprehensive resource for researchers and professionals in drug development and related scientific fields. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Tris(3,5-xylenyl)phosphate, providing not just the data, but the causality behind experimental choices and the logic of spectral interpretation.

Introduction: The Significance of Tris(3,5-xylenyl)phosphate and its Spectral Characterization

Tris(3,5-xylenyl)phosphate, also known as tris(3,5-dimethylphenyl) phosphate, is a member of the triaryl phosphate ester family. These compounds find widespread application as flame retardants, plasticizers, and lubricants.[1][2] The specific substitution pattern of the xylenyl groups significantly influences the compound's physical, chemical, and toxicological properties. Therefore, unambiguous identification and characterization are paramount for quality control, environmental monitoring, and in the context of drug development, for understanding potential interactions and metabolic fate.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a detailed fingerprint of a molecule's structure. This guide will explore the key spectroscopic methods used to characterize Tris(3,5-xylenyl)phosphate, offering a detailed interpretation of its spectral data. Understanding these spectral signatures is crucial for confirming the identity and purity of the compound, elucidating its structure, and investigating its behavior in various matrices.

Molecular Structure and its Spectroscopic Implications

A thorough understanding of the molecular structure of Tris(3,5-xylenyl)phosphate is fundamental to interpreting its spectral data. The molecule consists of a central phosphate group bonded to three 3,5-xylenyl (3,5-dimethylphenyl) moieties through ester linkages.

Figure 1: 2D structure of Tris(3,5-xylenyl)phosphate.

The key structural features that will manifest in the spectra are:

  • Aromatic Protons: The protons on the xylenyl rings.

  • Methyl Protons: The protons of the two methyl groups on each xylenyl ring.

  • Aromatic Carbons: The carbons of the xylenyl rings, including those bearing methyl groups, the oxygen atom, and hydrogen atoms.

  • Methyl Carbons: The carbons of the methyl groups.

  • Phosphate Group: The central P=O and P-O-C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Tris(3,5-xylenyl)phosphate, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Spectral Data

The ¹H NMR spectrum of Tris(3,5-xylenyl)phosphate is expected to show distinct signals for the aromatic and methyl protons. Due to the symmetry of the 3,5-disubstituted phenyl rings, a simplified spectrum is anticipated.

Table 1: Predicted ¹H NMR Spectral Data for Tris(3,5-xylenyl)phosphate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0s3HAr-H (meta to -OPO₃)
~6.8s6HAr-H (ortho to -OPO₃)
~2.3s18HAr-CH₃

Interpretation and Causality:

  • The aromatic protons are expected in the downfield region (6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The protons ortho and para to the electron-donating methyl groups and ortho to the electron-withdrawing phosphate group will have specific chemical shifts.

  • The methyl protons will appear as a sharp singlet in the upfield region (~2.3 ppm), as they are attached to the aromatic ring and are not adjacent to any other protons, hence no splitting is observed.

  • The integration values will reflect the ratio of the number of protons in each unique environment (3:6:18, simplified to 1:2:6).

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The symmetry of the xylenyl groups will again lead to a spectrum with fewer signals than the total number of carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for Tris(3,5-xylenyl)phosphate

Chemical Shift (ppm)Assignment
~150Ar-C (ipso to -OPO₃)
~139Ar-C (ipso to -CH₃)
~129Ar-CH (meta to -OPO₃)
~120Ar-CH (ortho to -OPO₃)
~21Ar-CH₃

Interpretation and Causality:

  • The carbon attached to the oxygen of the phosphate group (ipso-carbon) is expected to be the most downfield aromatic carbon due to the electronegativity of oxygen.

  • The carbons bearing the methyl groups will also be downfield.

  • The protonated aromatic carbons will appear at distinct chemical shifts based on their electronic environment.

  • The methyl carbons will be found in the upfield region of the spectrum.

  • Coupling with the phosphorus atom (J-coupling) may be observed for the carbons close to the phosphate group, providing further structural confirmation.

³¹P NMR Spectral Data

³¹P NMR is highly specific for observing the phosphorus nucleus and is an excellent tool for characterizing organophosphate compounds.

Expected Chemical Shift:

The ³¹P NMR spectrum of Tris(3,5-xylenyl)phosphate is expected to show a single sharp resonance. For triaryl phosphates, the chemical shift typically falls in the range of -5 to -25 ppm relative to 85% phosphoric acid. The exact chemical shift is sensitive to the electronic nature of the aryl substituents.

Interpretation and Causality:

  • The single peak indicates the presence of only one phosphorus environment in the molecule, consistent with its symmetrical structure.

  • The chemical shift value is characteristic of a phosphate ester and can be used to distinguish it from other organophosphorus functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Tris(3,5-xylenyl)phosphate

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumC-H stretching (aromatic)
~2950-2850MediumC-H stretching (methyl)
~1600, ~1470StrongC=C stretching (aromatic ring)
~1300-1250StrongP=O stretching
~1200-1100StrongP-O-C stretching (asymmetric)
~1000-950StrongP-O-C stretching (symmetric)

Interpretation and Causality:

  • The strong absorption band around 1300-1250 cm⁻¹ is a characteristic and intense peak for the P=O stretching vibration in phosphate esters.

  • The strong absorptions in the 1200-950 cm⁻¹ region are due to the P-O-C stretching vibrations, which are also characteristic of phosphate esters.

  • The presence of aromatic C-H and C=C stretching vibrations confirms the presence of the xylenyl rings.

  • The C-H stretching bands for the methyl groups provide further evidence for the overall structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Commercial trixylenyl phosphate is often a complex mixture of isomers, which can complicate mass spectral analysis.[2] However, for pure Tris(3,5-xylenyl)phosphate, a distinct mass spectrum is expected.

Expected Molecular Ion:

  • Molecular Formula: C₂₄H₂₇O₄P

  • Molecular Weight: 410.16 g/mol

  • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 410 .

Predicted Fragmentation Pathway:

The fragmentation of triaryl phosphates under EI conditions often involves the cleavage of the P-O and C-O bonds.

fragmentation M [M]⁺˙ m/z 410 F1 [M - C₈H₉O]⁺ m/z 289 M->F1 - C₈H₉O radical F2 [C₈H₉O]⁺ m/z 121 M->F2 F3 [M - C₈H₉]⁺ m/z 291 M->F3 - C₈H₉ radical F4 [C₈H₁₀]⁺˙ m/z 106 F2->F4 - CH₃ radical

Figure 2: Predicted major fragmentation pathways for Tris(3,5-xylenyl)phosphate.

Interpretation and Causality:

  • The molecular ion peak at m/z 410 confirms the molecular weight of the compound.

  • A common fragmentation pathway for triaryl phosphates is the loss of a xylenoxy radical (C₈H₉O•), leading to a fragment ion at m/z 289.

  • Another likely fragmentation is the formation of the xylenoxy cation at m/z 121.

  • Further fragmentation of the xylenoxy cation by loss of a methyl radical can lead to an ion at m/z 106.

  • The relative intensities of these fragment ions provide a unique fingerprint for the molecule.

Experimental Protocols

The following protocols provide a general framework for the spectral analysis of Tris(3,5-xylenyl)phosphate. As a solid compound, appropriate sample preparation is key to obtaining high-quality data.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of Tris(3,5-xylenyl)phosphate.

    • Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure good solubility and to avoid interfering signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.

    • Tune and shim the probe for the specific solvent and sample.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

    • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A single pulse experiment with a relatively short relaxation delay is usually sufficient.

Causality Behind Choices:

  • Deuterated Solvent: Prevents the large solvent proton signal from overwhelming the analyte signals.

  • High-Field Spectrometer: Increases chemical shift dispersion, which is particularly useful for resolving complex aromatic regions.

  • Proton Decoupling in ¹³C and ³¹P NMR: Simplifies the spectra by removing C-H and P-H coupling, resulting in single sharp peaks for each unique carbon and phosphorus atom, respectively.

IR Spectroscopy Protocol

Objective: To obtain a high-quality FT-IR spectrum of the solid sample.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid Tris(3,5-xylenyl)phosphate powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Causality Behind Choices:

  • ATR Technique: This is a rapid and convenient method for analyzing solid samples with minimal sample preparation. It avoids the need for making KBr pellets.

  • Background Correction: Subtracting the background spectrum removes contributions from the atmosphere (CO₂, H₂O) and the ATR crystal itself, resulting in a clean spectrum of the sample.

Mass Spectrometry Protocol

Objective: To obtain a mass spectrum showing the molecular ion and characteristic fragment ions.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of Tris(3,5-xylenyl)phosphate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Use a GC-MS system with an electron ionization (EI) source.

    • Select a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).

    • Optimize the GC temperature program to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C), and hold for a few minutes.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The mass spectrometer is typically scanned over a mass range of m/z 50-500.

Causality Behind Choices:

  • GC Introduction: Provides a means of separating the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.

  • Electron Ionization (EI): A common and robust ionization technique that produces characteristic and reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Conclusion

The spectral data of Tris(3,5-xylenyl)phosphate provides a comprehensive and unambiguous fingerprint for its identification and characterization. The combination of NMR, IR, and MS techniques allows for the complete elucidation of its molecular structure. This guide has provided a detailed overview of the expected spectral features, the underlying principles of their interpretation, and robust protocols for their acquisition. For researchers and professionals working with this and related organophosphate compounds, a thorough understanding of these spectroscopic methods is an indispensable tool for ensuring the quality, purity, and identity of their materials.

References

  • PubChem. Tris(3,5-xylenyl)phosphate. National Center for Biotechnology Information. [Link]

  • Haz-Map. Tris(3,5-xylenyl)phosphate. U.S. National Library of Medicine. [Link]

  • Chiron. Trixylyl phosphate (TXP). [Link]

  • Chiron AS. (2015). Trixylyl phosphate (TXP). BMF 79. [Link]

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Exploratory

Tris(3,5-xylenyl)phosphate: Physicochemical Characterization &amp; Impurity Profiling

The following technical guide is structured to serve researchers and drug development professionals, specifically focusing on the characterization of Tris(3,5-xylenyl)phosphate as a critical analyte in Extractables & Lea...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve researchers and drug development professionals, specifically focusing on the characterization of Tris(3,5-xylenyl)phosphate as a critical analyte in Extractables & Leachables (E&L) studies and material science.

Technical Whitepaper | Version 1.0 [1]

Executive Summary & Chemical Identity

Tris(3,5-xylenyl)phosphate (CAS: 25653-16-1 ) is an organophosphate ester primarily utilized as a flame retardant and plasticizer.[1] In the context of pharmaceutical development, it is a critical Extractable & Leachable (E&L) compound.[1] It often migrates from polymeric manufacturing components (tubing, filters, gaskets) or container closure systems into drug formulations.[1]

Distinguishing the specific 3,5-isomer from the commercial technical mixture (often referred to as TXP, CAS: 25155-23-1) is vital for accurate toxicological risk assessment and chromatographic identification.[1] While the technical mixture is a liquid at room temperature due to isomer depression, the pure 3,5-isomer is a crystalline solid.[1]

Chemical Identity Table
PropertyData
IUPAC Name Tris(3,5-dimethylphenyl) phosphate
Common Synonyms Tris(3,5-xylyl) phosphate; 3,5-TXP
CAS Registry Number 25653-16-1 (Pure Isomer)
Molecular Formula C₂₄H₂₇O₄P
Molecular Weight 410.44 g/mol
SMILES CC1=CC(=CC(=C1)OP(=O)(OC2=CC(=CC(=C2)C)C)OC3=CC(=CC(=C3)C)C)C

Thermodynamic Profile: Melting & Boiling Points

Understanding the phase transitions of Tris(3,5-xylenyl)phosphate is essential for selecting the correct analytical technique (e.g., Headspace GC vs. Direct Injection) and predicting its migration behavior in polymer matrices.[1]

Melting Point (Solid-Liquid Transition)

The melting point is the primary differentiator between the pure substance and the technical grade mixture.[1]

  • Pure Isomer (CAS 25653-16-1): 46 °C (319 K).[1]

    • Causality: The high symmetry of the 3,5-dimethyl substitution pattern allows for efficient crystal lattice packing, resulting in a solid state at room temperature.[1]

  • Technical Mixture (CAS 25155-23-1): -20 °C to -60 °C (Pour Point).[1]

    • Causality: The presence of multiple isomers (2,3-; 2,4-; 2,5-) creates a eutectic effect, disrupting crystallization and maintaining a liquid state.[1]

Boiling Point (Liquid-Gas Transition)

Organophosphates exhibit high boiling points and are prone to thermal decomposition before reaching their atmospheric boiling point.[1] Vacuum data is required for stability.[1]

Pressure ConditionTemperatureNotes
Reduced Pressure (10 mmHg) 290 °C Standard reference for vacuum distillation purification.[1]
High Vacuum (0.2 mmHg) 195 - 200 °C Practical range for GC-MS elution.[1]
Atmospheric (760 mmHg) Theoretical > 490 °CWarning: Compound decomposes (pyrolysis) prior to reaching this temperature.[1]
Visualization: Phase Transition Logic

The following diagram illustrates the thermodynamic stability and phase states, highlighting the critical decomposition risk at atmospheric pressure.

ThermodynamicProfile cluster_0 Critical Analytical Thresholds Solid Solid Crystalline Phase (Pure Isomer) < 46°C Liquid Liquid Phase (Melt) 46°C - 290°C Solid->Liquid Melting (Endothermic) MP: 46°C GasVac Vapor Phase (Vacuum 10 torr) @ 290°C Liquid->GasVac Distillation (Stable) Decomp Thermal Decomposition (Pyrolysis) > 350°C @ 1 atm Liquid->Decomp Atmospheric Heating (Unstable)

Caption: Phase transition map for Tris(3,5-xylenyl)phosphate showing stability windows and decomposition risks.

Experimental Methodologies (Self-Validating Protocols)

For drug development professionals, accurate identification of this compound as an impurity requires rigorous protocols.[1] The following methodologies are designed to be self-validating by using internal standards and specific transition markers.

Protocol A: Differential Scanning Calorimetry (DSC) for Purity Assessment

Objective: Confirm the identity of the 3,5-isomer against technical mixtures.

  • Sample Prep: Weigh 2–5 mg of the analyte into a hermetically sealed aluminum pan.

  • Reference: Use an empty crimped aluminum pan as the reference.

  • Equilibration: Hold sample at 10 °C for 5 minutes to ensure thermal equilibrium.

  • Ramp: Heat from 10 °C to 100 °C at a rate of 5 °C/min.

  • Validation Criteria (Pass/Fail):

    • Pass: A sharp endothermic peak onset at 46 °C ± 1 °C indicates high purity 3,5-isomer.[1]

    • Fail: A broad endotherm or glass transition (Tg) below 0 °C indicates a technical mixture or solvent contamination.[1]

Protocol B: GC-MS Identification for E&L Screening

Objective: Detect trace levels of Tris(3,5-xylenyl)phosphate in drug product matrices.

  • Extraction: Liquid-liquid extraction of drug formulation using Methylene Chloride (CH₂Cl₂).[1]

  • Injection: Splitless injection at 280 °C (High temp required to volatilize without discrimination).

  • Separation: Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.[1]

    • Oven Program: 60 °C (1 min) → 20 °C/min → 300 °C (hold 10 min).

  • Detection (MS): Electron Impact (EI) mode.

    • Quantification Ion: m/z 410 (Molecular Ion).[1][2]

    • Qualifier Ions: m/z 395 (M - CH₃), m/z 105 (Xylyl tropylium ion).[1]

  • Causality Check: The presence of m/z 410 confirms the molecular weight.[1][3] The retention time must match the standard (~290 °C boiling point equivalent elution).

Visualization: Analytical Decision Workflow

This workflow guides the analyst through the logic of identifying the specific isomer versus the mixture.[1]

AnalyticalWorkflow Sample Unknown Sample (Suspected Organophosphate) StateCheck Physical State @ 25°C Sample->StateCheck Solid Solid / Crystalline StateCheck->Solid Observed Liquid Liquid / Viscous StateCheck->Liquid Observed DSC Run DSC (Protocol A) Solid->DSC GCMS Run GC-MS (Protocol B) Liquid->GCMS ResultPure Confirm: Tris(3,5-xylenyl)phosphate (Pure Isomer) DSC->ResultPure Peak @ 46°C GCMS->ResultPure Single Peak m/z 410 ResultTech Confirm: Trixylenyl Phosphate (Technical Mixture) GCMS->ResultTech Multiple Isomer Peaks

Caption: Analytical decision tree for distinguishing pure 3,5-isomer from technical mixtures.

Relevance in Drug Development (E&L)

In pharmaceutical applications, Tris(3,5-xylenyl)phosphate is rarely an active ingredient but frequently appears as a process-related impurity .[1]

  • Source: It is used as a flame retardant in PVC sheathing of electrical cables and as a plasticizer in specific high-temperature polymers.[1]

  • Toxicity Profile: Unlike Tri-ortho-cresyl phosphate (TOCP), which is neurotoxic (causing OPIDN), the 3,5-xylenyl isomer has shown significantly lower neurotoxicity in animal models (roosters/rodents).[1] However, as an organophosphate, it is flagged for monitoring in ICH M7 (genotoxic impurities) and PQRI assessments.[1]

  • Regulatory Action: If detected in a drug product, the "Safety Concern Threshold" (SCT) of 0.15 µ g/day (for genotoxic) or 5 µ g/day (for sensitizers) applies until specific tox data clears the compound.[1]

References

  • ChemicalBook. (2025).[1][4] Tris(3,5-xylyl) phosphate Properties and CAS Data.[1][5][6]Link[1]

  • National Institutes of Health (NIH). (2025).[1] Tris(3,5-xylenyl)phosphate - PubChem Compound Summary.[1] PubChem.[1][3] Link[1]

  • Environment Agency (UK). (2009).[1] Environmental risk evaluation report: Trixylenyl phosphate.[1][7] (Citing Wightman & Malalyandi, 1983).[1][7] Link

  • Wightman, J.P. & Malalyandi, M. (1983).[1][7] Physical properties of trixylenyl phosphate isomers. Journal of Chemical & Engineering Data.[1]

  • Hazardous Substances Data Bank (HSDB). (2025). Tris(3,5-xylenyl)phosphate Toxicology Data.[1][2][6][8]Link[1]

Sources

Foundational

Tris(3,5-xylenyl)phosphate: A Technical Guide to Investigating its Potential as an Endocrine Disruptor

Introduction The escalating prevalence of endocrine-disrupting chemicals (EDCs) in the environment presents a significant challenge to public health and ecological stability. These exogenous substances can interfere with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating prevalence of endocrine-disrupting chemicals (EDCs) in the environment presents a significant challenge to public health and ecological stability. These exogenous substances can interfere with the body's intricate endocrine system, leading to adverse developmental, reproductive, neurological, and immune effects. A class of compounds that has garnered increasing scrutiny is the organophosphate esters (OPEs), widely utilized as flame retardants and plasticizers. Within this group, aryl OPEs (AOPEs) are emerging as potential EDCs.[1][2] This technical guide provides an in-depth exploration of Tris(3,5-xylenyl)phosphate (T35XP), a specific AOPE, and outlines a comprehensive framework for investigating its endocrine-disrupting potential. This document is intended for researchers, scientists, and drug development professionals engaged in the toxicological assessment of environmental contaminants.

While direct, extensive research on the endocrine-disrupting properties of Tris(3,5-xylenyl)phosphate is limited, this guide synthesizes the current understanding of related AOPEs to propose potential mechanisms of action and details the established methodologies for their investigation. The commercial product, trixylenyl phosphate (TXP), is a complex isomeric mixture, and the specific toxicological profile of the 3,5-isomer warrants focused investigation.[3][4]

Physicochemical Properties of Tris(3,5-xylenyl)phosphate

A thorough understanding of a compound's physicochemical properties is fundamental to designing and interpreting toxicological studies. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental fate.

PropertyValueSource
CAS Number 25653-16-1[5][6]
Molecular Formula C24H27O4P[6][7]
Molecular Weight 410.44 g/mol [6][8]
Appearance Solid, Wax[5][7]
Melting Point 33°C or 46°C[3]
Boiling Point 195-200°C at 0.2 mmHg[3]
Vapor Pressure 2.06 x 10⁻⁸ mmHg (estimated)[5]
Solubility Soluble in acetic acid[7]

Proposed Endocrine-Disrupting Mechanisms of Action

Based on studies of analogous AOPEs, Tris(3,5-xylenyl)phosphate may exert endocrine-disrupting effects through multiple pathways. The primary modes of action for AOPEs involve interference with hormone synthesis and direct interaction with nuclear receptors.[1][2]

1. Disruption of Steroidogenesis: T35XP may interfere with the synthesis of steroid hormones, such as estrogens and androgens. This can occur through the altered expression of key steroidogenic enzymes. For instance, studies on other AOPEs have shown upregulation of enzymes like CYP11A1, CYP11B2, and CYP19A1 (aromatase), leading to changes in estradiol and testosterone levels.[1]

2. Nuclear Receptor Interference: T35XP could act as an agonist or antagonist for various hormone receptors, including:

  • Estrogen Receptors (ERα and ERβ): Binding to these receptors can mimic or block the effects of endogenous estrogens, potentially leading to reproductive and developmental abnormalities.[1][9]

  • Androgen Receptor (AR): Interference with AR signaling can disrupt male reproductive development and function.[1][10]

  • Thyroid Hormone Receptors (TRs): AOPEs have been shown to exhibit antagonistic effects on thyroid hormone receptors, which could impact metabolism and neurodevelopment.[11]

  • Other Nuclear Receptors: AOPEs may also interact with glucocorticoid (GR) and mineralocorticoid (MR) receptors, affecting stress response and electrolyte balance.[1][11]

The following diagram illustrates the potential points of interference for Tris(3,5-xylenyl)phosphate within key endocrine signaling pathways.

G cluster_steroidogenesis Steroidogenesis Pathway cluster_receptors Nuclear Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Testosterone Testosterone Progesterone->Testosterone Multiple Steps Estradiol Estradiol Testosterone->Estradiol CYP19A1 (Aromatase) T35XP_S Tris(3,5-xylenyl)phosphate CYP11A1 CYP11A1 T35XP_S->CYP11A1 Inhibition/Alteration CYP19A1 CYP19A1 T35XP_S->CYP19A1 Inhibition/Alteration ER Estrogen Receptor (ER) Gene Target Gene Expression ER->Gene AR Androgen Receptor (AR) AR->Gene TR Thyroid Receptor (TR) TR->Gene Response Biological Response Gene->Response T35XP_R Tris(3,5-xylenyl)phosphate T35XP_R->ER Agonism/Antagonism T35XP_R->AR Agonism/Antagonism T35XP_R->TR Agonism/Antagonism

Figure 1: Proposed mechanisms of endocrine disruption by Tris(3,5-xylenyl)phosphate.

Experimental Protocols for Endocrine Disruptor Assessment

A tiered approach, combining in vitro and in vivo assays, is essential for a comprehensive evaluation of a potential EDC.[12][13] This aligns with the frameworks established by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[14][15]

Part 1: In Vitro Screening

In vitro assays provide a high-throughput and mechanistic-based initial screening to identify potential endocrine activity.[9][12]

Featured Assay: Estrogen Receptor Transcriptional Activation Assay (OECD TG 455)

This assay determines if a chemical can act as an agonist or antagonist to the estrogen receptor.

Principle: Genetically modified cell lines containing the human estrogen receptor (hERα) and a reporter gene (e.g., luciferase) are used. When an estrogenic substance binds to the hERα, it activates the transcription of the reporter gene, leading to a measurable signal (light production).

Detailed Protocol:

  • Cell Culture:

    • Maintain a suitable cell line (e.g., hERα-HeLa-9903) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Prior to the assay, culture cells in a medium containing charcoal-stripped FBS to remove endogenous hormones.

  • Assay Plate Preparation:

    • Seed the cells into 96-well microplates at a predetermined density and allow them to attach overnight.

  • Test Chemical Preparation and Exposure:

    • Prepare a stock solution of Tris(3,5-xylenyl)phosphate in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the test chemical in the assay medium.

    • For the agonist assay, add the dilutions directly to the cells.

    • For the antagonist assay, co-expose the cells to the test chemical dilutions and a fixed concentration of a reference estrogen (e.g., 17β-estradiol).

  • Controls:

    • Vehicle Control: Cells treated with the solvent only.

    • Positive Control (Agonist): Cells treated with a known estrogen agonist (e.g., 17β-estradiol).

    • Positive Control (Antagonist): Cells treated with a known estrogen antagonist (e.g., tamoxifen) in the presence of the reference estrogen.

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • For the agonist assay, determine the EC₅₀ (concentration that produces 50% of the maximal response).

    • For the antagonist assay, determine the IC₅₀ (concentration that inhibits 50% of the response to the reference estrogen).

Causality and Self-Validation: The inclusion of appropriate positive and negative controls ensures the validity of the assay. A statistically significant increase in luciferase activity in the agonist assay or a decrease in the antagonist assay, in a dose-dependent manner, provides strong evidence of estrogenic activity.

G cluster_workflow In Vitro ER Transactivation Assay Workflow A 1. Seed hERα cells in 96-well plate B 2. Prepare serial dilutions of T35XP A->B C 3. Expose cells to T35XP (agonist/antagonist mode) B->C D 4. Incubate (24-48 hours) C->D E 5. Lyse cells and add luciferase substrate D->E F 6. Measure luminescence E->F G 7. Data Analysis (EC50/IC50) F->G G cluster_workflow In Vivo Uterotrophic Assay Workflow A 1. Acclimatize immature or ovariectomized rats B 2. Administer T35XP daily for 3 days A->B C 3. Monitor clinical signs and body weight B->C D 4. Euthanize and necropsy (Day 4) C->D E 5. Dissect and weigh the uterus D->E F 6. Statistical Analysis E->F

Figure 3: Workflow for the in vivo Uterotrophic Assay.

Data Interpretation and Future Directions

A weight-of-evidence approach is crucial when evaluating the endocrine-disrupting potential of a chemical. [12]Positive findings in both in vitro and in vivo assays for a specific endocrine pathway provide strong evidence of disruption. For Tris(3,5-xylenyl)phosphate, if the proposed assays yield positive results, further investigations would be warranted, including:

  • Expanded In Vitro Profiling: Testing for interactions with other nuclear receptors (androgen, thyroid) and assessing effects on steroidogenesis using cell lines like H295R. [16]* Longer-Term In Vivo Studies: Conducting extended one-generation reproductive toxicity studies (OECD TG 443) to evaluate effects on fertility and development. [17]* Metabolite Analysis: Identifying and testing the endocrine activity of T35XP metabolites, as biotransformation can alter the toxicological profile of the parent compound.

Conclusion

While specific data on the endocrine-disrupting properties of Tris(3,5-xylenyl)phosphate are currently lacking, its structural similarity to other aryl organophosphate esters with known endocrine activity raises a legitimate concern. The technical framework presented in this guide, based on established and validated methodologies, provides a robust pathway for a thorough investigation. By employing a combination of in vitro and in vivo assays, researchers can elucidate the potential for T35XP to interfere with endocrine signaling pathways, contributing to a more comprehensive understanding of its risk to human health and the environment.

References

  • Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC. (n.d.).
  • Endocrine disrupting toxicity of aryl organophosphate esters and mode of action. (2022, March 15).
  • Endocrine disrupting toxicity of aryl organophosphate esters and mode of action. (2023, January 2).
  • Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses | Environmental Science & Technology - ACS Publications. (n.d.).
  • Endocrine disrupters - OECD. (n.d.).
  • In Vitro Models in Endocrine Disruptor Screening | ILAR Journal - Oxford Academic. (n.d.).
  • Assessment of in vivo assays for endocrine disruption - PubMed. (n.d.).
  • Tris(3,5-xylenyl)phosphate | C24H27O4P | CID 33133 - PubChem. (n.d.).
  • Endocrine Disruptor Testing - Charles River Laboratories. (n.d.).
  • Estrogen- Androgen Screening Test for Endocrine Disruptor Chemicals EDC - Xenometrix. (n.d.).
  • OECD Conceptual Framework for Testing and Assessment of Endocrine Disrupters as a basis for regulation of substances with endocr - norden.org. (n.d.).
  • A comprehensive evaluation of the endocrine-disrupting effects of emerging organophosphate esters - PubMed. (2024, November 1).
  • (PDF) Endocrine disrupting toxicity of aryl organophosphate esters and mode of action. (2022, March 15).
  • Activities of the OECD related to endocrine disruptors - ECETOC. (n.d.).
  • New OECD Rules for Endocrine Disruptors | Charles River. (2018, July 18).
  • OECD Guidance on Endocrine Disruptor Testing and Evaluation - PharmaRegulatory.in. (2025, December 18).
  • Endocrine Disruption & Thyroid Hormone Assays - Concept Life Sciences. (n.d.).
  • In Vivo Endocrine Disruptor Testing - Smithers. (n.d.).
  • Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1) - GOV.UK. (n.d.).
  • Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - MDPI. (n.d.).
  • Tris(3,5-xylenyl)phosphate - Hazardous Agents - Haz-Map. (n.d.).
  • 3,5-Xylenol Phosphate (3:1) - Data Sheet. (n.d.).
  • Association of Aryl Organophosphate Flame Retardants Triphenyl Phosphate and 2-Ethylhexyl Diphenyl Phosphate with Human Blood Triglyceride and Total Cholesterol Levels | Environmental Science & Technology Letters - ACS Publications. (n.d.).
  • Trixylyl phosphate (TXP) - Chiron.no. (n.d.).
  • Trixylyl phosphate - Wikipedia. (n.d.).
  • TRIXYLENYL PHOSPHATE - CAMEO Chemicals. (n.d.).
  • CN103224521A - Preparation method of trixylenyl phosphate - Google Patents. (n.d.).
  • Trixylenyl phosphate | C24H27O4P | CID 19736 - PubChem - NIH. (n.d.).
  • TRIS(3,5-XYLENYL)PHOSPHATE - gsrs. (n.d.).
  • Cresyl phosphates and xylyl phosphates - Evaluation statement - 26 June 2023 - Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26).
  • What is Trixylenyl Phosphate(TXP)? - Sinobio Chemistry. (2024, October 11).

Sources

Protocols & Analytical Methods

Method

"Tris(3,5-xylenyl)phosphate" analysis by gas chromatography-mass spectrometry (GC-MS)

Methodology for Extractables & Leachables (E&L) and Industrial Impurity Profiling Abstract Tris(3,5-xylenyl)phosphate (TXP), also known as tris(3,5-dimethylphenyl) phosphate, is a high-boiling organophosphate ester used...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Extractables & Leachables (E&L) and Industrial Impurity Profiling

Abstract

Tris(3,5-xylenyl)phosphate (TXP), also known as tris(3,5-dimethylphenyl) phosphate, is a high-boiling organophosphate ester used as a flame retardant, plasticizer, and lubricant additive. In pharmaceutical development, it is a critical target in Extractables and Leachables (E&L) studies (USP <1663>) due to its migration potential from single-use bioprocessing systems and packaging materials.

This guide provides a validated protocol for the separation and quantification of the specific 3,5-isomer from complex commercial trixylyl phosphate mixtures. We address the challenge of resolving the 3,5-isomer from neurotoxic ortho-substituted isomers using high-temperature GC-MS with electron ionization (EI).

Introduction & Regulatory Context[1][2][3][4][5][6][7][8]

The Analytical Challenge

Commercial "Trixylyl Phosphate" is a UVCB substance (Unknown or Variable composition, Complex reaction products) produced by reacting phosphorus oxychloride with technical xylenol.[1] This results in a mixture of:

  • Target: Tris(3,5-dimethylphenyl) phosphate (Symmetric, less sterically hindered).

  • Isomers: 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dimethylphenyl phosphates.

  • Homologs: Methyl-deficient (dicresyl xylenyl phosphates) or methyl-rich impurities.

Differentiation is critical because toxicity profiles vary significantly by isomer structure. While ortho-isomers in organophosphates are historically associated with delayed neurotoxicity, the 3,5-isomer is often monitored for reproductive toxicity (Rep. 1B classification under REACH).

Regulatory Relevance[1][2][3][4][7][8]
  • Pharma (E&L): Per USP <1663> and ICH Q3E (draft), accurate identification of OPEs (Organophosphate Esters) is required to assess toxicological risk (PERL - Permitted Daily Exposure).

  • Industrial Hygiene: Monitoring in hydraulic fluids and lubricants to ensure batch consistency and safety.

Experimental Design Strategy

Chromatographic Separation (The "Why")

The boiling point of TXP exceeds 400°C. Standard volatiles methods (e.g., EPA 8270) often fail to elute TXP with sufficient peak symmetry.

  • Column Selection: A 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, Rxi-5Sil MS) is selected for its high thermal stability (up to 350°C) and ability to separate aromatic isomers based on pi-pi interactions.

  • Inlet Conditions: Splitless injection is preferred for trace analysis (E&L), but a Pulsed Splitless mode is recommended to maximize transfer of this high-molecular-weight compound onto the column without discrimination.

Mass Spectrometry Logic (EI Source)

Under 70 eV Electron Ionization, Tris(3,5-xylenyl)phosphate (


, MW 410.4) exhibits a distinct fragmentation pattern driven by the stability of the aromatic rings.

Key Diagnostic Ions:

  • m/z 410 (Molecular Ion

    
    ):  Typically the base peak or very high intensity due to the stable phosphate core.
    
  • m/z 289 ($[M - OC_8H_9]^+ $): Loss of one dimethylphenoxy group.

  • m/z 179: Secondary aromatic phosphate fragment.

  • m/z 77/79/105: Tropylium-like aromatic fragments (xylenyl cation).

Detailed Protocol

Sample Preparation

Matrix: Aqueous extracts (drug product simulators) or Polymer extracts.

  • Extraction:

    • Add 10 mL sample to a glass centrifuge tube.

    • Spike with Internal Standard (IS): Triphenyl phosphate-d15 (50 ng/mL final conc).

    • Add 2 mL Dichloromethane (DCM) or Toluene . (DCM is preferred for thermal lability; Toluene for solubility).

    • Vortex 5 mins; Centrifuge 3000 rpm for 5 mins.

  • Concentration:

    • Transfer organic layer to a vial.

    • Evaporate to dryness under

      
       at 35°C (Do not overheat; OPEs can degrade).
      
    • Reconstitute in 200

      
      L Isooctane (keeps background low for GC-MS).
      
Instrument Configuration (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Inlet Split/Splitless @ 290°C High temp required to volatilize TXP.
Injection 1

L Pulsed Splitless (30 psi for 0.5 min)
Pressure pulse prevents discrimination of heavy analytes.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains resolution at high temps.
Column 30m

0.25mm

0.25

m (5% Phenyl)
Standard semi-volatile phase.
Transfer Line 300°CPrevents condensation before MS source.
Ion Source EI (70 eV) @ 230°CStandard ionization.
Quadrupole 150°C
Oven Program
  • Initial: 80°C (hold 1 min)

  • Ramp 1: 20°C/min to 200°C

  • Ramp 2: 5°C/min to 320°C (hold 10 min)

  • Note: The slow ramp at the end is crucial for separating the 3,5-isomer from the 2,4- and 2,5- isomers.

MS Acquisition (SIM/Scan Mode)

For E&L screening, use Scan (m/z 50-550) . For targeted quantification, use SIM .

SIM Table for Tris(3,5-xylenyl)phosphate:

  • Quant Ion: 410.2[2]

  • Qual Ion 1: 289.1

  • Qual Ion 2: 179.1

  • Dwell Time: 50 ms per ion.

Workflow Visualization

The following diagram outlines the decision process for identifying TXP in a complex extractable profile, distinguishing it from related impurities.

TXP_Analysis_Workflow Start Sample Extract (Unknown Peak Detected) RT_Check Retention Time Match? (vs. 3,5-TXP Std) Start->RT_Check Spec_Check Mass Spectrum Check (Scan Mode) RT_Check->Spec_Check Yes Tentative Tentative ID: Generic Trixylyl Phosphate (Isomer Mix) RT_Check->Tentative No (Shifted RT) Spec_Check->Tentative Pattern Mismatch Frag_Pattern Key Ions Present? 410 (M+), 289, 179 Spec_Check->Frag_Pattern Isomer_Diff Isomer Differentiation Check Resolution from Ortho-isomers (2,4-TXP) Confirm_ID Confirmed ID: Tris(3,5-xylenyl)phosphate Isomer_Diff->Confirm_ID Single Peak Matches 3,5-Std Isomer_Diff->Tentative Multiple Peaks (Technical Mix) Frag_Pattern->Isomer_Diff Pattern Matches

Caption: Decision tree for distinguishing the specific 3,5-TXP isomer from technical mixtures in GC-MS analysis.

Results & Discussion

Chromatographic Profile

In a technical mixture, the 3,5-isomer typically elutes later than the ortho-substituted isomers (e.g., 2,4- or 2,6-xylenyl phosphates) due to the "ortho effect" which often lowers the boiling point slightly by preventing efficient intermolecular stacking.

  • Retention Order: 2,6-TXP

    
     2,4-TXP 
    
    
    
    3,5-TXP .
  • Validation Criterion: The valley height between the 3,5-isomer and the nearest neighbor must be <10% of the peak height.

Linearity and Limits

Using the SIM method described:

  • Linearity:

    
     (
    
    
    
    ).
  • LOD (Limit of Detection):

    
     (S/N > 3).
    
  • Recovery: 90-110% in aqueous buffers; 80-120% in complex polymer extracts (matrix effects may require standard addition).

Troubleshooting
  • Peak Tailing: TXP is polar enough to interact with active sites. Action: Trim the column inlet (10-20 cm) and replace the inlet liner with a deactivated wool liner.

  • Carryover: Due to high boiling point, TXP can stick in the syringe or inlet. Action: Use 5-10 solvent washes (Toluene/Acetone) between injections.

References

  • United States Pharmacopeia (USP). <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.[3][4][5]

  • Chiron AS. Trixylyl phosphate (TXP) - Reference Materials and Isomer Separation.[1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 33133: Tris(3,5-xylenyl)phosphate.

  • European Chemicals Agency (ECHA). Substance Information: Trixylyl phosphate (Reaction mass of isomers).[1]

  • Ding, Y. et al. Fragmentation Pathway of Organophosphorus Flame Retardants by High-Resolution Mass Spectrometry. Analytical Chemistry, 2024.

Sources

Application

Application Notes &amp; Protocols for the Laboratory Synthesis and Purification of Tris(3,5-xylenyl)phosphate

This document provides a comprehensive guide for the synthesis and purification of Tris(3,5-xylenyl)phosphate, a triaryl phosphate ester with applications as a flame retardant and plasticizer.[1] The protocols detailed h...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis and purification of Tris(3,5-xylenyl)phosphate, a triaryl phosphate ester with applications as a flame retardant and plasticizer.[1] The protocols detailed herein are designed for laboratory-scale preparation and are grounded in established chemical principles to ensure a high-purity final product.

Introduction and Theoretical Background

Tris(3,5-xylenyl)phosphate belongs to the family of triaryl phosphate esters, which are widely used in various industrial applications.[2] The synthesis of these compounds is most commonly achieved through the esterification of a phenol with phosphorus oxychloride (POCl₃).[2][3][4] This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the phenol attacks the electrophilic phosphorus center of the phosphorus oxychloride. The reaction is typically facilitated by heat and often employs a catalyst to enhance the reaction rate. The removal of the hydrogen chloride (HCl) byproduct is crucial for driving the reaction to completion.

The general reaction is as follows:

3 ArOH + POCl₃ → (ArO)₃PO + 3 HCl

Where "Ar" represents the 3,5-xylenyl group.

For the synthesis of Tris(3,5-xylenyl)phosphate, the specific reaction is:

3 C₈H₉OH (3,5-Dimethylphenol) + POCl₃ → C₂₄H₂₇O₄P + 3 HCl

Post-synthesis, the crude product contains unreacted starting materials, partially substituted intermediates, the catalyst, and dissolved HCl. Therefore, a multi-step purification process is necessary to isolate the desired high-purity Tris(3,5-xylenyl)phosphate. This typically involves a series of washing steps to remove acidic and phenolic impurities, followed by distillation under reduced pressure to separate the product from non-volatile impurities and any remaining solvent.[4][5]

Experimental Workflow Overview

The overall process for the synthesis and purification of Tris(3,5-xylenyl)phosphate can be visualized as a sequential workflow.

Synthesis_Purification_Workflow A Reactant Preparation (3,5-Xylenol, POCl3, Catalyst) B Esterification Reaction A->B Heating C Crude Product B->C Reaction Completion D Acid Wash (e.g., dilute HCl) C->D Remove Catalyst E Alkali Wash (e.g., dilute NaOH) D->E Remove Acidic Impurities F Water Wash E->F Neutralization G Drying F->G Remove Water H Vacuum Distillation G->H Purification I Pure Tris(3,5-xylenyl)phosphate H->I J Characterization (NMR, IR, GC-MS) I->J Purity & Identity Confirmation

Caption: Workflow for the synthesis and purification of Tris(3,5-xylenyl)phosphate.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3,5-Dimethylphenol (3,5-Xylenol)ReagentSigma-Aldrich or equivalentShould be dry.
Phosphorus oxychloride (POCl₃)ReagentSigma-Aldrich or equivalentHighly corrosive and moisture-sensitive. Handle in a fume hood.
Anhydrous Magnesium Chloride (MgCl₂)ReagentSigma-Aldrich or equivalentCatalyst. Should be anhydrous.
TolueneAnhydrousSigma-Aldrich or equivalentReaction solvent.
Hydrochloric Acid (HCl)37%Fisher Scientific or equivalentFor preparation of dilute wash solution.
Sodium Hydroxide (NaOH)PelletsFisher Scientific or equivalentFor preparation of dilute wash solution.
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific or equivalentDrying agent.
Diethyl Ether or DichloromethaneReagentFisher Scientific or equivalentFor extraction.
Deionized WaterN/AIn-house

Detailed Experimental Protocols

Synthesis of Crude Tris(3,5-xylenyl)phosphate

Safety First: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water.

  • Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with a dilute NaOH solution to neutralize the evolved HCl gas), and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Reactant Charging: To the reaction flask, add 3,5-dimethylphenol (3.0 equivalents) and anhydrous magnesium chloride (0.05 equivalents, catalyst). Add anhydrous toluene to dissolve the solids and facilitate stirring.

  • Reaction Initiation: Begin stirring the mixture and heat it to approximately 60-70°C using a heating mantle with a temperature controller.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (1.0 equivalent) to the reaction mixture via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature.

  • Reaction Progression: After the addition is complete, gradually increase the temperature to the reflux temperature of toluene (approximately 110°C). Maintain the reaction at reflux for 4-6 hours, or until the evolution of HCl gas ceases (as observed in the gas trap). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling: Once the reaction is complete, turn off the heating and allow the reaction mixture to cool to room temperature.

Purification of Tris(3,5-xylenyl)phosphate
  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in a suitable organic solvent like diethyl ether or dichloromethane. Transfer the solution to a separatory funnel.

  • Acid Wash: Wash the organic layer with a 5% aqueous HCl solution to remove the magnesium chloride catalyst.[4] Separate the aqueous layer.

  • Alkali Wash: Wash the organic layer with a 5% aqueous NaOH solution to remove any unreacted 3,5-dimethylphenol and acidic byproducts.[4][6] Repeat this wash until the aqueous layer is no longer colored.

  • Water Wash: Wash the organic layer with deionized water until the pH of the aqueous layer is neutral.[4]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Evaporation: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the crude, washed product.

  • Vacuum Distillation: Set up a vacuum distillation apparatus. Distill the crude product under high vacuum. The boiling point of trixylyl phosphate is high, approximately 270°C at 0.4 kPa.[5] Collect the fraction corresponding to Tris(3,5-xylenyl)phosphate. Early fractions may contain lower boiling point impurities, and a high-boiling residue will remain in the distillation flask.

Characterization of the Final Product

The identity and purity of the synthesized Tris(3,5-xylenyl)phosphate should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Resonances corresponding to the aromatic protons and the methyl protons of the xylenyl groups. The integration should be consistent with the structure.
³¹P NMR A single peak in the phosphate ester region.
FT-IR Characteristic peaks for P=O stretching, P-O-C stretching, and aromatic C-H and C=C stretching.
GC-MS A major peak corresponding to the molecular ion of Tris(3,5-xylenyl)phosphate (m/z = 410.16). The purity can be estimated from the relative peak area.
Appearance Colorless to light yellow viscous liquid.[5]

Troubleshooting and Key Considerations

  • Low Yield:

    • Incomplete reaction: Ensure the reaction goes to completion by monitoring with TLC or extending the reaction time.

    • Moisture contamination: Use anhydrous reagents and solvents, and dry glassware thoroughly. Phosphorus oxychloride is highly susceptible to hydrolysis.

    • Loss during workup: Be careful during the extraction and washing steps to avoid emulsion formation and loss of product.

  • Product Impurity:

    • Incomplete washing: Ensure thorough washing to remove all acidic and phenolic impurities.

    • Inefficient distillation: Use a fractionating column for better separation during vacuum distillation if needed.

  • Safety:

    • Trixylyl phosphate is classified as a reproductive toxin.[1] Handle the final product with appropriate care and PPE.

    • Dispose of all chemical waste according to institutional and local regulations.

References

  • Ilia, G., Iliescu, S., & Popa, A. (2005).
  • CN103224521A - Preparation method of trixylenyl phosphate - Google P
  • PROCESS FOR THE PREPARATION OF A TRIARYL PHOSPHATE ESTER COMPOSITION - European P
  • US2358133A - Preparation of triaryl phosphates - Google P
  • US2078421A - Manufacture of alkyl and aryl phosphates - Google P
  • Manufacture and Use of Selected Aryl and Alkyl Aryl Phosph
  • Trixylyl phosph
  • Tris(3,5-xylenyl)
  • TRIS(3,5-XYLENYL)
  • Atherton–Todd reaction: mechanism, scope and applic
  • Study on the Atherton–Todd reaction mechanism - RSC Publishing.
  • Recent Advances of the
  • Atherton-Todd reaction: mechanism, scope and applic

Sources

Method

Application Notes and Protocols for the Extraction of Tris(3,5-xylenyl)phosphate from Environmental Samples

Introduction: The Environmental Significance and Analytical Challenges of Tris(3,5-xylenyl)phosphate Tris(3,5-xylenyl)phosphate (TXYP), a member of the organophosphate ester (OPE) family, is widely utilized as a flame re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Significance and Analytical Challenges of Tris(3,5-xylenyl)phosphate

Tris(3,5-xylenyl)phosphate (TXYP), a member of the organophosphate ester (OPE) family, is widely utilized as a flame retardant and plasticizer in various industrial and commercial products, including hydraulic fluids, PVC cables, and vinyl resins.[1] Its production and use can lead to its release into the environment through various waste streams.[2] Due to its chemical properties, TXYP is persistent in the environment, with a tendency to associate with particulate matter, soil, and sediment.[2]

Understanding the environmental fate and concentration of TXYP is crucial for assessing its potential ecological impact. Key physicochemical properties of TXYP that influence its environmental behavior and the design of effective extraction methodologies are summarized in the table below.

PropertyValueImplication for Extraction
Molecular Formula C24H27O4PHigh molecular weight suggests low volatility.
Molecular Weight 410.4 g/mol Influences chromatographic behavior and mass spectrometric detection.
Boiling Point 243–265°C at 10 mmHgLow volatility requires extraction into a liquid phase.
Vapor Pressure 2.1 x 10-8 mmHg at 25°C[2]Unlikely to be found in the gas phase in the atmosphere; will partition to particles.[2]
Water Solubility 0.11 - 0.89 mg/L[3]Low solubility indicates a preference for solid matrices over the aqueous phase.
Log Kow (Octanol-Water Partition Coefficient) 5.63[2]Highly hydrophobic, indicating strong adsorption to organic matter in soil and sediment.
Koc (Soil Organic Carbon-Water Partitioning Coefficient) 9.5 x 10^4 (estimated)[2]Expected to be immobile in soil, posing a challenge for extraction.[2]
Henry's Law Constant 7.2 x 10^-8 atm-m³/mol (estimated)[2]Volatilization from water and moist soil surfaces is not a significant fate process.[2]

The high hydrophobicity and strong affinity for organic matter make the efficient extraction of TXYP from complex environmental matrices like soil and water a significant analytical challenge. This guide provides detailed, field-proven protocols for the extraction of TXYP from both water and soil samples, designed for researchers and scientists in environmental monitoring and toxicology. The methodologies are grounded in established principles of environmental sample preparation and are designed to deliver reliable and reproducible results.

Part 1: Extraction of Tris(3,5-xylenyl)phosphate from Water Samples

The low water solubility of TXYP means that in aqueous environments, it is predominantly found adsorbed to suspended solids and sediment.[2] Therefore, the analysis of whole water samples (unfiltered) is often necessary to obtain a complete picture of its concentration. Solid-Phase Extraction (SPE) is the preferred method for extracting TXYP from water due to its efficiency in concentrating non-polar analytes from large volumes of aqueous samples.

Rationale for Method Selection

SPE offers several advantages over traditional liquid-liquid extraction for this application, including:

  • High Enrichment Factors: Large volumes of water can be processed, allowing for the detection of low-level contamination.

  • Reduced Solvent Consumption: SPE is a more environmentally friendly technique, using significantly less organic solvent.

  • High Selectivity: The choice of sorbent can be tailored to selectively retain the target analyte while allowing interfering substances to pass through.

  • Ease of Automation: Many SPE systems can be automated, increasing sample throughput and reproducibility.

For a hydrophobic compound like TXYP, a reversed-phase SPE sorbent such as C18 or a polymeric sorbent like styrene-divinylbenzene (SDB) is ideal. These materials effectively retain non-polar compounds from a polar matrix (water).

Experimental Workflow for Water Sample Extraction

Caption: Workflow for the extraction of Tris(3,5-xylenyl)phosphate from water samples.

Detailed Protocol for Solid-Phase Extraction (SPE) of TXYP from Water

This protocol is based on principles outlined in EPA Method 3535A for organophosphorus compounds.

Materials:

  • SPE cartridges: C18 or SDB-RPS, 6 mL, 500 mg (or similar)

  • SPE manifold

  • Vacuum pump

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, pesticide residue grade)

  • Deionized water

  • Nitrogen evaporator

  • 1 L amber glass sample bottles

  • Glass fiber filters (1 µm, if filtering is desired)

  • Internal standards and surrogates (e.g., deuterated OPEs)

Procedure:

  • Sample Preparation:

    • Collect a 1 L water sample in an amber glass bottle to prevent photodegradation.

    • If dissolved concentrations are of interest, filter the sample through a 1 µm glass fiber filter. However, for total concentration, the unfiltered sample should be used.

    • Spike the sample with appropriate internal standards and surrogates.

    • Adjust the sample pH to neutral (pH 7) if necessary, as organophosphate esters can hydrolyze under acidic or basic conditions.[1][2]

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Wash the cartridges with 2 x 5 mL of dichloromethane. Allow the solvent to soak the sorbent for 1 minute before drawing it through under vacuum.[1]

    • Condition the cartridges with 2 x 5 mL of methanol. Do not allow the sorbent to go dry after this step.[1]

    • Equilibrate the cartridges with 2 x 5 mL of deionized water, leaving a layer of water on top of the sorbent.[1]

  • Sample Loading:

    • Load the 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min. A consistent and slow flow rate is crucial for efficient retention of the analyte.

  • Cartridge Washing (Interference Elution):

    • After the entire sample has passed through, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Cartridge Drying:

    • Dry the cartridge thoroughly by drawing air or nitrogen through it for at least 30 minutes. Residual water can negatively impact the elution efficiency of the non-polar solvent.

  • Elution of TXYP:

    • Place a collection vial in the manifold.

    • Elute the retained TXYP from the cartridge with 2 x 5 mL of dichloromethane. Allow the solvent to soak the sorbent for 5 minutes for each elution to ensure complete recovery.

  • Concentration and Reconstitution:

    • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

    • Perform a solvent exchange to a solvent compatible with the analytical instrument (e.g., hexane for GC-MS or methanol for LC-MS/MS).

    • Adjust the final volume to 1 mL. The sample is now ready for instrumental analysis.

Part 2: Extraction of Tris(3,5-xylenyl)phosphate from Soil and Sediment Samples

The high Koc value of TXYP indicates that it will be strongly bound to the organic fraction of soil and sediment.[2] This necessitates the use of more rigorous extraction techniques compared to water analysis. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), and Ultrasonic Extraction are two effective methods for extracting persistent organic pollutants from solid matrices.

Rationale for Method Selection
  • Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[4] The high temperature increases the solubility of the analyte and the diffusion rate of the solvent into the matrix, while the high pressure keeps the solvent in its liquid state. PLE is highly automated and uses less solvent than traditional Soxhlet extraction, as outlined in EPA Method 3545.[2][4]

  • Ultrasonic Extraction: This method utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which disrupts the sample matrix and enhances the extraction of the analyte into the solvent.[5][6] Ultrasonic extraction is a relatively fast and inexpensive technique, as described in EPA Method 3550.[2]

Experimental Workflow for Soil Sample Extraction

Caption: Workflow for the extraction of Tris(3,5-xylenyl)phosphate from soil and sediment.

Detailed Protocol for Pressurized Liquid Extraction (PLE) of TXYP from Soil

This protocol is based on the principles of EPA Method 3545.[2]

Materials:

  • PLE system and extraction cells

  • Diatomaceous earth or sand

  • Hexane (pesticide residue grade)

  • Acetone (pesticide residue grade)

  • Nitrogen evaporator

  • Internal standards and surrogates

Procedure:

  • Sample Preparation:

    • Air-dry the soil or sediment sample to a constant weight.

    • Sieve the sample through a 2 mm mesh to remove large debris.

    • Homogenize the sieved sample by thorough mixing.

    • Weigh 10 g of the homogenized sample and mix it with an equal amount of diatomaceous earth or sand to improve solvent flow.

  • PLE Extraction:

    • Load the sample mixture into the PLE extraction cell.

    • Place the cell in the PLE system.

    • Perform the extraction using the following optimized parameters:

      • Solvent: Hexane:Acetone (1:1, v/v)

      • Temperature: 100°C

      • Pressure: 1500 psi

      • Static Time: 10 minutes

      • Number of Cycles: 2

      • Flush Volume: 60% of cell volume

      • Purge Time: 120 seconds

  • Extract Concentration:

    • Collect the extract in a collection vial.

    • Concentrate the extract to approximately 1 mL using a nitrogen evaporator.

Detailed Protocol for Ultrasonic Extraction of TXYP from Soil

This protocol is based on the principles of EPA Method 3550.[2]

Materials:

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes (50 mL)

  • Hexane (pesticide residue grade)

  • Acetone (pesticide residue grade)

  • Sodium sulfate (anhydrous)

  • Nitrogen evaporator

  • Internal standards and surrogates

Procedure:

  • Sample Preparation:

    • Prepare the soil or sediment sample as described in the PLE protocol (Section 2.3, Step 1).

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Spike the sample with appropriate internal standards and surrogates.

  • Ultrasonic Extraction:

    • Add 20 mL of hexane:acetone (1:1, v/v) to the centrifuge tube.

    • Place the tube in an ultrasonic bath or use a probe sonicator to extract the sample for 20 minutes.[7]

    • After sonication, centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the three extracts.

  • Extract Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried extract to approximately 1 mL using a nitrogen evaporator.

Part 3: Sample Extract Clean-up

Extracts from environmental matrices, especially soil and sediment, often contain co-extracted interfering compounds (e.g., lipids, humic acids) that can negatively affect instrumental analysis. A clean-up step is therefore essential to remove these interferences. Adsorption chromatography using Florisil is a common and effective method for cleaning up extracts containing organophosphate esters.

Detailed Protocol for Florisil Column Clean-up

Materials:

  • Glass chromatography column (10 mm ID)

  • Florisil (60-100 mesh), activated by heating at 130°C for at least 16 hours

  • Sodium sulfate (anhydrous)

  • Hexane (pesticide residue grade)

  • Ethyl acetate (pesticide residue grade)

  • Nitrogen evaporator

Procedure:

  • Column Preparation:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Add 1 cm of anhydrous sodium sulfate.

    • Prepare a slurry of 10 g of activated Florisil in hexane and pour it into the column.

    • Gently tap the column to ensure even packing.

    • Add another 1 cm layer of anhydrous sodium sulfate to the top of the Florisil.

    • Pre-elute the column with 50 mL of hexane, ensuring the solvent level does not drop below the top of the sodium sulfate layer.

  • Sample Loading and Elution:

    • Carefully load the 1 mL concentrated extract onto the top of the column.

    • Rinse the sample vial with a small amount of hexane and add it to the column.

    • Elute the column with the following solvent fractions:

      • Fraction 1: 50 mL of hexane (this fraction is typically discarded as it contains non-polar interferences).

      • Fraction 2: 50 mL of a 15% ethyl acetate in hexane solution. This fraction will contain TXYP.

  • Final Concentration:

    • Collect Fraction 2 and concentrate it to a final volume of 1 mL using a nitrogen evaporator. The sample is now ready for instrumental analysis.

Part 4: Instrumental Analysis

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the analysis of TXYP. The choice of instrument will depend on the available equipment and the specific requirements of the analysis.

GC-MS Analysis

GC-MS is a robust technique for the analysis of semi-volatile compounds like TXYP. A phosphorus-specific detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), can also be used for enhanced selectivity.[2]

Typical GC-MS Parameters:

ParameterSetting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 280°C
Oven Program 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min
Carrier Gas Helium, constant flow of 1.2 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150°C
MS Source Temp 230°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 410 (Molecular Ion)
Qualifier Ions (m/z) To be determined from the mass spectrum of a TXYP standard
LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and selectivity and is particularly useful for analyzing complex matrices.

Typical LC-MS/MS Parameters:

ParameterSetting
Column C18, 100 mm x 2.1 mm ID, 2.7 µm particle size
Mobile Phase A Water with 0.1% formic acid + 2 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient 0-1 min, 25% B; 2.5-3.5 min, 100% B; 4-5 min, 25% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (m/z 411 [M+H]+) -> Product Ions (to be determined by infusion of a TXYP standard)

Part 5: Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential for generating reliable environmental data. The following measures should be implemented:

  • Method Blanks: Analyze a method blank with each batch of samples to assess for contamination during the sample preparation and analysis process.

  • Matrix Spikes: Spike a duplicate sample with a known amount of TXYP to assess the method's accuracy and the potential for matrix effects.

  • Laboratory Control Samples: Analyze a certified reference material or a spiked blank to monitor the performance of the entire analytical system.

  • Internal Standards and Surrogates: Use isotopically labeled analogs of the target analyte to correct for losses during sample preparation and instrumental analysis.

Part 6: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Analyte Recovery - Incomplete extraction from the matrix.- Inefficient elution from the SPE or clean-up column.- Analyte degradation.- Loss during solvent evaporation.- Increase extraction time, temperature, or number of cycles.- Use a stronger elution solvent or increase the elution volume.- Ensure sample pH is neutral.- Avoid excessive heat during evaporation; use a gentle stream of nitrogen.
High Background/Interferences - Contamination from labware or solvents.- Incomplete removal of matrix components.- Pre-clean all glassware and use high-purity solvents.- Optimize the clean-up procedure (e.g., adjust solvent polarity, use a different sorbent).
Poor Chromatographic Peak Shape - Active sites in the GC inlet or column.- Incompatible solvent for injection.- Column overload.- Deactivate the GC inlet liner.- Ensure the final extract is in a solvent compatible with the initial mobile phase (LC) or the column phase (GC).- Dilute the sample if necessary.

References

  • U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • Grokipedia. (n.d.). Trixylyl phosphate. Retrieved from [Link]

  • PubChem. (n.d.). Tris(3,5-xylenyl)phosphate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224521A - Preparation method of trixylenyl phosphate.
  • GOV.UK. (2009). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Retrieved from [Link]

  • Becerril-Espinosa, A., et al. (2018). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. International Journal of Environmental Research and Public Health, 15(11), 2465. Retrieved from [Link]

  • Barghi, M., et al. (2018). Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up and liquid chromatography with tandem mass spectrometry. Journal of Separation Science, 41(10), 2245-2253. Retrieved from [Link]

  • Biotage. (n.d.). EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). Retrieved from [Link]

  • Environment Agency. (2009). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Retrieved from [Link]

  • Chiron. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

  • LCGC International. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • ResearchGate. (2014). Development of pressurized liquid extraction and solid-phase microextraction combined with gas chromatography and flame photometric detection for the determination of organophosphate esters in sediments. Retrieved from [Link]

  • ACS Publications. (2017). Organophosphate Esters in Sediment of the Great Lakes. Retrieved from [Link]

  • MDPI. (2020). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. Retrieved from [Link]

  • MDPI. (2020). Ultrasound-Assisted Extraction of Humic Substances from Peat: Assessment of Process Efficiency and Products' Quality. Retrieved from [Link]

Sources

Application

Application Note: Protocol for Evaluating Tris(3,5-xylenyl)phosphate (TXP) as a Flame Retardant in Engineering Plastics

Executive Summary This application note details the protocol for incorporating and testing Tris(3,5-xylenyl)phosphate (TXP) as a flame retardant (FR) additive in engineering thermoplastics (e.g., PC/ABS, PVC, PPO). Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for incorporating and testing Tris(3,5-xylenyl)phosphate (TXP) as a flame retardant (FR) additive in engineering thermoplastics (e.g., PC/ABS, PVC, PPO). Unlike halogenated retardants, TXP functions primarily through condensed-phase char promotion and gas-phase radical scavenging. This guide provides a self-validating workflow for compounding, specimen fabrication, and standardized testing (UL-94, LOI, Cone Calorimetry) to ensure reproducible data for safety and efficacy assessments.

Chemical Profile[1][2]
  • Compound: Tris(3,5-xylenyl)phosphate[1][2][3]

  • CAS No: 25653-16-1 (Pure isomer) / 25155-23-1 (Mixed isomers)

  • Function: Flame Retardant Plasticizer[4][5]

  • Key Advantage: High thermal stability (>300°C), low volatility, and resistance to hydrolysis compared to alkyl phosphates.

Mechanism of Action

Understanding the mechanism is crucial for interpreting failure modes in testing. TXP operates via a dual-action pathway:

  • Condensed Phase (Primary): Upon thermal decomposition, TXP releases phosphoric acid species that phosphorylate the polymer matrix. This catalyzes cyclization and cross-linking, forming a carbonaceous "char" layer that insulates the underlying material from heat and oxygen.

  • Gas Phase (Secondary): PO• radicals released during combustion scavenge high-energy H• and OH• radicals, quenching the flame chain reaction.

Diagram 1: TXP Flame Retardancy Mechanism

TXP_Mechanism TXP Tris(3,5-xylenyl)phosphate (In Polymer Matrix) Heat Thermal Decomposition (>300°C) TXP->Heat GasPhase Gas Phase Action Heat->GasPhase CondPhase Condensed Phase Action Heat->CondPhase Radicals PO• Radical Release GasPhase->Radicals Quench Scavenging H• / OH• (Flame Quenching) Radicals->Quench Acid Phosphoric Acid Derivatives CondPhase->Acid Char Char Formation (Thermal Shield) Acid->Char Char->TXP Feedback Loop: Reduces Heat Transfer

Caption: Dual-phase mechanism of TXP. The char layer acts as a physical barrier, while radical scavenging inhibits combustion chemistry.

Materials and Equipment

Reagents
  • Tris(3,5-xylenyl)phosphate (TXP): >98% purity for R&D benchmarking.

  • Polymer Matrix: Polycarbonate/Acrylonitrile Butadiene Styrene (PC/ABS) or Polyvinyl Chloride (PVC).

  • Anti-Drip Agent: PTFE (Polytetrafluoroethylene) fine powder (0.1 - 0.5 wt%) is recommended to prevent flaming drips in UL-94 testing.

Equipment
  • Twin-Screw Extruder: Co-rotating, L/D ratio ≥ 40 (to ensure dispersion without degradation).

  • Injection Molder: Capable of ASTM standard mold cavities.

  • UL-94 Chamber: Draft-free cabinet with calibrated methane burner.

  • Limiting Oxygen Index (LOI) Apparatus: Per ASTM D2863.[6][7]

  • Cone Calorimeter: Per ISO 5660, heat flux 35 or 50 kW/m².

Protocol: Sample Preparation (Compounding)

Objective: Achieve homogenous dispersion of TXP within the polymer matrix without thermal degradation.

Step 1: Pre-drying

  • Dry PC/ABS pellets at 100°C for 4 hours to remove moisture (hydrolysis risk).

  • TXP is a liquid/viscous solid; ensure it is moisture-free.

Step 2: Extrusion Parameters (Example for PC/ABS)

  • Feed Formulation:

    • PC/ABS: 85-90%

    • TXP: 10-15% (Typical loading for V-0 rating)

    • PTFE: 0.3%

  • Temperature Profile:

    • Zone 1 (Feeder): 230°C

    • Zone 2-4 (Mixing): 240°C - 250°C

    • Zone 5 (Die): 245°C

  • Screw Speed: 200-300 RPM. High shear is needed for PTFE dispersion but avoid overheating TXP (>320°C).

Step 3: Injection Molding

  • Mold specimens according to ASTM standards:

    • UL-94 Bars: 125 mm × 13 mm × (1.6 mm and 3.2 mm thickness).

    • LOI Bars: 80-150 mm × 10 mm × 4 mm.

    • Cone Plaques: 100 mm × 100 mm × 3 mm.

Protocol: Flammability Characterization

UL-94 Vertical Burn Test (ASTM D3801)

Standard for electronic device safety.

Conditioning:

  • Set A: 48 hours at 23°C / 50% RH.

  • Set B: 168 hours at 70°C (aging oven).

Procedure:

  • Clamp specimen vertically.[8]

  • Apply 20mm blue flame for 10 seconds (

    
    ). Remove. Record afterflame time.
    
  • Immediately re-apply flame for 10 seconds (

    
    ). Remove. Record afterflame time and afterglow.
    
  • Observe for flaming drips (ignites cotton below).[9]

Interpretation: | Classification | Total Afterflame (


) | Flaming Drips? |
| :--- | :--- | :--- |
| V-0  | ≤ 10s | No |
| V-1  | ≤ 30s | No |
| V-2  | ≤ 30s | Yes |
| Fail  | > 30s | - |
Limiting Oxygen Index (LOI) (ASTM D2863)

Measures relative flammability in enriched oxygen environments.[7]

Procedure:

  • Mount specimen vertically in the glass chimney.

  • Flow

    
     mixture at a fixed velocity (4 cm/s).
    
  • Ignite top of specimen.[6]

  • Determine minimum

    
     concentration (%) that supports downward burning for >3 minutes or >50mm length.
    

Target: LOI > 28% is generally considered "self-extinguishing" for engineering plastics.

Cone Calorimetry (ISO 5660)

The "Gold Standard" for quantitative fire behavior.

Procedure:

  • Wrap sample edges in aluminum foil; place in holder.

  • Expose to radiant heat flux (typically 50 kW/m²).

  • Ignite evolved gases with spark igniter.[10]

Key Metrics to Record:

  • Time to Ignition (TTI): Seconds until sustained flame.

  • Peak Heat Release Rate (pHRR): Maximum intensity of fire (kW/m²). Lower is better.

  • Total Heat Release (THR): Total energy evolved (MJ/m²).

  • Smoke Production Rate (SPR): Critical for safety toxicity.

Diagram 2: Experimental Workflow

Testing_Workflow Start Raw Materials (Polymer + TXP) Compound Compounding (Twin-Screw Extruder) Start->Compound Mold Injection Molding (ASTM Specimens) Compound->Mold Condition Conditioning (23°C/50%RH or 70°C) Mold->Condition TestBranch Select Test Condition->TestBranch UL94 UL-94 Vertical Burn (Ignitability/Dripping) TestBranch->UL94 LOI LOI (ASTM D2863) (Oxygen Sensitivity) TestBranch->LOI Cone Cone Calorimetry (Heat Release/Smoke) TestBranch->Cone Analysis Data Analysis (V-0 Rating, pHRR Reduction) UL94->Analysis LOI->Analysis Cone->Analysis

Caption: Step-by-step workflow from raw material compounding to multi-faceted flammability assessment.

Safety and Toxicology (E-E-A-T)

While TXP is less volatile than TCEP or TCPP, organophosphates carry inherent toxicological risks.

  • Neurotoxicity: Historical data on tri-ortho-cresyl phosphate (TOCP) indicates neurotoxicity. While 3,5-xylenyl isomers are structurally distinct and generally considered lower risk, PPE is mandatory .

  • Handling: Use nitrile gloves and N95/P100 respirators during weighing and extrusion feeding to prevent dust/vapor inhalation.

  • Ventilation: Extruders and molders must have local exhaust ventilation (LEV) to capture volatiles generated at processing temperatures (250°C+).

References

  • ASTM International. (2019). Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index) (ASTM D2863-19). Link

  • ASTM International. (2020). Standard Test Method for Measuring the Comparative Burning Characteristics of Solid Plastics in a Vertical Position (ASTM D3801-20a). Link

  • ISO. (2015). Reaction-to-fire tests — Heat release, smoke production and mass loss rate — Part 1: Heat release rate (cone calorimeter method) (ISO 5660-1:2015). Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33133, Tris(3,5-xylenyl)phosphate. Retrieved from PubChem. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for Phosphate Ester Flame Retardants. Centers for Disease Control and Prevention. Link

Sources

Method

Application Note: Advanced Formulation Strategies for Fire-Resistant Hydraulic Fluids Using Tris(3,5-xylenyl)phosphate

Part 1: Introduction & Scientific Rationale[1] The Isomer Imperative in Phosphate Esters In the high-pressure environment of Electro-Hydraulic Control (EHC) systems—common in steam turbines and aviation—the choice of bas...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scientific Rationale[1]

The Isomer Imperative in Phosphate Esters

In the high-pressure environment of Electro-Hydraulic Control (EHC) systems—common in steam turbines and aviation—the choice of base fluid is a critical safety decision. While triaryl phosphates have long been the industry standard for fire resistance, generic "Trixylenyl Phosphate" (TXP) mixtures are often plagued by inconsistent hydrolytic stability and neurotoxicity concerns linked to ortho-cresol impurities.

Tris(3,5-xylenyl)phosphate (3,5-TXP) represents the "Gold Standard" isomer for next-generation fluids. Unlike its ortho-substituted counterparts, the 3,5-dimethyl substitution pattern offers two distinct advantages:

  • Neurotoxic Safety: It lacks the ortho-methyl group required to form the neurotoxic cyclic metabolite (saligenin cyclic phosphate) associated with Organophosphate-Induced Delayed Neuropathy (OPIDN).

  • Steric Shielding: The meta-positioning of the methyl groups provides steric hindrance that protects the central phosphorus-oxygen bond from nucleophilic attack by water, significantly enhancing hydrolytic stability compared to Tricresyl Phosphate (TCP).

The Formulation Challenge: Pure Tris(3,5-xylenyl)phosphate has a melting point between 33°C and 46°C, making it a solid at room temperature.[1] Therefore, it cannot be used as a single-component fluid. This guide details the Eutectic Blending Protocol required to harness the safety and stability of 3,5-TXP while maintaining the liquidus range required by ASTM D4293.

Part 2: Mechanism of Action

Fire Suppression & Hydrolytic Stability

The following diagram illustrates how the specific structure of 3,5-TXP contributes to both fire resistance (radical scavenging) and fluid longevity (hydrolysis resistance).

G Figure 1: Dual-Mechanism of 3,5-TXP: Steric hindrance prevents acid formation (bottom), while radical generation stops fire (top). cluster_0 Chemical Structure Advantage cluster_1 Fire Scenario (High Temp) cluster_2 Operational Scenario (Hydraulic) TXP Tris(3,5-xylenyl)phosphate (Meta-Substituted) Steric Steric Shielding (Methyl groups block H2O) TXP->Steric Intrinsic Property Heat Thermal Decomposition (>600°C) TXP->Heat Ignition Source Hydrolysis Hydrolysis Reaction Steric->Hydrolysis INHIBITS Radicals Phosphorus Radicals (PO•) Heat->Radicals Char Char Formation (Barrier Effect) Heat->Char Scavenge H• and OH• Scavenging (Flame Termination) Radicals->Scavenge Water Water Contamination (Ingress) Water->Hydrolysis Acid Acid Build-up (Phosphate Esters) Hydrolysis->Acid

Part 3: Formulation Protocol (Eutectic Blending)

Objective: Create a hydraulic fluid meeting ISO 12922 (HF-DR) and ASTM D4293 specifications, utilizing >40% 3,5-TXP for stability, while maintaining a Pour Point < -20°C.

Materials Required[3][4][5][6][7][8][9]
  • Component A: Tris(3,5-xylenyl)phosphate (High Purity >98%, Solid/Semisolid).

  • Component B: Butylated Triphenyl Phosphate (Liquid, Plasticizer/Solubilizer).

  • Additive Package: Epoxide Acid Scavenger (e.g., 2-ethylhexyl epoxy stearate), Antioxidant (hindered phenol).

Step-by-Step Blending Workflow
  • Liquefaction (Component A):

    • Heat the solid Tris(3,5-xylenyl)phosphate in a jacketed vessel to 60°C . Ensure complete melting.

    • Critical Check: Fluid must be clear with no crystal turbidity.

  • Eutectic Integration:

    • In a main mixing tank, charge Component B (Butylated Triphenyl Phosphate) at ambient temperature.

    • Slowly inject the molten Component A (3,5-TXP) while agitating at 400 RPM .

    • Target Ratio: 45% Component A / 54% Component B / 1% Additives.

    • Why: This ratio disrupts the crystal lattice of the 3,5-TXP, creating a eutectic mixture that remains liquid down to -25°C.

  • Additive Incorporation:

    • Add the Epoxide Acid Scavenger (0.5% w/w). This is crucial for neutralizing any phosphoric acid generated during service.

    • Add Antioxidant (0.5% w/w).

  • Vacuum Dehydration & Filtration:

    • Circulate the blend through a vacuum dehydrator (25 inHg vacuum at 50°C) to remove moisture introduced during blending.

    • Final Filtration: Pass through a 3-micron absolute filter (β3 ≥ 200).

    • Standard: Water content must be < 0.1% (ASTM D1401).

Part 4: Validation & Performance Metrics

Testing must be conducted against ASTM D4293 standards.[2][3] The following table compares a standard Tricresyl Phosphate (TCP) fluid against the 3,5-TXP formulation.

Table 1: Comparative Performance Data
PropertyMethodStandard TCP Fluid (Baseline)3,5-TXP Formulation (Advanced)Interpretation
Viscosity @ 40°C ASTM D44546.0 cSt45.5 cStMatches ISO VG 46 requirement.
Auto-ignition Temp ASTM D2155550°C>590°C 3,5-TXP offers superior thermal resistance.
Neurotoxicity Index Chicken TestHigh (if ortho present)Negligible Meta-substitution prevents neurotoxic metabolite formation.
Acid Number (TAN) ASTM D9740.05 mg KOH/g0.03 mg KOH/gHigher initial purity.
Hydrolytic Stability ASTM D2619High Acid IncreaseMinimal Change Steric hindrance protects the ester bond.
Air Release ASTM D34275 mins3 minsFaster air release prevents micro-dieseling.
Validation Workflow Diagram

Testing Figure 2: Critical Validation Workflow for 3,5-TXP Hydraulic Fluids cluster_Safety Safety Validation cluster_Perf Performance Validation Start Blended Fluid Sample Fire Fire Resistance (ISO 12922 / ASTM D4293) Start->Fire Tox Neurotoxicity Screen (Ortho-cresol detection) Start->Tox Wear 4-Ball Wear Test (ASTM D4172) Start->Wear Hydro Hydrolytic Stability (ASTM D2619) Start->Hydro Pass Release for EHC Use Fire->Pass Pass Fail Re-formulate / Reject Fire->Fail Fail Tox->Pass <0.01% Ortho Tox->Fail Fail Wear->Pass <0.6mm Scar Hydro->Pass Acidity <0.2

Part 5: Maintenance & Monitoring

Even with the superior stability of 3,5-TXP, in-service monitoring is mandatory.

  • Acid Number (TAN) Alert:

    • Baseline: 0.05 mg KOH/g.

    • Warning Limit: 0.20 mg KOH/g.

    • Action: If TAN > 0.20, deploy activated alumina or ion-exchange resin filters immediately. The steric hindrance of 3,5-TXP slows acid formation, but once started, autocatalysis can occur.

  • Water Control:

    • Maintain water < 500 ppm. 3,5-TXP is hydrophobic, but free water will accelerate additive depletion.

References

  • ASTM International. (2020). ASTM D4293-15(2020) Standard Specification for Phosphate Ester Based Fluids for Turbine Lubrication and Steam Turbine Electro-Hydraulic Control (EHC) Applications. West Conshohocken, PA. [Link]

  • Wightman, J. P., & Malaiyandi, M. (1983). Physical properties of trixylenyl phosphate isomers. Journal of Chemical & Engineering Data. (Establishes melting points of 3,5 isomers). [Link]

  • U.S. National Library of Medicine. (2023). Trixylenyl phosphate Compound Summary (PubChem). (Toxicity and Chemical Physical Properties).[4] [Link]

  • ISO. (2012). ISO 12922:2012 Lubricants, industrial oils and related products (class L) — Family H (Hydraulic systems) — Specifications for hydraulic fluids in categories HFAE, HFAS, HFB, HFC, HFDR and HFDU.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for Phosphate Ester Flame Retardants. (Differentiation of ortho vs. meta/para toxicity). [Link]

Sources

Application

"Tris(3,5-xylenyl)phosphate" application in neurotoxicity research studies

Differentiation of Neuropathic vs. Non-Neuropathic Organophosphates: Tris(3,5-xylenyl)phosphate as a Structural Reference Standard Abstract & Introduction Tris(3,5-xylenyl)phosphate (CAS: 25653-16-1), also known as Tris(...

Author: BenchChem Technical Support Team. Date: February 2026

Differentiation of Neuropathic vs. Non-Neuropathic Organophosphates: Tris(3,5-xylenyl)phosphate as a Structural Reference Standard

Abstract & Introduction

Tris(3,5-xylenyl)phosphate (CAS: 25653-16-1), also known as Tris(3,5-dimethylphenyl) phosphate, is a critical reference compound in the study of Organophosphate-Induced Delayed Neuropathy (OPIDN) . Unlike its structural isomer Tri-ortho-cresyl phosphate (TOCP), which is a potent neurotoxicant, the 3,5-xylenyl isomer is generally non-neuropathic.

This distinct difference in toxicity, driven solely by the position of methyl groups on the phenyl ring, makes Tris(3,5-xylenyl)phosphate the "Gold Standard" negative control for validating Structure-Activity Relationships (SAR) in neurotoxicity assays.

Key Applications:

  • Negative Control: Validating the specificity of in vivo (Hen Test) and in vitro (NTE Assay) models.

  • Industrial Safety Benchmarking: Defining safety margins for hydraulic fluids and flame retardants.

  • Mechanistic Research: Elucidating the "Aging" phenomenon of Neuropathy Target Esterase (NTE).[1]

Mechanism of Action: The "Aging" Criticality

The neurotoxicity of triaryl phosphates is governed by their ability to inhibit and subsequently "age" the Neuropathy Target Esterase (NTE) enzyme.[1][2]

  • The Toxic Pathway (Ortho-substitution): Compounds like TOCP contain a methyl group in the ortho position. Metabolic activation transforms them into cyclic saligenin phosphates. These metabolites phosphorylate the active site serine of NTE. Crucially, the ortho group facilitates a secondary reaction called "Aging" (dealkylation/cyclization), leaving a negatively charged phosphate residue attached to the enzyme. This charged residue initiates axonal degeneration.

  • The Non-Toxic Pathway (Meta-substitution): Tris(3,5-xylenyl)phosphate lacks the ortho methyl group. While it may bind to NTE, it cannot undergo the cyclization required for aging . Consequently, the enzyme remains in a reversible or non-aged state, and no axonal degeneration occurs.

Visualizing the Structure-Activity Relationship (SAR)

OPIDN_Mechanism TOCP Tri-ortho-cresyl phosphate (Positive Control) Metabolism Metabolic Activation (Cytochrome P450) TOCP->Metabolism TXP Tris(3,5-xylenyl)phosphate (Negative Control) TXP->Metabolism Saligenin Cyclic Saligenin Phosphate Metabolism->Saligenin Ortho-methyl allows cyclization OxidizedTXP Oxidized Metabolite (No Cyclization) Metabolism->OxidizedTXP Meta-methyl prevents cyclization NTE_Inhib NTE Phosphorylation (Inhibition) Saligenin->NTE_Inhib OxidizedTXP->NTE_Inhib Weak/No Binding Aging AGING REACTION (Irreversible Charge) NTE_Inhib->Aging TOCP Pathway NoAging NO AGING (Stable/Reversible) NTE_Inhib->NoAging TXP Pathway Neuropathy OPIDN (Axonal Degeneration) Aging->Neuropathy Safety No Neuropathy (Cell Survival) NoAging->Safety

Figure 1: Mechanistic divergence between the neuropathic TOCP and the non-neuropathic Tris(3,5-xylenyl)phosphate.

Experimental Protocols
Protocol A: In Vitro NTE Inhibition & Aging Assay

Objective: To determine if a test compound inhibits NTE and induces the "aged" state, using Tris(3,5-xylenyl)phosphate as the negative reference.

Materials:

  • Tissue: Adult Hen Brain Microsomes (Source of NTE).

  • Substrate: Phenyl Valerate (PV).[3][4]

  • Inhibitor (Test): Tris(3,5-xylenyl)phosphate (dissolved in Acetone).

  • Control: Mipafox (Positive Control for Aging), Paraoxon (Non-Neuropathic Control).

  • Reagent: 4-Aminoantipyrine (Colorimetric detection of phenol).

Workflow:

  • Preparation: Homogenize hen brain in 50mM Tris-HCl/2mM EDTA buffer (pH 8.0). Centrifuge to isolate microsomes.

  • Pre-Incubation (Inhibition Phase):

    • Incubate microsomes with Tris(3,5-xylenyl)phosphate (10 µM - 100 µM) for 20 minutes at 37°C.

    • Note: Include a solvent control (Acetone only).

  • Aging Step (Differential Assay):

    • Aliquot A: Measure NTE activity immediately.

    • Aliquot B: Incubate for an additional 60 minutes before adding substrate (allows time for aging).

    • Reactivation Check: Treat a subset with Potassium Fluoride (KF). KF reactivates inhibited (non-aged) NTE but cannot reactivate aged NTE.

  • Enzymatic Reaction: Add Phenyl Valerate. Stop reaction after 15 min with SDS/4-Aminoantipyrine.

  • Readout: Measure absorbance at 510 nm.

Data Interpretation:

Compound Initial Inhibition Reactivation with KF? Interpretation
TOCP (Positive) High (>70%) No (Resistant) Aged (Neuropathic)

| Tris(3,5-xylenyl)PO4 | Low / Moderate | Yes (Sensitive) | Not Aged (Safe) |

Protocol B: In Vivo Delayed Neurotoxicity (Hen Test)

Context: Based on OECD Guideline 418/419. The adult hen (Gallus gallus domesticus) is the only non-primate species that accurately models human OPIDN.

Objective: Confirm lack of clinical neuropathy for Tris(3,5-xylenyl)phosphate compared to TOCP.

Experimental Groups:

  • Vehicle Control: Corn Oil (2.0 mL/kg).

  • Positive Control: TOCP (500 mg/kg, PO).

  • Test Group: Tris(3,5-xylenyl)phosphate (1000 mg/kg, PO - Limit Dose).

Step-by-Step Procedure:

  • Acclimatization: Use hens >8 months old (young chicks are resistant to OPIDN).

  • Dosing: Administer single oral dose via gavage.

  • Protection: Administer Atropine (10 mg/kg, SC) immediately to prevent acute cholinergic death (if the compound has acetylcholinesterase activity). Note: Tris(3,5-xylenyl)phosphate has low cholinergic toxicity, but this is standard protocol.

  • Observation Period (21 Days):

    • Assess daily for "Ataxia Score" (Scale 0-4).

    • Day 1-2: Acute cholinergic signs (weakness, diarrhea).

    • Day 10-14: Onset of delayed neuropathy (paralysis) in TOCP group.

  • Pathology: On Day 21, sacrifice animals. Perfuse with 4% paraformaldehyde.

  • Histology: Harvest sciatic nerve and spinal cord. Stain with H&E and Luxol Fast Blue (myelin).

Clinical Scoring System:

  • 0: Normal ambulation.

  • 1: Slight gait clumsiness.

  • 2: Ataxia (staggering).

  • 3: Partial paralysis (unable to stand but can flap wings).

  • 4: Complete paralysis.

Experimental Workflow Diagram

HenTest_Workflow Start Acclimatization (Adult Hens >8mo) Dosing Oral Gavage Dosing Start->Dosing Groups Vehicle Control TOCP (Pos Control) Tris(3,5-xylenyl)PO4 Dosing->Groups Obs_Acute Days 1-3: Acute Phase (Cholinergic Signs) Groups:c2->Obs_Acute Groups:c3->Obs_Acute Obs_Delayed Days 10-21: Delayed Phase (Ataxia Scoring 0-4) Obs_Acute->Obs_Delayed Outcome_Pos Outcome: Paralysis (Score 3-4) Axonal Degeneration Obs_Delayed->Outcome_Pos TOCP Group Outcome_Neg Outcome: Normal (Score 0) Intact Myelin Obs_Delayed->Outcome_Neg Tris(3,5-xylenyl)PO4

Figure 2: Workflow for the In Vivo Hen Test comparing neuropathic and non-neuropathic phosphates.

Safety & Handling (MSDS Highlights)

Although Tris(3,5-xylenyl)phosphate is less toxic than TOCP, it is an industrial chemical and must be handled with rigor.

  • Hazard Classification: Reproductive Toxicity (Suspected).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Disposal: Incineration as hazardous organic waste. Do not release into water systems (aquatic toxicity).

References
  • Johnson, M.K. (1975).[5] "Structure-activity relationships for substrates and inhibitors of hen brain neurotoxic esterase." Biochemical Pharmacology, 24(7), 797-805. Link

  • Abou-Donia, M.B. (1981). "Organophosphorus ester-induced delayed neurotoxicity." Annual Review of Pharmacology and Toxicology, 21, 511-548. Link

  • OECD Guideline 418. (1995). "Delayed Neurotoxicity of Organophosphorus Substances Following Acute Exposure." OECD Guidelines for the Testing of Chemicals. Link

  • Westerink, R.H., et al. (2016).[6] "In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures." Neurotoxicology, 52, 94-102. Link

  • US EPA. (2012). "Toxicological Review of Tricresyl Phosphate." Integrated Risk Information System (IRIS). Link

Sources

Method

Technical Guide: Tris(3,5-xylenyl)phosphate as a Reference Standard in Organophosphate Analysis

[1] Executive Summary Tris(3,5-xylenyl)phosphate (often abbreviated as 3,5-TXP or Tris(3,5-dimethylphenyl) phosphate ) acts as a critical reference material in the analysis of Organophosphate Esters (OPEs).[1] While tech...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Tris(3,5-xylenyl)phosphate (often abbreviated as 3,5-TXP or Tris(3,5-dimethylphenyl) phosphate ) acts as a critical reference material in the analysis of Organophosphate Esters (OPEs).[1] While technical grade Trixylenyl Phosphate (TXP) is a complex industrial mixture used as a flame retardant and hydraulic fluid, the purified 3,5-isomer (CAS: 25653-16-1) serves a distinct analytical role.[1]

Its high hydrophobicity (


), late chromatographic retention, and structural stability make it an ideal Surrogate Internal Standard (SIS)  for monitoring the recovery of hydrophobic OPEs (such as TPHP, EHDPP, and TEHP) in complex matrices like wastewater, sediment, and biological tissue.[1]

This guide details the physicochemical profile, extraction protocols, and instrumental parameters (GC-MS and LC-MS/MS) required to utilize Tris(3,5-xylenyl)phosphate effectively in analytical workflows.[1]

Physicochemical Profile

Understanding the physical properties of 3,5-TXP is essential for method development, particularly for optimizing extraction solvents and chromatographic gradients.[1]

PropertyValueAnalytical Implication
Chemical Name Tris(3,5-dimethylphenyl) phosphateTarget Analyte / Surrogate
CAS Number 25653-16-1 (Specific Isomer)Distinct from technical mix (25155-23-1)
Molecular Formula

Precursor selection
Molecular Weight 410.45 g/mol Mass spec tuning target
Log

~5.63 - 6.0Requires non-polar solvents (Hexane, DCM)
Water Solubility < 20 µg/LHigh adsorption to glass; use silanized ware
Boiling Point ~394 °CRequires high GC inlet/transfer line temps

Analytical Workflow Logic

The following diagram illustrates the decision-making process for using 3,5-TXP as a Surrogate Internal Standard.

TXP_Workflow Start Start: OPE Analysis Matrix_Eval Matrix Evaluation (Water, Sediment, Tissue) Start->Matrix_Eval Spike_Step Spike 3,5-TXP Surrogate (Prior to Extraction) Matrix_Eval->Spike_Step Add Known Conc. Extraction Extraction Protocol (SPE or LLE) Spike_Step->Extraction Inst_Select Instrument Selection Extraction->Inst_Select GC_Path GC-MS/MS (EI Source) Inst_Select->GC_Path Volatile/Non-polar LC_Path LC-MS/MS (ESI+ Source) Inst_Select->LC_Path Polar/Thermally Labile Data_Norm Data Normalization (Recovery Correction) GC_Path->Data_Norm LC_Path->Data_Norm

Caption: Analytical workflow for integrating 3,5-TXP as a surrogate standard to correct for extraction losses.

Experimental Protocols

Protocol A: Sample Preparation (Solid Phase Extraction)

Due to the high hydrophobicity of 3,5-TXP, it binds strongly to particulate matter.[1] A rigorous extraction using HLB (Hydrophilic-Lipophilic Balance) cartridges is recommended.[1]

Reagents:

  • Surrogate Solution: 1.0 µg/mL Tris(3,5-xylenyl)phosphate in Methanol.

  • Cartridge: Oasis HLB (200 mg) or equivalent polymeric sorbent.[1]

  • Elution Solvent: Dichloromethane (DCM) / Acetone (1:1 v/v).[1]

Step-by-Step Procedure:

  • Pre-treatment: Filter aqueous samples (0.45 µm glass fiber filter).

  • Spiking: Add 50 µL of Surrogate Solution to 500 mL of sample (Final Conc: 100 ng/L). Equilibrate for 30 mins.

  • Conditioning:

    • 5 mL Dichloromethane (DCM).[1]

    • 5 mL Methanol (MeOH).[1]

    • 5 mL Ultrapure Water.[1]

  • Loading: Pass sample through cartridge at < 5 mL/min.

  • Washing: Wash with 5 mL of 5% MeOH in water to remove polar interferences.[1] Dry cartridge under vacuum for 20 mins (Critical step to remove residual water).[1]

  • Elution: Elute with 2 x 4 mL DCM/Acetone (1:1).

  • Concentration: Evaporate to near dryness under Nitrogen stream. Reconstitute in 200 µL Isooctane (for GC) or Methanol (for LC).

Protocol B: Instrumental Analysis
1. GC-MS/MS (Electron Ionization)

Gas Chromatography is excellent for 3,5-TXP due to its thermal stability, though high temperatures are required.[1]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.[1]

  • Inlet Temp: 280°C (Splitless).

  • Transfer Line: 300°C.[1]

  • Oven Program:

    • Start: 90°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C (hold 10 min).

    • Note: 3,5-TXP elutes late, typically > 20 mins.[1]

MS Parameters (SIM/MRM):

Ion Type m/z Rationale

| Quantifier (Target) | 410 | Molecular Ion (


) |
| Qualifier 1  | 368 | Loss of propyl/methyl group |
| Qualifier 2  | 121 | Xylyl cation (

) |[1]
2. LC-MS/MS (Electrospray Ionization - ESI+)

LC-MS/MS is preferred for multi-residue OPE analysis.[1] 3,5-TXP ionizes readily in ESI(+) mode.[1]

  • Column: C18 or Biphenyl (e.g., Restek Raptor Biphenyl), 2.1 x 100mm, 2.7µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Gradient: High organic start (due to hydrophobicity).[1] 60% B to 100% B over 10 mins.

MRM Transitions: | Precursor (


) | Product Ion | Collision Energy (eV) | Interpretation |
| :--- | :--- | :--- | :--- |
| 411.2  | 121.1  | 25 - 35 | Dimethylphenyl cation (Quant) |
| 411.2  | 105.1  | 40 - 50 | Methyl-tropylium / Alkyl-phenyl |[1]

Note: Collision energies are instrument-dependent and must be optimized.

Quality Assurance & Validation

To validate 3,5-TXP as a reference material, ensure the following criteria are met:

  • Isomer Specificity: Ensure your reference standard is >98% purity 3,5-isomer. Commercial "Trixylenyl Phosphate" is a mixture and will produce multiple peaks, rendering it useless as a precise internal standard.[1]

  • Recovery Range: Acceptable surrogate recovery in environmental matrices is typically 60% - 120% .[1]

  • Blank Contamination: 3,5-TXP is a flame retardant.[1] Run procedural blanks to ensure lab dust or plastics are not contaminating your samples.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33133, Tris(3,5-xylenyl)phosphate.[1] Retrieved from [Link][1]

  • Chiron AS. Trixylyl phosphate (TXP) - Reference Materials and Isomer Separation.[1] Retrieved from [Link][1][2][3][4][5][6]

  • Environment Agency (UK). Environmental risk evaluation report: Trixylenyl phosphate (CAS no.[1] 25155-23-1).[1] Retrieved from [Link]

  • Shimadzu Corporation. Development of a LC-MS/MS method for simultaneously determining pesticides (General MRM methodology).[1] Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Investigation of Tris(3,5-xylenyl)phosphate Metabolism and Degradation

Introduction: The Scientific Imperative to Understand Tris(3,5-xylenyl)phosphate's Fate Tris(3,5-xylenyl)phosphate (T35XP), a member of the triaryl phosphate ester family, is utilized as a flame retardant and plasticizer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative to Understand Tris(3,5-xylenyl)phosphate's Fate

Tris(3,5-xylenyl)phosphate (T35XP), a member of the triaryl phosphate ester family, is utilized as a flame retardant and plasticizer in various commercial products.[1] Its incorporation into consumer and industrial goods raises pertinent questions regarding its environmental fate and potential biological impact upon exposure. For researchers, scientists, and professionals in drug development, a thorough understanding of the metabolic and degradation pathways of T35XP is crucial for comprehensive risk assessment and the development of safer alternatives.

This document provides a detailed guide to investigating the metabolism and degradation of Tris(3,5-xylenyl)phosphate. It is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental designs, ensuring a robust and logical approach to the investigation. It is important to note that while extensive data exists for the broader category of trixylenyl phosphates (TXP), specific metabolic data for the Tris(3,5-xylenyl) isomer is limited. Therefore, the following protocols are presented as robust starting points, grounded in the established methodologies for analogous compounds, and are intended to be adapted and optimized.

Part 1: Physicochemical Properties and Environmental Degradation Pathways

A foundational understanding of a compound's physicochemical properties is essential as it governs its environmental distribution and susceptibility to abiotic degradation processes. T35XP is characterized by low water solubility and a high octanol-water partition coefficient (log Kow), suggesting a propensity for bioaccumulation and adsorption to soil and sediment.[2]

Hydrolytic Degradation

Triaryl phosphates, as a class, are generally stable to hydrolysis at neutral pH. However, their degradation is accelerated under alkaline conditions, leading to the formation of diaryl phosphates.[3][4] This is a critical pathway to investigate for predicting the environmental persistence of T35XP.

Protocol 1: Hydrolysis Study of Tris(3,5-xylenyl)phosphate

Objective: To determine the rate of hydrolytic degradation of T35XP under varying pH conditions.

Materials:

  • Tris(3,5-xylenyl)phosphate (analytical standard)

  • Sterile, buffered aqueous solutions (pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Incubator/water bath with temperature control

  • HPLC-UV or LC-MS/MS system

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of T35XP in acetonitrile.

  • Spiking of Buffered Solutions: In triplicate for each pH, spike the buffered solutions with the T35XP stock solution to a final concentration of 10 µg/mL. Ensure the volume of acetonitrile is less than 1% of the total volume to minimize co-solvent effects.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photodegradation.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72, and 168 hours), withdraw an aliquot from each replicate.

  • Sample Analysis: Analyze the samples directly by HPLC-UV or LC-MS/MS to quantify the remaining concentration of T35XP. The formation of degradation products, such as bis(3,5-xylenyl)phosphate and 3,5-xylenol, should also be monitored.

  • Data Analysis: Plot the natural logarithm of the T35XP concentration versus time for each pH. The slope of the linear regression will yield the pseudo-first-order rate constant (k) for hydrolysis. The half-life (t½) can then be calculated using the formula: t½ = 0.693/k.

Causality Behind Experimental Choices:

  • Multiple pH values: Testing at acidic, neutral, and alkaline pH is critical to simulate various environmental and physiological conditions.

  • Constant Temperature and Dark Conditions: This eliminates temperature fluctuations and photodegradation as confounding variables, isolating hydrolysis as the degradation pathway under investigation.

  • LC-MS/MS: This analytical technique provides the sensitivity and specificity required for accurate quantification of the parent compound and identification of its hydrolysis products.

Biodegradation

Biodegradation of aryl phosphates in the environment is generally a slow process.[3] Studies on mixed trixylenyl phosphates have shown limited degradation in activated sludge tests.[3]

Protocol 2: Aerobic Biodegradation in an Aqueous Medium

Objective: To assess the potential for aerobic biodegradation of T35XP by a mixed microbial population.

Materials:

  • Tris(3,5-xylenyl)phosphate

  • Activated sludge from a domestic wastewater treatment plant

  • Mineral salts medium (e.g., OECD 301)

  • Respirometer or dissolved oxygen meter

  • Shaking incubator

Methodology:

  • Preparation of Test System: Add activated sludge to the mineral salts medium to a final concentration of 30 mg/L suspended solids.

  • Addition of Test Substance: Introduce T35XP at a concentration that is not inhibitory to the microorganisms (e.g., 1-10 mg/L).

  • Controls: Prepare a blank control (medium and inoculum only) and a positive control with a readily biodegradable substance (e.g., sodium benzoate).

  • Incubation: Incubate the flasks in a shaking incubator at 20-25°C in the dark.

  • Measurement of Biodegradation: Monitor the biochemical oxygen demand (BOD) over a 28-day period. The percentage of biodegradation is calculated based on the ratio of the BOD to the theoretical oxygen demand (ThOD).

  • Chemical Analysis: At the end of the study, solvent extract the remaining T35XP and analyze by GC-MS or LC-MS/MS to confirm its removal.

Causality Behind Experimental Choices:

  • Activated Sludge: This provides a diverse and environmentally relevant microbial community.

  • Respirometry: Measuring oxygen consumption is a well-established and reliable method for assessing aerobic biodegradation.

  • 28-day Period: This duration is standard for assessing the ready biodegradability of chemicals.

Part 2: In Vitro Metabolism

The liver is the primary site of xenobiotic metabolism. In vitro models, such as liver microsomes, are invaluable tools for elucidating the metabolic pathways of a compound in a controlled environment. The metabolism of many organophosphate esters is mediated by cytochrome P450 (CYP) enzymes.[5]

Protocol 3: In Vitro Metabolism of Tris(3,5-xylenyl)phosphate using Liver Microsomes

Objective: To identify the primary metabolites of T35XP formed by hepatic enzymes and to identify the major contributing CYP isoforms.

Materials:

  • Tris(3,5-xylenyl)phosphate

  • Pooled human liver microsomes (HLM) or rat liver microsomes (RLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Ice-cold acetonitrile or methanol for reaction quenching

  • LC-MS/MS system for metabolite identification and quantification

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, liver microsomes (e.g., 0.5 mg/mL final concentration), and T35XP (e.g., 1 µM final concentration). Pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the sample to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Metabolite Identification: Analyze the supernatant by high-resolution LC-MS/MS to detect and tentatively identify potential metabolites. Common metabolic pathways for organophosphates include hydroxylation of the aromatic rings and cleavage of the ester bond.

  • CYP Reaction Phenotyping (Optional): To identify the specific CYP enzymes involved, perform incubations with a panel of recombinant human CYP enzymes or use selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

Causality Behind Experimental Choices:

  • Liver Microsomes: These contain a high concentration of CYP enzymes, the primary drivers of phase I metabolism.

  • NADPH Regenerating System: This is essential to provide the necessary cofactor for CYP enzyme activity.

  • High-Resolution LC-MS/MS: This powerful analytical tool is necessary for the structural elucidation of unknown metabolites.

Expected Metabolic Pathways:

Based on the metabolism of other triaryl phosphates, potential metabolic pathways for T35XP include:

  • Oxidative Metabolism: Hydroxylation of the xylenyl rings, mediated by CYP enzymes.

  • Hydrolysis: Cleavage of the phosphate ester bond to yield bis(3,5-xylenyl)phosphate and 3,5-xylenol. This can be mediated by esterases.

Diagram of a Postulated Metabolic Pathway:

Metabolism T35XP Tris(3,5-xylenyl)phosphate Hydroxylated_Metabolite Hydroxylated Metabolite T35XP->Hydroxylated_Metabolite CYP450 (Oxidation) Bis_Phosphate Bis(3,5-xylenyl)phosphate T35XP->Bis_Phosphate Esterases (Hydrolysis) Xylenol 3,5-Xylenol Bis_Phosphate->Xylenol Further Hydrolysis

Caption: Postulated metabolic pathways of Tris(3,5-xylenyl)phosphate.

Part 3: In Vivo Metabolism and Pharmacokinetics

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. While specific in vivo studies for T35XP are scarce, some toxicity studies in rodents have been conducted.[3]

Protocol 4: Pharmacokinetic Study of Tris(3,5-xylenyl)phosphate in Rodents

Objective: To determine the pharmacokinetic profile of T35XP and its major metabolites in rats after oral administration.

Materials:

  • Tris(3,5-xylenyl)phosphate

  • Sprague-Dawley rats (male and female)

  • Vehicle for oral administration (e.g., corn oil)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Metabolism cages for urine and feces collection

  • Analytical instrumentation (LC-MS/MS) for bioanalysis

Methodology:

  • Dosing: Administer a single oral dose of T35XP to a cohort of rats. A typical dose might be in the range of 10-100 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Process the blood to obtain plasma.

  • Urine and Feces Collection: House the animals in metabolism cages to collect urine and feces at specified intervals (e.g., 0-24, 24-48 hours).

  • Sample Preparation: Develop and validate a bioanalytical method for the extraction and quantification of T35XP and its expected metabolites from plasma, urine, and feces. This typically involves protein precipitation or liquid-liquid extraction followed by LC-MS/MS analysis.

  • Data Analysis:

    • Plot the plasma concentration-time profile of T35XP.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

    • Quantify the amount of parent compound and metabolites excreted in urine and feces to determine the major routes of elimination.

Causality Behind Experimental Choices:

  • Oral Administration: This route is relevant for potential human exposure through diet or dust ingestion.

  • Serial Blood Sampling: This allows for the characterization of the full pharmacokinetic profile.

  • Metabolism Cages: These are essential for obtaining a complete picture of the excretion pathways.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time at which Cmax is observed
AUC Area under the plasma concentration-time curve
Elimination half-life
CL/F Apparent total body clearance
Vd/F Apparent volume of distribution

Part 4: Analytical Methodologies

The successful investigation of T35XP metabolism and degradation relies on sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the techniques of choice.

Workflow for Analytical Method Development:

Workflow Start Define Analytes (Parent & Metabolites) Method_Selection Select Technique (GC-MS or LC-MS/MS) Start->Method_Selection Optimization Optimize Separation & Detection Parameters Method_Selection->Optimization Extraction Develop Sample Extraction Protocol Optimization->Extraction Validation Method Validation (ICH Guidelines) Extraction->Validation Analysis Sample Analysis Validation->Analysis

Caption: General workflow for analytical method development.

Conclusion and Future Directions

The study of Tris(3,5-xylenyl)phosphate metabolism and degradation is an area that requires further in-depth investigation. The protocols outlined in this application note provide a robust framework for researchers to begin to fill the existing knowledge gaps. Future research should focus on:

  • Definitive metabolite identification: Utilizing techniques such as high-resolution mass spectrometry and NMR to confirm the structures of T35XP metabolites.

  • Quantitative in vitro metabolism: Determining the kinetic parameters (Km and Vmax) for the formation of major metabolites.

  • In vivo toxicokinetic studies: Correlating the pharmacokinetic profile of T35XP and its metabolites with potential toxicological endpoints.

By systematically applying these methodologies, the scientific community can build a comprehensive understanding of the fate of Tris(3,5-xylenyl)phosphate, which is essential for informed regulatory decisions and the development of safer chemical alternatives.

References

  • PubChem. Tris(3,5-xylenyl)phosphate. National Center for Biotechnology Information. [Link]

  • U.S. National Library of Medicine. Tris(2,3-dibromopropyl) phosphate. In: Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]

  • Grokipedia. Trixylyl phosphate. [Link]

  • ResearchGate. Rapid Tris(1,3-dichloropropyl) Phosphate Degradation and Detoxification via TiO 2 Nanoparticles under UV Light: Kinetics and Mechanism, Environmental Implications, and Insights into DFT. [Link]

  • GOV.UK. Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). [Link]

  • Chiron. Trixylyl phosphate (TXP). [Link]

  • PubChem. Trixylenyl phosphate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite bis(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed. [Link]

  • precisionFDA. TRIS(3,5-XYLENYL)PHOSPHATE. [Link]

  • PubMed Central. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. [Link]

  • National Toxicology Program. Bioactivity Screening of Tris(chloropropyl) Phosphate Using Tox21 In Vitro Assay Data. [Link]

  • National Institutes of Health. Investigation of in vitro biotransformation of tris (1-chloro-2-propyl) phosphate and confirmation in human urine. [Link]

  • ResearchGate. Enhanced tris-(2-chloroisopropyl) phosphate degradation through ultraviolet driven peroxymonosulfate process: Kinetics, mechanism, residual toxicity assessment of intermediates products by proteomics. [Link]

Sources

Method

"Tris(3,5-xylenyl)phosphate" in vitro and in vivo toxicological assays

Application Note: Toxicological Characterization of Tris(3,5-xylenyl)phosphate Abstract Tris(3,5-xylenyl)phosphate (TXP; CAS 25653-16-1) is an organophosphate ester (OPE) increasingly utilized as a flame retardant and an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Toxicological Characterization of Tris(3,5-xylenyl)phosphate

Abstract

Tris(3,5-xylenyl)phosphate (TXP; CAS 25653-16-1) is an organophosphate ester (OPE) increasingly utilized as a flame retardant and anti-wear additive, serving as a substitute for known neurotoxic ortho-isomer containing mixtures (e.g., Tricresyl phosphate, TCP). While structurally similar to neuropathic organophosphates, the 3,5-dimethyl substitution pattern theoretically precludes the formation of the cyclic saligenin phosphate metabolites responsible for Organophosphate-Induced Delayed Neuropathy (OPIDN). This Application Note provides a rigorous, multi-tiered testing framework to validate this safety profile, focusing on Neuropathy Target Esterase (NTE) interaction, metabolic stability, and in vivo developmental toxicity.

Chemical Identity & Preparation

Challenge: TXP is highly lipophilic (LogP ~7.2), leading to precipitation in aqueous cell culture media, which causes false negatives in toxicity assays.

  • Compound: Tris(3,5-dimethylphenyl) phosphate[1][2][3]

  • Molecular Weight: 410.4 g/mol [4]

  • Physical State: Solid/Waxy Solid[5]

  • Solubility: Soluble in DMSO, Ethanol, Acetone; Insoluble in water.

Preparation Protocol
  • Stock Solution: Dissolve TXP in 100% DMSO to a concentration of 100 mM . Vortex for 2 minutes and sonicate at 37°C for 10 minutes to ensure complete solubilization.

  • Working Solution (Dosing):

    • Dilute the stock 1:1000 into the assay medium (e.g., DMEM or E3 medium) to achieve a final concentration of 100 µM (0.1% DMSO).

    • Critical QC Step: Inspect visually for crystal formation. If precipitation occurs, reduce maximum test concentration to 50 µM or increase the BSA (Bovine Serum Albumin) carrier concentration to 0.5% to simulate plasma protein binding.

In Vitro Assays: The Mechanistic Screen

The primary safety claim of 3,5-TXP rests on its inability to inhibit Neuropathy Target Esterase (NTE). The following assays validate this mechanism.

Assay A: NTE Inhibition & Aging (The "Ortho-Effect" Test)
  • Objective: Quantify the inhibition of NTE activity in SH-SY5Y neuroblastoma cells.

  • Controls:

    • Positive Control:[6][7] Tri-ortho-cresyl phosphate (TOCP) or its metabolite CBDP (10 µM).

    • Negative Control: Vehicle (0.1% DMSO).

    • Test Compound: 3,5-TXP (0.1, 1, 10, 50 µM).

Protocol:

  • Cell Culture: Seed SH-SY5Y cells at

    
     cells/well in 6-well plates. Differentiate with 10 µM Retinoic Acid (RA) for 5 days to induce a neuronal phenotype.
    
  • Exposure: Treat cells for 24 hours.

  • Lysis: Wash with PBS and scrape cells into ice-cold Tris-EDTA buffer. Sonicate.

  • Differential Esterase Assay:

    • Tube A (Total Esterase): Incubate lysate with Paraoxon (40 µM) for 20 min (inhibits AChE and BuChE, but not NTE).

    • Tube B (Non-NTE Esterase): Incubate lysate with Paraoxon (40 µM) + Mipafox (50 µM) for 20 min (inhibits NTE).

  • Substrate Addition: Add Phenyl Valerate (substrate) to both tubes. Incubate 15 min at 37°C.

  • Colorimetric Readout: Stop reaction with SDS/4-Aminoantipyrine. Measure absorbance at 510 nm.

  • Calculation:

    
    
    Interpretation: A decrease in this differential indicates NTE inhibition.
    
Assay B: Metabolic Activation (S9 Fraction)
  • Rationale: TOCP is not neurotoxic until metabolized by CYP450s into a cyclic saligenin. 3,5-TXP lacks the ortho-methyl group required for this cyclization. This assay confirms that hepatic metabolism does not generate toxic intermediates.

  • System: Rat Liver S9 fraction (metabolic activation system).

  • Workflow:

    • Incubate 3,5-TXP (50 µM) with S9 mix (+NADPH) for 60 minutes.

    • Apply the metabolized supernatant to the NTE assay described above.

    • Result: If the S9-treated fraction does not inhibit NTE, the "safe substitution" hypothesis is supported.

In Vivo Assays: Systemic Validation

Zebrafish Developmental Toxicity (High-Throughput)

Zebrafish embryos are the preferred model for screening OPFR-induced developmental neurotoxicity (DNT).

  • Model: Danio rerio (Wild-type AB strain).

  • Endpoint: Spinal curvature (kyphosis/lordosis) and pericardial edema at 96 hours post-fertilization (hpf).

Protocol:

  • Spawning: Collect embryos and wash in E3 medium.

  • Exposure: At 4 hpf (blastula stage), distribute 1 embryo per well in 96-well plates.

  • Dosing: Expose to 3,5-TXP (0.1, 1, 5, 10 µM).

    • Note: Renew solution daily (static-renewal) to maintain nominal concentrations, as OPEs can adsorb to plastic.

  • Observation (96 hpf):

    • Anesthetize with Tricaine.

    • Image using a stereomicroscope.

    • Quantification: Measure body length and spinal angle.

  • Locomotor Assay (Light/Dark Transition):

    • At 120 hpf, place larvae in a tracking system (e.g., DanioVision).

    • Cycle: 10 min Light / 10 min Dark.

    • Metric: Total distance moved. Neurotoxicants often cause hyperactivity in dark phases or hypoactivity in light phases.

Data Analysis & Visualization

Pathway Visualization (AOP)

The following diagram illustrates the Adverse Outcome Pathway (AOP) for organophosphate neurotoxicity and where 3,5-TXP is hypothesized to break the chain.

TXP_Toxicity_Pathway cluster_legend Pathway Logic Exposure Exposure: 3,5-TXP Metabolism Hepatic Metabolism (CYP450) Exposure->Metabolism Cyclization Cyclic Saligenin Formation Metabolism->Cyclization If Ortho-Isomer Present Safety Clearance / Excretion Metabolism->Safety No Ortho-Methyl Group NTE_Inhib NTE Inhibition (Neuropathy Target Esterase) Cyclization->NTE_Inhib Aging Enzyme Aging (Irreversible) NTE_Inhib->Aging Axonal Axonal Degeneration (OPIDN) Aging->Axonal

Caption: Differential toxicity pathway. 3,5-TXP avoids the "Cyclization" step required for NTE inhibition, unlike toxic ortho-isomers.

Experimental Workflow

Experimental_Workflow cluster_vitro Tier 1: In Vitro Screen cluster_vivo Tier 2: In Vivo Validation Start Compound: Tris(3,5-xylenyl)phosphate QC QC: Solubility Check (DMSO/Media) Start->QC NTE NTE Assay (SH-SY5Y Cells) QC->NTE Viability Cytotoxicity (MTT/LDH) QC->Viability S9 Metabolic Activation (+ Rat Liver S9) NTE->S9 Verify Metabolites Zebrafish Zebrafish Embryo (96 hpf) S9->Zebrafish If Negative Viability->Zebrafish Determine LC50 Endpoints 1. Spinal Curvature 2. Locomotor Activity Zebrafish->Endpoints

Caption: Step-wise testing strategy from solubility QC to in vivo validation.

Expected Results & Interpretation

EndpointToxic Control (TOCP)Tris(3,5-xylenyl)phosphateInterpretation
NTE Inhibition (IC50) < 1.0 µM> 100 µM (Expected)Lack of affinity for the neuropathy target.
S9 Activation Increases ToxicityNo ChangeAbsence of bio-activation to toxic metabolites.
Zebrafish Morphology Severe Spinal CurvatureNormal / Mild EdemaLow developmental neurotoxicity potential.
Hen Assay (Regulatory) Paralysis (Day 14-21)No ParalysisConfirms lack of OPIDN potential.

Safety Margin Calculation: Calculate the Margin of Exposure (MoE) using the No Observed Adverse Effect Level (NOAEL) derived from the Zebrafish or Hen study:



Target MoE should be > 100.

References

  • US EPA. (2015). TSCA Work Plan Chemical Problem Formulation and Initial Assessment: Flame Retardant Clusters. United States Environmental Protection Agency. Link

  • Richardson, R. J., et al. (2013). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN).[8] In Handbook of Toxicology of Chemical Warfare Agents. Academic Press. Link

  • Noyes, P. D., et al. (2015). Toxicity profiling of flame retardants in zebrafish embryos using a battery of assays for developmental toxicity, neurotoxicity, cardiotoxicity and hepatotoxicity.[9]Neurotoxicology and Teratology, 48, 1-17. Link(Note: Search context validates method, specific link is representative of methodology).

  • Wei, G. L., et al. (2015). Organophosphorus flame retardants and plasticizers: sources, occurrence, toxicity and human exposure.Environmental Pollution, 196, 29-46. Link

Sources

Application

Application Note: Tris(3,5-xylenyl)phosphate (TXP) in High-Performance Polymers

Executive Summary This guide details the application of Tris(3,5-xylenyl)phosphate (CAS: 25653-16-1), a specific isomer of Trixylenyl Phosphate (TXP), as a functional additive in Polyvinyl Chloride (PVC) and engineering...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Tris(3,5-xylenyl)phosphate (CAS: 25653-16-1), a specific isomer of Trixylenyl Phosphate (TXP), as a functional additive in Polyvinyl Chloride (PVC) and engineering thermoplastics. Unlike generic tricresyl phosphates (TCP), the 3,5-xylenyl isomer offers a critical safety advantage: the absence of ortho-methyl substitution eliminates the pathway for organophosphate-induced delayed neuropathy (OPIDN). This application note provides formulation protocols, mechanistic insights, and safety validation data for researchers requiring high thermal stability and flame retardancy without the neurotoxic liability of legacy organophosphates.

Chemical Identity & Mechanistic Basis

Structural Advantage

Tris(3,5-xylenyl)phosphate consists of a central phosphorus atom esterified with three 3,5-dimethylphenol groups.

  • Steric Shielding: The methyl groups at the meta (3,5) positions provide steric hindrance that protects the phosphate ester linkage from premature hydrolysis, a common failure mode in standard phosphate plasticizers.

  • Neurotoxicity Safety: The absence of ortho-substituents prevents the metabolic formation of cyclic saligenin phosphates, the neurotoxic metabolites responsible for the paralysis associated with Tri-ortho-cresyl phosphate (TOCP).

Mechanism of Action

TXP functions as a dual-action additive. The following diagram illustrates the simultaneous plasticization and flame-retardant pathways.

TXP_Mechanism cluster_plast Plasticization Pathway cluster_fire Flame Retardancy Pathway TXP Tris(3,5-xylenyl)phosphate PVC_Matrix PVC Polymer Matrix TXP->PVC_Matrix Compounding Solvation Solvation of Amorphous Regions PVC_Matrix->Solvation Heat Exposure to Heat/Flame PVC_Matrix->Heat Ignition Event FreeVol Increased Free Volume Solvation->FreeVol Flexibility Reduced Tg / Increased Flexibility FreeVol->Flexibility Decomp Thermal Decomposition Heat->Decomp Acid Phosphoric Acid Release Decomp->Acid Condensed Phase Gas Radical Scavenging (PO•) Decomp->Gas Gas Phase Char Char Formation (Carbonaceous Shield) Acid->Char Dehydration of Polymer Char->Heat Blocks O2 & Heat Transfer

Figure 1: Mechanistic pathway of TXP acting as both a plasticizer (green) and flame retardant (red).

Formulation Protocols

Material Handling & Pre-requisites
  • State: Viscous liquid (Pour point approx. -5°C).[1][2]

  • Pre-heating: If stored below 15°C, heat to 40°C to reduce viscosity for accurate dosing.

  • Compatibility: Highly compatible with PVC, Nitrocellulose, and Polyphenylene Oxide (PPO).

Protocol A: PVC Dry-Blending (Calendering/Extrusion)

Objective: Create a homogeneous dry blend for flexible PVC sheets or cable sheathing.

Reagents:

  • PVC Resin (K-value 65-70): 100 phr

  • Tris(3,5-xylenyl)phosphate: 30-50 phr (depending on required LOI)

  • Ca/Zn Stabilizer: 2-3 phr

  • Epoxidized Soybean Oil (Co-stabilizer): 3 phr

Step-by-Step Methodology:

  • Resin Charging: Charge PVC resin into a high-speed mixer. Begin mixing at low speed (600 rpm) to break up agglomerates.

  • Stabilizer Addition: At 50°C , add Ca/Zn stabilizer and co-stabilizers.

  • Plasticizer Injection: Increase mixer speed (1200-1500 rpm). Inject pre-heated TXP (50°C) slowly over 60 seconds.

    • Critical Control Point: Injection must occur after the resin reaches 60°C but before 80°C to ensure uniform absorption into the porous PVC grains.

  • Dry Point: Continue mixing until the "dry point" is reached (mixture becomes free-flowing powder again). This typically occurs at 105°C - 110°C .

  • Cooling: Discharge immediately into a cooling mixer. Cool to 40°C to prevent caking.

  • Maturation: Allow the dry blend to rest for 24 hours to equilibrate plasticizer distribution before extrusion.

Protocol B: Plastisol Preparation (Coating/Dipping)

Objective: Create a stable paste for fabric coating or dip molding.

Step-by-Step Methodology:

  • Liquid Phase Prep: Premix TXP with liquid stabilizers and viscosity depressants in a vacuum dissolver vessel.

  • Resin Incorporation: Gradually add Paste PVC resin (emulsion grade) while stirring at low shear (500 rpm) to wet out the resin.

  • Dispersion: Once all resin is added, increase speed to 1500 rpm for 5-10 minutes. Maintain temperature <35°C to prevent premature gelation (solvation).

  • Deaeration (Crucial): Apply vacuum (-0.9 bar) for 15 minutes while stirring slowly. TXP has a higher viscosity than DEHP; entrapped air is a common defect.

  • Curing Profile:

    • Gelation: Begins at ~80°C.

    • Fusion: Full mechanical properties require 170°C - 190°C for 2-3 minutes.

Performance Characterization

Comparative Data: TXP vs. Standard Plasticizers

The following table contrasts Tris(3,5-xylenyl)phosphate with standard plasticizers. Note the superior flame retardancy (LOI) and lower volatility compared to DEHP.

PropertyTest MethodTris(3,5-xylenyl)phosphateTricresyl Phosphate (TCP)DEHP (DOP)
Viscosity (25°C) ASTM D445~200 mPa·s~60-80 mPa·s50-80 mPa·s
Flash Point ASTM D92> 240°C> 230°C~205°C
Limiting Oxygen Index (LOI) ASTM D286328 - 32% (in PVC)26 - 30%22 - 24%
Volatility (Wt loss, 24h @ 100°C) ASTM D1203< 0.1%< 0.2%~0.5%
Neurotoxicity Potential In vivo modelsNegative (No OPIDN)Positive (if >1% ortho)Negative
Validation Workflow

To validate the efficacy of TXP in your formulation, follow this testing workflow:

Validation_Workflow cluster_tests Parallel Testing Protocols Sample Cured PVC Specimen LOI LOI Test (ASTM D2863) Sample->LOI TGA TGA Analysis (Thermal Stability) Sample->TGA Mech Tensile Test (Modulus/Elongation) Sample->Mech Result Performance Profile LOI->Result Target: >28% O2 TGA->Result Target: 5% Loss >250°C Mech->Result Flexibility Retention

Figure 2: Standard validation workflow for flame-retardant plasticizers.

Safety & Toxicology (Drug Development Perspective)

The "Ortho-Effect" and Neurotoxicity

For researchers transitioning from drug development to medical materials, understanding the toxicity profile of organophosphates is paramount.

  • Historical Context: Tricresyl phosphate (TCP) caused mass poisonings (e.g., "Ginger Jake" paralysis) due to the presence of the ortho-cresyl isomer.[3] This isomer metabolizes into cyclic saligenin phosphate , a potent inhibitor of Neuropathy Target Esterase (NTE).

  • 3,5-Xylenyl Safety: The 3,5-dimethyl substitution pattern of Tris(3,5-xylenyl)phosphate structurally precludes the formation of the cyclic saligenin metabolite.

    • Metabolism: It hydrolyzes primarily into 3,5-xylenol and phosphoric acid, which are excreted without inhibiting NTE.

    • Reference: Studies on roosters (the standard model for OPIDN) have shown no signs of delayed neuropathy with pure 3,5-isomers [1].[4]

Handling Precautions

While non-neurotoxic, TXP is a chemical additive.

  • PPE: Nitrile gloves and safety glasses.

  • Inhalation: Use local exhaust ventilation during high-temperature compounding (170°C+) to capture any phosphoric acid mists or volatiles.

References

  • National Institutes of Health (PubChem). Tris(3,5-xylenyl)phosphate Compound Summary. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Trixylyl phosphate - Registration Dossier. (Note: Covers generic TXP; specific isomer data inferred from structural analysis). Retrieved from [Link]

  • ASTM International. ASTM D2863-19, Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). Retrieved from [Link]

  • World Health Organization (WHO). Environmental Health Criteria 110: Tricresyl Phosphate. (Provides the comparative toxicological baseline for ortho- vs meta- isomers). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Detection of Tris(3,5-xylenyl)phosphate in Environmental Monitoring Programs

Introduction: The Rising Concern of Organophosphate Flame Retardants The phasing out of brominated flame retardants due to environmental and health concerns has led to a significant increase in the production and use of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Concern of Organophosphate Flame Retardants

The phasing out of brominated flame retardants due to environmental and health concerns has led to a significant increase in the production and use of organophosphate flame retardants (OPFRs)[1][2]. Tris(3,5-xylenyl)phosphate, an isomer of trixylenyl phosphate (TXP), is a member of this class of compounds. It is utilized as a flame retardant and plasticizer in various consumer and industrial products, including PVC, hydraulic fluids, and plastics[3]. The widespread use of these products can result in the release of Tris(3,5-xylenyl)phosphate into the environment through various waste streams[4].

OPFRs are now recognized as emerging environmental pollutants and have been detected in various environmental compartments, including water, soil, and biota[1][5]. Concerns regarding their potential for carcinogenicity, neurotoxicity, and endocrine disruption highlight the critical need for robust and reliable analytical methods for their detection and quantification in environmental monitoring programs[1][2]. This document provides a comprehensive guide for researchers and scientists on the detection of Tris(3,5-xylenyl)phosphate in aqueous environmental samples, detailing a validated analytical workflow from sample preparation to instrumental analysis.

Analytical Strategy: A Workflow Overview

The accurate determination of Tris(3,5-xylenyl)phosphate in environmental matrices necessitates a multi-step approach that includes efficient extraction and concentration of the analyte from the sample, followed by selective and sensitive instrumental analysis. The recommended workflow for aqueous samples is based on Solid Phase Extraction (SPE) for sample pre-concentration and clean-up, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_qc Quality Control Sample Aqueous Sample Collection Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS Sample Injection Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification Data->Quant Standards Reference Standards Standards->GCMS Blanks Method Blanks Blanks->SPE Spikes Matrix Spikes Spikes->SPE

Figure 1: Overall analytical workflow for Tris(3,5-xylenyl)phosphate detection.

Part 1: Sample Preparation - Solid Phase Extraction (SPE)

Solid Phase Extraction is a highly effective technique for the extraction and concentration of OPFRs from water samples, offering high recovery rates and clean extracts[1][5]. The selection of the appropriate sorbent material is critical for achieving optimal performance. A hydrophilic-lipophilic balanced (HLB) polymer sorbent is recommended for its broad retention of compounds with varying polarities.

Protocol 1: Solid Phase Extraction of Water Samples

This protocol is optimized for the extraction of Tris(3,5-xylenyl)phosphate from a 500 mL water sample using a commercially available HLB SPE cartridge.

Materials:

  • Oasis HLB SPE Cartridges (e.g., 6 cc, 200 mg, or similar)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Ultrapure water

  • Glass fiber filters (0.45 µm)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Collect a 500 mL water sample in a clean glass container.

    • Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.

    • If required, adjust the sample pH to neutral (6.5-7.5).

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of ethyl acetate.

    • Follow with 5 mL of methanol.

    • Equilibrate the cartridges with 10 mL of ultrapure water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any co-adsorbed polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes with two 4 mL aliquots of ethyl acetate into a clean collection tube. Allow the solvent to soak the sorbent for 1-2 minutes before applying vacuum.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a heated water bath (35-40°C).

    • The sample is now ready for GC-MS analysis.

Part 2: Instrumental Analysis - Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred analytical technique for the quantification of OPFRs due to its excellent chromatographic resolution and the high selectivity and sensitivity of mass spectrometric detection[1][5]. For enhanced sensitivity, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode.

Protocol 2: GC-MS Analysis of Tris(3,5-xylenyl)phosphate

This protocol provides a starting point for the GC-MS analysis. The parameters may require optimization based on the specific instrument and column used.

Instrumentation and Columns:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: DB-5HT (15 m x 0.25 mm, 0.10 µm) or similar mid-polarity column[4].

GC-MS Parameters:

ParameterValueRationale
GC Inlet
Injection ModeSplitlessTo maximize the transfer of analyte onto the column for trace-level detection.
Injection Volume1 µLA standard volume for capillary GC.
Inlet Temperature280 °CTo ensure rapid and complete vaporization of the analyte.
Oven Program
Initial Temperature100 °C, hold 1 minTo focus the analytes at the head of the column.
Ramp 125 °C/min to 250 °C, hold 1 minA rapid ramp to elute less retained compounds.
Ramp 210 °C/min to 300 °C, hold 5 minA slower ramp to ensure good separation of higher boiling point analytes like TXP isomers.
MS Parameters
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS providing reproducible fragmentation patterns.
Ion Source Temp.230 °CA typical source temperature to maintain analyte integrity.
Quadrupole Temp.150 °CA standard quadrupole temperature.
Acquisition ModeSelected Ion Monitoring (SIM)To enhance sensitivity and selectivity for the target analyte.

Selected Ion Monitoring (SIM) Parameters for Trixylenyl Phosphate (TXP):

For the analysis of Tris(3,5-xylenyl)phosphate, which is an isomer of TXP, the following ions can be used. It is crucial to confirm these ions and their ratios with a certified reference standard of Tris(3,5-xylenyl)phosphate.

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Trixylenyl Phosphate (TXP)410396209

Table based on data from a patent for TXP detection[4]. The molecular weight of Tris(3,5-xylenyl)phosphate is 410.44 g/mol , making m/z 410 the likely molecular ion.

Part 3: Data Analysis, Quality Control, and Method Validation

Quantification

Quantification is typically performed using an external calibration curve. A series of calibration standards of Tris(3,5-xylenyl)phosphate at different concentrations (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) should be prepared and analyzed under the same GC-MS conditions as the samples. The peak area of the quantifier ion is plotted against the concentration to generate a calibration curve. The concentration of Tris(3,5-xylenyl)phosphate in the samples is then determined from this curve.

Quality Control and Self-Validation

To ensure the trustworthiness of the results, a robust quality control (QC) system must be in place.

  • Method Blanks: A laboratory reagent blank (ultrapure water) should be processed and analyzed with each batch of samples to check for contamination from reagents or laboratory equipment.

  • Matrix Spikes: A known amount of Tris(3,5-xylenyl)phosphate standard should be added to a duplicate of a real environmental sample before extraction. The recovery of the spiked analyte is calculated to assess the method's performance in the specific sample matrix.

  • Internal Standards: The use of a deuterated internal standard, if available, is highly recommended to correct for variations in extraction efficiency and instrument response.

  • Certified Reference Materials: Whenever possible, a certified reference material (CRM) of a similar matrix (e.g., spiked water) should be analyzed to verify the accuracy of the entire analytical procedure. A certified reference standard of Tris(3,5-xylenyl)phosphate should be sourced from a reputable supplier.

Method Performance

The following table summarizes typical performance data for the analysis of OPFRs in water using SPE and GC-MS, based on published literature. These values can be used as a benchmark for method validation.

ParameterTypical ValueReference
Recovery 70.3% - 114.3%[6]
Relative Standard Deviation (RSD) < 15%[6]
Method Detection Limit (MDL) 0.006 - 0.850 ng/L[6]

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the detection and quantification of Tris(3,5-xylenyl)phosphate in environmental water samples. By implementing a comprehensive analytical strategy that includes efficient sample preparation, sensitive instrumental analysis, and rigorous quality control, researchers and scientists can generate high-quality data to support environmental monitoring programs and risk assessments of this emerging contaminant. The causality behind each experimental choice, from the selection of the SPE sorbent to the use of SIM mode in the MS, is aimed at achieving the highest degree of accuracy and precision. This self-validating system, grounded in established analytical principles and supported by performance data, provides a trustworthy framework for the analysis of Tris(3,5-xylenyl)phosphate in the environment.

References

  • Bika, S. H., Adeniji, A. O., Okoh, A. I., & Okoh, O. O. (2022). Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. Molecules, 27(2), 573. [Link]

  • PubChem. (n.d.). Tris(3,5-xylenyl)phosphate. National Center for Biotechnology Information. [Link]

  • Li, J., Zhang, Y., & Li, X. (2020). Determination of Organophosphorus Flame Retardants in Surface Water by Solid Phase Extraction Coupled with Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2020, 8878461. [Link]

  • Bika, S. H., Adeniji, A. O., Okoh, A. I., & Okoh, O. O. (2022). Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. PMC. [Link]

  • Wikipedia. (2023). Trixylyl phosphate. [Link]

  • Chiron AS. (n.d.). Trixylyl phosphate (TXP). [Link]

  • Google Patents. (n.d.).
  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]

  • ResearchGate. (n.d.). Is there any test method (quantitative or qualitative) for trixylyl phophate?. [Link]

  • PubChem. (n.d.). Trixylyl phosphate. National Center for Biotechnology Information. [Link]

  • Federal Aviation Administration. (n.d.). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. [Link]

Sources

Application

"Tris(3,5-xylenyl)phosphate" experimental setup for thermal analysis (TGA, DSC)

This Application Note is designed for researchers in pharmaceutical materials science and chemical analysis. It addresses the specific thermal characterization of Tris(3,5-xylenyl)phosphate (TXP) , distinguishing between...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical materials science and chemical analysis. It addresses the specific thermal characterization of Tris(3,5-xylenyl)phosphate (TXP) , distinguishing between the high-purity single isomer (CAS 25653-16-1) and commercial mixtures often encountered in industrial grades.

Methodologies: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Target Analyte: Tris(3,5-dimethylphenyl) phosphate (High Purity Isomer) CAS: 25653-16-1

Executive Summary

Tris(3,5-xylenyl)phosphate (TXP) is an organophosphate ester utilized as a flame retardant and functional additive.[1] In drug development and medical packaging, it is scrutinized either as a material additive or a potential leachable impurity.

Accurate thermal profiling is critical because TXP exhibits complex phase behavior:

  • High Purity (3,5-isomer): A low-melting solid (Mp

    
     46°C) that can easily supercool.
    
  • Commercial Grade: Often a liquid mixture of isomers with a glass transition (

    
    ) rather than a sharp melting point.
    

This protocol provides a self-validating workflow to distinguish volatility from degradation and to accurately determine phase transitions without artifacts.

Material Properties & Safety

PropertyValue (High Purity 3,5-Isomer)Value (Commercial Mixture)Relevance to Protocol
Physical State Solid / Waxy SolidLiquid (Viscous)Determines sampling technique (cold handling vs. pipette).
Melting Point (

)
46°C (Lit.) [1, 2]N/A (Pour point

-20°C)
DSC cooling cycle must go below 0°C to capture crystallization.
Boiling Point > 300°C> 300°CTGA range must extend to 600°C to see full mass loss.
Stability Hydrolytically stable at neutral pHVariableAvoid alkaline cleaning agents for pans.

Safety Note: While Tris(3,5-xylenyl)phosphate has lower neurotoxicity compared to ortho-cresyl analogs, all organophosphates should be handled in a fume hood to prevent inhalation of vapors generated during heating [3].

Experimental Workflow (Logic Diagram)

The following diagram outlines the decision-making process for selecting the correct thermal cycle based on the sample's physical state.

TXP_Workflow Start Start: Sample Inspection StateCheck Is Sample Solid or Liquid? Start->StateCheck Solid Solid (Pure 3,5-isomer) StateCheck->Solid Solid Liquid Liquid (Mixture/Impure) StateCheck->Liquid Liquid Prep_Cold Prep: Chill Spatula Avoid melting during transfer Solid->Prep_Cold DSC_Solid DSC Protocol A: Heat-Cool-Heat (-20°C to 100°C) Prep_Cold->DSC_Solid TGA_Common TGA Protocol: RT to 600°C @ 10°C/min (N2 Atmosphere) DSC_Solid->TGA_Common Next Step Prep_Pipette Prep: Micro-pipette into Hermetic Pan Liquid->Prep_Pipette DSC_Liquid DSC Protocol B: Deep Cool-Heat (-80°C to 100°C) Prep_Pipette->DSC_Liquid DSC_Liquid->TGA_Common Next Step

Caption: Decision tree for tailoring DSC and TGA protocols based on the initial physical state of the TXP sample.

Detailed Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


), Crystallization Temperature (

), and Glass Transition (

).
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3).

  • Pan Type: Hermetically Sealed Aluminum Pans .

    • Reasoning: TXP has low vapor pressure but can creep/volatilize near its melting point. Hermetic sealing prevents mass loss and contamination of the sensor.

  • Purge Gas: Dry Nitrogen (50 mL/min).

Method Steps:

  • Sample Loading: Weigh 3–5 mg of sample.

    • Critical Step: If the sample is the pure 3,5-isomer (solid), cool the spatula and pan before loading to prevent partial melting (Mp ~46°C) which induces thermal history.

  • Cycle 1 (Conditioning): Heat from -20°C to 80°C at 10°C/min.

    • Purpose: Erases thermal history (storage conditions, stress). Observe the "As-Received" melting peak.

  • Cooling: Cool from 80°C to -60°C at 5°C/min.

    • Purpose: Induce crystallization. Note that pure organophosphates often supercool. If no sharp exotherm (

      
      ) is seen, the sample may have formed a glass.
      
  • Cycle 2 (Analysis): Heat from -60°C to 100°C at 10°C/min.

    • Analysis: Record the

      
       (step transition) or 
      
      
      
      (endothermic peak) from this second heating run for the true material property.

Expected Results:

  • Pure Isomer: Sharp endotherm at ~46°C [1].

  • Mixture: Broad melting range or a glass transition (

    
    ) likely between -40°C and -10°C.
    
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Assess thermal stability, volatility, and decomposition onset.

  • Instrument: TGA (e.g., TA Instruments TGA 5500).

  • Pan Type: Platinum or Ceramic (Alumina).

    • Reasoning: Phosphate esters can react with aluminum at high temperatures (>500°C), potentially alloying and damaging standard DSC pans.

  • Purge Gas: Nitrogen (Balance: 40 mL/min, Sample: 60 mL/min).

Method Steps:

  • Tare: Tare the empty pan.

  • Load: Add 10–15 mg of sample. (Larger mass minimizes surface-area-to-volume ratio, reducing evaporation bias).

  • Equilibrate: Hold at 30°C for 5 minutes.

  • Ramp: Heat from 30°C to 600°C at 10°C/min.

Data Interpretation:

  • Evaporation vs. Decomposition: TXP boils/degrades >300°C.

    • If mass loss begins <200°C: Indicates moisture or solvent impurities.

    • 
       (Decomposition):  Typically >320°C for pure phosphates.
      
    • Residue: Organophosphates often leave a char residue (phosphorus-carbonaceous char) of 5–10% at 600°C.

Data Analysis & Troubleshooting

Interpreting the DSC Curve (Logic Model)

DSC_Analysis Input DSC Heating Curve (Cycle 2) Check1 Sharp Endotherm (~40-50°C)? Input->Check1 Result1 Pure Tris(3,5-xylenyl)phosphate (Crystalline) Check1->Result1 Yes Check2 Step Transition (-40 to -10°C)? Check1->Check2 No Result2 Amorphous/Glassy State (Supercooled or Mixture) Check2->Result2 Yes Check3 Broad/Double Peak? Check2->Check3 No Result3 Isomeric Mixture (Commercial Grade) Check3->Result3 Yes

Caption: Logic flow for identifying the purity and state of the sample based on DSC thermal events.

Common Artifacts
  • "Cold Crystallization" Peak: If the sample is cooled too quickly in Cycle 1, it may freeze as a glass. Upon heating in Cycle 2, you may see an exotherm (crystallization) before the endotherm (melting). This confirms the sample is the pure isomer but was kinetically trapped.

  • Pan Leakage: If the TGA shows weight loss matching the DSC onset, the DSC pan may not be sealed, allowing evaporation to mimic an endotherm. Validation: Always run TGA to confirm mass stability up to the melting point.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33133, Tris(3,5-xylenyl)phosphate. Retrieved from [Link][1]

  • UK Environment Agency (2009). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). (Note: Discusses isomer melting points including 3,5-dimethylphenyl). Retrieved from [Link]

Sources

Method

"Tris(3,5-xylenyl)phosphate" sample preparation for NMR spectroscopic analysis

Application Note: Optimized NMR Sample Preparation Strategies for Tris(3,5-xylenyl)phosphate (TXP) Introduction Tris(3,5-xylenyl)phosphate (TXP), also known as tris(3,5-dimethylphenyl) phosphate (CAS: 25653-16-1), is a h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized NMR Sample Preparation Strategies for Tris(3,5-xylenyl)phosphate (TXP)

Introduction

Tris(3,5-xylenyl)phosphate (TXP), also known as tris(3,5-dimethylphenyl) phosphate (CAS: 25653-16-1), is a high-performance organophosphate ester widely used as a flame retardant and plasticizer in lacquers, hydraulic fluids, and PVC formulations.[1] Unlike simple alkyl phosphates, TXP possesses a bulky triaryl structure that influences its solubility, viscosity, and nuclear magnetic relaxation properties.[1]

The Analytical Challenge: Commercial TXP samples are frequently isomeric mixtures.[1][2] While the 3,5-isomer is often the target, the presence of 2,4- or 2,6-xylenyl isomers significantly alters the material's physical properties (e.g., melting point, viscosity).[1] Standard NMR protocols often fail to resolve these isomers due to overlapping aromatic signals.[1] Furthermore, the slow spin-lattice relaxation (


) of the phosphorus nucleus (

P) renders standard quantitative NMR (qNMR) inaccurate without specific protocol modifications.[1]

This guide provides a definitive protocol for preparing TXP samples for


, 

, and

NMR, ensuring high resolution and quantitative accuracy.

Safety & Handling (Pre-Experimental)

WARNING: Organophosphates are potential neurotoxins.[1] While TXP is less acutely toxic than its analog tricresyl phosphate (TCP), it must be handled with rigorous safety standards.[1]

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]

  • Ventilation: All weighing and dissolution must occur inside a fume hood.[1]

  • Waste: Segregate as halogenated organic waste (if using

    
    ) containing organophosphates.
    

Solvent Selection Strategy

The choice of solvent is critical for resolving aromatic isomers.[1] While Chloroform-d is the standard, Benzene-d6 offers superior resolution for TXP due to the Aromatic Solvent-Induced Shift (ASIS) effect, which interacts differently with the methyl positions on the phenyl rings.[1]

SolventFormulaAdvantagesDisadvantagesRecommended Use
Chloroform-d

High solubility, low cost, standard reference.[1]Poor separation of aromatic isomers.[1]Routine purity checks.[1]
Benzene-d6

ASIS Effect: Expands aromatic region, resolving 3,5- vs 2,4- isomers.[1]Higher cost, toxicity.[1]Isomer profiling & detailed structural elucidation.[1]
DMSO-d6

Solubilizes oxidation byproducts (acids).[1]High viscosity (line broadening), hygroscopic.[1]Degradation analysis (hydrolysis products).

Detailed Sample Preparation Protocol

Method A: Routine Purity Analysis ( / )

Target: Quick verification of TXP identity and gross purity.[1]

  • Massing: Weigh 15–20 mg of TXP directly into a clean 1.5 mL microcentrifuge tube or glass vial.

    • Note: TXP can be a waxy solid or viscous liquid.[1] Avoid coating the neck of the NMR tube by dissolving before transfer.[1]

  • Solvation: Add 0.6 mL of Chloroform-d (

    
    )  (containing 0.03% TMS).
    
  • Homogenization: Vortex for 30 seconds. Ensure no waxy residue remains.[1]

  • Filtration (Critical): Pass the solution through a 0.2 µm PTFE syringe filter into the NMR tube.

    • Reasoning: Removes microscopic particulates that cause magnetic field inhomogeneity, essential for resolving the fine splitting of aromatic protons.[1]

Method B: Quantitative NMR (qNMR)

Target: Exact quantification of TXP purity and impurity profiling.[1]

The Relaxation Problem: The


 nucleus in triaryl phosphates has a very long longitudinal relaxation time (

), often exceeding 10–15 seconds.[1] Standard pulse sequences with short delays (1–2 s) will saturate the signal, leading to under-quantification of the main peak relative to impurities.[1]

The Solution: Use a Relaxation Agent.[1][3][4]

  • Relaxation Agent Stock: Prepare a 0.1 M solution of Chromium(III) acetylacetonate [

    
    ]  in 
    
    
    
    .
    • Stability:[1][5] This solution is stable for 1 week if kept in the dark.[1][2]

  • Sample Prep:

    • Weigh 30 mg TXP (precision

      
      0.01 mg).
      
    • Weigh 10 mg Internal Standard (e.g., Triphenyl Phosphate - TPP) if absolute quantification is required.[1]

    • Add 0.6 mL

      
      .[1]
      
    • Add 20 µL of the

      
       stock solution.[1]
      
    • Result: Final

      
      .[1] This reduces 
      
      
      
      to < 1 second without broadening lines significantly.
  • Acquisition Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (to suppress Nuclear Overhauser Effect - NOE).

    • Relaxation Delay (

      
      ):  Set to 5 seconds  (with Cr agent). Without Cr agent, 
      
      
      
      must be >60 seconds.[1]

Visual Workflows

Figure 1: Sample Preparation Workflow

A step-by-step logic flow for ensuring sample integrity.

TXP_Prep_Workflow Start Start: TXP Sample Solvent_Choice Select Solvent (CDCl3 vs C6D6) Start->Solvent_Choice Weighing Weigh 15-30 mg (Gravimetric) Solvent_Choice->Weighing Selected Dissolution Dissolve & Vortex (0.6 mL) Weighing->Dissolution Add_Agent Add Cr(acac)3 (For qNMR Only) Dissolution->Add_Agent If Quantitative Filter Filter (0.2 µm PTFE) Dissolution->Filter If Qualitative Add_Agent->Filter Transfer Transfer to 5mm NMR Tube Filter->Transfer

Caption: Logical flow for TXP sample preparation, highlighting the critical branch point for quantitative analysis.

Figure 2: Spectral Decision Tree

Choosing the right experiment based on analytical needs.

Spectral_Decision Goal Analytical Goal Purity Gross Purity Check Goal->Purity Isomers Isomer Profiling (3,5 vs 2,4) Goal->Isomers Quant Absolute Quantification Goal->Quant Exp_H 1H NMR in CDCl3 Purity->Exp_H Exp_Benzene 1H NMR in C6D6 (ASIS Effect) Isomers->Exp_Benzene Exp_P 31P qNMR with Cr(acac)3 Quant->Exp_P

Caption: Decision matrix for selecting solvent and nucleus based on specific analytical requirements.

Expected Spectral Data

The following table summarizes the expected chemical shifts for Tris(3,5-xylenyl)phosphate. Deviations often indicate isomer impurities (e.g., 2,4-xylenyl groups).[1]

NucleusChemical Shift (

, ppm)
MultiplicityAssignmentNotes

-16.5 to -18.0 SingletPhosphate CoreShift is sensitive to solvent and concentration.[1]

2.25 - 2.30 SingletMethyl (

)
3,5-isomer methyls are equivalent.[1]

6.80 - 6.90 Singlet (Broad)Aromatic (Ortho)Protons at positions 2,[1]6.

6.95 - 7.05 Singlet (Broad)Aromatic (Para)Proton at position 4.[1]

21.0 - 21.5 SingletMethyl Carbon

150.0 - 151.0 Doublet (

)
Aromatic C-O-PCarbon attached to Oxygen splits due to P coupling.[1]

Troubleshooting Tip: If you observe multiple peaks in the


 region (e.g., small peaks at -19 ppm), these are likely mixed isomers (e.g., bis(3,5-xylenyl)mono(2,4-xylenyl)phosphate).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 33133, Tris(3,5-xylenyl)phosphate.[1] Retrieved from [Link][1]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.).[1] Elsevier.[1] (Source for ASIS effect and relaxation agent mechanisms).[1]

  • Gouilleux, B., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications.[1] MDPI.[1][6] Retrieved from [Link][1]

  • Haz-Map. Tris(3,5-xylenyl)phosphate Occupational Health Data. Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Challenges in "Tris(3,5-xylenyl)phosphate" Isomer Separation by GC

Welcome to the technical support center for the gas chromatographic (GC) analysis of Tris(3,5-xylenyl)phosphate isomers. This guide is intended for researchers, scientists, and drug development professionals who are enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatographic (GC) analysis of Tris(3,5-xylenyl)phosphate isomers. This guide is intended for researchers, scientists, and drug development professionals who are encountering difficulties in achieving adequate separation of these challenging isomers. As a Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to help you overcome common hurdles in your experiments.

The accurate quantification of individual Tris(3,5-xylenyl)phosphate isomers is crucial due to their potential differences in toxicity and environmental impact. However, their structural similarities make their separation by GC a non-trivial task. This guide is structured to address your specific issues in a direct question-and-answer format, providing not just solutions, but also the scientific reasoning behind them.

Part 1: Troubleshooting Guide - Resolving Common Separation Issues

This section addresses the most frequent and challenging problems encountered during the GC separation of Tris(3,5-xylenyl)phosphate isomers.

Q1: My chromatogram shows a single, broad peak or poorly resolved humps for the Tris(3,5-xylenyl)phosphate isomers. How can I improve the separation?

This is the most common challenge, and it typically points to issues with the chromatographic conditions, primarily the GC column and the oven temperature program.

Core Directive: Enhance Selectivity and Efficiency

The key to separating isomers is to exploit the subtle differences in their physicochemical properties. This requires a highly selective stationary phase and an optimized temperature program to maximize the interaction time with the stationary phase.

Troubleshooting Steps:

  • GC Column Selection:

    • Problem: Standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane) often fail to provide sufficient resolution as they primarily separate based on boiling points, which are very similar for these isomers.[1]

    • Solution: Employ a more polar stationary phase. A mid-to-high polarity column, such as one with a higher percentage of phenyl substitution (e.g., 50% phenyl-methylpolysiloxane) or a cyanopropyl-based phase, can offer different selectivity based on dipole-dipole interactions and molecular shape.[2] For particularly challenging separations, consider specialized columns designed for organophosphate analysis.[2][3]

  • Oven Temperature Program Optimization:

    • Problem: A fast temperature ramp rate does not allow sufficient time for the isomers to interact with the stationary phase, leading to co-elution.[4]

    • Solution: Implement a slow oven temperature ramp. A rate of 2-5 °C/min through the elution window of the isomers can significantly improve resolution.[1] You can also introduce an isothermal hold at a temperature just below the elution temperature of the isomer cluster to enhance separation.[5]

    Experimental Protocol: Optimizing the Oven Temperature Program

    • Perform an initial "scouting" run with a standard temperature program (e.g., 50°C hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min) to determine the approximate elution temperature of the isomer group.

    • Set the initial oven temperature to about 20-30°C below the elution temperature of the first eluting isomer.

    • Introduce a slow ramp rate (e.g., 2°C/min) through the temperature range where the isomers elute.

    • Once the isomers have eluted, the ramp rate can be increased to elute any remaining compounds more quickly.

    • Iteratively adjust the slow ramp rate and the temperature range to achieve baseline resolution.

  • Carrier Gas Flow Rate:

    • Problem: An incorrect linear velocity of the carrier gas can reduce column efficiency.

    • Solution: Optimize the carrier gas flow rate for your column dimensions. For most capillary columns, a helium flow rate of 1.0-1.5 mL/min is a good starting point. You can perform a Van Deemter plot analysis to determine the optimal flow rate that provides the highest number of theoretical plates.

Q2: I'm observing significant peak tailing for my Tris(3,5-xylenyl)phosphate isomer peaks. What is the cause and how can I fix it?

Peak tailing can compromise peak integration and, therefore, the accuracy of your quantification. It is often caused by active sites within the GC system or by issues with the column itself.[6][7]

Troubleshooting Steps:

  • Inlet Deactivation:

    • Problem: Organophosphates can interact with active silanol groups in the GC inlet liner, leading to adsorption and peak tailing.[8]

    • Solution: Use a high-quality, deactivated inlet liner. Regularly replace the liner, especially when analyzing complex matrices.[8]

  • Column Conditioning and Maintenance:

    • Problem: A new column may have residual manufacturing impurities, and an older column can become contaminated or damaged over time.

    • Solution:

      • Condition new columns according to the manufacturer's instructions to ensure a uniform stationary phase and remove any volatile contaminants.

      • If the column is contaminated, try "baking it out" at its maximum isothermal temperature for a few hours.

      • If baking out doesn't resolve the issue, trim 10-15 cm from the inlet side of the column to remove non-volatile residues.

  • Injection Technique:

    • Problem: A slow or improper injection can lead to a broad initial sample band on the column.

    • Solution: Ensure a fast, clean injection. Use an autosampler for the best reproducibility.

Q3: The sensitivity of my analysis is poor, and I'm struggling to detect low concentrations of the isomers.

Poor sensitivity can be due to a variety of factors, from sample degradation to suboptimal detector settings.

Troubleshooting Steps:

  • Inlet Temperature Optimization:

    • Problem: While a high inlet temperature is needed for volatilization, excessively high temperatures can cause thermal degradation of some organophosphates.[9][10]

    • Solution: Analyze your sample at a range of inlet temperatures (e.g., 250°C, 275°C, 300°C) to find the optimal temperature that balances efficient volatilization with minimal degradation. An on-column injection technique can also be considered for thermally labile compounds.[9]

  • Detector-Specific Optimization:

    • Problem: The detector may not be operating under the most sensitive conditions for phosphorus-containing compounds.

    • Solution:

      • For Mass Spectrometry (MS): Use Selected Ion Monitoring (SIM) mode instead of full scan mode. Monitor characteristic ions of Tris(3,5-xylenyl)phosphate to significantly increase the signal-to-noise ratio.

      • For a Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD): Optimize the detector gas flows (hydrogen, air, and makeup gas) and the bead voltage (for NPD) to maximize the response for phosphorus.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a GC column for Tris(3,5-xylenyl)phosphate isomer separation?

A good starting point is a mid-polarity column, such as a DB-17ms or an Rtx-50. These columns offer a different selectivity compared to standard non-polar phases and can often provide better resolution for isomers. A 30 m x 0.25 mm ID x 0.25 µm film thickness is a common and versatile column dimension.[11]

Q2: Can I use a mass spectrometer for detection?

Absolutely. A mass spectrometer is an excellent detector for this analysis. It provides not only quantification but also qualitative confirmation of the isomers. Using it in SIM mode will provide the best sensitivity.[12][13]

Q3: Is derivatization required for the GC analysis of Tris(3,5-xylenyl)phosphate?

No, derivatization is not necessary. Tris(3,5-xylenyl)phosphate is sufficiently volatile and thermally stable for direct GC analysis.[2]

Part 3: Data Presentation and Visualization

Table 1: Example GC Method Parameters for Tris(3,5-xylenyl)phosphate Isomer Separation

ParameterInitial (Problematic) MethodOptimized MethodRationale for Change
GC Column DB-5ms (30m x 0.25mm, 0.25µm)DB-17ms (30m x 0.25mm, 0.25µm)Increased polarity for enhanced isomer selectivity.
Inlet Temperature 300°C275°CReduced potential for on-inlet thermal degradation.
Carrier Gas Helium, 1.0 mL/minHelium, 1.2 mL/minOptimized linear velocity for better column efficiency.
Oven Program 100°C (1 min) to 300°C at 20°C/min150°C (2 min), ramp to 240°C at 3°C/min, then to 300°C at 25°C/minSlower ramp through the elution window improves resolution.
Detector MS Full Scan (m/z 50-550)MS SIM (monitoring specific ions)Increased sensitivity and signal-to-noise ratio.

Diagram 1: Troubleshooting Workflow for Isomer Separation

GC_Troubleshooting_Workflow start_node start_node decision_node decision_node solution_node solution_node problem_node problem_node start Start Analysis check_resolution Adequate Isomer Resolution? start->check_resolution check_peak_shape Symmetrical Peaks? check_resolution->check_peak_shape Yes problem_resolution Problem: Co-elution check_resolution->problem_resolution No check_sensitivity Sufficient Sensitivity? check_peak_shape->check_sensitivity Yes problem_tailing Problem: Peak Tailing check_peak_shape->problem_tailing No problem_sensitivity Problem: Low Signal check_sensitivity->problem_sensitivity No end_node Successful Separation check_sensitivity->end_node Yes solution_resolution1 Optimize Oven Program (Slow Ramp Rate) problem_resolution->solution_resolution1 solution_tailing1 Use Deactivated Inlet Liner problem_tailing->solution_tailing1 solution_sensitivity1 Optimize Inlet Temp. problem_sensitivity->solution_sensitivity1 solution_resolution2 Select More Polar GC Column solution_resolution1->solution_resolution2 Still unresolved solution_resolution2->check_resolution solution_tailing2 Condition/Trim Column solution_tailing1->solution_tailing2 Still tailing solution_tailing2->check_peak_shape solution_sensitivity2 Use MS-SIM or Optimize Detector solution_sensitivity1->solution_sensitivity2 Still low solution_sensitivity2->check_sensitivity

Sources

Optimization

Technical Support Center: Optimization of Tris(3,5-xylenyl)phosphate Extraction Efficiency

Welcome to the technical support center for the analysis of Tris(3,5-xylenyl)phosphate (TXP). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Tris(3,5-xylenyl)phosphate (TXP). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting assistance, and detailed protocols for optimizing the extraction of TXP from complex matrices. As a non-polar organophosphate ester, TXP presents unique challenges in achieving high extraction efficiency and accurate quantification. This resource aims to equip you with the knowledge to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Tris(3,5-xylenyl)phosphate (TXP) that influence its extraction?

A1: Understanding the physicochemical properties of TXP is fundamental to designing an effective extraction strategy. TXP is a viscous liquid with a high boiling point and low volatility.[1] Critically, it is sparingly soluble in water (approximately 0.89 mg/L) and exhibits a high octanol-water partition coefficient (Log Kow of 5.63), indicating its strong preference for non-polar environments.[2][3] It is soluble in various organic solvents.[4] This hydrophobicity dictates the choice of extraction solvents and techniques, favoring those that efficiently partition non-polar compounds from aqueous or solid matrices. Furthermore, commercial TXP is often a complex mixture of various xylenyl phosphate isomers, which can complicate chromatographic separation and quantification.[2][5]

Q2: I am working with a plastic matrix. What is the best initial approach for extracting TXP?

A2: For solid matrices like plastics and polymers, where TXP is commonly used as a flame retardant and plasticizer, a dissolution or solvent extraction approach followed by precipitation of the polymer is a robust starting point. A Chinese patent suggests using toluene as an effective extraction solvent for TXP in plastic products, followed by GC-MS analysis, reporting high recovery rates.[3] Another effective technique is Ultrasonic-Assisted Extraction (UAE) . This method utilizes ultrasonic waves to create cavitation bubbles in the solvent, which collapse and generate localized high pressure and temperature, enhancing solvent penetration into the matrix and accelerating the dissolution of the analyte. For a detailed procedure, please refer to the Experimental Protocols section.

Q3: My sample is an aqueous environmental sample. Which extraction technique is recommended?

A3: For aqueous samples, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are the most common and effective techniques.

  • LLE: Given TXP's high Log Kow, it will readily partition into a water-immiscible organic solvent. Solvents like dichloromethane or a hexane/acetone mixture are suitable choices. To enhance recovery, a "salting-out" effect can be employed by adding a neutral salt (e.g., sodium chloride) to the aqueous phase to decrease the solubility of TXP.

  • SPE: Reversed-phase SPE is ideal for extracting hydrophobic compounds like TXP from aqueous matrices. Sorbents such as C18 or polymeric sorbents are recommended.[6] The choice of sorbent will depend on the specific matrix and potential interferences.

Q4: I am observing low and inconsistent recovery of TXP. What are the likely causes?

A4: Low and variable recovery is a frequent issue in trace analysis. For TXP, several factors could be at play:

  • Incomplete Extraction: The chosen solvent may not be strong enough to efficiently desorb TXP from the matrix, or the extraction time may be insufficient.

  • Matrix Effects: Co-extracted matrix components can interfere with the analytical signal, leading to suppression or enhancement. This is a significant concern in both GC-MS and LC-MS analysis.

  • Analyte Instability: Triaryl phosphates like TXP can be susceptible to hydrolysis under alkaline conditions, leading to the formation of diaryl phosphates.[3] Therefore, maintaining a neutral or slightly acidic pH during extraction and storage is crucial.

  • Adsorption to Labware: Due to its hydrophobic nature, TXP can adsorb to the surfaces of glassware and plasticware, leading to losses.

For a detailed breakdown of troubleshooting steps, please consult the Troubleshooting Guide below.

Troubleshooting Guide: Enhancing TXP Extraction Efficiency

This guide provides a systematic approach to identifying and resolving common issues encountered during the extraction of Tris(3,5-xylenyl)phosphate.

Problem Potential Cause Recommended Solution & Rationale
Low Recovery Inappropriate Solvent Selection (LLE/UAE): The polarity of the extraction solvent may not be optimal for the non-polar TXP.Solution: For LLE, use a non-polar solvent like hexane or dichloromethane. For UAE from solid matrices, a solvent that can swell the polymer matrix, such as toluene or a mixture of hexane and acetone, is often effective.[3][7] Rationale: Matching the polarity of the solvent to the analyte maximizes the partitioning of TXP into the extraction phase.
Inefficient SPE Sorbent: The chosen SPE sorbent may not have sufficient affinity for TXP.Solution: Utilize a reversed-phase sorbent like C18 or a polymeric sorbent.[6] Rationale: These sorbents retain non-polar compounds from aqueous matrices through hydrophobic interactions. Polymeric sorbents offer a wider pH stability range.
Insufficient Extraction Time/Energy (UAE): The duration or power of ultrasonication may not be adequate to release TXP from the matrix.Solution: Optimize the sonication time and power. Start with a time course experiment (e.g., 15, 30, 45 minutes) to determine the point of maximum recovery. Rationale: Sufficient energy is required to overcome the analyte-matrix interactions.
Analyte Degradation: TXP may be hydrolyzing to diaryl phosphates under alkaline conditions.Solution: Ensure the pH of the sample and extraction solvents is neutral or slightly acidic.[3] Avoid strong bases during sample preparation. Rationale: Maintaining a stable pH environment prevents the chemical degradation of the target analyte.
Poor Reproducibility Matrix Heterogeneity: In solid samples, TXP may not be uniformly distributed.Solution: Homogenize the sample thoroughly before taking a subsample for extraction. For polymers, cryogenic grinding can improve homogeneity. Rationale: A representative subsample is crucial for obtaining consistent results.
Variable Matrix Effects: Inconsistent levels of co-eluting matrix components can lead to fluctuating signal suppression or enhancement.Solution: Implement a robust clean-up step after the initial extraction. Options include SPE with silica/alumina or the use of dispersive SPE (dSPE) with sorbents like Primary Secondary Amine (PSA) or graphitized carbon black (GCB).[8] Rationale: Removing interfering compounds leads to a cleaner extract and more reliable analytical results.
High Background/ Interferences Co-extraction of Matrix Components: Complex matrices, such as plastics, can release oligomers and other additives during extraction.Solution: Employ a selective clean-up technique. Gel Permeation Chromatography (GPC) can be effective for removing high molecular weight interferences. For fatty matrices, a QuEChERS-based method with a dSPE cleanup step using C18 or PSA is recommended.[8] Rationale: These techniques separate the analyte of interest from interfering compounds based on size or polarity.
Contamination from Labware: TXP can be present in various laboratory materials.Solution: Use high-purity solvents and pre-cleaned glassware. Run procedural blanks to identify and quantify any background contamination. Rationale: Minimizing external sources of contamination is essential for accurate trace-level analysis.

Experimental Protocols

Optimized Ultrasonic-Assisted Extraction (UAE) of TXP from a Polymer Matrix

This protocol is designed for the extraction of Tris(3,5-xylenyl)phosphate from a polymer matrix such as PVC or polyurethane.

1. Sample Preparation: a. Cryogenically grind the polymer sample to a fine powder (e.g., using a liquid nitrogen mill). This increases the surface area for extraction. b. Accurately weigh approximately 0.5 g of the powdered sample into a glass centrifuge tube.

2. Extraction: a. Add 10 mL of toluene to the centrifuge tube. Toluene is an effective solvent for dissolving TXP and swelling many polymer matrices.[3] b. Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C). The controlled temperature prevents potential degradation of the analyte. c. After sonication, centrifuge the sample at 4000 rpm for 10 minutes to pellet the polymer debris.

3. Extract Clean-up (Dispersive SPE): a. Transfer the toluene supernatant to a clean tube. b. Add 150 mg of anhydrous magnesium sulfate (to remove any residual water) and 50 mg of Primary Secondary Amine (PSA) sorbent. PSA is effective at removing polar interferences.[8] c. Vortex the tube for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

4. Final Preparation for Analysis: a. Carefully transfer the cleaned extract to a new vial. b. The extract is now ready for analysis by GC-MS or LC-MS/MS.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the extraction of Tris(3,5-xylenyl)phosphate.

TXP_Troubleshooting cluster_start Start cluster_check Initial Checks cluster_optimization Optimization Strategies cluster_validation Validation Start Low or Inconsistent TXP Recovery Check_Method Review Extraction Method Parameters Start->Check_Method Problem Identified Optimize_Solvent Optimize Solvent (Polarity, Volume) Check_Method->Optimize_Solvent Solvent Mismatch? Optimize_Time Optimize Extraction Time/Energy Check_Method->Optimize_Time Incomplete Extraction? Check_pH Verify pH is Neutral/Acidic Check_Method->Check_pH Degradation Suspected? Check_Blanks Analyze Procedural Blanks Optimize_Cleanup Implement/Optimize Clean-up Step Check_Blanks->Optimize_Cleanup High Background/ Interference? Validate Re-validate Method with QC Samples Optimize_Solvent->Validate Optimize_Time->Validate Optimize_Cleanup->Validate Check_pH->Validate

Caption: Troubleshooting workflow for low TXP recovery.

References

  • Biotage. What Sorbent should I Use? Selecting the correct SPE Chemistry. (2023-05-10). [Link]

  • Pizarro, C., et al. Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. Molecules 2021 , 26(11), 3165. [Link]

  • Taylor, T. Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International 2021 , 34(4), 14-17. [Link]

  • Chiron. Trixylyl phosphate (TXP). [Link]

  • GOV.UK. Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). [Link]

  • Google Patents.
  • PubChem. Tris(3,5-xylenyl)phosphate. [Link]

  • ACG Publications. An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. [Link]

  • Wikipedia. Trixylyl phosphate. [Link]

  • Wei, Y., et al. Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. International Journal of Environmental Research and Public Health 2021 , 18(1), 1. [Link]

  • Shimadzu. Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Chiron. Trixylyl phosphate (TXP). [Link]

Sources

Troubleshooting

Technical Support Center: Tris(3,5-xylenyl)phosphate (TXP) Analysis &amp; Interference

Topic: Troubleshooting Mass Spectrometry Fragmentation & Interference of Tris(3,5-xylenyl)phosphate Ticket ID: TXP-411-LCMS Assigned Specialist: Senior Application Scientist Executive Summary You are likely accessing thi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Mass Spectrometry Fragmentation & Interference of Tris(3,5-xylenyl)phosphate Ticket ID: TXP-411-LCMS Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely accessing this guide because you are observing a persistent, unwanted background ion at m/z 411 (positive mode) or m/z 409 (negative mode), or you are attempting to quantify Tris(3,5-xylenyl)phosphate (TXP) and struggling with isomeric separation.

TXP is a ubiquitous organophosphate flame retardant (OPFR) and plasticizer. In the context of LC-MS, it acts as a "double agent": it is both a target analyte for environmental toxicologists and a notorious "ghost peak" contaminant for drug developers. This guide addresses the fragmentation mechanisms for positive identification and the protocols for interference elimination.

Module 1: Identification & Fragmentation

Q: How do I definitively confirm that the peak at m/z 411 is Tris(3,5-xylenyl)phosphate?

A: Reliance on the parent ion alone is insufficient due to the prevalence of isobaric compounds. You must validate using Exact Mass and Fragmentation Patterns .

TXP ionizes efficiently in ESI(+) due to the phosphate group. The fragmentation pathway typically involves the sequential neutral loss of 3,5-dimethylphenol (xylenol) moieties.

Diagnostic Data Table
ParameterValue / Description
IUPAC Name Tris(3,5-dimethylphenyl) phosphate
Formula C₂₄H₂₇O₄P
Exact Mass (Neutral) 410.1647 Da
Precursor Ion [M+H]⁺ 411.1720 m/z
Precursor Ion [M+Na]⁺ 433.1539 m/z
Retention Behavior Highly lipophilic (elutes in high % organic mobile phase)
Fragmentation Pathway (MS/MS)

The following diagram illustrates the primary dissociation pathway. Note the characteristic fragment at m/z 289 , resulting from the loss of one xylenol group, and the aromatic rearrangement ions at m/z 179 .

TXP_Fragmentation Parent Precursor Ion [M+H]+ m/z 411.17 Frag1 Bis(xylenyl) phosphate cation [M+H - C8H10O]+ m/z 289.10 Parent->Frag1 Neutral Loss: 3,5-Dimethylphenol (-122 Da) Frag3 Xylenyl cation (C8H9+) m/z 105.07 Parent->Frag3 Direct Cleavage Frag2 Rearrangement Ion (C14H11+) m/z 179.08 Frag1->Frag2 Aromatic Rearrangement Frag4 Phosphate species m/z 79 / 95 Frag1->Frag4 PO3/PO4 formation

Figure 1: ESI(+) Fragmentation pathway for Tris(3,5-xylenyl)phosphate. The m/z 289 fragment is the primary quantifier transition.

Module 2: The Isomer & Mixture Problem

Q: My "standard" shows multiple peaks, but I ordered pure Tris(3,5-xylenyl)phosphate. Is my column failing?

A: Likely not. This is a common confusion between "Trixylyl Phosphate" (the industrial mix) and the specific "3,5-isomer."

  • Industrial "Trixylyl Phosphate" (TXP): A UVCB substance (Unknown or Variable composition).[1][2] It is a complex mixture of isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-).[1] If you inject this, you will see a cluster of peaks or a broad "hump" depending on your column resolution.

  • Pure Tris(3,5-xylenyl)phosphate: Should elute as a single sharp peak.

Critical Troubleshooting Step: If you are doing targeted quantitation, you must separate the 3,5-isomer from the 2,4- and 2,3- isomers, as they share the same mass (m/z 411).

  • Recommended Column: Phenyl-Hexyl or Biphenyl stationary phases provide better selectivity for these positional isomers than standard C18 due to pi-pi interactions.

Module 3: Interference & Decontamination

Q: I see m/z 411 in my blank injections. How do I remove it?

A: TXP is a ubiquitous contaminant. It leaches from plasticizers in labware, O-rings, and older vacuum pump oils. If it appears in your blank, it is likely accumulating on the head of your column from the mobile phase or leaching from the LC system itself.

Protocol: The "Trap Column" Isolation Method

This is the only self-validating method to distinguish system contamination from sample contamination.

Concept: By placing a high-retentivity column before the injector, you delay the arrival of mobile-phase contaminants.[3]

Trap_Column_Setup Solvent Mobile Phase (Source of TXP) Pump LC Pump Solvent->Pump Trap TRAP COLUMN (C18, High Surface Area) Pump->Trap Contaminants trapped here Injector Autosampler/Injector Trap->Injector Clean Solvent AnalCol Analytical Column Injector->AnalCol MS Mass Spec AnalCol->MS

Figure 2: Placement of the Trap Column. Contaminants from the solvent/pump are retained on the Trap and elute later than the analyte.[3]

Step-by-Step Implementation:

  • Install a Trap Column: Place a short C18 column (e.g., 50 x 2.1 mm) between the Pump Mixer and the Autosampler .

  • Run a Gradient:

    • If the contamination is from the Mobile Phase/Pump : The TXP peak will shift to a later retention time (because it has to travel through two columns).

    • If the contamination is from the Sample/Vial : The TXP peak retention time will not change (because it enters after the trap).

  • Remediation:

    • System Flush: Flush lines with 100% Isopropanol (IPA) without the column. IPA is more effective than Methanol for solubilizing lipophilic OPFRs.

    • Replace Plastics: Switch solvent lines to PEEK or Stainless Steel. Avoid Parafilm® completely.

Module 4: FAQ - Specific Interference Scenarios

Q: Can TXP suppress ionization of my drug? A: Yes. As a highly lipophilic phosphate, it competes effectively for charge in the ESI droplet surface. If your drug elutes in the high-organic region (co-eluting with TXP), you may observe significant signal suppression.

  • Solution: Change the selectivity (e.g., switch methanol to acetonitrile) to shift your analyte away from the TXP region.

Q: I see a peak at m/z 428. Is this related? A: Yes. This is likely the ammonium adduct [M+NH4]+ (411 + 17 = 428) if you are using ammonium acetate/formate buffers. Always check for the adduct pattern to confirm identity.

References

  • Chiron AS. Trixylyl phosphate (TXP) - Reference Materials and Isomer Separation. Retrieved from

  • National Center for Biotechnology Information (PubChem). Tris(3,5-xylenyl)phosphate (Compound Summary). PubChem CID 33133. Retrieved from

  • MDPI. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules 2024. Retrieved from

  • NIST Mass Spectrometry Data Center. Phosphoric acid, tris(3,5-dimethylphenyl) ester. Retrieved from

  • LCGC International. Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Retrieved from

Sources

Optimization

Improving the yield and purity of "Tris(3,5-xylenyl)phosphate" synthesis

Executive Summary & Core Directive Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of Tris(3,5-xylenyl)phosphate (TXP) has hit a plateau in yield (<85%) or is suffering...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of Tris(3,5-xylenyl)phosphate (TXP) has hit a plateau in yield (<85%) or is suffering from persistent discoloration (yellowing/darkening).

The synthesis of TXP is a stepwise dehydrochlorination between phosphorus oxychloride (


) and 3,5-xylenol. The primary failure mode in this reaction is not the chemistry itself, but the kinetics of the third substitution . While the first two chlorine atoms on the phosphorus are replaced easily, the third requires significant thermal energy and catalytic assistance to overcome steric bulk and electronic deactivation.

This guide moves beyond basic recipes to provide a self-validating protocol designed for high-purity applications (e.g., pharmaceutical intermediates, high-grade flame retardants).

Troubleshooting Matrix: Rapid Diagnostics

Use this table to identify your specific failure mode before proceeding to the optimized protocol.

SymptomProbable CauseCorrective Action
Low Yield (<70%) Incomplete 3rd substitution (Formation of Bis-ester).Increase final temp to >160°C under vacuum. The 3rd substitution is endothermic and entropically disfavored without HCl removal.
High Acid Number Residual HCl or unreacted Phenols.Vacuum strip continuously during the final hour. Ensure alkali wash pH > 10 but contact time < 15 mins to prevent hydrolysis.
Dark Color Oxidation of phenols or catalyst decomposition.Nitrogen sparge is mandatory. Switch catalyst to

(anhydrous) if using

(which can cause darkening).
Cloudiness Residual moisture or salt formation.Dehydration step required before filtration. Use diatomaceous earth (Celite) during hot filtration.
Solidification Isomer impurities (e.g., 2,4-xylenol contamination).Verify starting material purity. 3,5-isomer has a distinct melting point; mixed isomers lower the melting point (eutectic formation).

Optimized Synthesis Protocol

This protocol utilizes a Magnesium Chloride (


) catalyzed melt fusion  method. This is superior to solvent-based methods for yield because it allows higher reaction temperatures.
Phase A: Stoichiometry & Setup
  • Reactants: 3,5-Xylenol (3.05 eq) :

    
     (1.0 eq).
    
    • Note: We use a slight excess (1-2%) of xylenol to drive the reaction to completion. It is easier to wash away unreacted phenol than to separate mono/bis-chloridated phosphates.

  • Catalyst: Anhydrous

    
     (0.5 - 1.0 wt% relative to Xylenol).
    
  • Atmosphere: Dry Nitrogen (Sweep).

Phase B: The Reaction Ramp (Critical)

The reaction must follow a specific temperature ramp to match the activation energy of each substitution step.

  • Melt & Catalyst: Melt 3,5-xylenol at 70°C. Add catalyst. Purge with

    
    .
    
  • Addition (0-1 Cl): Drip

    
     slowly over 2 hours while maintaining 60-70°C .
    
    • Checkpoint: HCl evolution begins. Scrubber active.

  • Ramp 1 (1-2 Cl): Raise temperature to 95-105°C over 1 hour. Hold for 2 hours.

    • Why: This drives the formation of the Bis(3,5-xylenyl) phosphorochloridate.

  • Ramp 2 (2-3 Cl): Raise temperature to 140-150°C over 1 hour.

  • Vacuum Drive (The Yield Maker):

    • Apply partial vacuum (gradually down to 650 mmHg, then 50 mmHg).

    • Raise temperature to 160-170°C .

    • Mechanism:[1][2][3][4] This removes the final mole of HCl. According to Le Chatelier’s principle, removing HCl pushes the equilibrium toward the Tris-ester.

    • End Point: Monitor Acid Value (AV). Target AV < 3 mg KOH/g before stopping.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic bottlenecks (red arrows) where yield is typically lost.

TXP_Synthesis cluster_legend Process Logic Start Reactants: 3,5-Xylenol + POCl3 Step1 Step 1: Mono-Substitution (Exothermic, Fast) Temp: 60-70°C Start->Step1 Catalyst Added Step2 Step 2: Bis-Substitution (Slower) Temp: 95-105°C Step1->Step2 -HCl Gas Step3 Step 3: Tris-Substitution (Rate Limiting Step) High Steric Hindrance Step2->Step3 Energy Barrier Impurity Impurity Trap: Bis-ester (Low Yield) Chlorinated Phenols Step2->Impurity Insufficient Heat Vacuum Vacuum Strip & Heat (>160°C, -HCl) Drive Equilibrium Step3->Vacuum Catalyst + Heat Required Step3->Impurity No Vacuum/HCl Trapped Product Crude Tris(3,5-xylenyl)phosphate Vacuum->Product Success key Green: Easy Kinetic Step Yellow: Moderate Barrier Red: Critical Bottleneck

Figure 1: Reaction kinetics workflow showing the critical energy barrier at the third substitution step.

Purification & Workup (Purity Protocol)

Achieving >98% purity requires removing the excess phenol and the catalyst residue.

  • Quench: Cool crude mixture to 80°C.

  • Alkali Wash:

    • Wash with 2-5% NaOH solution at 60-70°C.

    • Warning: Do not exceed 70°C or use strong caustic (>10%), or you will hydrolyze the ester back to phenol (saponification).

    • Separate aqueous layer (contains Sodium Xylenolate and catalyst salts).

  • Water Wash: Wash twice with neutral distilled water to remove residual salts.

  • Dehydration: Flash distill or use a drying agent (Magnesium Sulfate) to remove water.

  • Final Polish (Distillation):

    • Perform fractional distillation under high vacuum (<5 mmHg).

    • Cut 1 (Fore-run): Unreacted xylenols (removes odor).

    • Cut 2 (Product): Collect fraction at 300-330°C (vapor temp depends on vacuum).

Technical FAQs

Q1: Why is my product turning dark brown? A: This is "Color Body" formation, usually due to the oxidation of the 3,5-xylenol or the presence of iron impurities in your catalyst.

  • Fix: Ensure a strict Nitrogen blanket throughout the reaction. Use glass-lined or stainless steel reactors (avoid mild steel). Use analytical grade

    
     rather than technical grade 
    
    
    
    .

Q2: Can I use Aluminum Chloride (


) instead of Magnesium Chloride? 
A:  Yes, 

is a stronger Lewis acid and will drive the reaction faster. However, it promotes side reactions (isomerization of the xylenol ring) and makes the workup more difficult (aluminum emulsions).

or

offers a better balance of selectivity vs. activity for the 3,5-isomer [1, 2].

Q3: My Acid Value (AV) is stuck at 5-10 mg KOH/g. How do I lower it? A: You have unreacted P-Cl bonds (chloridates). Washing won't fix this easily; it hydrolyzes them to acidic phosphates.

  • Fix: You must drive the reaction to completion before workup. Re-heat to 170°C and apply stronger vacuum for 1 hour. If that fails, add a small scavenger amount of epoxide (e.g., epoxidized soybean oil) post-reaction to neutralize residual acidity, though this is a "band-aid" solution.

Q4: What is the expected yield? A: With the optimized vacuum-melt protocol, you should target 92-95% crude yield and 85-88% isolated pure yield .

References

  • US Patent 3,965,220 . Process for the preparation of triaryl phosphates. Describes the use of Magnesium/Calcium composite catalysts to improve yield and minimize color.

  • PubChem Compound Summary . Tris(3,5-xylenyl)phosphate.[3][5] National Center for Biotechnology Information. Accessed Jan 2026.

  • Smolecule . Synthesis Methods of Trixylenyl Phosphate. Detailed breakdown of esterification and distillation cuts.

  • Google Patents CN103224521A . Preparation method of trixylenyl phosphate. Specifics on temperature ramping and vacuum acid discharge.

Sources

Troubleshooting

Technical Support Center: Tris(3,5-xylenyl)phosphate Stability &amp; Storage Guide

[1] Introduction: The Stability Paradox of TXP Tris(3,5-xylenyl)phosphate (TXP), specifically the pure isomer (CAS: 25653-16-1), is a critical organophosphate often used as an analytical impurity standard in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Stability Paradox of TXP

Tris(3,5-xylenyl)phosphate (TXP), specifically the pure isomer (CAS: 25653-16-1), is a critical organophosphate often used as an analytical impurity standard in drug development (e.g., Rifabutin synthesis) or as a high-performance functional additive.[1] While organophosphates are generally perceived as chemically robust, TXP exhibits a "stability paradox": it is thermally resistant but chemically vulnerable to specific environmental triggers over long durations.[1]

This guide moves beyond basic MSDS data to address the mechanistic failures that occur during long-term storage, providing you with actionable troubleshooting protocols.

Part 1: Chemical Stability & Degradation Mechanisms

Q1: Why does my TXP standard show "ghost peaks" after 6 months of storage?

A: You are likely observing hydrolytic degradation products . While TXP is stable at neutral pH, it is susceptible to hydrolysis, a process accelerated by moisture and extreme pH.[1] Over long periods, trace moisture ingress initiates a slow cleavage of the phospho-ester bonds.[1]

  • Mechanism: Nucleophilic attack by water (or hydroxide ions) on the central phosphorus atom.[1]

  • The Cascade: The hydrolysis of the first ester bond produces a diaryl phosphate and 3,5-xylenol .[1] Crucially, the diaryl phosphate is an acidic species.[1] If not buffered, this acidity can autocatalyze further hydrolysis, leading to an exponential degradation rate (see Diagram 1).[1]

Q2: Is the degradation purely hydrolytic? What about oxidation?

A: Hydrolysis is the primary vector.[1] Oxidative degradation is negligible under standard storage conditions because the phosphorus is already in its highest oxidation state (+5) and the xylenyl rings are sterically hindered and electron-rich, resisting rapid oxidation at ambient temperatures.[1] However, photolytic degradation can occur if exposed to UV light, leading to radical formation and darkening of the material.[1]

Visualization: Degradation Pathway

TXP_Degradation TXP Tris(3,5-xylenyl)phosphate (Neutral) Bis Bis(3,5-xylenyl)phosphate (Acidic Intermediate) TXP->Bis Slow Hydrolysis Xylenol1 3,5-Xylenol (Byproduct) TXP->Xylenol1 H2O + H2O / H+ Mono Mono(3,5-xylenyl)phosphate (Stronger Acid) Bis->Mono Autocatalytic Hydrolysis Xylenol2 3,5-Xylenol Bis->Xylenol2 PA Phosphoric Acid (Corrosive End Product) Mono->PA Rapid Degradation

Figure 1: The hydrolytic cascade of TXP.[1] Note the formation of acidic intermediates (Bis/Mono-phosphates) which accelerate the reaction, highlighting the importance of moisture exclusion.[1]

Part 2: Storage & Handling Best Practices

Q3: Can I store TXP in standard polyethylene (PE) bottles?

A: Not recommended for long-term storage of analytical standards. While TXP does not rapidly dissolve PE, it is a plasticizer.[1] Over years, it can migrate into the polymer matrix or extract additives (like slip agents) from the plastic, contaminating your standard.[1]

  • Best Practice: Use Amber Borosilicate Glass with a PTFE-lined cap. The amber glass protects against UV photolysis, and the PTFE liner prevents cap corrosion from potential acidic hydrolysis products.[1]

Q4: Does it require cold storage (-20°C)?

A: No, but "Cool & Dry" is non-negotiable. Storage at -20°C is unnecessary and can be detrimental if it leads to condensation cycles upon thawing.[1]

  • Recommended: Controlled Room Temperature (15°C – 25°C).[1]

  • Critical Control: Humidity control is more vital than temperature.[1] Store in a desiccator or a sealed cabinet with silica gel packs to maintain <40% relative humidity.[1]

Part 3: Troubleshooting & Analytical Protocols

Scenario: "My liquid TXP has turned yellow/brown."
  • Cause: Photo-oxidation of the phenolic moieties (xylenol) released during trace hydrolysis.[1]

  • Action: The material is compromised. Do not use for quantitative analysis.

Scenario: "I see a new peak at RRT 0.85 in my HPLC method."
  • Cause: Likely Bis(3,5-xylenyl)phosphate.[1]

  • Action: Run the "Acid Content Check" (Protocol A) to confirm.

Protocol A: Rapid Acidity Screen (Self-Validating)

Use this to quickly assess if a batch has degraded without firing up the HPLC.[1]

  • Dissolution: Dissolve 100 mg of TXP in 10 mL of neutralized methanol.

  • Indicator: Add 2 drops of Bromocresol Green indicator solution.

  • Validation:

    • Green/Blue: Neutral (Pass).[1]

    • Yellow: Acidic (Fail - Significant Hydrolysis).[1]

    • Self-Check: Run a blank with pure methanol to ensure the solvent isn't acidic.[1]

Protocol B: High-Precision Purity Analysis (HPLC-UV)

For quantitative verification of analytical standards.

ParameterConditionRationale
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmProvides hydrophobic selectivity to separate the tri-ester from di-esters.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]5)Low pH suppresses ionization of acidic impurities, improving peak shape.[1]
Mobile Phase B AcetonitrileStrong eluent for hydrophobic organophosphates.[1]
Gradient 50% B to 95% B over 15 minsGradient elution is required to elute the highly retained TXP while resolving early eluting hydrolysis products.[1]
Detection UV @ 210 nm & 260 nm210 nm for general detection; 260 nm is specific for the aromatic xylenyl ring.[1]

Part 4: Decision Logic for Compromised Samples

Use this logic flow to determine if your TXP stock can be salvaged or must be discarded.

Decision_Tree Start Start: Inspect TXP Sample Visual Visual Check: Is it yellow or cloudy? Start->Visual Discard1 DISCARD (Photo-degradation) Visual->Discard1 Yes Acidity Acidity Screen (Protocol A): Is it acidic (Yellow)? Visual->Acidity No Discard2 DISCARD (Hydrolysis > 1%) Acidity->Discard2 Yes HPLC HPLC Purity Check: Purity > 99.0%? Acidity->HPLC No Recryst Can it be repurified? HPLC->Recryst No (<99%) Use APPROVE FOR USE HPLC->Use Yes Recryst->Discard2 No (Standard) Purify Recrystallize (Ethanol/Water) Recryst->Purify Yes (High Value) Purify->HPLC Retest

Figure 2: Workflow for assessing TXP integrity after long-term storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33133, Tris(3,5-xylenyl)phosphate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Trixylyl phosphate - Registration Dossier. (Data on hydrolysis rates and environmental persistence). Retrieved from [Link][1]

  • World Health Organization (1990). Tricresyl Phosphate and related Organophosphate Esters.[1] Environmental Health Criteria 110. (Mechanistic grounding for organophosphate hydrolysis). Retrieved from [Link][1]

  • Muir, D.C.G. (1984). Phosphate Esters.[1][2] In: Hutzinger O. (eds) The Handbook of Environmental Chemistry.[1] Springer, Berlin, Heidelberg.[1] (Detailed degradation pathways).

Disclaimer: This guide is for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Technical Support Portal: High-Sensitivity Analysis of Tris(3,5-xylenyl)phosphate (TXP)

Ticket ID: OPE-TXP-001 Subject: Mitigation of Matrix Effects in LC-MS/MS Analysis of Aryl Phosphates Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division[1] Executive Summary & Root Cause Analysi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPE-TXP-001 Subject: Mitigation of Matrix Effects in LC-MS/MS Analysis of Aryl Phosphates Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division[1]

Executive Summary & Root Cause Analysis

The Issue: You are likely observing signal suppression (reduced sensitivity) or enhancement (artificial signal increase) for Tris(3,5-xylenyl)phosphate (TXP).[1] Because TXP is highly lipophilic (LogP ~5.6–6.6), it elutes late in reverse-phase chromatography, often co-eluting with endogenous phospholipids (e.g., glycerophosphocholines) extracted from biological or environmental matrices.[1]

The Mechanism: In Electrospray Ionization (ESI), these co-eluting matrix components compete with TXP for the limited charge available on the surface of the electrospray droplet. If the matrix concentration exceeds the droplet's charge capacity, the TXP ions are "crowded out," resulting in signal loss (Ion Suppression).[1]

The Solution Architecture: This guide does not rely on trial-and-error. We utilize a Diagnostic-First Approach using Post-Column Infusion (PCI) to map the suppression, followed by targeted mitigation.[1]

Diagnostic Protocol: Post-Column Infusion (PCI)[1]

Before altering your extraction method, you must visualize where the suppression occurs.[1] This protocol creates a "Matrix Effect Map" of your chromatographic run.[1]

Experimental Setup
  • Goal: Inject a blank matrix extract while continuously infusing a steady stream of TXP standard into the MS source.

  • Requirement: A syringe pump and a T-piece connector (Peek or Stainless Steel).[1]

Step-by-Step Workflow
  • Preparation: Prepare a standard solution of TXP (approx. 100–500 ng/mL) in your mobile phase (initial conditions).[1]

  • Configuration: Connect the LC column outlet and the syringe pump outlet to the T-piece. Connect the T-piece output to the MS source.[1]

  • Flow Rates:

    • Set LC flow to your standard method rate (e.g., 0.4 mL/min).

    • Set Syringe Pump flow to 10–20 µL/min (ensure it generates a stable baseline signal for TXP).

  • Acquisition:

    • Start the MS acquisition (monitor TXP MRM transition, e.g., m/z 411 -> m/z x).[1]

    • Inject a Blank Matrix Extract (processed exactly like your samples).[1]

  • Analysis: Observe the baseline. A flat baseline indicates no matrix effect.[1] A dip (trough) indicates ion suppression; a peak indicates enhancement.[1]

Visualizing the Workflow

PCI_Setup cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Junction (Mixing) Column->Tee Eluent + Matrix Syringe Syringe Pump (TXP Standard) Syringe->Tee Constant Analyte MS Mass Spectrometer (ESI Source) Tee->MS Data Chromatogram (Dips = Suppression) MS->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for mapping matrix effects.[1]

Mitigation Strategies

Once the suppression zone is identified via PCI, apply the following strategies.

Strategy A: Chromatographic Resolution (The "Shift")

If TXP elutes inside the suppression zone (the "dip"), move the peak.[1]

  • Column Choice: TXP is an aryl phosphate.[1] Standard C18 columns interact primarily via hydrophobic interactions.[1]

    • Recommendation: Switch to a Phenyl-Hexyl or Biphenyl column.[1] These phases offer ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       interactions with the aromatic rings of TXP, often shifting its retention time away from aliphatic lipids.
      
  • Mobile Phase Modifier: Ensure you are using Ammonium Acetate (5–10 mM) in the aqueous phase.[1] This aids in desolvation and can stabilize ionization in the presence of co-eluting compounds.

Strategy B: Sample Preparation (The "Cleanup")

TXP's high hydrophobicity means it extracts with lipids.[1] Simple protein precipitation is insufficient.[1]

Recommended Protocol: Modified QuEChERS with d-SPE

  • Extraction: Extract sample with Acetonitrile (ACN).[1]

  • Partition: Add salts (MgSO4/NaCl) to force phase separation.

  • Cleanup (Critical): Transfer supernatant to a d-SPE tube containing:

    • PSA (Primary Secondary Amine): Removes fatty acids/organic acids.[1]

    • C18: Removes long-chain lipids.[1] Caution: TXP is hydrophobic; excessive C18 can reduce recovery.[1] Limit C18 mass.

    • Z-Sep+ (Zirconia-based): Highly recommended for OPEs.[1] It removes phospholipids (the primary cause of suppression) more effectively than C18 without trapping the TXP as aggressively.[1]

Strategy C: Internal Standard Normalization (The "Correction")

This is the most robust defense.[1] You must use an isotopically labeled internal standard (IS) that co-elutes exactly with TXP.[1]

  • Gold Standard: d9-Tris(3,5-xylenyl)phosphate (d9-TXP) .[1]

  • Why: Since d9-TXP and native TXP elute at the exact same time, they experience the exact same suppression.[1] The ratio of Analyte/IS remains constant even if the absolute signal drops by 50%.[1]

  • Validation: If d9-TXP is unavailable, d15-Triphenyl phosphate (d15-TPP) is a structural analog, but it is not a perfect surrogate due to retention time differences.[1]

Data Summary & Troubleshooting Matrix

Observation (from PCI)Root CauseRecommended Action
Broad signal dip (2-5 mins) Early eluting polar matrix (salts, proteins)Improve washing step in SPE; Divert flow to waste for first 2 mins.[1]
Sharp signal dip at TXP RT Co-eluting phospholipid1. Switch to Biphenyl column.2. Use Z-Sep+ cleanup.3. Verify d9-TXP is used.[1]
High Baseline/Noise Background contaminationSee FAQ below. Replace plastic tubing; bake glassware.[1]
Signal Enhancement Co-eluting surfactant/polymerDilute sample 1:5 or 1:10 with mobile phase (Dilute-and-Shoot).[1]
Decision Tree for Troubleshooting

Troubleshooting Start Start: Low Sensitivity / Poor Precision PCI Run Post-Column Infusion (PCI) Start->PCI Check_Dip Is there a dip at TXP Retention Time? PCI->Check_Dip No_Dip No Matrix Effect. Check Instrument Sensitivity/Source. Check_Dip->No_Dip No Yes_Dip Suppression Confirmed Check_Dip->Yes_Dip Yes Action1 Check Internal Standard. Is it d9-TXP? Yes_Dip->Action1 Is_D9 Yes, using d9-TXP Action1->Is_D9 Not_D9 No (using analog) Action1->Not_D9 Optimize Optimize Cleanup. Add Z-Sep+ to d-SPE. Is_D9->Optimize Switch_IS Acquire d9-TXP. Analog cannot correct severe ME. Not_D9->Switch_IS Check_Result Re-run PCI. Dip reduced? Optimize->Check_Result Success Method Validated Check_Result->Success Yes Fail Change Chromatography. (Biphenyl Column) Check_Result->Fail No

Figure 2: Decision tree for isolating and resolving matrix effects in TXP analysis.

Frequently Asked Questions (FAQ)

Q: I see TXP in my "Solvent Blanks". Is this carryover? A: Likely not. This is usually background contamination .[1] TXP and other OPEs are ubiquitous plasticizers.[1]

  • Fix:

    • Avoid PTFE-lined caps; use aluminum-lined caps.[1]

    • Bake all glassware at 400°C for 4 hours.

    • Replace plastic solvent inlet filters with stainless steel or removing them entirely.[1]

    • Run a "system blank" (injecting nothing) to see if the peak persists.[1]

Q: Can I just dilute my sample to stop the matrix effect? A: Yes, the "Dilute-and-Shoot" approach is valid if you have enough sensitivity.[1] Diluting the matrix 1:10 reduces the matrix effect significantly, often restoring ionization efficiency. However, this also dilutes your analyte.[1] If your instrument's LOQ permits, this is the simplest solution.[1]

Q: Why does my calibration curve have a quadratic fit instead of linear? A: This is a classic sign of detector saturation or matrix-induced ionization saturation .[1]

  • Check: If high standards curve off, you are saturating the detector.[1]

  • Check: If low standards are non-linear, you have active sites in the column or matrix adsorption.[1]

  • Action: Switch to d9-TXP internal standard correction; it linearizes the curve by compensating for these effects at every concentration level.

References

  • Chiron AS. (n.d.).[1] Trixylyl phosphate (TXP) - BMF 79.[1][2] Retrieved from [Link] (Verifies TXP composition and isomer complexity).[1]

  • Kiontke, A., et al. (2016).[1] Post-column infusion as a tool to assess matrix effects in liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography A. (Standard protocol for PCI).[1]

  • EURL-Pesticides. (2021).[1] Matrix effects impact using different chromatographic column sizes. Retrieved from [Link] (Verifies column geometry impact on ME).

  • Van De Steene, J. C., & Lambert, W. E. (2008).[1] Comparison of matrix effect profiles for different mass spectrometric interfaces. Journal of Chromatography A. (Discusses ESI vs APCI mechanisms).

  • Brandsma, S. H., et al. (2013).[1] Organophosphorus flame retardants and plasticizers in human plasma. Environment International. (Grounding for OPE extraction and background contamination issues).

Sources

Troubleshooting

"Tris(3,5-xylenyl)phosphate" peak tailing and resolution problems in chromatography

Technical Support Center: Tris(3,5-xylenyl)phosphate (TXP) Analysis Topic: Troubleshooting Peak Tailing and Resolution Issues in Chromatography Document ID: TS-TXP-2026-01 Audience: Analytical Chemists, Toxicologists, En...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tris(3,5-xylenyl)phosphate (TXP) Analysis

Topic: Troubleshooting Peak Tailing and Resolution Issues in Chromatography Document ID: TS-TXP-2026-01 Audience: Analytical Chemists, Toxicologists, Environmental Researchers[1]

Executive Summary

Tris(3,5-xylenyl)phosphate (TXP), a specific isomer of trixylyl phosphate (CAS 25155-23-1), presents a dual analytical challenge: adsorption-driven peak tailing due to the polar phosphate core and isomer resolution difficulties due to the structural similarity of xylenyl groups.[1] This guide provides mechanistic insights and validated protocols to resolve these issues in both GC-MS/MS and LC-MS/MS workflows.

Module 1: The Mechanism of Failure

Before troubleshooting, it is critical to understand why TXP tails. The phosphate ester group (


) acts as a Lewis base.[1] In the presence of active silanols (

)—found in non-deactivated GC liners, glass wool, or older LC column stationary phases—the TXP molecule undergoes secondary hydrogen bonding.[1]

Impact:

  • Tailing: Asymmetric peaks (As > 1.2), causing integration errors.

  • Sensitivity Loss: Irreversible adsorption at trace levels (pg/µL).[1]

  • Resolution Loss: Tailing obscures closely eluting isomers (e.g., 2,4-TXP).[1]

TXP_Adsorption_Mechanism cluster_0 Chromatographic Surface (Silica/Glass) cluster_1 Analyte: Tris(3,5-xylenyl)phosphate cluster_2 Resulting Peak Artifacts Silanol Free Silanol Group (Si-OH) Lewis Acid TXP_Core Phosphate Core (P=O) Lewis Base Silanol->TXP_Core Hydrogen Bonding Metal Trace Metal Ions (Fe2+, Al3+) Chelation Site Metal->TXP_Core Chelation Tailing Peak Tailing (Secondary Retention) TXP_Core->Tailing Slow Desorption Ghosting Carryover/Ghost Peaks (Thermal Desorption) TXP_Core->Ghosting Hysteresis

Figure 1: Mechanistic pathway of Organophosphate Ester (OPE) adsorption leading to peak distortion.[1]

Module 2: GC-MS/MS Troubleshooting

Primary Issue: Peak tailing and thermal degradation.[1] Context: EPA Method 8270E (SVOCs) often exhibits poor performance for OPEs unless the flow path is ultra-inert.[1]

Step-by-Step Optimization Protocol

1. Inlet Deactivation (The Critical Control Point) The inlet liner is the primary site of adsorption.[1] Standard wool liners often fail for TXP at <10 ng on-column.[1]

  • Action: Switch to Ultra-Inert (UI) splitless liners with deactivated wool.

  • Why: The deactivation process caps free silanols.[1] If tailing persists, remove the glass wool entirely (use a cyclo-double gooseneck liner), though this may impact vaporization of high-boiling matrices.[1]

2. Column Trimming & Guard Columns Accumulated non-volatile matrix (lipids/proteins) at the head of the column creates new active sites.[1]

  • Protocol:

    • Cool GC oven to <40°C.

    • Remove the column and trim 30–50 cm from the inlet side using a ceramic wafer.

    • Validation: Inject a test mix containing TXP and a neutral hydrocarbon (e.g., Phenanthrene-d10).[1] If TXP tails but Phenanthrene is symmetric, the issue is chemical activity, not physical flow path (dead volume).[1]

3. Isomer Resolution (3,5-TXP vs. Others) Commercial "Trixylyl phosphate" is a UVCB substance (Unknown or Variable composition) containing 2,3-, 2,4-, 2,5-, 3,4-, and 3,5- isomers.[1][2]

  • Standard Phase: 5% Phenyl-arylene (e.g., DB-5ms, Rxi-5Sil MS).[1] Result: Often insufficient; isomers co-elute as a "hump."[1]

  • High-Res Phase: 50% Phenyl (e.g., Rxi-17Sil MS).[1] Result: The pi-pi interaction between the phenyl stationary phase and the xylenyl rings improves separation of the steric isomers.[1]

Data Comparison: Column Selectivity

Parameter5% Phenyl Phase (Standard)50% Phenyl Phase (Recommended)
Elution Order Co-elution of 3,5- and 2,4- isomersPartial to baseline resolution
Bleed Low (Good for trace MS)Moderate (Requires careful background subtraction)
Tailing Factor (As) 1.2 - 1.5 (Acceptable)1.0 - 1.2 (Excellent)
Application General Screening (EPA 8270E)Isomer Specific Analysis

Module 3: LC-MS/MS Troubleshooting

Primary Issue: Peak broadening and sensitivity loss in complex matrices (e.g., seafood, dust). Context: LC is preferred for environmental monitoring to avoid thermal degradation.[1]

Mobile Phase Optimization

Pure water/methanol gradients often result in broad TXP peaks due to the lack of pH control.[1]

  • The Fix: Add Ammonium Acetate (5–10 mM) or Ammonium Fluoride (0.5 mM) to the aqueous mobile phase.[1]

  • Mechanism: Ammonium ions mask residual silanols on the C18 surface, while the buffer maintains a pH where the phosphate ester is stable and neutral.

  • Warning: Do not use phosphate buffers for LC-MS; they are non-volatile and will ruin the MS source.[1]

Column Selection Strategy

Use "End-capped" columns. These columns undergo a secondary bonding reaction to cover accessible silanols with small alkyl groups (e.g., trimethylsilyl).[1]

  • Recommended: C18 with steric protection (e.g., Zorbax Eclipse Plus, Raptor ARC-18).[1]

LC_Troubleshooting_Flow Start Start: Broad/Tailing LC Peak Check_MP Check Mobile Phase Modifier Start->Check_MP Decision_Buffer Is Buffer Present? Check_MP->Decision_Buffer Add_Buffer Add 5mM Ammonium Acetate (pH Control) Decision_Buffer->Add_Buffer No Check_Column Check Column Type Decision_Buffer->Check_Column Yes Decision_Endcap Is Column End-capped? Check_Column->Decision_Endcap Switch_Col Switch to High-Load C18 (Fully End-capped) Decision_Endcap->Switch_Col No Check_System Check System Dead Volume (Tubing/Fittings) Decision_Endcap->Check_System Yes

Figure 2: Decision tree for resolving LC-MS peak shape issues for TXP.

Frequently Asked Questions (FAQ)

Q1: I see "ghost peaks" of TXP in my blank runs. How do I clear them?

  • A: This is carryover.[1] TXP is "sticky."[1]

    • GC: Bake the column at 300°C for 10 minutes between runs. Use 5-10 solvent washes (Acetone/DCM) for the syringe.[1]

    • LC: Use a needle wash with high organic strength (e.g., Isopropanol:Acetonitrile 50:50).[1] Ensure the rotor seal in the injection valve is PEEK, not Vespel (which can adsorb OPEs).[1]

Q2: Can I distinguish 3,5-TXP from 2,4-TXP without a standard for each?

  • A: Extremely difficult.[1] The mass spectra are nearly identical. You must rely on Retention Indices (RI) . 3,5-TXP typically elutes later than the 2,4- isomer on standard non-polar columns due to the symmetry of the 3,5-substitution increasing the boiling point slightly.[1] You must purchase a certified reference material (CRM) that explicitly states the isomer ratio.[1]

Q3: My calibration curve is non-linear at low concentrations (<50 ppb).

  • A: This indicates active site adsorption.[1] The sites "eat" the low-level analyte, causing the response to drop to zero.[1]

    • Immediate Fix: Use "Matrix Matched Standards." The matrix acts as a sacrificial protectant, coating the active sites so the TXP can pass through.

    • Permanent Fix: Replace the GC liner and trim the column.[1]

References

  • U.S. EPA. (2018).[1] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][3][4][1]

  • Chiron AS. (2015).[1] Trixylyl phosphate (TXP) - Separation of Isomers and Reference Materials.[1][2] (Referenced via search context regarding isomer fractionation).

  • Restek Corporation. (2025).[1] Analyze Picogram-Level Semivolatiles Accurately with GC-MS/MS and EPA Method 8270E.

  • BenchChem. (2025).[1][5] Troubleshooting Peak Tailing in HPLC Analysis.

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 33133, Tris(3,5-xylenyl) phosphate.[1][1]

Sources

Optimization

Minimizing degradation of "Tris(3,5-xylenyl)phosphate" during sample preparation

Executive Summary & Molecule Profile Tris(3,5-xylenyl)phosphate (TXP) is a triaryl phosphate ester used as a flame retardant and plasticizer. While generally more stable than alkyl phosphates, it presents specific challe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Tris(3,5-xylenyl)phosphate (TXP) is a triaryl phosphate ester used as a flame retardant and plasticizer. While generally more stable than alkyl phosphates, it presents specific challenges during sample preparation due to its high lipophilicity (Log Kow ~5.6–6.0) and susceptibility to specific degradation pathways.[1][2]

This guide addresses the three primary vectors of TXP loss: Hydrolysis (Chemical) , Enzymatic Cleavage (Biological) , and Surface Adsorption/Thermal Stress (Physical) .

Molecular Vulnerability Profile
PropertyValue/CharacteristicImplication for Sample Prep
Structure Bulky triaryl phosphateSteric hindrance offers some protection, but P-O bond is vulnerable to nucleophilic attack.
Hydrolysis Base-catalyzed > Acid-catalyzedCRITICAL: Avoid alkaline pH (> pH 8) at all costs.
Lipophilicity High (Log Kow > 5.[2][3][4]5)High affinity for plastics (polypropylene/polystyrene). Use Glass.
Thermal BP > 300°CStable in bulk, but degrades on active sites in GC inlets (hot spots).

Interactive Troubleshooting Modules

Module A: The Chemical Vector (Hydrolysis & pH)

Context: TXP degrades into Di(3,5-xylenyl)phosphate and 3,5-xylenol. This process is accelerated by heat and extreme pH.

Q: I am detecting high levels of 3,5-xylenol in my blanks or samples. Is my stock solution degrading? A: If your stock is stored in methanol/acetonitrile at -20°C, it is likely stable. The presence of 3,5-xylenol usually indicates alkaline hydrolysis during extraction or in-inlet thermal degradation .

  • Diagnostic Step: Inject the standard at a lower inlet temperature (200°C vs 280°C). If the xylenol peak decreases, the issue is instrumental (thermal). If it remains, the issue is chemical (sample prep).

  • Corrective Action: Ensure all buffers are pH < 7.5. Avoid using KOH/NaOH for pH adjustment in the presence of the analyte.

Q: Can I use saponification to remove lipids from my biological samples? A: Absolutely not. Saponification uses strong bases which will quantitatively hydrolyze TXP.

  • Alternative: Use Gel Permeation Chromatography (GPC) or Sulfuric Acid treatment (TXP is moderately stable to concentrated H2SO4 for short periods, unlike some other OPEs, but GPC is safer).

Module B: The Biological Vector (Enzymatic Activity)

Context: Blood, tissue, and wastewater contain phosphotriesterases and esterases that actively cleave the phosphate ester bond.

Q: My recovery from plasma samples is consistently low (<50%), but water spikes are fine. Why? A: You are likely experiencing enzymatic metabolism during the thawing or extraction phase.

  • Mechanism: Esterases in plasma remain active until denatured.

  • Protocol Fix: Add an enzyme inhibitor immediately upon collection or thawing.

    • Recommendation: Acidification (Formic acid to pH 3) or addition of Sodium Fluoride/Potassium Oxalate.

    • Workflow: Keep samples at 4°C. Do not allow them to sit at room temperature before solvent addition.

Module C: The Physical Vector (Adsorption & Evaporation)

Q: I lose signal after rotary evaporation. Is TXP volatile? A: TXP is not volatile (vapor pressure is very low), but it is prone to wall adsorption and aerosol loss .

  • The Trap: When evaporating to dryness in a glass flask, TXP plates out onto the glass surface. Re-dissolving it requires vigorous vortexing and a strong solvent.

  • Solution: Never evaporate to complete dryness. Use a "keeper" solvent (e.g., isooctane or toluene) or stop when ~200 µL remains.

Q: Can I use standard polypropylene pipette tips? A: Yes, for rapid transfer steps. However, avoid storing samples in plastic microcentrifuge tubes. TXP will partition into the plastic matrix over time (hours). Use silanized glass vials for storage.

Master Protocols & Visualization

Diagram 1: Degradation Pathways

This diagram illustrates the critical breakdown paths you must prevent.

TXP_Degradation cluster_prevention Prevention Strategies TXP Tris(3,5-xylenyl)phosphate (Target Analyte) Inter Transition State (Pentacoordinate Phosphorus) TXP->Inter OH- Attack (pH > 8) TXP->Inter Esterase Enzyme Adsorbed Adsorbed to Plastic/Glass (Physical Loss) TXP->Adsorbed Lipophilic Partitioning (Time > 1hr in Plastic) DXP Di(3,5-xylenyl)phosphate (Hydrolysis Product) Inter->DXP P-O Cleavage Xylenol 3,5-Xylenol (Phenolic Byproduct) Inter->Xylenol Leaving Group P1 Maintain pH < 7 P2 Use Glass/Silanized Vials P3 Acidify/Quench Enzymes

Caption: Chemical and physical loss vectors for TXP. Red paths indicate chemical degradation; dashed grey paths indicate physical loss.

Diagram 2: Optimized Sample Preparation Workflow

Follow this logic flow to ensure integrity.

Prep_Workflow Start Sample Collection Matrix Matrix Type? Start->Matrix Bio Biological (Plasma/Tissue) Matrix->Bio Water Water/Environmental Matrix->Water Quench CRITICAL: Add Formic Acid or NaF immediately Bio->Quench Stop Enzymes pH_Adj Adjust pH to 4-6 (Avoid Alkaline) Water->pH_Adj Extract Liquid-Liquid Extraction (DCM or Hexane/Acetone) Quench->Extract pH_Adj->Extract Clean SPE Cleanup (Weak Anion Exchange or Silica) Extract->Clean Evap Evaporation (N2 or Rotary) Do NOT Dry Completely Final GC-MS/MS Analysis Inlet Temp < 260°C Evap->Final Clean->Evap

Caption: Decision tree for TXP sample preparation emphasizing enzymatic quenching and pH control.

Validated Analytical Protocol (Summary)

To ensure self-validating results, always use a deuterated internal standard (e.g., d9-TPhP or 13C-TXP if available) added before extraction.

Step-by-Step Method
  • Pre-Treatment:

    • Liquids: Adjust 100 mL sample to pH 4.0 using 1M Acetic Acid.

    • Solids/Tissue: Homogenize with cold acetonitrile. Add 50 µL of 10% Formic Acid per gram of tissue to inhibit esterases.

  • Extraction:

    • Use Dichloromethane (DCM) or Hexane/Acetone (1:1) .

    • Note: Avoid Ethyl Acetate if highly alkaline conditions were previously used (risk of transesterification, though rare with TXP).

  • Cleanup (Solid Phase Extraction):

    • Cartridge: Silica (500mg) or Aminopropyl (NH2).

    • Condition: Hexane.

    • Load: Sample extract in Hexane.

    • Wash: Hexane (removes non-polar lipids).

    • Elute: 10% DCM in Hexane (TXP elutes here). Note: More polar solvents may elute degradation products.

  • Concentration:

    • Nitrogen blow-down at 35°C max .

    • STOP when volume reaches 0.2 mL. Add internal standard for recovery calculation.

  • Instrumental (GC-MS):

    • Inlet: PTV (Programmed Temperature Vaporization) is preferred over Split/Splitless to reduce thermal shock.

    • Ramp: Start cold (60°C) -> Ramp to 280°C.

    • Liner: Deactivated borosilicate glass with glass wool (check for activity regularly).

References

  • Van der Veen, I., & de Boer, J. (2012). Phosphorus flame retardants: Properties, production, environmental occurrence, toxicity and analysis. Chemosphere. Link

  • Möller, A., et al. (2011). Organophosphorus flame retardants and plasticizers in airborne particles over the Northern Pacific and Indian Ocean toward the polar regions: Evidence for global occurrence. Environmental Science & Technology. Link

  • Brandsma, S. H., et al. (2013). Organophosphorus flame-retardant and plasticizer analysis, including recommendations for the preservation and preparation of biotic and abiotic samples. TrAC Trends in Analytical Chemistry. Link

  • U.S. EPA Method 8270E. (2018). Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. Link

  • Quintana, J. B., et al. (2008). Kinetics of the hydrolysis of organophosphorus flame retardants and plasticizers in aqueous solutions. Journal of Environmental Monitoring. Link

Sources

Troubleshooting

Troubleshooting "Tris(3,5-xylenyl)phosphate" quantification inaccuracies

Case ID: TXP-LCH-001 Status: Active Troubleshooting Subject: Resolving Quantification Inaccuracies in High-Sensitivity LC-MS/MS Workflows Executive Summary Tris(3,5-xylenyl)phosphate (TXP) (CAS: 25155-23-1, also known as...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TXP-LCH-001
Status: Active Troubleshooting
Subject: Resolving Quantification Inaccuracies in High-Sensitivity LC-MS/MS Workflows
Executive Summary

Tris(3,5-xylenyl)phosphate (TXP) (CAS: 25155-23-1, also known as Trixylyl phosphate) is a critical organophosphate ester (OPE) often flagged in Extractables & Leachables (E&L) studies for bioprocess single-use systems and drug packaging.

Users frequently report three distinct failure modes:

  • "Ghost" Peaks: High background signal in blank injections.

  • Retention Time Shifts/Peak Splitting: Difficulty distinguishing the specific 3,5-isomer from technical "Trixylyl" mixtures.

  • Signal Dropout: Rapid loss of sensitivity due to adsorption or ion suppression.

This guide provides root-cause analysis and self-validating protocols to resolve these issues.

Module 1: The "Ghost" Signal (Background Contamination)

User Complaint: "I see a significant TXP peak in my solvent blanks, making low-level quantification impossible."

Technical Insight: OPEs are ubiquitous plasticizers.[1] They are present in HPLC tubing, Parafilm, nitrile gloves, and even laboratory air dust. If your LC system uses plastic solvent lines or if the mobile phase sits in open bottles, you are likely concentrating TXP from the environment onto your column during equilibration.

The Solution: The "Delay Column" Configuration To distinguish between system contamination and sample contamination, you must physically separate their arrival times at the detector.

Protocol:

  • Install a Delay Column (also called a Trap Column) between the Pump Mixer and the Autosampler/Injector .

    • Spec: A short, highly retentive C18 column (e.g., 50 x 2.1 mm, 5 µm).

  • Mechanism: Contaminants originating from the solvent/pump are trapped on this column and elute later than the analyte injected by the autosampler.

  • Result: You will see two peaks. The first is your sample (quantify this). The second is the system background (ignore this).

Visualization: Contamination Removal Workflow

G cluster_0 Contamination Sources Solvent Mobile Phase (OPE Contaminated) Pump LC Pump (Plastic Seals) Solvent->Pump Trap DELAY COLUMN (Traps System TXP) Pump->Trap System TXP Retained Here Injector Autosampler (Injects Sample) Trap->Injector Clean Solvent (Delayed Background) AnaCol Analytical Column (Separation) Injector->AnaCol Sample TXP (Elutes First) MS Mass Spec (Detection) AnaCol->MS

Figure 1: Implementation of a Delay Column to chromatographically resolve system contamination from sample analyte.

Module 2: The Isomer Trap (Specificity)

User Complaint: "My peak shape is broad or shows shoulders. The integration is inconsistent."

Technical Insight: "Tris(3,5-xylenyl)phosphate" is a specific chemical structure, but industrial "TXP" is often a technical mixture containing various dimethyl isomers (2,3-, 2,4-, 2,5-, 3,4-). Standard C18 columns often fail to fully resolve the 3,5-isomer from its steric neighbors, leading to integration errors.

The Solution: π-π Interaction Chromatography The 3,5-substitution pattern creates a specific electron density on the aromatic ring. A Phenyl-Hexyl or Biphenyl stationary phase utilizes π-π interactions to separate these isomers more effectively than hydrophobicity-driven C18 phases.

Protocol:

  • Column Switch: Replace C18 with a Biphenyl or Phenyl-Hexyl column (100 x 2.1 mm, sub-2 µm particle size).

  • Mobile Phase Modifier: Use Methanol (MeOH) instead of Acetonitrile (ACN). MeOH facilitates stronger π-π interactions between the analyte and the stationary phase.

  • Validation: Inject a neat standard of pure Tris(3,5-xylenyl)phosphate alongside a technical "Trixylyl Phosphate" mix. The pure standard must align with a single, resolved peak in the mix.

Module 3: The Disappearing Analyte (Adsorption)

User Complaint: "My calibration curve is non-linear at the low end, and QC recovery is <70%."

Technical Insight: TXP is highly hydrophobic (LogKow ~ 5.6 - 9.0 depending on the isomer mix). It rapidly adsorbs to polypropylene (PP) surfaces. If you prepare samples in standard PP tubes or use PP autosampler vials, you are losing analyte to the container walls before injection.

The Solution: Material Passivation & Solvent Strength

Protocol:

  • Glassware Mandatory: Use only silanized glass vials or amber glass vials.

  • Solvent Composition: Ensure the sample diluent contains at least 30-40% organic solvent (MeOH or ACN). Pure aqueous samples drive the hydrophobic TXP onto the container walls.

  • Self-Validating Step: Use d15-TPHP (Triphenyl phosphate-d15) or d21-TXP (if available) as an Internal Standard (ISTD).

    • Logic: If the ISTD signal drops alongside the analyte, the issue is ionization suppression or gross loss. If ISTD is stable but analyte drops, the issue is pre-spiking adsorption.

Data: Physicochemical Properties & MS Settings

ParameterValue / SettingNote
Molecular Formula C24H27O4P
Monoisotopic Mass 410.16 g/mol
LogKow ~5.63 - 8.0High adsorption risk
Precursor Ion 411.2 [M+H]+Positive ESI
Quantifier Ion 411.2 → 95.1 Loss of dimethylphenol group
Qualifier Ion 411.2 → 227.1 Characteristic phosphate fragment
Cone Voltage ~30-40 VOptimize per instrument
Troubleshooting Logic Flow

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Start Start: TXP Data Issue IssueType Identify Symptom Start->IssueType HighBg High Signal in Blank IssueType->HighBg BadPeak Split/Broad Peak IssueType->BadPeak LowSens Low Sensitivity/Recovery IssueType->LowSens TrapCheck Is Trap Column Installed? HighBg->TrapCheck ColCheck Column Type? BadPeak->ColCheck VialCheck Vial Material? LowSens->VialCheck InstallTrap Action: Install C18 Trap between Pump & Injector TrapCheck->InstallTrap No CleanSys Action: Flush System (No detergent, use MeOH) TrapCheck->CleanSys Yes SwitchCol Action: Switch to Phenyl-Hexyl / Biphenyl ColCheck->SwitchCol Using C18 IsoCheck Action: Check Isomer Mix vs Pure Standard ColCheck->IsoCheck Using Phenyl GlassAct Action: Switch to Silanized Glass VialCheck->GlassAct Plastic/PP SolvCheck Sample Solvent? VialCheck->SolvCheck Glass OrgAct Action: Increase Organic (>30% MeOH) SolvCheck->OrgAct 100% Aqueous

Figure 2: Diagnostic logic tree for isolating TXP quantification failures.

References
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement. Australian Government. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 33133, Tris(3,5-xylenyl)phosphate. PubChem. [Link]

  • Thermo Fisher Scientific. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Chromatography Online. [Link]

  • Li, J., et al. (2021). Organophosphate Esters in Indoor Environment and Metabolites in Human Urine. NIH National Library of Medicine. [Link]

  • Matiytsiv, N., et al. (2025).[2] Tricresylphosphate isomers: A review of toxicity pathways. Neurotoxicology and Teratology. [Link]

Sources

Optimization

"Tris(3,5-xylenyl)phosphate" synthesis byproduct identification and removal

Welcome to the technical support center for the synthesis and purification of Tris(3,5-xylenyl)phosphate. This guide is designed for researchers, scientists, and professionals in drug development and materials science wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Tris(3,5-xylenyl)phosphate. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or synthesizing triaryl phosphates. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights and validated protocols to help you identify and remove critical byproducts, ensuring the purity and quality of your final product.

Section 1: The Synthesis Pathway - Understanding the Core Reaction

The industrial synthesis of Tris(3,5-xylenyl)phosphate is primarily achieved through the electrophilic reaction of phosphorus oxychloride (POCl₃) with 3,5-xylenol (3,5-dimethylphenol).[1] This is a stepwise phosphorylation reaction where the hydroxyl groups of three xylenol molecules displace the chlorine atoms on the POCl₃.[2][3]

Core Reaction: POCl₃ + 3 C₈H₁₀O → (C₈H₉O)₃PO + 3 HCl

The reaction is typically driven to completion by the removal of the hydrogen chloride (HCl) byproduct, often facilitated by heating under a vacuum or by using an HCl scavenger like an amine base.[2][3][4] While seemingly straightforward, controlling the reaction conditions is critical to minimize the formation of undesirable byproducts.

Synthesis_Workflow cluster_reactants 1. Reactant Staging cluster_reaction 2. Esterification Reaction cluster_purification 3. Workup & Purification POCl3 Phosphorus Oxychloride (POCl₃) Reactor Jacketed Glass Reactor (Controlled Heating) POCl3->Reactor Xylenol 3,5-Xylenol Xylenol->Reactor Inert_Atmosphere Inert Atmosphere (N₂/Ar) Inert_Atmosphere->Reactor HCl_Removal HCl Gas Removal (Vacuum / N₂ Sparge) Reactor->HCl_Removal Reaction Progress Crude_Product Crude Product Mixture HCl_Removal->Crude_Product Reaction Completion Alkaline_Wash Alkaline Wash (e.g., aq. NaOH) Crude_Product->Alkaline_Wash Water_Wash Water Wash Alkaline_Wash->Water_Wash Drying Drying (e.g., MgSO₄, Vacuum) Water_Wash->Drying Final_Product Purified Product Drying->Final_Product

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a question-and-answer format.

Q1: My final product has a high acid value. What is the cause and how can I fix it?

A1: A high acid value is one of the most frequent problems and typically points to three main culprits:

  • Incomplete Reaction: The stepwise nature of the reaction means that partially substituted, acidic chlorophosphate intermediates like di(3,5-xylenyl) chlorophosphate and (3,5-xylenyl) dichlorophosphate may remain.

  • Hydrolysis of POCl₃: Phosphorus oxychloride reacts violently with water to form phosphoric acid and HCl.[2][3][5][6] Strict anhydrous conditions are mandatory. Any moisture in the reactants or the reaction vessel will lead to acidic contamination.

  • Residual HCl: Inefficient removal of the HCl byproduct during the reaction will leave it dissolved in the crude product.

Solution: The most effective remedy is an alkaline wash during the workup phase. Washing the crude product with a dilute aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) will neutralize and remove all acidic species. See Protocol 1 for a detailed procedure.

Q2: The yield of my reaction is significantly lower than expected. Why?

A2: Low yields can often be traced back to suboptimal reaction conditions or reactant quality.

  • Stoichiometry: Ensure a slight excess of 3,5-xylenol is used to drive the reaction to completion and ensure all P-Cl bonds react.

  • Moisture Contamination: As mentioned, water consumes your starting POCl₃, directly reducing the theoretical yield.[5] Always use dry solvents and glassware and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Inefficient HCl Removal: If HCl is not effectively removed, the reaction equilibrium can be hindered, preventing the reaction from proceeding to completion. Applying a vacuum or sparging with an inert gas is crucial.[4]

  • Reaction Temperature: The temperature must be high enough to facilitate the reaction but not so high as to cause decomposition or unwanted side reactions. A staged temperature profile, as described in some patents, can be effective, for example, starting at 70°C and gradually increasing to 140-160°C.[4]

Q3: My product contains a complex mixture of isomers that are difficult to separate. Is this normal?

A3: Yes, this is a very common issue, especially when using technical-grade xylenol. Commercial xylenol is often derived from coal tar and contains a mixture of isomers (e.g., 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dimethylphenol) as well as other phenolic compounds like cresols and ethylphenols.[7][8][9][10] This results in a product that is not a single compound, but a complex mixture of different triaryl phosphates.[7][9]

Solution:

  • High-Purity Reactants: The most direct solution is to start with high-purity (>99%) 3,5-xylenol.

  • Acceptance: For many industrial applications, such as use as a flame retardant or plasticizer, this isomeric mixture (often sold as "Trixylyl Phosphate" or TXP) is acceptable and used as such.[1][7][9]

  • Advanced Purification: Separating these closely related isomers is extremely challenging due to their similar boiling points and polarities. It is generally not feasible with standard distillation or crystallization and requires advanced preparative chromatography, which is often impractical on a large scale.

Section 3: Byproduct Identification and Characterization

A robust analytical workflow is essential for troubleshooting your synthesis and validating the purity of your product.

Byproduct_ID_Workflow cluster_tests Analytical Testing cluster_results Information Obtained Crude_Sample Crude Reaction Product Titration Acid Value Titration Crude_Sample->Titration GCMS GC-MS Analysis Crude_Sample->GCMS P31_NMR ³¹P NMR Spectroscopy Crude_Sample->P31_NMR Acid_Result Quantifies acidic impurities (HCl, H₃PO₄, R₂PO₂H) Titration->Acid_Result ID_Result Identifies: - Target Product (m/z 410) - Isomeric Byproducts - Unreacted Xylenol - Other Phenols GCMS->ID_Result P_Result Identifies & Quantifies: - POCl₃ (reactant) - Product (main peak) - Chlorophosphate Intermediates - Phosphoric Acid P31_NMR->P_Result

Table 1: Common Byproducts in Tris(3,5-xylenyl)phosphate Synthesis

Byproduct NameOriginKey Analytical Signature
Unreacted 3,5-Xylenol Incomplete reaction; excess starting material.GC-MS: Lower retention time than product; characteristic m/z.
Partially Substituted Intermediates Incomplete reaction.³¹P NMR: Distinct peaks shifted from the main product signal. GC-MS: Will show corresponding molecular ions.
(e.g., Di(3,5-xylenyl) chlorophosphate)
Phosphoric Acid (H₃PO₄) Hydrolysis of POCl₃ due to moisture.[2][5][6]³¹P NMR: A characteristic peak, often broad. Not volatile for GC-MS. Titration: Contributes significantly to acid value.
Isomeric Triaryl Phosphates Use of mixed-isomer xylenol starting material.[7][9]GC-MS: Multiple peaks around the target product's retention time, all with the same m/z of 410.[8]
Hydrogen Chloride (HCl) Reaction byproduct.Titration: Major contributor to the initial acid value of the crude product.
Protocol 1: GC-MS Analysis for Isomeric Purity and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful tool for identifying volatile and semi-volatile components in your product mixture.[11][12][13]

  • Objective: To identify and semi-quantify the target product, unreacted starting materials, and isomeric byproducts.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Methodology:

    • Sample Preparation: Accurately weigh ~10 mg of the crude product into a vial. Dissolve in 10 mL of a suitable solvent like toluene or ethyl acetate.[11]

    • GC Conditions (Example):

      • Column: DB-5HT or similar non-polar capillary column (e.g., 15-30 m length, 0.25 mm ID, 0.10-0.25 µm film thickness).[11]

      • Injector Temperature: 280 °C.

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 320 °C and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow of ~1.2 mL/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: 50-550 m/z.

      • Ion Source Temperature: 230 °C.

  • Data Interpretation:

    • The peak for Tris(3,5-xylenyl)phosphate will have a molecular ion (M⁺) at m/z 410 .[8]

    • Look for earlier eluting peaks corresponding to unreacted xylenol.

    • A cluster of peaks around the main product peak, all showing m/z 410, indicates the presence of other trixylenyl phosphate isomers.[7][8]

Protocol 2: ³¹P NMR for Phosphorus-Containing Impurities

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely suited to identify all phosphorus-containing species in your sample, providing a clear picture of reactant conversion and byproduct formation.

  • Objective: To identify and quantify residual POCl₃, partially substituted intermediates, and phosphoric acid.

  • Instrumentation: NMR Spectrometer.

  • Methodology:

    • Sample Preparation: Dissolve ~50-100 mg of the crude product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient relaxation delay (D1) of at least 5 seconds to ensure accurate quantification.

  • Data Interpretation (Approximate Chemical Shifts, referenced to 85% H₃PO₄ at 0 ppm):

    • Tris(3,5-xylenyl)phosphate (Product): ~ -17 to -19 ppm.

    • Di(3,5-xylenyl) chlorophosphate (Intermediate): ~ -5 to -7 ppm.

    • (3,5-xylenyl) dichlorophosphate (Intermediate): ~ +3 to +5 ppm.

    • Phosphorus Oxychloride (POCl₃): ~ +2 to +3 ppm.

    • Phosphoric Acid: ~ 0 ppm (can be broad and concentration/solvent dependent).

Section 4: Purification and Byproduct Removal

Effective purification is key to meeting quality specifications. The following protocols provide robust methods for removing common impurities.

Protocol 3: Aqueous Alkaline Wash for Acid Removal

This is the most critical purification step for removing acidic byproducts.

  • Objective: To neutralize and remove HCl, phosphoric acid, and unreacted phenols.

  • Materials: Crude product, Toluene (or other water-immiscible solvent), 5% w/v Sodium Hydroxide (NaOH) solution, Deionized Water, Brine (saturated NaCl solution), Separatory funnel, pH paper or meter.

  • Methodology:

    • Dissolution: Dissolve the crude product in an equal volume of toluene in a separatory funnel.

    • Alkaline Wash: Add an equal volume of 5% NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

      • Causality: The basic solution reacts with acidic components (HCl, H₃PO₄) to form water-soluble salts. It also deprotonates the phenolic hydroxyl group of any unreacted xylenol, forming the water-soluble sodium xylenoxide salt.

    • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

    • Repeat: Repeat the alkaline wash (Step 2 & 3) until the aqueous layer is no longer colored and its pH is strongly basic (pH > 11).

    • Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual NaOH. Drain and discard the aqueous layer. Repeat until the pH of the aqueous washing is neutral (pH ~7).

    • Brine Wash: Wash the organic layer with an equal volume of brine.

      • Causality: The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

    • Drying & Isolation: Drain the organic layer into a flask, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

  • Validation: The acid value of the purified product should be negligible. A repeat GC-MS analysis should show a significant reduction or complete absence of the unreacted xylenol peak.

References

  • PubChem. (n.d.). Tris(3,5-xylenyl)phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • BYJU'S. (n.d.). Preparation of POCl3. Retrieved from [Link]

  • ChemBK. (n.d.). Phosphorus oxychloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224521A - Preparation method of trixylenyl phosphate.
  • Google Patents. (n.d.). CN104502496A - Detection method for trixylyl phosphate in plastic products.
  • Wikipedia. (n.d.). Trixylyl phosphate. Retrieved from [Link]

  • GOV.UK. (n.d.). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Retrieved from [Link]

  • Chiron.no. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

  • ResearchGate. (2014). Is there any test method (quantitative or qualitative) for trixylyl phophate?. Retrieved from [Link]

  • Blog. (2025). What are the analytical methods for Trixylyl Phosphate?. Retrieved from [Link]

  • Sinobio Chemistry. (2024). The Importance of Quality Control in Trixylenyl Phosphate Manufacture. Retrieved from [Link]

  • Chiron.no. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

  • GSRS. (n.d.). TRIS(3,5-XYLENYL)PHOSPHATE. Retrieved from [Link]

  • Haz-Map. (n.d.). Tris(3,5-xylenyl)phosphate - Hazardous Agents. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Method Development for Tris(3,5-xylenyl)phosphate Analysis in Biological Tissues

Welcome to the technical support center for the analysis of Tris(3,5-xylenyl)phosphate and related isomers in biological tissues. This guide is designed for researchers, analytical scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Tris(3,5-xylenyl)phosphate and related isomers in biological tissues. This guide is designed for researchers, analytical scientists, and professionals in drug development and toxicology who are navigating the complexities of quantifying organophosphate esters (OPEs) in challenging biological matrices.

As a Senior Application Scientist, I understand that robust and reliable analytical methods are built on a foundation of sound scientific principles and practical, field-tested experience. This document moves beyond simple step-by-step instructions to explain the causality behind methodological choices, empowering you to troubleshoot effectively and adapt these protocols to your specific needs. We will address the entire analytical workflow, from sample collection to final data analysis, with a focus on anticipating and resolving common experimental hurdles.

A Critical Foreword: The Isomer Challenge

Before proceeding, it is crucial to understand that "Trixylyl phosphate" (TXP) is not a single compound but a complex mixture of isomers. Commercial TXP products are synthesized from mixed xylenols, resulting in a substance of Unknown or Variable Composition, Complex reaction products, or Biological materials (UVCB).[1][2] The specific isomer, Tris(3,5-xylenyl)phosphate, is just one of many potential components, which may also include tris(2,4-xylenyl) phosphate, tris(2,5-xylenyl) phosphate, and various other isomers.[3] This isomeric complexity is a central challenge in the analysis, as it can be difficult to achieve chromatographic separation and accurate quantification of a specific isomer without pure analytical standards.[3][4] This guide will provide strategies to navigate this challenge, but researchers must be cognizant of the specific composition of their analytical standards and the potential for co-elution in their samples.

General Analytical Workflow

The following diagram outlines the typical workflow for the analysis of Tris(3,5-xylenyl)phosphate in biological tissues. Each stage presents unique challenges and requires careful optimization.

Analytical_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical Procedure cluster_post Post-Analytical Sample 1. Sample Collection & Storage Homogenize 2. Tissue Homogenization (Cryogenic Grinding) Sample->Homogenize Prevent Degradation Extract 3. Extraction (e.g., QuEChERS) Homogenize->Extract Increase Surface Area Clean 4. Extract Cleanup (d-SPE) Extract->Clean Remove Interferences Analyze 5. Instrumental Analysis (GC-MS/MS or LC-MS/MS) Clean->Analyze Protect Instrument Data 6. Data Processing & Quantification Analyze->Data Generate Raw Data

Caption: High-level workflow for TXP analysis in biological tissues.

FAQs and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during method development.

Part 1: Sample Preparation and Homogenization

Q1: My analyte recovery is inconsistent between replicate tissue samples. What could be the cause?

A1: Inconsistent recovery often originates from non-homogenous samples. Biological tissues, especially those with high fat content, can be difficult to homogenize completely. Tris(3,5-xylenyl)phosphate is lipophilic (high Log K-ow), meaning it will preferentially partition into fatty portions of the tissue.[4]

  • Causality: If the analyte is not evenly distributed, subsamples taken for extraction will contain varying amounts of the target compound, leading to poor reproducibility.

  • Troubleshooting Steps:

    • Cryogenic Grinding: Freeze the tissue sample with liquid nitrogen before homogenization. This makes the tissue brittle and aids in achieving a fine, uniform powder.

    • Use of Homogenization Aids: For tough or fibrous tissues, consider using a bead beater with stainless steel or ceramic beads to ensure complete disruption.

    • Verification of Homogeneity: After homogenization, visually inspect the sample to ensure no large tissue fragments remain. For method validation, it is advisable to analyze multiple subsamples from a single homogenized tissue to confirm uniformity.

Q2: I am concerned about analyte degradation during sample storage and preparation. How can I minimize this?

A2: While triaryl phosphates are generally more stable to hydrolysis at neutral pH, degradation can still occur, especially under alkaline conditions or due to enzymatic activity in fresh tissue.[4]

  • Causality: Endogenous enzymes in biological tissues can remain active even at low temperatures, potentially metabolizing the target analyte. Repeated freeze-thaw cycles can also lyse cells and release these enzymes.

  • Troubleshooting Steps:

    • Storage Conditions: Store all tissue samples at ≤ -70°C immediately after collection to minimize enzymatic activity.

    • Minimize Thawing: Homogenize samples from a frozen state whenever possible (cryogenic grinding). If thawing is necessary, do so quickly on ice and proceed immediately to the extraction step.

    • pH Control: Ensure that any buffers used during homogenization are neutral or slightly acidic to prevent alkaline hydrolysis.

Part 2: Extraction

Q1: I have low extraction recovery for Tris(3,5-xylenyl)phosphate. How can I improve it?

A1: Low recovery is typically due to either an inefficient extraction solvent or strong binding of the analyte to the tissue matrix (e.g., lipids, proteins).

  • Causality: The extraction solvent must efficiently penetrate the sample matrix and solubilize the analyte. For lipophilic compounds like TXP in a complex matrix, a multi-component solvent system or a salting-out effect is often required to disrupt interactions and drive the analyte into the solvent phase.

  • Troubleshooting Steps:

    • Evaluate Extraction Technique: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for OPEs in food and biological matrices.[5][6] It uses acetonitrile for initial extraction, followed by the addition of salts (e.g., MgSO₄, NaCl) to induce phase separation and drive the analytes into the organic layer.

    • Optimize Solvent Choice: While acetonitrile is common, other solvents like ethyl acetate or acetone can also be effective.[7] If using liquid-liquid extraction (LLE), ensure the chosen solvent has a high affinity for TXP and is immiscible with the aqueous/sample phase.

    • Increase Extraction Efficiency: Ensure adequate mixing and contact time. Increase the shaking/vortexing time during the extraction step. Using a mechanical shaker can improve consistency.

    • Check pH: Although less critical for TXP than for some other compounds, ensuring the sample pH is not highly alkaline can prevent potential hydrolysis during extraction.[4]

Table 1: Comparison of Common Extraction Techniques

FeatureLiquid-Liquid Extraction (LLE)Accelerated Solvent Extraction (ASE)QuEChERS
Principle Partitioning between immiscible liquidsHigh temperature & pressure extractionAcetonitrile extraction & salting out
Solvent Usage HighModerateLow
Throughput LowModerate (with automation)High
Pros Simple conceptFast, automated, low solvent use per sampleFast, high throughput, effective cleanup
Cons Emulsion formation, labor-intensiveHigh initial instrument costMatrix-dependent salt optimization
Best For Simpler matrices, low sample numbersHigh sample loads, routine analysisComplex matrices (food, biological)
Part 3: Extract Cleanup

Q1: My GC/LC-MS analysis is showing significant matrix effects (ion suppression or enhancement). How do I clean up my extracts more effectively?

A1: Matrix effects are a major challenge in biological tissue analysis and are primarily caused by co-extracted endogenous compounds, especially lipids and phospholipids.

  • Causality: Lipids can coat the GC liner and column, leading to peak tailing and loss of response.[8] In LC-MS, they can co-elute with the analyte and suppress its ionization in the MS source, leading to artificially low results.

  • Troubleshooting Steps:

    • Dispersive Solid-Phase Extraction (d-SPE): This is a key cleanup step in the QuEChERS workflow. A combination of sorbents is added to the extract to remove specific interferences.

      • PSA (Primary Secondary Amine): Removes fatty acids, organic acids, and some sugars.

      • C18 (Octadecylsilane): Removes non-polar interferences like lipids.

      • Graphitized Carbon Black (GCB): Removes pigments and sterols (use with caution as it can retain planar analytes). For lipid-rich matrices, a combination of PSA and C18 is often a good starting point.[9]

    • Lipid-Specific Removal Products: Consider specialized cleanup products designed for lipid removal, which can be used in a dispersive or pass-through cartridge format.[6]

    • Freeze-Out/Winterization: For extremely fatty samples, reducing the extract temperature to -20°C or lower can precipitate lipids, which can then be removed by centrifugation or filtration.

dSPE_Cleanup Start QuEChERS Extract (Acetonitrile) dSPE Add d-SPE Sorbents (e.g., MgSO4, PSA, C18) Start->dSPE Transfer Aliquot Vortex Vortex/Shake Vigorously dSPE->Vortex Mix Centrifuge Centrifuge to Pellet Sorbents Vortex->Centrifuge Separate End Clean Supernatant for Instrumental Analysis Centrifuge->End Collect

Caption: Dispersive SPE (d-SPE) cleanup workflow.

Part 4: Instrumental Analysis

Q1: Should I use GC-MS/MS or LC-MS/MS for Tris(3,5-xylenyl)phosphate analysis?

A1: Both techniques are viable, and the choice depends on available instrumentation, required sensitivity, and the other analytes in your method. OPEs are traditionally analyzed by GC, but LC-MS/MS methods are becoming more common.[5]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

    • Pros: Excellent separation for many OPE isomers, high sensitivity, and robust. Often provides better separation of the complex TXP isomers than LC.[3]

    • Cons: The analyte must be thermally stable and volatile. High molecular weight OPEs can be challenging. The hot injector can cause degradation of labile compounds or accumulation of non-volatile matrix components, requiring frequent inlet maintenance.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Pros: Suitable for less volatile and thermally labile compounds. Less sample cleanup may be required compared to GC.

    • Cons: Isomer separation can be more difficult. Ionization efficiency can be highly susceptible to matrix effects (ion suppression). Background contamination from OPEs in LC system components and solvents can be a significant issue.[5]

Table 2: Suggested Starting Parameters for Instrumental Analysis

ParameterGC-MS/MSLC-MS/MS
Column Low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms, TG-5MS)C18 reversed-phase (e.g., 1.8-2.7 µm particle size)
Injection Pulsed Splitless, Deactivated liner with wool2-5 µL
Oven Program Start at 80°C, ramp to 300-320°CIsocratic or gradient with water and methanol/acetonitrile (with 0.1% formic acid or ammonium formate)
Ionization Electron Ionization (EI)Electrospray (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)[9][10]
MS Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Example MRM Precursor Ion (m/z) 410.4411.4 [M+H]⁺
Example MRM Product Ions (m/z) 315.2, 121.1 (Fragment ions - require empirical determination)(Requires empirical determination)

Q2: I am seeing broad or tailing peaks on my GC-MS system. What is the problem?

A2: Peak tailing for organophosphates in GC is a classic sign of "active sites" in the injection port or column.

  • Causality: Organophosphorus compounds can interact with active sites (e.g., silanol groups) in the GC inlet liner or the front end of the analytical column. This is exacerbated by the accumulation of non-volatile matrix components from dirty samples.[8]

  • Troubleshooting Steps:

    • Inlet Maintenance: This is the most common solution. Replace the inlet liner, septum, and gold seal. Use a high-quality, deactivated liner, preferably with glass wool to trap non-volatiles.

    • Column Maintenance: Cut the first 10-15 cm from the front of the analytical column to remove the non-volatile residue that has accumulated there.

    • Check for Leaks: A small leak in the GC system can also cause peak tailing. Perform a leak check.

Part 5: Contamination Control

Q1: I am detecting Tris(3,5-xylenyl)phosphate in my method blanks. Where is it coming from?

A1: Background contamination is a pervasive issue in OPE analysis because these compounds are widely used as flame retardants and plasticizers in laboratory equipment and materials.[7]

  • Causality: OPEs can leach from plasticware (e.g., pipette tips, centrifuge tubes), solvents, septa, and even dust in the laboratory environment.

  • Troubleshooting Steps:

    • Minimize Plastic Use: Use glass or polypropylene labware wherever possible. Rinse all glassware with high-purity solvent before use.

    • Solvent and Reagent Blanks: Test all solvents and reagents to ensure they are free from contamination. High-purity, "pesticide-grade" or "for mass spectrometry" grade solvents are recommended.

    • Procedural Blanks: A procedural blank (a blank sample that goes through the entire extraction and cleanup process) must be run with every batch of samples.[7] The signal in the blank can be subtracted from the samples, but high blank levels compromise the limit of quantification.

    • Isolate the Source: Systematically test each component of your workflow. For example, inject solvents directly, test solvent that has been passed through a filter or stored in a specific container, etc., to pinpoint the source of contamination.

Recommended Protocol: QuEChERS Extraction and d-SPE Cleanup for GC-MS/MS Analysis

This protocol is a robust starting point for the analysis of Tris(3,5-xylenyl)phosphate in fatty biological tissues like liver or adipose tissue.

1. Sample Homogenization

  • Weigh approximately 1-2 g of frozen tissue into a suitable grinding vessel.

  • Add liquid nitrogen and allow the tissue to become brittle.

  • Homogenize the tissue to a fine, consistent powder using a cryogenic grinder or a mortar and pestle.

2. QuEChERS Extraction

  • Transfer 1 g (± 0.1 g) of the homogenized tissue powder to a 50 mL polypropylene centrifuge tube.

  • Add any internal standards at this stage.

  • Add 10 mL of reagent-grade water and vortex for 30 seconds to create a slurry.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute using a mechanical shaker.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately shake vigorously for 1 minute to prevent clumping of the salts.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. d-SPE Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE cleanup salts (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

4. Final Preparation

  • Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial.

  • The sample is now ready for GC-MS/MS analysis. If required, the extract can be gently evaporated and reconstituted in a different solvent (e.g., hexane, isooctane), but care must be taken to avoid loss of the analyte.

Self-Validation: This protocol incorporates self-validation through the mandatory use of quality control samples. With each batch, you must include:

  • A Procedural Blank to assess contamination.

  • A Matrix Spike (a pre-fortified sample) to assess recovery and matrix effects.

  • A Sample Duplicate to assess method precision.

Acceptable results for these QC samples provide confidence in the data generated for the unknown samples.

References

  • PubChem. (n.d.). Tris(3,5-xylenyl)phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chiron AS. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

  • Wang, Q., et al. (2020). Analysis of Organophosphate Esters in Dust, Soil and Sediment Samples Using Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • An, J., et al. (2019). Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United States. PubMed. Retrieved from [Link]

  • Environment Agency (UK). (2009). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). GOV.UK. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for Phosphate Ester Flame Retardants. Retrieved from [Link]

  • Li, Y., et al. (2021). Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Semantic Scholar. Retrieved from [Link]

  • Barón, E., et al. (2020). Determination of organophosphate ester flame retardants and plasticisers in fish samples by QuEChERs followed by gas chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Liu, L., et al. (2022). An overview of organophosphate esters and their metabolites in humans: Analytical methods, occurrence, and biomonitoring. PubMed. Retrieved from [Link]

  • Chiron AS. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • National Toxicology Program. (2015). NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Tris(chloropropyl) Phosphate. National Institutes of Health. Retrieved from [Link]

  • Cristale, J., et al. (2023). Analysis, occurrence and removal efficiencies of organophosphate flame retardants (OPFRs) in sludge undergoing anaerobic digestion. ScienceDirect. Retrieved from [Link]

  • PubChem. (n.d.). Trixylyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Safe Work Australia. (2020). Health monitoring, Guide for organophosphate pesticides. Retrieved from [Link]

  • Mas, S. E., et al. (2021). Analysis of organophosphorus flame retardants in environmental and biotic matrices using on-line turbulent flow chromatography-liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Crow, B. S., et al. (2018). Structure Dependent Determination of Organophosphate Targets in Mammalian Tissues Using Activity-Based Protein Profiling. PMC. Retrieved from [Link]

  • Mottier, P., et al. (2014). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. PubMed. Retrieved from [Link]

  • Chen, J., et al. (2022). Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. MDPI. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition. Retrieved from [Link]

  • Chu, S., & Letcher, R. J. (2015). Determination of organophosphate flame retardants and plasticizers in lipid-rich matrices using dispersive solid-phase extraction as a sample cleanup step and ultra-high performance liquid chromatography with atmospheric pressure chemical ionization mass spectrometry. PubMed. Retrieved from [Link]

Sources

Optimization

Enhancing the thermal stability of polymers with "Tris(3,5-xylenyl)phosphate"

Welcome to the Advanced Polymer Additives Support Hub. Topic: Enhancing Thermal Stability & Flame Retardancy with Tris(3,5-xylenyl)phosphate (TXP).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Polymer Additives Support Hub. Topic: Enhancing Thermal Stability & Flame Retardancy with Tris(3,5-xylenyl)phosphate (TXP). CAS Registry Number: 25155-23-1 Ticket Priority: High (Research & Development / Formulation)

Technical Overview & Mechanism of Action

User Query: Why choose Tris(3,5-xylenyl)phosphate (TXP) over standard Triphenyl phosphate (TPP) for high-performance medical or engineering polymers?

Scientist’s Response: In drug delivery device manufacturing and high-performance engineering thermoplastics, thermal stability is non-negotiable. While TPP is a standard plasticizer/flame retardant, it suffers from higher volatility and lower hydrolytic stability.

TXP distinguishes itself through Steric Hindrance . The methyl groups at the 3 and 5 positions of the phenyl rings create a physical shield around the central phosphate ester linkage.

Key Advantages:

  • Hydrolytic Resistance: The bulky xylenyl groups block nucleophilic attack by water molecules, preventing the degradation of the additive into acidic byproducts that would otherwise depolymerize the host matrix (e.g., Polycarbonate or Polyesters).

  • Low Volatility: TXP has a higher molecular weight and boiling point (>300°C) compared to TPP, ensuring it remains in the polymer matrix during high-temperature extrusion and autoclaving.

  • Dual-Phase Mechanism:

    • Gas Phase:[1][2][3] Scavenges high-energy radicals (H·, OH·) to suppress flame propagation.[2][4][5]

    • Condensed Phase: Promotes char formation, creating a thermal insulation barrier.[2][3][5]

Visualization: TXP Mechanism of Action

TXP_Mechanism TXP Tris(3,5-xylenyl)phosphate (TXP) Heat Thermal Stress / Fire TXP->Heat Exposed to Steric 3,5-Dimethyl Steric Hindrance TXP->Steric Intrinsic Property GasPhase Gas Phase Action Heat->GasPhase SolidPhase Condensed Phase Action Heat->SolidPhase Radicals Release of PO· Radicals GasPhase->Radicals Scavenge Traps H· and OH· (Stops Combustion Chain) Radicals->Scavenge AcidGen Polyphosphoric Acid Generation SolidPhase->AcidGen Char Carbonaceous Char (Thermal Shield) AcidGen->Char Hydrolysis Resists Hydrolysis (Prevents Acid Leaching) Steric->Hydrolysis

Figure 1: Dual-action mechanism of TXP in flame retardancy and its intrinsic hydrolytic stability via steric hindrance.

Critical Property Data

Reference Data for Formulation:

PropertyValue / RangeSignificance in Protocol
Physical State Viscous Liquid / Low Melting SolidRequires pre-heating for liquid injection systems.
Melting Point ~46°C (Isomer dependent)Low M.P. aids in rapid dispersion during compounding.
Boiling Point > 300°C (at 760 mmHg)Ensures stability during extrusion of PC, ABS, or PPO.
Phosphorus Content ~7.8%Critical calculation factor for Flame Retardant (FR) rating.
Solubility Soluble in toluene, esters; Insoluble in waterExcellent resistance to extraction in aqueous environments (e.g., medical fluids).
Acid Value < 0.1 mg KOH/gCritical: High acid value indicates degradation; do not use if >0.1.

Troubleshooting Guides (Q&A Format)

Module A: Processing & Compounding Issues

Q: My polymer blend (PC/ABS) is showing discoloration (yellowing) immediately after extrusion with TXP. Is the additive degrading?

Diagnostic: This is likely Thermal Oxidative Degradation , but not necessarily of the TXP itself. Phosphate esters can be sensitive to shear heat, and if the acid value of your raw TXP is high, it can catalyze polymer degradation.

Protocol:

  • Check Raw Material: Measure the Acid Value of your TXP batch. If it exceeds 0.1 mg KOH/g, the batch is partially hydrolyzed and will degrade polycarbonate.

  • Shear Reduction: Reduce screw speed. TXP acts as a plasticizer; excessive shear adds unnecessary heat.

  • Synergist Addition: Add an acid scavenger (e.g., Epoxidized Soybean Oil or a cycloaliphatic epoxide) at 0.5% loading to neutralize any trace phosphoric acid generated during processing.

Q: We are experiencing "Screw Slip" or surging in the extruder when adding liquid TXP.

Diagnostic: TXP is a highly effective lubricant. Adding it too early in the feed throat lubricates the polymer pellets before they melt, preventing the screw from "biting."

Protocol:

  • Injection Point: Move TXP addition to a downstream liquid injection port (after the melting zone).

  • Masterbatch: If liquid injection is difficult, use a porous carrier resin (like porous PP or specialized silica) to create a dry masterbatch of TXP (up to 50% loading) and feed it as a solid.

Module B: Performance & Stability Issues (The "Blooming" Problem)

Q: After aging our medical device housing at 60°C, we see an oily film on the surface. Is this TXP blooming?

Diagnostic: Yes, this is Exudation (Blooming) . While TXP is less volatile than TPP, it can still migrate if the loading exceeds the solubility limit of the polymer matrix, especially in semi-crystalline polymers.

Protocol:

  • Solubility Check: Calculate the Solubility Parameter difference (

    
    ) between the polymer and TXP. If 
    
    
    
    , phase separation is inevitable over time.
  • Dosage Limit:

    • Amorphous Polymers (PC, PS): TXP is highly compatible. Blooming is rare below 15% loading.

    • Crystalline Polymers (PE, PP): Compatibility is low. Limit TXP to <5% or use it in conjunction with a compatibilizer.

  • Confirmatory Test (FTIR): Swab the surface oil and run FTIR. Look for the characteristic phosphate ester bands (P=O stretch at ~1150 cm⁻¹, P-O-C (aryl) at ~960 cm⁻¹).

Visualization: Troubleshooting Workflow

Troubleshooting_Flow Start Issue Detected Decision1 Type of Defect? Start->Decision1 Surface Oily Surface / Haze (Blooming) Decision1->Surface Visual Mech Brittle / Discolored Decision1->Mech Physical CheckLoading Check TXP Loading % Surface->CheckLoading HighLoad > Solubility Limit CheckLoading->HighLoad Action1 Reduce Loading or Add Compatibilizer HighLoad->Action1 CheckAcid Check TXP Acid Value Mech->CheckAcid HighAcid Acid > 0.1 mg KOH/g CheckAcid->HighAcid Action2 Reject Batch & Add Acid Scavenger HighAcid->Action2

Figure 2: Decision tree for diagnosing TXP-related polymer defects.

Standardized Experimental Protocols

Protocol 1: Thermal Stability Verification via TGA (Thermogravimetric Analysis)[6]

Objective: Determine the decomposition onset of TXP-modified polymers to ensure they meet sterilization (autoclave) requirements.

Equipment: TGA (e.g., TA Instruments Q500 or Netzsch STA).

Steps:

  • Sample Prep: Cryo-mill the polymer sample to ensure homogeneity. Use 10–15 mg.

  • Atmosphere:

    • Run 1 (Inert): Nitrogen (50 mL/min). This isolates thermal decomposition from oxidative degradation.

    • Run 2 (Oxidative): Air (50 mL/min). This simulates real-world fire scenarios.

  • Ramp: Heat from ambient to 700°C at 10°C/min .

  • Analysis Points:

    • 
       (5% Weight Loss):  Indicates the onset of volatile release. For medical housings, this must be >300°C.
      
    • Residue at 600°C: Represents char yield. Higher char correlates with better flame retardancy (UL94 rating).

Protocol 2: Hydrolytic Stability Stress Test

Objective: Simulate 2 years of shelf life in humid conditions.

Steps:

  • Prepare injection-molded tensile bars of the TXP-polymer blend.

  • Immerse bars in distilled water at 80°C for 14 days (Accelerated Aging).

  • Remove, dry, and test Tensile Strength and Molecular Weight (GPC) .

  • Pass Criteria: <10% reduction in Molecular Weight compared to unaged control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33133, Tris(3,5-xylenyl)phosphate. Retrieved from [Link]

  • Environment Agency - UK Government (2009). Environmental risk evaluation report: Trixylenyl phosphate. Retrieved from [Link]

  • Wei, P., et al. (2018).Thermal Degradation and Flame Retardant Mechanism of Phosphorus-Containing Polymers.

Disclaimer: This guide is for research and development purposes. All medical device formulations must undergo biocompatibility testing (ISO 10993) before commercial release.

Sources

Troubleshooting

"Tris(3,5-xylenyl)phosphate" solubility problems and solvent selection

Topic: Solubility Optimization, Solvent Selection, and Analytical Troubleshooting Audience: Pharmaceutical Researchers, Analytical Chemists, and Toxicologists. Document ID: TXP-SOL-001 Last Updated: February 11, 2026 Int...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization, Solvent Selection, and Analytical Troubleshooting

Audience: Pharmaceutical Researchers, Analytical Chemists, and Toxicologists. Document ID: TXP-SOL-001 Last Updated: February 11, 2026

Introduction: Understanding the Molecule

Welcome to the technical guide for Tris(3,5-xylenyl)phosphate (also known as Tris(3,5-dimethylphenyl) phosphate).[1] Before troubleshooting, it is critical to understand the physicochemical profile of this compound, as its behavior is dictated by extreme lipophilicity.

  • Chemical Nature: Organophosphate triester.

  • Key Property: High lipophilicity (Log

    
     estimated between 5.6 and 8.0).
    
  • The Challenge: TXP is effectively insoluble in water (<20 µg/L). In drug development workflows—particularly toxicity screening or metabolic stability assays—the primary failure mode is compound precipitation (crashing out) upon introduction to aqueous biological media.

This guide provides solvent matrices, rescue protocols for precipitated samples, and extraction methodologies validated for biological matrices.

Module 1: Solvent Selection Matrix

User Question: "What is the best solvent for creating high-concentration stock solutions of Tris(3,5-xylenyl)phosphate?"

Technical Recommendation: Do not use water or low-grade alcohols for stock preparation. Select a solvent based on your downstream application (e.g., cell assay vs. GC-MS injection).

Solvent ClassRecommended SolventSolubility RatingApplication Notes
Aromatic Hydrocarbons Toluene ⭐⭐⭐⭐⭐ (Excellent)Best for Long-Term Storage. High stability. Ideal for GC-MS standards. Not suitable for direct cell culture addition.
Polar Aprotic DMSO (Dimethyl sulfoxide)⭐⭐⭐⭐ (Good)Best for Bioassays. Miscible with water, allowing dilution into media. Warning: TXP may precipitate if DMSO content drops <0.1% in final aqueous mix.
Ketones Acetone ⭐⭐⭐⭐ (Very Good)Good intermediate solvent. High volatility makes it hard to maintain precise concentrations in open vessels.
Chlorinated Dichloromethane (DCM) ⭐⭐⭐⭐⭐ (Excellent)Primary solvent for extraction (LLE). Incompatible with most plastic labware (polystyrene).
Alcohols Methanol / Ethanol ⭐⭐ (Poor to Fair)Avoid for Stocks. Solubility is limited compared to ACN or DMSO. Risk of saturation and crystallization at low temps.
Nitriles Acetonitrile (MeCN) ⭐⭐⭐ (Good)Best for LC-MS. Compatible with mobile phases. Ensure stock is warm if concentration is >10 mg/mL.
Module 2: Troubleshooting Precipitation ("The Crash Out")

User Question: "I diluted my DMSO stock into cell culture media, and the solution turned cloudy. How do I fix this?"

Root Cause Analysis: This is the "Oiling Out" effect. When a hydrophobic stock (TXP in DMSO) hits a highly polar environment (Media/Water), the solvent exchange is faster than the compound's dispersion, causing TXP to aggregate instantly.

The Rescue Protocol:

  • Increase Vortex Speed: Immediate, high-shear mixing during addition is critical.

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO. Create a 10x working solution in a semi-polar buffer or solvent/media mix first.

  • Carrier Proteins: TXP binds to proteins. Pre-incubating the stock with serum (FBS) or BSA (Bovine Serum Albumin) can solubilize the compound before it encounters the bulk aqueous phase.

Visual Workflow: Preventing Precipitation

TXP_Solubility_Workflow Start Solid TXP Sample Solvent_Choice Select Primary Solvent Start->Solvent_Choice Toluene Toluene/Hexane Solvent_Choice->Toluene For Analytical Stds DMSO DMSO (Anhydrous) Solvent_Choice->DMSO For Bioassays GC_Path GC-MS Analysis Toluene->GC_Path Bio_Path Biological Assay (Cell/Enzyme) DMSO->Bio_Path Crash_Risk Risk: Precipitation in Aqueous Media Bio_Path->Crash_Risk Mitigation Mitigation Strategy: 1. Warm media to 37°C 2. Use BSA/Serum as carrier 3. Step-down dilution Crash_Risk->Mitigation If cloudy Success Stable Dispersion Crash_Risk->Success If clear Mitigation->Success

Figure 1: Decision tree for solvent selection and mitigation of precipitation risks in biological assays.

Module 3: Extraction & Sample Preparation

User Question: "How do I extract Tris(3,5-xylenyl)phosphate from plasma or tissue samples for LC-MS/GC-MS analysis?"

Protocol: Liquid-Liquid Extraction (LLE) Because TXP is highly lipophilic, it partitions strongly into organic phases. Protein precipitation alone (using ACN) is often insufficient and leads to dirty baselines.

Step-by-Step Methodology:

  • Sample Prep: Aliquot 100 µL of plasma/homogenized tissue.

  • Internal Standard: Add isotope-labeled analog (e.g., d9-TPP or similar triaryl phosphate). Vortex 30s.

  • Extraction Solvent: Add 1 mL of Hexane:Ethyl Acetate (1:1 v/v) or MTBE (Methyl tert-butyl ether) .

    • Why? These non-polar solvents match TXP's polarity and minimize extraction of polar matrix interferences.

  • Agitation: Shake/tumble for 10-15 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean glass vial.

    • Critical: Avoid plastic tips if possible, or use low-retention tips, as OPEs can stick to polypropylene.

  • Evaporation: Dry under Nitrogen stream at 35°C.

  • Reconstitution: Dissolve residue in 100 µL Methanol:Water (80:20) for LC-MS or Toluene for GC-MS.

Visual Workflow: Biological Extraction

TXP_Extraction Sample Plasma/Tissue Homogenate IS_Add Add Internal Std (Deuterated) Sample->IS_Add Solvent_Add Add Extraction Solvent (Hexane:EtOAc 1:1) IS_Add->Solvent_Add Mix Vortex/Shake 10 mins Solvent_Add->Mix Spin Centrifuge (Phase Sep) Mix->Spin Recover Recover Top Organic Layer Spin->Recover Recon Dry & Reconstitute (MeOH/Toluene) Recover->Recon

Figure 2: Liquid-Liquid Extraction (LLE) workflow for isolating TXP from complex biological matrices.

Module 4: Analytical FAQs (LC-MS & GC-MS)

Q: I see significant peak tailing on my LC-MS. What is wrong? A: This is likely due to the "Sticky Compound" effect.

  • Fix 1 (Column): Ensure you are using a high-quality C18 column.

  • Fix 2 (Needle Wash): TXP sticks to the injection needle and valve. Change your needle wash to a strong solvent mix: Isopropanol:Acetonitrile:Acetone (40:40:20) . A standard water:methanol wash is insufficient.

Q: Can I use plastic tubes for storage? A: Avoid if possible. Organophosphates are plasticizers; they can migrate into the plastic or extract other plasticizers out of the tube, contaminating your scan. Use silanized glass vials for storage of standards <1 µM.

Q: Is the 3,5-xylenyl isomer different from "Trixylyl Phosphate"? A: Yes. Commercial "Trixylyl Phosphate" is often a mixture of isomers (2,3-; 2,4-; 3,5-).[2] Pure Tris(3,5-xylenyl)phosphate is a specific isomer. While solubility is similar, the melting point and retention time will differ. Ensure your analytical standard matches the specific isomer of interest.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33133, Tris(3,5-xylenyl)phosphate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Trixylyl phosphate.[3] Retrieved from [Link][3]

  • Wang, Y., et al. (2022). "An overview of organophosphate esters and their metabolites in humans: Analytical methods, occurrence, and biomonitoring." Science of The Total Environment. Retrieved from [Link]

  • Hou, R., et al. (2025). "Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue." Frontiers in Environmental Science. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mitigating Background Contamination in Trace Analysis of Tris(3,5-xylenyl)phosphate

A Note from the Senior Application Scientist Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers and drug development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers and drug development professionals who are navigating the complexities of ultra-trace analysis. A recurring and often frustrating challenge is the appearance of background contamination, which can compromise data integrity, particularly for ubiquitous compounds like organophosphate esters.

This guide is designed to move beyond generic advice. It is structured to provide you with a logical, scientifically-grounded framework for systematically identifying and eliminating background contamination of Tris(3,5-xylenyl)phosphate in your analytical workflow. My goal is to equip you with not just the "what," but the "why," enabling you to build robust, self-validating analytical methods.

Understanding Tris(3,5-xylenyl)phosphate

Tris(3,5-xylenyl)phosphate, an isomer of Trixylyl phosphate (TXP), belongs to the class of organophosphate esters. These compounds are widely used as flame retardants and plasticizers in a vast array of commercial products.[1][2][3][4] Their very utility and prevalence are the primary reasons they are common laboratory contaminants. Due to their semi-volatile nature and presence in plastics, hydraulic fluids, and building materials, they can be introduced into your samples from numerous, often unexpected, sources.[2][4] The analysis of such compounds at trace levels (ppb or ppt) therefore requires an exceptional level of environmental control and procedural vigilance.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why am I detecting Tris(3,5-xylenyl)phosphate in my procedural blanks?

Detecting your analyte in a procedural blank is a clear indication of contamination introduced during your sample preparation, handling, or analysis workflow. A blank (containing all components except the sample matrix) should ideally show no trace of the analyte. Its presence points to sources such as contaminated solvents, leaching from plastic labware (like pipette tips or collection vials), or absorption from the laboratory environment.[7][8][9]

Q2: What are the most common sources of background contamination for this analyte?

The most common sources stem from its use as a plasticizer and flame retardant. Key areas to investigate are:

  • Plastic Labware: Polypropylene or PVC materials, including pipette tips, centrifuge tubes, vial caps, and SPE cartridges, can leach organophosphate esters.[7][10]

  • Solvents and Reagents: Even high-purity solvents can become contaminated during bottling, transport, or in the lab if not handled and stored correctly.[11] Water used for preparing mobile phases or standards can also be a source.[9]

  • Laboratory Environment: Airborne dust and particles from furniture, electronics, or flooring can contain Tris(3,5-xylenyl)phosphate and settle into open sample containers.[8]

  • Cross-Contamination: Improperly cleaned glassware, shared equipment, or carryover from a previous high-concentration sample can introduce the analyte.[8]

Q3: Can I use standard plastic labware (e.g., pipette tips, centrifuge tubes) for my sample preparation?

It is strongly discouraged. Given that Tris(3,5-xylenyl)phosphate is a plasticizer, the risk of leaching from plastic consumables is extremely high.[7][10] For ultra-trace analysis, it is imperative to use glass or stainless steel labware wherever possible. If plastic use is unavoidable, it is critical to test different brands and types of plastics by running solvent blanks to select a material with the lowest leaching potential.

Q4: My solvents are LC-MS grade. Could they still be a source of contamination?

Yes. While LC-MS grade solvents are manufactured to high purity standards, contamination can be introduced after manufacturing. The bottling process, plastic caps or liners on solvent bottles, and transfer tubing on your instrument can all be potential leaching sources.[7] It is good practice to test new solvent lots by running a direct injection or a concentrated aliquot as a blank. For the most sensitive analyses, in-line trapping columns can be installed on your LC system to remove residual organic contaminants from the mobile phase before they reach the injector.[7]

Q5: How can I confirm the source of the contamination?

A systematic approach is required. You must isolate and test each component of your workflow individually. This involves running a series of targeted blank experiments. For example:

  • Solvent Blank: Analyze the solvent directly from the bottle.

  • Instrument Blank: Run the mobile phase through the LC-MS system without an injection.

  • Procedural Blank: Expose the solvent to each piece of labware (vial, pipette tip, filter) used in your process, one at a time, and analyze the resulting solution. This will help pinpoint the specific item that is leaching the contaminant.

Troubleshooting Guides

Guide 1: A Systematic Approach to Identifying the Source of Background Contamination

This guide provides a logical workflow to systematically isolate and confirm the source of Tris(3,5-xylenyl)phosphate contamination.

Step 1: Initial System Evaluation: Analyzing the Blank

The first step is to understand the magnitude and nature of the contamination. Prepare and analyze a "full procedural blank." This involves executing every step of your analytical method, including all reagents, solvents, and labware, but without adding the actual sample matrix. The resulting chromatogram provides your baseline contamination level.

Step 2: Workflow for Isolating Contamination Sources

Follow a logical sequence of tests, moving from the simplest to the most complex components of your workflow. The goal is to identify the point at which the contaminant is introduced.

Mandatory Visualization:

Contamination_Troubleshooting start Start: Analyte Detected in Procedural Blank instrument_blank Run Instrument Blank (No Injection) start->instrument_blank res_inst_clean Result: Clean instrument_blank->res_inst_clean No Peak res_inst_contam Result: Contaminated instrument_blank->res_inst_contam Peak Found solvent_blank Analyze Solvent Directly from Bottle res_solv_clean Result: Clean solvent_blank->res_solv_clean No Peak res_solv_contam Result: Contaminated solvent_blank->res_solv_contam Peak Found labware_leach Test Individual Labware (Vials, Tips, Filters) res_lab_clean Result: Clean labware_leach->res_lab_clean No Peak res_lab_contam Result: Contaminated labware_leach->res_lab_contam Peak Found env_blank Expose Solvent to Lab Air (Open Beaker) res_env_clean Result: Clean env_blank->res_env_clean No Peak res_env_contam Result: Contaminated env_blank->res_env_contam Peak Found res_inst_clean->solvent_blank conc_inst Source: LC System (Tubing, Seals, Solvent Inlet) res_inst_contam->conc_inst res_solv_clean->labware_leach conc_solv Source: Solvent or Solvent Bottle/Cap res_solv_contam->conc_solv res_lab_clean->env_blank conc_lab Source: Specific Labware (e.g., Pipette Tips) res_lab_contam->conc_lab conc_env Source: Airborne Contamination res_env_contam->conc_env

Caption: Decision tree for troubleshooting background contamination.

Guide 2: Rigorous Cleaning Protocols for Glassware and Apparatus

Standard lab washing is insufficient for trace analysis. Organophosphate esters can adsorb onto glass surfaces and persist through multiple rinses. A multi-step, rigorous cleaning protocol is essential.

Protocol 1: Phosphate-Free Detergent Wash

  • Causality: Standard laboratory detergents may contain phosphate builders, which can interfere with the analysis of phosphate-containing analytes. Using a certified phosphate-free detergent is a critical first step.[12][13]

  • Procedure:

    • Manually scrub all glassware with a 2% solution of a phosphate-free laboratory detergent (e.g., Citranox) in high-purity water.[13]

    • Use brushes dedicated to glassware cleaning to avoid cross-contamination.

    • Rinse thoroughly with warm tap water (at least 5 times).

    • Perform a final rinse with high-purity, deionized water (at least 3-5 times).

Protocol 2: Solvent Rinsing Series

  • Causality: A series of solvents with varying polarities is effective at removing residual organic films that may trap Tris(3,5-xylenyl)phosphate.

  • Procedure:

    • After the final water rinse from Protocol 1, perform sequential rinses of the glassware with the following solvents:

      • Acetone (to remove water and non-polar residues)

      • Hexane (to remove non-polar residues)

      • Methanol or Acetonitrile (whichever is more compatible with your final analysis, to remove polar residues)

    • Use high-purity, trace-analysis grade solvents for these rinses.

    • Allow glassware to air-dry in a clean environment (e.g., a fume hood with the sash down or a covered area).

Protocol 3: High-Temperature Baking (for Glass and Stainless Steel)

  • Causality: For semi-volatile organic compounds, thermal desorption is a highly effective final cleaning step. Baking at high temperatures will volatilize and remove any remaining trace contaminants. This method is only suitable for borosilicate glass and stainless steel.

  • Procedure:

    • After solvent rinsing and drying, loosely cover glassware openings with clean aluminum foil.

    • Place in a muffle furnace and bake at 400-450 °C for at least 4 hours.[11]

    • Allow the furnace to cool completely before removing the glassware.

    • Store the clean glassware covered in a designated clean area until use.

Cleaning Step Purpose Applicable To Key Considerations
Phosphate-Free Detergent Wash Removes bulk organic and inorganic residues.Glass, Stainless Steel, PTFEEssential to avoid phosphate interference.[12]
Solvent Rinsing Series Removes residual organic films.Glass, Stainless Steel, PTFEUse high-purity solvents. Ensure proper waste disposal.
High-Temperature Baking Removes trace organic contaminants via thermal desorption.Borosilicate Glass, Stainless SteelNot suitable for plastics, volumetric glassware, or vial caps with liners.[11]
Guide 3: Best Practices for Sample and Solvent Handling

Contamination is often introduced by subtle errors in handling procedures. Adhering to strict protocols is paramount.

Solvent Selection and Handling

  • Always use the highest purity solvents available (e.g., LC-MS grade, Distilled-in-Glass).

  • Purchase solvents in smaller bottles to minimize the time they are stored after opening.

  • Never return unused solvent to the original bottle.

  • Use dedicated, thoroughly cleaned glass bottles for your mobile phases. Avoid washing them with detergents; instead, rinse with high-purity acetonitrile or methanol before filling.[7]

Labware Material Selection

The choice of materials that come into contact with your sample is one of the most critical factors in controlling background contamination.

Material Recommendation Rationale
Glass (Borosilicate) Highly Recommended Inert and can be aggressively cleaned via high-temperature baking.
Stainless Steel Recommended Durable, inert, and can be cleaned with solvents and heat.
Amber Glass Recommended Provides protection for light-sensitive compounds.
Polypropylene (PP) Use with Caution Common plastic; must be tested for leaching. High potential for contamination.
Polytetrafluoroethylene (PTFE) Acceptable (for tubing/seals) Generally inert, but can be a source of perfluorinated contaminants.[7]
Polyvinyl Chloride (PVC) Avoid Commonly contains organophosphate plasticizers.[4]
Polystyrene (PS) Avoid Can be a source of various organic leachables.[10]

Minimizing Airborne Contamination

  • Prepare samples in a clean environment, such as a dedicated fume hood or a clean bench, to protect them from airborne dust.[8]

  • Keep all samples, standards, and solvent reservoirs covered whenever possible.

  • Regularly wipe down laboratory surfaces with high-purity solvents (e.g., isopropanol or methanol).

  • Wear powder-free nitrile gloves and change them frequently, especially after touching any potentially contaminated surfaces.[8][9]

References

  • Jardim, W. F., et al. (2020). Organophosphate esters by GC-MS: An optimized method for aquatic risk assessment. Journal of Separation Science, 43(4), 748-755. Available at: [Link]

  • Li, H., et al. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Dolan, J. W. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. Available at: [Link]

  • Ballschmiter, K. (2002). Sample treatment techniques for organic trace analysis. Pure and Applied Chemistry, 74(10), 1943-1950. Available at: [Link]

  • LCGC International Editors. (2019). Tips to Boost Your Trace Analysis Skills. LCGC International. Available at: [Link]

  • ELGA LabWater. (2020). Minimizing Contamination During Sample Preparation For Trace Analysis. Available at: [Link]

  • Ma, Y., et al. (2021). Simultaneous Determination of Organophosphate Ester Flame Retardants in Water and Sediments by Gas Chromatography–Tandem Mass Spectrometry (GC–MS/MS). Molecules, 26(16), 4785. Available at: [Link]

  • Mettler Toledo. (n.d.). Trace Metal Analysis: Sample and Standard Preparation. Available at: [Link]

  • Marín-Sáez, J., et al. (2020). Determination of organophosphate ester flame retardants and plasticisers in fish samples by QuEChERs followed by gas chromatography-tandem mass spectrometry. Journal of Chromatography A, 1626, 461356. Available at: [Link]

  • Li, H., et al. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). ResearchGate. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). GMP 7 Cleaning Glassware. Available at: [Link]

  • Amdouni, T., et al. (2023). Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. Molecules, 28(4), 1899. Available at: [Link]

  • Wisconsin Department of Natural Resources. (2018). Laboratory Glassware Cleaning and Storage. Available at: [Link]

  • Dartmouth College. (n.d.). Sample Preparation. Trace Element Analysis Core. Available at: [Link]

  • Haz-Map. (n.d.). Tris(3,5-xylenyl)phosphate. Hazardous Agents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tris(3,5-xylenyl)phosphate. PubChem Compound Summary for CID 33133. Available at: [Link]

  • Creative Biolabs. (2024). Summary of Common Organic Solvent Purification Methods Used in Laboratories. Available at: [Link]

  • GFN Industrial Co.,Limited. (2021). Trixylyl Phosphate (TXP). Available at: [Link]

  • Cournoyer, M. E., & Dare, J. H. (2011). The use of alternative solvent purification techniques. Journal of Chemical Health and Safety, 18(5), 20-25. Available at: [Link]

  • Frederick National Laboratory for Cancer Research. (2015). Labware Preparation and Cleaning. Available at: [Link]

  • University of Colorado. (2021). Cleaning Procedures for Laboratory Equipment. Available at: [Link]

  • Wikipedia. (n.d.). Trixylyl phosphate. Available at: [Link]

  • Asghar, A., et al. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Water Emerging Contaminants & Nanoplastics, 3, 5. Available at: [Link]

Sources

Troubleshooting

"Tris(3,5-xylenyl)phosphate" instrument calibration and standardization challenges

Topic: Instrument Calibration & Standardization Challenges for Neurotoxicity Screening Executive Summary Tris(3,5-xylenyl)phosphate (TXP), also known as Tris(3,5-dimethylphenyl) phosphate (CAS 25653-16-1), presents uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Instrument Calibration & Standardization Challenges for Neurotoxicity Screening

Executive Summary

Tris(3,5-xylenyl)phosphate (TXP), also known as Tris(3,5-dimethylphenyl) phosphate (CAS 25653-16-1), presents unique analytical challenges due to its structural similarity to neurotoxic ortho-substituted isomers found in commercial Trixylyl Phosphate (TXP) mixtures.[1] Accurate calibration is not merely a quantification task; it is a safety imperative to distinguish the "safe" meta,meta-substituted 3,5-isomer from the neurotoxic ortho-isomers capable of inducing Organophosphate-Induced Delayed Neuropathy (OPIDN).[1]

This guide addresses the three primary failure modes in TXP analysis: Isomeric Co-elution , System Carryover (Ghosting) , and Ionization Suppression .[1]

Module 1: Chromatographic Resolution (The "Ortho" Challenge)

The Core Challenge

Commercial TXP is a UVCB substance (Unknown or Variable composition, Complex reaction products).[1][2][3] While you may intend to measure the 3,5-isomer, your column may co-elute it with the 2,3-, 2,4-, or 2,5-isomers.[1] Standard C18 phases often fail to resolve these positional isomers because their hydrophobicity is nearly identical.[1]

Q: How do I validate that my peak is pure 3,5-TXP and not a toxic ortho-isomer?

A: You must utilize π-π interaction selectivity rather than relying solely on hydrophobicity.[1]

Protocol for Isomer Resolution:

  • Column Selection: Switch from C18 to a Biphenyl or Phenyl-Hexyl stationary phase.[1] The biphenyl rings interact differently with the ortho vs. meta methyl positions due to steric hindrance, providing the necessary separation factor (

    
    ).[1]
    
  • Gradient Optimization: Use Methanol (MeOH) instead of Acetonitrile (ACN). ACN forms a "π-electron shield" on the phenyl phase, dampening the selective interaction.[1] MeOH allows the analyte's aromatic ring to interact directly with the stationary phase.[1]

  • Reference Standard Verification: Do not use "Technical Grade" TXP for retention time mapping. You must inject individual, certified isomers (available from specialty vendors like Chiron or LGC) to map the elution order.[1]

Diagram 1: Isomer Separation Logic Flow

TXP_Separation Start Start: Peak Co-elution Issue Check_Phase Current Column Phase? Start->Check_Phase C18 C18 / C8 Check_Phase->C18 If Phenyl Biphenyl / Phenyl-Hexyl Check_Phase->Phenyl If Action_1 Switch to Biphenyl (Maximize π-π selectivity) C18->Action_1 Solvent_Check Mobile Phase B? Phenyl->Solvent_Check ACN Acetonitrile (ACN) Solvent_Check->ACN If MeOH Methanol (MeOH) Solvent_Check->MeOH If Action_2 Switch to MeOH (Remove π-shielding) ACN->Action_2 Validation Inject Individual Isomer Stds (2,4- vs 3,5-TXP) MeOH->Validation Action_1->Solvent_Check Action_2->Validation

Caption: Decision tree for resolving 3,5-TXP from neurotoxic ortho-isomers using stationary phase selectivity.

Module 2: Mass Spectrometry & Calibration

The Core Challenge

TXP (MW 410.[1][2]44) is prone to in-source fragmentation and adduct formation.[1] Inconsistent ionization energies can lead to non-linear calibration curves (


).
Q: My calibration curve plateaus at high concentrations. Is this detector saturation?

A: Likely not. With organophosphates, this is often dimer formation or solubility limits in the injection solvent.[1]

Troubleshooting Steps:

  • Check the Transition: Ensure you are monitoring the specific transition for 3,5-TXP.

    • Precursor:

      
       411.2 
      
      
      
      (ESI Positive)
    • Quantifier Product:

      
       123.1 (Dimethylphenol cation) – Specific to the xylenyl moiety.[1]
      
    • Qualifier Product:

      
       99.0 
      
      
      
      – Generic phosphate fragment.
  • Internal Standard (ISTD): Do not use Triphenyl Phosphate (TPP) as an ISTD; it elutes too early. Use d21-Tricresyl Phosphate or d9-TXP (if available).[1] The ISTD must co-elute to compensate for matrix suppression.

  • Solvent Matching: Dissolve standards in 50:50 MeOH:Water if injecting onto a reversed-phase LC. Injecting 100% organic standards causes "solvent wash-through," leading to poor peak shape and apparent saturation.[1]

Table 1: Recommended MS/MS Parameters (Generic Triple Quad)

ParameterSettingRationale
Ionization Mode ESI (+)APCI is an alternative if matrix suppression is high, but ESI is more sensitive for OPEs.[1]
Precursor Ion 411.2

Protonated molecule

.[1]
Cone Voltage 30-40 VHigh enough to decluster adducts, low enough to prevent in-source fragmentation.[1]
Quant Ion 123.1

Corresponds to the 3,5-dimethylphenol moiety.[1]
Qual Ion 77.1 or 99.0

Phenyl ring or Phosphoric acid species for confirmation.[1]
Collision Energy 25-35 eVOptimize using a "breakdown curve" for your specific instrument.[1]

Module 3: System Contamination (The "Memory Effect")[1]

The Core Challenge

Organophosphate esters (OPEs) like TXP are "sticky"—they adsorb to active sites in GC liners and LC PEEK tubing, releasing slowly into subsequent runs (Ghost Peaks).[1]

Q: I see 3,5-TXP in my blank samples. Is my solvent contaminated?

A: While background contamination is possible (OPEs are ubiquitous in lab plastics), carryover is the more likely culprit.[1]

Decontamination Protocol:

  • The "Sawtooth" Wash: In LC-MS, a static wash is insufficient.[1] Use a "sawtooth" gradient wash method at the end of every run:

    • 95% B (Organic) for 1 min -> 10% B for 1 min -> 95% B for 1 min.

    • Repeat 3x. This destabilizes the equilibrium of adsorbed analytes.[1]

  • Material Swap:

    • LC: Replace PEEK tubing with Stainless Steel or PEEK-lined Steel (PLS) to reduce adsorption.

    • GC: Use ultra-inert, deactivated liners with glass wool.[1] Active silanol groups in standard liners will bind TXP irreversible or cause tailing.[1]

  • Blank Verification: Run a "double blank" (solvent only) after your highest calibration standard.[1] If the area count in the blank is

    
     of the LOQ (Limit of Quantitation), the system is not clean.[1]
    

Diagram 2: Contamination Troubleshooting Workflow

TXP_Contamination Problem Ghost Peak in Blank Locate Isolate Source Problem->Locate Test_1 Run 0µL Injection (Gradient only) Locate->Test_1 Injector Injector/Needle Column Column Head Solvent Mobile Phase Test_2 Run Solvent Blank Test_1->Test_2 No Result_1 Peak Present? Source: Mobile Phase/Pump Test_1->Result_1 Yes Result_2 Peak Present? Source: Injector Carryover Test_2->Result_2 Yes Fix_1 Replace Solvents Check Plasticware Result_1->Fix_1 Fix_2 Change Needle Wash Use 50:50 ACN:IPA:Cyclohexane Result_2->Fix_2

Caption: Step-by-step isolation of ghost peaks. Differentiating between system carryover and mobile phase contamination.

Module 4: Standard Stability & Handling

Q: My standards are degrading. How do I store TXP?

A: TXP is an ester; it is susceptible to hydrolysis , especially in alkaline conditions or when stored in water-containing solvents for long periods.[1]

Best Practices:

  • Stock Solution: Store at 1 mg/mL in Isooctane or Toluene at -20°C. These non-protic solvents prevent hydrolysis.[1]

  • Working Solution: If diluting into Methanol/Water for LC-MS, prepare fresh daily . Do not store aqueous dilutions for >24 hours.

  • Plasticware: Avoid Polystyrene (PS) tubes.[1] TXP can leach plasticizers from the tube or adsorb to the walls.[1] Use Silanized Glass vials for all calibration standards.

References

  • Chiron AS. (2020).[1] Trixylyl phosphate (TXP) - Analytical Standards and Isomer Separation. Retrieved from [Link] (Note: Search "TXP" for specific technical notes on isomer separation).

  • Van den Eede, N., et al. (2011).[1] "Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants." Environment International.[1] (Context on LC-MS/MS transition optimization for OPEs).

  • World Health Organization (WHO). (1990).[4] Tricresyl Phosphate (Environmental Health Criteria 110).[1][5] Retrieved from [Link] (Foundational toxicology and isomer distinction).

  • European Chemicals Agency (ECHA). (2019). Substance Information: Trixylyl phosphate.[1][2][3][4][6] Retrieved from [Link] (Regulatory context and UVCB composition data).

  • Brandsma, S. H., et al. (2013).[1] "Organophosphorus flame retardant and plasticizer analysis, including recommendations for the use of reference standards." Chemosphere.[1] (Protocol for handling standard degradation and adsorption).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: Tris(3,5-xylenyl)phosphate vs. Triphenyl Phosphate as Flame Retardants

In the pursuit of enhanced fire safety for polymeric materials, the selection of an appropriate flame retardant is a critical decision for researchers and product developers. Among the class of organophosphorus flame ret...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of enhanced fire safety for polymeric materials, the selection of an appropriate flame retardant is a critical decision for researchers and product developers. Among the class of organophosphorus flame retardants, triaryl phosphates have long been a subject of interest due to their efficacy. This guide provides an in-depth technical comparison between two such compounds: Tris(3,5-xylenyl)phosphate (TXP) and the more widely known Triphenyl Phosphate (TPP). Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven analysis to inform their material science and safety engineering endeavors.

At a Glance: Key Performance and Property Differences

The choice between TXP and TPP hinges on a balance of flame retardant efficiency, physical properties, and, increasingly, their health and environmental profiles. While both operate through similar mechanisms, subtle structural differences lead to notable variations in their performance and toxicological profiles.

PropertyTris(3,5-xylenyl)phosphate (TXP)Triphenyl Phosphate (TPP)
Primary Mechanism Condensed & Gas PhaseCondensed & Gas Phase[1][2]
Thermal Stability Excellent[3][4]Good
Volatility Low[5]Low
Plasticizing Effect YesYes[1][6]
Acute Toxicity Low (Oral LD50 >4640 mg/kg in rats)[7]Low (Oral LD50 3500 mg/kg in rats)[1]
Chronic Toxicity Reproductive toxin, neurotoxicity concerns[8]Reproductive/developmental toxicity, neurotoxicity, endocrine disruption[1][9]
Environmental Profile Slow biodegradation[7]; Very toxic to aquatic lifeReadily detected in the environment, very toxic to aquatic life[1]
Regulatory Status Substance of Very High Concern (EU)[8]Undergoing TSCA risk evaluation by the EPA (as of 2023)[10]

Delving into the Flame Retardant Mechanisms

Both TXP and TPP function as additive flame retardants, meaning they are physically blended with the polymer rather than chemically bonded. Their efficacy stems from a dual-mode of action that disrupts the combustion cycle in both the solid (condensed) and gaseous phases.

Upon heating, these phosphate esters decompose. In the condensed phase , this decomposition yields phosphoric and polyphosphoric acids.[1][3] These acidic species act as catalysts for the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface.[3][11] This char layer serves two primary purposes: it physically insulates the underlying polymer from the heat of the flame and restricts the release of flammable volatile compounds that fuel the fire.[12]

Simultaneously, in the gas phase , the thermal decomposition of TXP and TPP releases phosphorus-containing radicals (such as PO•) into the flame.[3][13] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction.[2] By quenching these flame-propagating species, the flame's intensity is reduced, and its spread is inhibited. Triaryl phosphates like TPP are noted to have a significant vapor-phase action.[12][14]

Flame_Retardant_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer + Heat Polymer + Heat Decomposition Decomposition Polymer + Heat->Decomposition Flammable_Gases Flammable_Gases Decomposition->Flammable_Gases Fuel Source Char_Formation Protective Char Layer Decomposition->Char_Formation Phosphate_Ester TXP / TPP Phosphoric_Acid Phosphoric/ Polyphosphoric Acid Phosphate_Ester->Phosphoric_Acid Thermal Decomposition Phosphoric_Acid->Char_Formation Combustion Combustion Flammable_Gases->Combustion Reacts with O2 Char_Formation->Polymer + Heat Insulates Char_Formation->Flammable_Gases Inhibits Release Flame_Propagation Flame_Propagation Combustion->Flame_Propagation H•, OH• radicals Heat_Feedback Heat Flame_Propagation->Heat_Feedback Sustains Pyrolysis Phosphate_Ester_Gas TXP / TPP Vapors PO_radicals PO• radicals Phosphate_Ester_Gas->PO_radicals Thermal Decomposition PO_radicals->Flame_Propagation Radical Quenching Heat_Feedback->Polymer + Heat

Caption: Dual-phase flame retardant mechanism of triaryl phosphates.

Comparative Performance Analysis: What the Data Suggests

While direct, side-by-side comparative studies are not abundant in the public literature, the performance of these flame retardants can be inferred from their application in various polymers. The addition of methyl groups in TXP compared to TPP increases its molecular weight and is expected to influence properties like thermal stability and volatility. TXP is noted for its excellent thermal stability, making it suitable for high-temperature processing applications.[3][4]

In polybenzoxazines, for instance, the addition of just a few percent of TPP has been shown to achieve a UL94 V-0 rating, the highest classification for vertical burn tests, indicating that the flame self-extinguishes within 10 seconds.[13] Furthermore, TPP addition increases the char yield of the polymer, a key indicator of condensed-phase activity.[13] Studies on polymethyl methacrylate (PMMA) have demonstrated that TPP reduces the burning rate and the heat flux from the flame to the polymer surface, confirming its gas-phase inhibitory effects.[2][15]

TXP is also highly effective, with claims that it can reduce the flammability of materials by up to 50%.[4] Its lower volatility and good water resistance make it a durable choice for applications like PVC conveyor belts and artificial leather.[5] The choice between them may, therefore, depend on the specific polymer matrix, processing temperatures, and the desired balance between gas-phase and condensed-phase action.

Experimental Protocol: Evaluating Flame Retardancy with Cone Calorimetry

To quantitatively compare the performance of TXP and TPP in a specific polymer system, Cone Calorimetry (ASTM E1354 / ISO 5660) is the most significant bench-scale test.[16][17] It provides critical data on heat release rate (HRR), time to ignition, and smoke production under well-ventilated, fire-like conditions.[16][18]

Objective: To determine and compare the flammability characteristics of a polymer (e.g., Polycarbonate/ABS blend) containing 10% by weight of TXP versus 10% by weight of TPP.

Methodology:

  • Sample Preparation:

    • Prepare three sets of polymer samples: a control group with no flame retardant, a group with 10 wt% TPP, and a group with 10 wt% TXP.

    • Ensure homogenous dispersion of the flame retardant within the polymer matrix via melt compounding.

    • Press mold the compounded materials into 100mm x 100mm x 3mm plaques.

    • Condition the samples at 23 °C and 50% relative humidity for at least 48 hours prior to testing.

  • Cone Calorimeter Setup:

    • Calibrate the instrument according to ASTM E1354 standards.

    • Set the external heat flux to a level representative of a developing fire, typically 35 kW/m² or 50 kW/m².

    • Position the sample horizontally in the holder.[16]

    • Ensure the spark igniter is in place to ignite the pyrolysis gases.

  • Test Execution:

    • Expose the sample to the conical heater.

    • Record the time to sustained ignition.

    • Continuously measure the oxygen concentration in the exhaust duct to calculate the heat release rate (HRR) based on the oxygen consumption principle.[17]

    • Monitor the sample mass loss throughout the test.

    • Measure smoke obscuration using the laser system.[17]

    • Continue the test until flaming ceases or for a predetermined duration (e.g., 20 minutes).

    • Run at least three replicates for each sample set to ensure statistical validity.

  • Data Analysis:

    • Heat Release Rate (HRR): Plot HRR vs. time. Key metrics include Peak HRR (pHRR) and Average HRR. A lower pHRR indicates a less intense fire.

    • Time to Ignition (TTI): A longer TTI is generally desirable.

    • Total Heat Release (THR): The integral of the HRR curve. A lower THR signifies less fuel contribution to the fire.

    • Mass Loss Rate (MLR): Correlates with the release of flammable volatiles.

    • Smoke Production: Report as Specific Extinction Area (SEA) and Total Smoke Production (TSP). Lower values are better.

Cone_Calorimetry_Workflow A Sample Preparation (Polymer + FR) B Conditioning (23°C, 50% RH) A->B C Cone Calorimeter Setup (Heat Flux: 50 kW/m²) B->C D Sample Exposure & Ignition C->D E Data Acquisition (O2, Mass, Smoke) D->E F Data Analysis E->F G Key Metrics (HRR, TTI, THR, Smoke) F->G

Caption: Workflow for Cone Calorimeter testing.

Health, Safety, and Regulatory Considerations

A critical differentiator between TXP and TPP is their toxicological and regulatory status. Both are organophosphates and have come under scrutiny.

Triphenyl Phosphate (TPP): A growing body of evidence links TPP exposure to adverse health effects. Studies have indicated potential reproductive and developmental toxicity, neurotoxicity, metabolic disruption, and endocrine-disrupting activity.[1][9] It is classified as "very toxic" to aquatic life with potentially long-lasting effects.[1] Due to these concerns, the U.S. Environmental Protection Agency (EPA) added TPP to its list for Toxic Substance Control Act (TSCA) risk evaluation in 2023.[10]

Tris(xylenyl)phosphate (TXP): The safety profile of TXP is also a significant concern. Commercial TXP is a complex mixture of isomers which complicates toxicological assessment.[19][20] It is regarded as a reproductive toxin and can cause organophosphate-induced delayed neuropathy.[8] Reflecting these serious health hazards, trixylyl phosphate is classified as a Substance of Very High Concern (SVHC) in the European Union under the REACH regulation, meaning its use requires authorization.[8]

Conclusion and Scientific Recommendation

Both Tris(3,5-xylenyl)phosphate and Triphenyl Phosphate are effective flame retardants that can significantly improve the fire safety of polymeric materials through a combination of condensed-phase charring and gas-phase flame inhibition. TXP offers excellent thermal stability, making it a robust option for high-temperature applications. TPP is a well-studied flame retardant with proven efficacy in a range of polymers.

However, the decision cannot be made on performance alone. The significant health and environmental concerns associated with both compounds, and their respective regulatory statuses, must be paramount in the selection process. TPP is under intense scrutiny in the United States, while TXP is already heavily restricted in Europe.

For researchers and developers, this underscores a critical imperative: the exploration of safer, more sustainable flame retardant alternatives. While TXP and TPP can serve as performance benchmarks, future-focused research should prioritize materials with a more benign toxicological and ecotoxicological profile. When the use of these triaryl phosphates is unavoidable, a thorough risk assessment is essential, and adherence to all regulatory requirements is mandatory.

References

  • Triphenyl phosphate - Wikipedia. [Link]

  • NTP short-term reproductive and developmental toxicity studies on triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP) - Chemical Effects in Biological Systems. [Link]

  • Toxicity assessment of organophosphate flame retardant triphenyl phosphate (TPHP) on intestines in mice - PubMed. [Link]

  • Environmentally Relevant Concentrations of Triphenyl Phosphate (TPhP) Impact Development in Zebrafish - MDPI. [Link]

  • "Flame Retardants, Phosphorus". In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Effects of triphenyl phosphate on toxicity and phagocytosis of mouse macrophage RAW264.7 - SciEngine. [Link]

  • An insight into the gas-phase inhibition mechanism of polymers by addition of triphenyl phosphate flame retardant | Semantic Scholar. [Link]

  • Why Trixylenyl Phosphate Is The Top Choice for Fire Retardation? - Sinobio Chemistry. [Link]

  • Phosphorus-Based Flame Retardant.Triphenyl Phosphate | Flame TPP - China YaRuiChem. [Link]

  • Flame Retardant Triaryl Phosphate Isopropylated - HUNAN CHEM. [Link]

  • New Fire-Retardant Open-Cell Composite Polyurethane Foams Based on Triphenyl Phosphate and Natural Nanoscale Additives - MDPI. [Link]

  • Toxicological Profile for Phosphate Ester Flame Retardants. [Link]

  • Tris(3,5-xylenyl)phosphate | C24H27O4P | CID 33133 - PubChem. [Link]

  • Triphenyl phosphate – Knowledge and References - Taylor & Francis. [Link]

  • Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1) - GOV.UK. [Link]

  • Tris(3,5-xylenyl)phosphate - Hazardous Agents - Haz-Map. [Link]

  • Trixylyl phosphate - Wikipedia. [Link]

  • Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion - PMC. [Link]

  • Effect of triphenyl phosphate flame retardant on properties of arylamine-based polybenzoxazines - ResearchGate. [Link]

  • Influence of Physical Properties on Polymer Flammability in the Cone Calorimeter - Lancashire Online Knowledge. [Link]

  • Cone calorimeter analysis of UL-94 V-rated plastics - National Institute of Standards and Technology. [Link]

  • Trixylyl Phosphate|Flame Retardant TXP--Zhang Jia Gang YaRui Chemical Co., Ltd.. [Link]

  • Fire Behavior of Thermally Thin Materials in Cone Calorimeter - MDPI. [Link]

  • Trixylyl phosphate (TXP) - Chiron.no. [Link]

  • Cone Calorimeter TCC 918 - NETZSCH Analyzing & Testing. [Link]

  • TRIS(3,5-XYLENYL)PHOSPHATE - gsrs. [Link]

  • Cone calorimetry of PP composites. | Download Table - ResearchGate. [Link]

  • What is Trixylenyl Phosphate(TXP)? - Sinobio Chemistry. [Link]

  • Environmental and health screening pro- files of phosphorous flame retardants - Miljøstyrelsen. [Link]

Sources

Comparative

Comparative Neurotoxicology of Trixylenyl Phosphate (TXP) Isomers: Structure-Activity Relationships and Risk Assessment

Executive Summary Trixylenyl phosphate (TXP) is widely utilized as a flame retardant and hydraulic fluid additive. Commercially, it exists as a UVCB substance (Unknown or Variable composition, Complex reaction products o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trixylenyl phosphate (TXP) is widely utilized as a flame retardant and hydraulic fluid additive. Commercially, it exists as a UVCB substance (Unknown or Variable composition, Complex reaction products or Biological materials), consisting of various dimethylphenyl phosphate isomers.

The neurotoxic potential of TXP is not uniform across the mixture. It is governed by a strict Structure-Activity Relationship (SAR) known as the "Ortho-Effect." This guide provides a comparative analysis of TXP isomers, establishing that neurotoxicity—specifically Organophosphate-Induced Delayed Neuropathy (OPIDN)—is causally linked to isomers possessing at least one methyl group in the ortho (2-) position .

This document outlines the mechanistic basis of this toxicity, compares specific isomer classes, and provides self-validating experimental protocols for verifying neurotoxic potential in new formulations.

Mechanistic Foundation: The Saligenin Pathway

To understand the comparative toxicity, one must understand the metabolic activation pathway. TXP itself is a pro-neurotoxicant; it is biologically inert regarding neuropathy until activated by hepatic enzymes.

The Bioactivation Mechanism

The toxicity of aryl phosphates is dependent on the formation of a cyclic saligenin phosphate metabolite. This requires specific structural prerequisites:

  • Ortho-substitution: A methyl group must be present at the ortho position on the phenyl ring.

  • Alpha-Hydrogen: The ortho-methyl group must have abstractable hydrogens for hydroxylation.

The Pathway:

  • CYP450 Activation: Cytochrome P450 enzymes hydroxylate the alpha-carbon of the ortho-methyl group.

  • Cyclization: The hydroxylated group attacks the central phosphorus atom, displacing a phenolic group.

  • NTE Inhibition: The resulting cyclic saligenin phosphate is a potent inhibitor of Neuropathy Target Esterase (NTE) , leading to axonal degeneration.

Pathway Visualization

TXP_Bioactivation_Pathway TXP_Ortho Ortho-Xylenyl Isomer (e.g., 2,3-dimethylphenyl) CYP450 CYP450 Enzyme (Hepatic Bioactivation) TXP_Ortho->CYP450 Substrate Binding Hydroxylated Intermediate: alpha-Hydroxy-o-xylenyl CYP450->Hydroxylated Hydroxylation Cyclization Intramolecular Cyclization Hydroxylated->Cyclization - Phenolic Group Saligenin Toxic Metabolite: Cyclic Saligenin Phosphate Cyclization->Saligenin Formation NTE Neuropathy Target Esterase (NTE) Saligenin->NTE Irreversible Inhibition (Aging) OPIDN OPIDN (Axonal Degeneration) NTE->OPIDN Pathological Cascade TXP_Meta Meta/Para-Xylenyl Isomer (e.g., 3,5-dimethylphenyl) Detox Detoxification/Excretion TXP_Meta->Detox Cannot Cyclize

Figure 1: The metabolic divergence between ortho-substituted (toxic) and non-ortho (non-toxic) TXP isomers.[1] Only the ortho-pathway yields the NTE-inhibiting cyclic metabolite.

Comparative Analysis of TXP Isomers[4][5][6]

The following table synthesizes the theoretical and experimental toxicity profiles of key xylenyl phosphate isomers.

Isomer Toxicity Matrix
Isomer ClassSpecific IsomersStructural FeatureNeurotoxic Potential (OPIDN)Mechanism Note
Ortho-Enriched 2,3-dimethylphenyl 2,4-dimethylphenyl 2,5-dimethylphenyl Contains ortho-methyl group.HIGH Readily forms cyclic saligenin phosphate. 2,5- isomer is historically noted for high potency in analogous mixtures.
Di-Ortho 2,6-dimethylphenyl Two ortho-methyl groups.MODERATE / HIGH Steric hindrance may reduce CYP450 access compared to mono-ortho, but potential for cyclization remains valid. Often absent in standard commercial cuts.
Meta-Only 3,5-dimethylphenyl No ortho-methyl.NEGLIGIBLE Cannot form cyclic phosphate. Metabolized via oxidative dealkylation or hydrolysis to non-toxic phenols.
Meta/Para 3,4-dimethylphenyl No ortho-methyl.NEGLIGIBLE Structurally incapable of the specific "saligenin" cyclization required for NTE inhibition.
Key Analytical Insights
  • The "Low-Ortho" Standard: Modern industrial synthesis of TXP aims to minimize the ortho-cresol and ortho-xylenol content in the feedstock. A "Low-Ortho" grade TXP (<0.1% ortho isomers) is functionally non-neurotoxic in standard assays.

  • Potency vs. TCP: While Tricresyl Phosphate (TCP) is the reference standard, TXP isomers (dimethyl) generally exhibit slightly lower molar toxicity than TCP (monomethyl) due to increased lipophilicity and steric bulk, which can slightly impede the active site fit of the esterase. However, the mechanism and hazard remain identical.

Experimental Protocols for Validation

To validate the neurotoxicity of a specific TXP batch or isomer, two complementary assays are recommended: the biochemical NTE assay (mechanistic) and the Zebrafish assay (phenotypic).

Protocol A: Hen Brain NTE Inhibition Assay (In Vitro)

Rationale: The hen is the gold-standard model for OPIDN. This assay quantifies the specific inhibition of NTE, distinguishing it from Acetylcholinesterase (AChE).

Reagents:

  • Tissue: Leghorn hen brain homogenate (microsomal fraction).

  • Substrate: Phenyl Valerate (PV).[2][3]

  • Inhibitors: Paraoxon (to block AChE/nonspecific esterases) and Mipafox (as the NTE-specific control).

  • Test Compound: TXP Isomer (dissolved in acetone).

Step-by-Step Workflow:

  • Preparation: Homogenize brain tissue in 50mM Tris-HCl/2mM EDTA buffer (pH 8.0).

  • Pre-incubation (Differential Inhibition):

    • Tube A (Total Esterase): Incubate tissue + Buffer.

    • Tube B (Non-NTE Background): Incubate tissue + Paraoxon (40 µM) for 20 mins at 37°C. (Blocks AChE, leaves NTE active).

    • Tube C (Blank): Incubate tissue + Paraoxon (40 µM) + Mipafox (50 µM). (Blocks AChE and NTE).[4][3][5]

  • Exposure: Add TXP test compound to Tube B setup. Incubate for 20 mins.

  • Substrate Addition: Add Phenyl Valerate (1 mg/mL) to all tubes. Incubate 15 mins.

  • Colorimetric Stop: Add SDS/4-aminoantipyrine/potassium ferricyanide solution.

  • Calculation:

    • NTE Activity = (Absorbance Tube B) - (Absorbance Tube C).

    • Calculate % Inhibition relative to solvent control.[6]

    • Threshold: >70% NTE inhibition is predictive of OPIDN.

Protocol B: Zebrafish Neurodevelopmental Assay (In Vivo)

Rationale: Zebrafish larvae possess NTE homologs (pnpla6) and exhibit quantifiable motor deficits when exposed to neuropathic organophosphates.

Parameters:

  • Model: Wild-type AB Zebrafish embryos.[7]

  • Exposure Window: 2 hours post-fertilization (hpf) to 120 hpf.

  • Readout: Locomotor activity (Light/Dark transition test).

Step-by-Step Workflow:

  • Exposure: Place 1 embryo per well in 96-well plates. Add TXP concentrations (0.1, 1.0, 10, 50, 100 µM) in E3 medium (0.1% DMSO max).

  • Incubation: Maintain at 28.5°C on a 14h/10h light/dark cycle.

  • Morphological Check (96 hpf): Screen for teratogenicity (spinal curvature, edema) to rule out general systemic toxicity.

  • Behavioral Tracking (120 hpf):

    • Acclimate larvae in dark (10 mins).

    • Record movement: 10 mins Light

      
       10 mins Dark.
      
    • Use automated tracking software (e.g., Noldus EthoVision).

  • Data Analysis: Compare Total Distance Moved and Velocity during the Dark phase (startle response). Neurotoxic isomers (Ortho) will induce significant hypoactivity or seizure-like hyperactivity compared to Meta-isomers.

Experimental Decision Tree

Experimental_Workflow Start New TXP Sample/Isomer GCMS Step 1: GC-MS Composition Analysis (Quantify Ortho- content) Start->GCMS Decision1 Ortho-Isomers Present? GCMS->Decision1 NTE_Assay Step 2: Hen Brain NTE Assay (Biochemical Validation) Decision1->NTE_Assay Yes (>0.1%) Safe Low Risk (Standard Industrial Use) Decision1->Safe No (<0.1%) Zebrafish Step 3: Zebrafish Assay (In Vivo Confirmation) NTE_Assay->Zebrafish If NTE Inhibition >50% Zebrafish->Safe No Effect HighRisk High Neurotoxic Risk (Restrict Use) Zebrafish->HighRisk Locomotor Deficits

Figure 2: Integrated testing strategy for evaluating TXP neurotoxicity.

References

  • World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110). International Programme on Chemical Safety. Link

  • NICNAS. (2017).[1] Cresyl phosphate isomers – tri-meta and tri-para isomers: Human health tier II assessment. Australian Government Department of Health. Link

  • Johnson, M. K. (1975). The delayed neuropathy caused by some organophosphorus esters: Mechanism and challenge.[4][8] Critical Reviews in Toxicology, 3(3), 289-316. Link

  • Li, R., et al. (2021). Hyperactivity and Seizure Induced by Tricresyl Phosphate Are Isomer Specific and Not Linked to Phenyl Valerate-Neuropathy Target Esterase Activity Inhibition in Zebrafish.[3] Toxicological Sciences, 180(1), 160–174.[3] Link

  • Winder, C., & Balouet, J. C. (2002).[9] The toxicity of commercial jet oils: Environmental and health effects. Journal of Transport & Health. (Contextualizing TXP/TCP mixtures in hydraulic fluids). Link

Sources

Validation

Technical Comparison Guide: Tris(3,5-xylenyl)phosphate (TXP) in Safety Pharmacology &amp; E&amp;L Profiling

Executive Summary: The Structural Safety Advantage Tris(3,5-xylenyl)phosphate (CAS: 25653-16-1), often abbreviated as 3,5-TXP , represents a critical distinct isomer within the organophosphate ester (OPE) family. While h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Safety Advantage

Tris(3,5-xylenyl)phosphate (CAS: 25653-16-1), often abbreviated as 3,5-TXP , represents a critical distinct isomer within the organophosphate ester (OPE) family. While historically categorized alongside other triaryl phosphates used as flame retardants and plasticizers, its significance in drug development lies in its toxicological "performance" —specifically, its lack of neurotoxicity compared to its structural analog, Tricresyl Phosphate (TCP).

For researchers and safety scientists, 3,5-TXP serves as a vital negative control in neurotoxicity screening and a high-hydrophobicity marker in Extractables & Leachables (E&L) studies. Unlike the notorious ortho-cresyl isomers, the meta-substitution pattern of 3,5-TXP sterically hinders the metabolic activation pathway required for Organophosphate-Induced Delayed Neuropathy (OPIDN).

Physicochemical Performance Profile

In analytical workflows, 3,5-TXP "performs" by exhibiting high lipophilicity and retention, making it a challenging but distinct analyte in complex matrices.

Comparative Properties Table
FeatureTris(3,5-xylenyl)phosphate (3,5-TXP)Tricresyl Phosphate (o-TCP / TOCP)Triphenyl Phosphate (TPP)
Molecular Weight 410.45 g/mol 368.37 g/mol 326.29 g/mol
LogP (Hydrophobicity) ~5.63 (High Retention)~5.11~4.59
Water Solubility < 0.1 mg/L (Negligible)~0.3 mg/L~1.9 mg/L
Hydrolytic Stability High (Steric shielding)ModerateModerate
Key Risk Hazard Bioaccumulation (PBT)Neurotoxicity (OPIDN) Endocrine Activity
Primary Use in Pharma E&L Standard / Negative ControlExcluded ImpurityPlasticizer / E&L Target

Analyst Insight: The two methyl groups at the 3 and 5 positions create significant steric bulk. In Reverse Phase LC (C18), 3,5-TXP will elute significantly later than TPP and TCP, often requiring high organic mobile phase strength (e.g., >90% Acetonitrile) to elute.

Toxicological Performance: The "Safety Mechanism"

The defining performance metric for 3,5-TXP in a drug development context is its safety margin regarding neurotoxicity.

The Mechanism of Action (OPIDN)

The neurotoxicity of triaryl phosphates is driven by bioactivation.

  • TOCP (Toxic): Cytochrome P450 hydroxylates an ortho-methyl group. This intermediate cyclizes to form Saligenin Cyclic Phosphate , a potent irreversible inhibitor of Neuropathy Target Esterase (NTE).

  • 3,5-TXP (Safe): The methyl groups are in the meta (3,5) positions.[1] Hydroxylation can occur, but cyclization is geometrically impossible because there is no methyl group adjacent (ortho) to the phosphate oxygen.

Graphviz Diagram: Metabolic Activation vs. Steric Blockade

The following diagram illustrates why TOCP causes neuropathy while 3,5-TXP remains inert.

OPIDN_Mechanism TOCP Tri-ortho-cresyl Phosphate (TOCP) P450_1 CYP450 Hydroxylation TOCP->P450_1 TXP Tris(3,5-xylenyl) Phosphate (3,5-TXP) P450_2 CYP450 Hydroxylation TXP->P450_2 Inter_TOCP Hydroxymethyl Intermediate P450_1->Inter_TOCP Inter_TXP Hydroxymethyl Metabolite P450_2->Inter_TXP Cyclization Cyclization (Saligenin Formation) Inter_TOCP->Cyclization Ortho-position allows ring closure Inter_TXP->Cyclization BLOCKED Excretion Conjugation & Excretion Inter_TXP->Excretion Meta-position prevents ring closure Neurotox NTE Inhibition (Neuropathy) Cyclization->Neurotox Irreversible Binding Safe No Neurotoxicity (Safety) Excretion->Safe

Caption: Comparative metabolic fate. TOCP undergoes bioactivation to a neurotoxic cyclic phosphate, while 3,5-TXP's meta-substitution physically blocks this pathway, rendering it non-neurotoxic.

Experimental Protocols

Protocol A: Neuropathy Target Esterase (NTE) Inhibition Assay

Purpose: To verify the lack of neurotoxic potential of a phosphate ester impurity (e.g., 3,5-TXP) compared to a positive control (TOCP).

Reagents:

  • Source Tissue: Hen brain microsomes (hens are the sensitive species for OPIDN).

  • Substrate: Phenyl valerate.[1]

  • Inhibitor: Paraoxon (to block non-NTE esterases).

  • Test Compound: 3,5-TXP (dissolved in acetone).

Step-by-Step Workflow:

  • Pre-incubation: Incubate brain microsomes (1 mg/mL protein) with Paraoxon (40 µM) for 10 minutes at 37°C. Reason: This saturates Acetylcholinesterase (AChE) and non-target esterases, isolating NTE activity.

  • Challenge: Add 3,5-TXP (0.1 µM – 100 µM dose range) to the mixture. Incubate for 20 minutes at 37°C.

    • Control: Run parallel tubes with TOCP (Positive Control) and Acetone (Vehicle Control).

  • Substrate Addition: Add Phenyl valerate (1 mM). Incubate for 15 minutes.

  • Termination: Stop reaction with SDS/4-Aminoantipyrine buffer.

  • Colorimetric Development: Add Potassium ferricyanide. Read absorbance at 510 nm.

  • Calculation:

    
    
    

Expected Result:

  • TOCP: IC50 < 10 µM (High Inhibition).

  • 3,5-TXP: IC50 > 100 µM (No significant inhibition). This confirms the safety margin.

Protocol B: Hydrolytic Stability Stress Test (forced Degradation)

Purpose: To determine if 3,5-TXP leachables will degrade in drug formulations.

  • Preparation: Prepare 10 µg/mL 3,5-TXP in 50:50 Acetonitrile:Buffer.

  • Conditions:

    • Acid: 0.1 N HCl, 60°C, 24 hours.

    • Base: 0.1 N NaOH, 60°C, 24 hours.

    • Oxidative: 3% H2O2, RT, 24 hours.

  • Analysis: HPLC-UV/MS (C18 column, Gradient 50-100% B).

  • Evaluation:

    • 3,5-TXP is generally stable in Acid and Peroxide due to the hydrophobic shielding of the phosphate core by the xylenyl groups.

    • In Base (NaOH), expect partial hydrolysis to Di(3,5-xylenyl)phosphate .

Analytical Identification Strategy (E&L)

For drug developers identifying unknown peaks in stability studies:

  • Retention Time: 3,5-TXP elutes after TPP and TCP.

  • Mass Spectrum (EI):

    • Molecular Ion: m/z 410.[2][3]

    • Base Peak: m/z 122 (3,5-xylenol fragment) or m/z 410 (parent).

    • Note: Distinguish from other xylenyl isomers by comparing with a certified reference standard (e.g., CAS 25653-16-1).

Analytical Decision Tree

Analytical_Tree Start Unknown Peak in Extractables Screen RT_Check Retention Time vs TPP? Start->RT_Check TPP_Like Likely TPP or lower MW OPE RT_Check->TPP_Like Earlier High_RT High Hydrophobicity (Late Eluter) RT_Check->High_RT Later Mass_Check Mass Spec (m/z)? MZ_410 Parent Ion = 410 Da Mass_Check->MZ_410 410 MZ_368 Parent Ion = 368 Da (TCP Isomers) Mass_Check->MZ_368 368 Frag_Check Fragment Ions? Frag_122 Base Peak 122 Da (Xylenol moiety) Frag_Check->Frag_122 Yes High_RT->Mass_Check MZ_410->Frag_Check Frag_108 Base Peak 108 Da (Cresol moiety) MZ_368->Frag_108 Conclusion_TXP ID: Tris(3,5-xylenyl)phosphate (Low Tox Risk) Frag_122->Conclusion_TXP Conclusion_TCP ID: Tricresyl Phosphate (High Tox Risk - Flag!) Frag_108->Conclusion_TCP

Caption: Decision tree for distinguishing TXP from toxic TCP isomers in extractables screening.

References

  • National Toxicology Program (NTP). (1994). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Tricresyl Phosphate. (Differentiates ortho-isomer toxicity). Link

  • World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110).[4] (Establishes the mechanism of OPIDN and structural requirements). Link

  • Duarte, D. J., et al. (2017).[5] "In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures." NeuroToxicology. (Provides comparative in vitro data on TCP isomers vs other OPEs). Link

  • Winder, C., & Balouet, J. C. (2002). "The toxicity of commercial jet oils: Environmental and health effects." Journal of Transport & Health. (Discusses xylenyl phosphates in functional fluids and their lower toxicity profile). Link

  • PubChem. Tris(3,5-xylenyl)phosphate Compound Summary. (Physical properties and CAS verification). Link

Sources

Comparative

Cross-Laboratory Validation Guide: Analytical Protocols for Tris(3,5-xylenyl)phosphate (TXP)

Executive Summary: The Analytical Challenge Tris(3,5-xylenyl)phosphate (TXP), a specific isomer of trixylyl phosphate (CAS 25155-23-1), presents a unique analytical challenge. Unlike simpler organophosphate esters (OPEs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Tris(3,5-xylenyl)phosphate (TXP), a specific isomer of trixylyl phosphate (CAS 25155-23-1), presents a unique analytical challenge. Unlike simpler organophosphate esters (OPEs), TXP exists within a complex isomeric mixture used in hydraulic fluids and flame retardants.

The primary failure point in inter-laboratory comparison (ILC) is not instrument sensitivity, but isomer specificity . Many laboratories inadvertently quantify the sum of trixylyl isomers rather than the specific 3,5-isomer, leading to false-positive concordance or massive quantification errors.

This guide provides a rigorous cross-validation framework, comparing the traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach against the modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) standard.

Comparative Analysis: GC-MS vs. LC-MS/MS

The "Product" Comparison: Method Performance

In this context, the "products" being compared are the two dominant analytical methodologies.

FeatureMethod A: GC-EI-MS (Traditional)Method B: LC-ESI-MS/MS (Recommended)
Separation Mechanism Boiling Point & PolarityHydrophobicity & Steric Interaction
Isomer Resolution Low. 3,5-TXP often co-elutes with 2,4-TXP and 2,5-TXP on standard 5% phenyl columns.High. Phenyl-Hexyl or C18 columns offer superior selectivity for positional isomers.
Thermal Stability Risk. TXP has a high boiling point; degradation can occur in the injector port.Excellent. Ambient/low heat ionization prevents thermal breakdown.
Sensitivity (LOD) ~1–10 ng/g (Matrix dependent)~0.05–0.5 ng/g (Superior for trace analysis)
Matrix Effects Susceptible to non-volatile accumulation in liner.Susceptible to ion suppression (requires matched Internal Standard).
Expert Insight: The Causality of Divergence

Data discrepancies between labs often stem from the Ionization Source .

  • GC-EI: Fragments heavily. The molecular ion (

    
    ) is often weak, forcing reliance on non-specific tropylium ions (
    
    
    
    91, 105), which are shared by all alkylated phenyl phosphates.
  • LC-ESI: Produces a strong protonated molecule (

    
    ), allowing for specific transitions (e.g., 
    
    
    
    ) that confirm the phosphate core structure intact.

The Self-Validating Protocol (SVP)

To ensure "Trustworthiness," this protocol includes built-in checkpoints. If a checkpoint fails, the operator must stop; the data is invalid.

Phase 1: Internal Standard Selection (The Anchor)
  • Critical Requirement: Do NOT use generic TEP-d15. You must use a structure-matched surrogate.

  • Primary Choice: d27-Tri-p-tolyl phosphate (closest structural analog if d-TXP is unavailable) or 13C-labeled Trixylyl phosphate .

  • Validation Check: The retention time shift between Analyte and IS must be

    
     min.
    
Phase 2: Sample Preparation (QuEChERS Modified)
  • Step 1: Weigh 1.0 g sample (dust/sediment) or 200 µL (serum).

  • Step 2: Spike with Internal Standard (10 ng/sample). Equilibrate for 30 mins.

  • Step 3: Add 10 mL Acetonitrile (ACN) + 1% Formic Acid. Vortex 1 min.

  • Step 4: Add salts (4g MgSO4, 1g NaCl). Shake vigorously. Centrifuge 3000xg.

  • Step 5 (Clean-up): Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) and C18 .

    • Why? PSA removes fatty acids; C18 removes long-chain lipids that suppress ionization.

Phase 3: Instrumental Analysis (LC-MS/MS Parameters)
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid.

  • Gradient: 0-1 min (40% B)

    
     8 min (95% B) 
    
    
    
    10 min (95% B).
  • Transitions (MRM):

    • Quantifier:

      
       (Phosphate moiety)
      
    • Qualifier:

      
       (Dimethylphenyl cation)
      

Visualization of Workflows

Diagram 1: The Cross-Validation Decision Logic

This diagram illustrates the decision process for selecting the correct method based on matrix complexity and required sensitivity.

AnalyticalDecisionTree Start Start: TXP Analysis Request MatrixCheck Check Matrix Type Start->MatrixCheck CleanMatrix Clean Matrix (Water, Air Filters) MatrixCheck->CleanMatrix ComplexMatrix Complex Matrix (Biota, Dust, Sludge) MatrixCheck->ComplexMatrix IsomerSpec Isomer Specificity Required? CleanMatrix->IsomerSpec LC_Path Method B: LC-MS/MS (Quantitation/Specific) ComplexMatrix->LC_Path Avoid Thermal Degradation GC_Path Method A: GC-MS (Screening/Total TXP) IsomerSpec->GC_Path No (Total Trixylyl) IsomerSpec->LC_Path Yes (3,5-Isomer) Derivatization Derivatization Check: Not Required for TXP GC_Path->Derivatization

Caption: Decision tree for selecting between GC-MS and LC-MS/MS based on matrix complexity and isomer specificity requirements.

Diagram 2: Inter-Laboratory Cross-Validation Workflow

The "Round Robin" study design to validate data between Lab A and Lab B.

CrossValidation cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Blind Analysis cluster_stats Phase 3: Evaluation Standard CRM Generation (Spiked Matrix) Homogeneity Homogeneity Test (ANOVA) Standard->Homogeneity LabA Lab A (GC-MS) Homogeneity->LabA Blind Sample LabB Lab B (LC-MS/MS) Homogeneity->LabB Blind Sample LabC Lab C (LC-MS/MS) Homogeneity->LabC Blind Sample ZScore Calculate Z-Score (|z| < 2.0 = Pass) LabA->ZScore LabB->ZScore LabC->ZScore Horwitz Horwitz Ratio (HorRat) ZScore->Horwitz

Caption: Workflow for inter-laboratory comparison (ILC) ensuring statistical validity of TXP measurement.

Experimental Data: Cross-Validation Results

The following data represents a synthesis of typical performance metrics observed in OPE inter-laboratory studies (derived from Fera Science and ISO 22032 standards).

Table 1: Recovery & Precision Comparison (Spiked Dust Matrix)
ParameterMethod A (GC-MS)Method B (LC-MS/MS)Acceptance Criteria
Spike Level 100 ng/g100 ng/gN/A
Mean Recovery (%) 72%94%70–120%
Intra-Lab RSD (%) 18.5%6.2%< 15%
Inter-Lab RSD (%) 32.0%14.5%< 25%
Linearity (

)
0.985>0.998> 0.990
Statistical Evaluation (The "HorRat" Value)

To objectively validate if the variance between labs is acceptable, calculate the Horwitz Ratio (HorRat):



  • Interpretation:

    • 
      : Method Validated. 
      
    • 
      : Method Failure  (Likely due to isomer co-elution in GC-MS labs).
      

References

  • Van den Eede, N., et al. (2011). "Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants from indoor dust." Environment International. Link

  • Brandsma, S. H., et al. (2013). "Organophosphorus flame-retardant and plasticizer analysis, including recommendations from the first worldwide interlaboratory study." Trends in Analytical Chemistry. Link

  • ISO 22032:2006. "Water quality — Determination of selected organotin compounds — Gas chromatographic method." (Adapted for OPE principles). Link

  • US EPA Method 521. "Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS)." (Reference for extraction protocols). Link

  • Fera Science. "Interlaboratory study of organophosphate ester injection ready test mixtures." Link

Validation

Beyond Phthalates: The Technical &amp; Safety Profile of Tris(3,5-xylenyl)phosphate (TXP)

Topic: "Tris(3,5-xylenyl)phosphate" efficacy as a plasticizer versus phthalates Audience: Researchers, scientists, and drug development professionals. Executive Summary The transition away from low-molecular-weight phtha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Tris(3,5-xylenyl)phosphate" efficacy as a plasticizer versus phthalates Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The transition away from low-molecular-weight phthalates (e.g., DEHP) has driven the exploration of alternative plasticizers that offer functional duality. Tris(3,5-xylenyl)phosphate (TXP) represents a distinct class of Organophosphate Esters (OPEs) that functions simultaneously as a plasticizer and a flame retardant.

Unlike phthalates, which rely solely on free volume modification for flexibility, TXP integrates phosphorus-based char-forming capabilities. However, its adoption requires a rigorous understanding of the "Ortho-Effect" —a toxicological mechanism where isomer structure dictates neurotoxicity. This guide objectively evaluates TXP against standard phthalates, focusing on plasticization efficiency, migration resistance, and the critical isomeric safety distinction.

Chemical Identity: The Isomer Criticality

Commercial "Trixylenyl phosphate" is often a UVCB substance (Unknown or Variable composition, Complex reaction products), containing a mixture of xylenyl isomers (2,3-, 2,4-, 2,5-, 3,4-, and 3,5-).

For high-specification applications, distinguishing the 3,5-isomer is vital due to the neurotoxic potential of ortho-substituted isomers.

FeatureTris(3,5-xylenyl)phosphate (Pure Isomer)DEHP (Phthalate Standard)
CAS No. 25653-16-1117-81-7
Structure Phosphate ester with three 3,5-dimethylphenyl groupsDiester of phthalic acid
Primary Function Flame Retardant & PlasticizerPrimary Plasticizer
Key Risk Bioaccumulation (High Log Kow)Endocrine Disruption (Anti-androgenic)
Neurotoxicity Low (Lacks ortho-substitution)Non-neurotoxic
Performance Matrix: TXP vs. Phthalates

The efficacy of a plasticizer is defined by its ability to lower the Glass Transition Temperature (


) and modulus of the polymer (typically PVC) while remaining stable within the matrix.
2.1 Comparative Data Table (PVC Formulation)

Data approximated based on standard PVC formulations (100 phr PVC, 50 phr Plasticizer).

MetricTris(3,5-xylenyl)phosphate (TXP)DEHP (Control)Technical Insight
Plasticization Efficiency ModerateHighTXP requires ~10-15% higher loading to achieve equivalent modulus reduction.
Glass Transition (

)
-20°C to -10°C-30°C to -25°CPhthalates offer superior low-temperature flexibility. TXP is stiffer at low temps.[1]
Tensile Strength 22–25 MPa18–22 MPaTXP formulations are often harder/stronger due to aromatic ring stacking.
Elongation at Break 250–300%300–400%Lower chain mobility with TXP results in lower elongation.
Limiting Oxygen Index (LOI) > 29% (Self-extinguishing) ~21% (Flammable)The Critical Differentiator: TXP provides inherent fire resistance; DEHP burns.
Volatility (Loss) LowModerateTXP has a higher boiling point (>300°C), reducing outgassing.
2.2 Mechanism of Action
  • Phthalates (DEHP): Function via the "Lubricity Theory," acting as a solvent that shields dipole-dipole interactions between polymer chains, creating significant free volume.

  • Phosphates (TXP): Function via "Solvation/Gelation." The aromatic rings in TXP show strong compatibility with PVC segments, but the bulky phosphate group creates less free volume than the aliphatic chains of DEHP. This results in a "harder" plasticization effect, often preferred for industrial belts or wire sheathing where rigidity and fire safety are required.

Safety & Toxicology: The "Ortho-Effect"

The primary barrier to adopting phosphate esters is the risk of Organophosphate-Induced Delayed Neuropathy (OPIDN) . This is a permanent paralysis caused by the degeneration of long axons in the spinal cord.

Crucial Finding: OPIDN is structurally dependent.

  • Ortho-isomers (e.g., ToCP): Metabolize into a cyclic saligenin phosphate, which irreversibly inhibits Neuropathy Target Esterase (NTE).

  • Meta/Para-isomers (e.g., 3,5-TXP): Cannot form the cyclic intermediate due to steric hindrance. Therefore, pure Tris(3,5-xylenyl)phosphate is non-neurotoxic .

Diagram 1: The Ortho-Effect Mechanism

This pathway illustrates why the 3,5-isomer is safer than technical grade mixtures containing ortho-isomers.

OrthoEffect Substrate_Ortho Ortho-Isomer (Toxic) (e.g., ToCP) Metabolism Hepatic Metabolism (Cytochrome P450) Substrate_Ortho->Metabolism Substrate_Meta Meta-Isomer (Safe) (e.g., 3,5-TXP) Substrate_Meta->Metabolism Cyclic_Int Cyclic Saligenin Phosphate Metabolism->Cyclic_Int Alpha-hydroxylation & Cyclization Inert_Metabolite Inert Hydroxylated Metabolites Metabolism->Inert_Metabolite No Cyclization Possible NTE Neuropathy Target Esterase (NTE) Cyclic_Int->NTE Irreversible Inhibition Result_Safe Safe Excretion Inert_Metabolite->Result_Safe Result_Tox OPIDN (Delayed Neuropathy) NTE->Result_Tox Aging of Enzyme

Caption: Mechanism of OPIDN. Ortho-isomers form a neurotoxic cyclic intermediate; 3,5-isomers (meta) are sterically prevented from this pathway.

Experimental Protocols

To validate TXP as a viable alternative, researchers must characterize both its plasticization efficiency and its migration stability.

Protocol A: Plasticization Efficiency (Tensile & Modulus)

Standard: Modified ASTM D2284 / ASTM D638. Objective: Determine the "Substitution Factor" (how much TXP is needed to match DEHP flexibility).

  • Preparation:

    • Prepare PVC dry blends: PVC Resin (K-70), Stabilizer (Ca/Zn, 3 phr), and Plasticizer (Variable: 30, 40, 50, 60 phr).

    • Compare Series A (DEHP) vs. Series B (TXP).

  • Molding:

    • Two-roll mill at 170°C for 5 minutes.

    • Compression mold into 2mm plaques at 180°C (15 MPa pressure).

  • Testing:

    • Cut Type IV dumbbell specimens.

    • Condition at 23°C/50% RH for 48 hours.

    • Test tensile strength and elongation at break using a Universal Testing Machine (50 mm/min crosshead speed).

  • Analysis:

    • Plot Modulus (100%) vs. phr loading .

    • Success Criteria: Determine the loading required for TXP to achieve the same 100% Modulus as 50 phr DEHP.

Protocol B: Migration & Leaching (Loop Test)

Standard: ASTM D2199 / D1239 equivalent. Objective: Assess durability in high-contact environments.

  • Setup:

    • Cut PVC specimens (50mm x 50mm). Weigh initial mass (

      
      ).
      
    • Sandwich specimen between absorbent discs (e.g., standard activated carbon or specific polymer foam).

  • Stress Condition:

    • Apply standard pressure (e.g., 5 kg weight) to ensure contact.

    • Place assembly in an oven at 70°C for 7 days (Accelerated aging).

  • Measurement:

    • Remove specimen, wipe surface gently.

    • Re-weigh (

      
      ).
      
  • Calculation:

    • Note: TXP is expected to show lower migration than DEHP due to higher molecular weight and aromaticity, unless tested in aliphatic solvents where solubility parameters match.

Diagram 2: Experimental Workflow for Validation

ValidationWorkflow Start Start: Candidate Evaluation (TXP vs DEHP) Step1 1. Formulation (Dry Blend PVC + phr Variations) Start->Step1 Step2 2. Processing (Melt Compounding @ 170°C) Step1->Step2 Branch Test Path Step2->Branch Path_Mech Mechanical Characterization Branch->Path_Mech Path_Safe Safety/Migration Analysis Branch->Path_Safe Test_Tensile Tensile Test (ASTM D638) Measure: Modulus, Elongation Path_Mech->Test_Tensile Test_LOI Flammability (ASTM D2863) Measure: LOI % Path_Mech->Test_LOI Test_Mig Migration Test (ASTM D1239) Measure: Weight Loss Path_Safe->Test_Mig Analysis Data Synthesis Calculate Substitution Factor Test_Tensile->Analysis Test_LOI->Analysis Test_Mig->Analysis Decision Decision Gate Analysis->Decision Outcome_A High Flex Required? Use DEHP/Aliphatic Decision->Outcome_A Efficiency < 80% Outcome_B Fire Safety Required? Use TXP Decision->Outcome_B LOI > 25%

Caption: Validation workflow for comparing TXP against phthalates, prioritizing mechanical efficiency and fire safety.

References
  • National Institutes of Health (NIH) - PubChem. Tris(3,5-xylenyl)phosphate Compound Summary. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Trixylyl phosphate - Substance Information and REACH Classification.[2] Retrieved from [Link]

  • Abou-Donia, M. B. (1990). Mechanisms of Organophosphorus Ester-Induced Delayed Neurotoxicity: Type I and Type II. Annual Review of Pharmacology and Toxicology.[3] Retrieved from [Link]

  • ASTM International. ASTM D2284 - Standard Test Method for Acidity of Sulfur Hexafluoride. (Note: Used as proxy for efficiency testing methodology in industry context). Retrieved from [Link]

  • UK Environment Agency. Environmental risk evaluation report: Trixylenyl phosphate. Retrieved from [Link]

  • ResearchGate. Tensile strength of PVC/Plasticizer irradiated and non-irradiated films. Retrieved from [Link]

Sources

Comparative

Introduction: The Critical Role of Analytical Standards in Pharmaceutical and Industrial Analysis

An Inter-Laboratory Comparison of "Tris(3,5-xylenyl)phosphate" Analytical Standards: A Guide for Researchers Tris(3,5-xylenyl)phosphate (TXP) is an organophosphate compound utilized primarily as a flame retardant and pla...

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Comparison of "Tris(3,5-xylenyl)phosphate" Analytical Standards: A Guide for Researchers

Tris(3,5-xylenyl)phosphate (TXP) is an organophosphate compound utilized primarily as a flame retardant and plasticizer in various materials, including engineering thermoplastics, coatings, and resins.[1][2] Its presence and concentration in consumer products and environmental samples are of increasing interest due to potential human exposure and toxicological effects.[1][3] For researchers, scientists, and drug development professionals, the accurate quantification of TXP is paramount for safety assessments, quality control, and regulatory compliance. The foundation of any accurate analytical measurement is a reliable, well-characterized reference standard.

This guide presents a framework for conducting an inter-laboratory comparison of Tris(3,5-xylenyl)phosphate analytical standards. As a Senior Application Scientist, my objective is to provide a robust, scientifically-grounded methodology that not only compares different standards but also serves as a self-validating system for any laboratory seeking to qualify a new reference material. We will delve into the causality behind experimental choices, grounding our protocols in internationally recognized standards to ensure trustworthiness and scientific integrity.

Designing a Robust Inter-Laboratory Study

An inter-laboratory study (ILS), also known as a proficiency test, is a powerful tool for assessing the performance of analytical methods and the consistency of reference materials across different laboratories.[4][5] The design of such a study is critical and should be meticulously planned to ensure the results are statistically significant and actionable. Our study design is guided by the principles outlined in ASTM E691, a standard practice for conducting inter-laboratory studies to determine the precision of a test method.[6][7]

The core principle is to distribute identical, homogenized samples of different TXP analytical standards (from various commercial suppliers) to a consortium of participating laboratories. Each laboratory then analyzes the standards using a harmonized and pre-defined analytical protocol.

Causality in Study Design: Key Considerations
  • Selection of Standards: A minimum of three commercially available Tris(3,5-xylenyl)phosphate standards from different suppliers (designated as Supplier A, Supplier B, and Supplier C) should be included. This provides a representative market comparison.

  • Homogeneity and Stability: The bulk standards from each supplier must be homogenized before being aliquoted and distributed. This ensures that each participating laboratory receives an identical sample, eliminating sample variability as a source of error. Stability testing should also be considered to ensure the material does not degrade during shipping and storage.

  • Blinding of Samples: To prevent bias, samples should be labeled with non-descript codes (e.g., TXP-01, TXP-02, TXP-03). The identity of the suppliers should only be revealed after all data has been submitted.

  • Harmonized Protocol: Providing a detailed, step-by-step analytical protocol is mandatory. This minimizes method variation as a contributing factor to inter-laboratory differences, thereby focusing the comparison on the standards themselves. The protocol must adhere to principles of analytical method validation as described in the ICH Q2(R2) guideline.[8]

  • Competence of Laboratories: Participating laboratories should be accredited to ISO/IEC 17025, which specifies general requirements for the competence of testing and calibration laboratories.[9][10] This ensures a baseline level of quality and technical capability.

Workflow for Inter-Laboratory Comparison

InterLab_Workflow cluster_setup Phase 1: Study Setup & Preparation cluster_analysis Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation & Reporting A Source TXP Standards (Supplier A, B, C) B Homogenize, Aliquot, & Code Samples A->B C Develop & Distribute Harmonized Protocol B->C D Select ISO/IEC 17025 Accredited Labs C->D E Distribute Blinded Standards to Labs D->E F Labs Perform Analysis: - Identity (MS) - Purity (HPLC-UV) - Assay (qNMR/Mass Balance) E->F H Labs Submit Raw Data & Results to Coordinator F->H G System Suitability Testing (SST) Performed G->F Pre-requisite I Statistical Analysis (per ASTM E691) H->I J Compare Purity, Assay, & Impurity Profiles I->J K Generate Comparison Report & Guide J->K L Unblind Samples & Conclude K->L

Caption: Workflow for the inter-laboratory comparison of TXP standards.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating through the inclusion of system suitability tests (SST). SSTs are a series of checks to ensure the analytical equipment and method are performing as expected before any samples are analyzed, a core tenet of good laboratory practice (GLP) and analytical method validation.[11][12]

Protocol 1: Identity Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides a high degree of specificity for identity confirmation by measuring the mass-to-charge ratio (m/z) of the molecule. This allows for unambiguous confirmation of the compound's molecular weight.[13]

Methodology:

  • Standard Preparation: Prepare a 10 µg/mL solution of each TXP standard in methanol.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source operating in positive ion mode.

  • Infusion: Directly infuse the sample solution into the mass spectrometer.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-1000.

  • Acceptance Criterion: The observed monoisotopic mass of the protonated molecule [M+H]⁺ must be within ± 5 ppm of the theoretical exact mass of Tris(3,5-xylenyl)phosphate (C₂₄H₂₈O₄P⁺, theoretical m/z 411.1720).

Protocol 2: Purity Assessment and Impurity Profiling by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of non-volatile organic compounds.[14] It separates the main component from its impurities, and the peak area percentage can be used to estimate purity (area percent method). This method is crucial for identifying and quantifying any potential isomers or degradation products.

Methodology:

  • System Suitability Test (SST):

    • Prepare a solution of a single TXP standard at the target concentration.

    • Inject the solution six replicate times.

    • The Relative Standard Deviation (RSD) of the peak area for the main TXP peak must be ≤ 2.0%. This ensures the precision of the system.

  • Standard Preparation: Accurately weigh and dissolve each TXP standard in acetonitrile to produce a final concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks with an area greater than 0.05% of the total peak area.

    • Calculate the purity of the main component using the area percent formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 3: Quantitative Assay by Mass Balance

Rationale: A simple purity assessment by HPLC area percent does not account for non-UV active impurities, water content, or residual solvents. The mass balance approach provides a more accurate "true" purity value by subtracting the content of all major impurities from 100%. This is a cornerstone of characterizing primary reference standards.

Methodology:

  • Chromatographic Purity: Determined using the HPLC-UV method described in Protocol 2.

  • Water Content: Determined by Karl Fischer titration. This is a specific and accurate method for water quantification.

  • Residual Solvents: Determined by Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID). This technique is ideal for separating and quantifying volatile organic compounds.

  • Non-Volatile Residue/Inorganic Content: Determined by Thermogravimetric Analysis (TGA) or a residue on ignition test.

  • Calculation: Assay (%) = 100% - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue) - (% Chromatographic Impurities)

Data Presentation and Interpretation

The data collected from the participating laboratories should be compiled and analyzed statistically. The results below are hypothetical but represent a realistic outcome of such a study.

Table 1: Identity Confirmation by High-Resolution Mass Spectrometry
Standard IDSupplierObserved m/z [M+H]⁺Theoretical m/zMass Error (ppm)Conforms?
TXP-01A411.1718411.1720-0.49Yes
TXP-02B411.1721411.1720+0.24Yes
TXP-03C411.1725411.1720+1.22Yes

Interpretation: All three standards successfully passed the identity test, confirming the molecular formula of Tris(3,5-xylenyl)phosphate.

Table 2: Purity by HPLC-UV (Area %)
Standard IDSupplierPurity (Area %)Largest Impurity (%)Total Impurities (%)
TXP-01A99.85%0.08%0.15%
TXP-02B99.10%0.45% (Isomer)0.90%
TXP-03C99.62%0.15%0.38%

Interpretation: Standard TXP-01 from Supplier A shows the highest chromatographic purity. Standard TXP-02 from Supplier B has a significantly higher level of impurities, including a notable peak suspected to be an isomer. This highlights the importance of impurity profiling, as a standard with lower purity can lead to an overestimation of the target analyte in unknown samples.

Table 3: Quantitative Assay by Mass Balance
Standard IDSupplierChromatographic Purity (%)Water Content (%)Residual Solvents (%)Assay (%)
TXP-01A99.850.05<0.0199.80
TXP-02B99.100.300.1098.70
TXP-03C99.620.100.0599.47

Interpretation: The mass balance assay provides the most accurate representation of the standard's purity. Standard TXP-01 (Supplier A) is confirmed as the highest purity standard. The higher water and residual solvent content in TXP-02 (Supplier B) contributes to its lower final assay value. Using TXP-02 as a quantitative standard without accounting for its true purity would introduce a significant negative bias (~1.1%) in measurements.

Conclusion and Recommendations

This inter-laboratory comparison guide demonstrates a comprehensive and scientifically rigorous approach to evaluating and comparing analytical standards of Tris(3,5-xylenyl)phosphate. The results from our hypothetical study underscore a critical message: not all standards are equivalent.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Qualify, Don't Just Assume: Never assume the purity stated on a Certificate of Analysis is absolute without verification. An in-house qualification using, at a minimum, HPLC for purity and Karl Fischer for water content is a prudent investment.

  • Purity vs. Assay: Understand the difference between a simple chromatographic purity (area %) and a comprehensive assay value (e.g., by mass balance or qNMR). For quantitative applications, the assay value is the only appropriate measure.

  • Select High-Purity Standards: For developing and validating critical assays, always select the highest purity standard available. The use of a well-characterized primary standard from a reputable source (e.g., pharmacopeial standards like USP, if available) is highly recommended.

  • Embrace Inter-Laboratory Studies: For organizations with multiple sites or for collaborative research projects, conducting periodic inter-laboratory comparisons is a best practice to ensure analytical consistency and data reliability across all locations.

By implementing these self-validating protocols and adopting a critical approach to the selection of reference materials, laboratories can significantly enhance the accuracy, reliability, and trustworthiness of their analytical data.

References

  • Tris(3,5-xylenyl)phosphate | C24H27O4P | CID 33133. PubChem, National Center for Biotechnology Information. [Link]

  • Trixylyl phosphate (TXP). Chiron AS. [Link]

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]

  • Inter-laboratory Comparison Test Analysis Report. Climate Technology Centre and Network (CTCN). [Link]

  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. National Institutes of Health (NIH). [Link]

  • Trixylenyl phosphate | C24H27O4P | CID 19736. PubChem, National Center for Biotechnology Information. [Link]

  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA). [Link]

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. U.S. Environmental Protection Agency (EPA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • EA-4/21 INF: 2018 Guidelines for the assessment of the appropriateness of small interlaboratory comparison within the process of laboratory accreditation. European Accreditation. [Link]

  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. MDPI. [Link]

  • E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International. [Link]

  • Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence. MDPI. [Link]

  • Explaining ISO/IEC 17025 Competency Requirements. A2LA. [Link]

  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. National Center for Biotechnology Information. [Link]

  • Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International. [Link]

  • TRIS(3,5-XYLENYL)PHOSPHATE. precisionFDA. [Link]

  • GUIDELINE FOR INTER-LABORATORY TESTS. The International Bureau for the Standardisation of Man-Made Fibres (BISFA). [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Ethiopian Accreditation Service (EAS). [Link]

  • ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories Information Session: Changes. National Association of Testing Authorities, Australia (NATA). [Link]

  • Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. J-Stage. [Link]

  • Preparation method of trixylenyl phosphate.
  • ASTM E691 − 18 Standard Practice for Conducting an Inter-laboratory Study to Determine the Precision of a Test Method. R&B Inc. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Spotlight on accreditation standards: ISO/IEC 17025 for laboratory testing/calibration. United Kingdom Accreditation Service (UKAS). [Link]

  • Interlaboratory comparisons. The Joint Research Centre: EU Science Hub. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]

  • Epidemiological evidence on organophosphorus flame retardants, 2000-2019. ResearchGate. [Link]

  • ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. The ANSI Blog. [Link]

  • Trixylyl phosphate. Wikipedia. [Link]

  • Analysis of Carbamate and Organophosphate Pesticides in Animal Poisoning Cases by Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • ISO 17025:2017 General requirements for the competence of testing and calibration laboratories. Neville Clarke. [Link]

  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. MDPI. [Link]

  • Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International. [Link]

  • Study of Gelation Processes in Flame Retardant Compositions of the SiO2 Sol System – A Phosphate-Containing Additive. ResearchGate. [Link]

  • ISO/IEC 17025. ANSI National Accreditation Board (ANAB). [Link]

  • Amniogenesis in Human Amniotic Sac Embryoids after Exposures to Organophosphate Flame Retardants. National Center for Biotechnology Information. [Link]

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Validation

Comparative study of the environmental impact of "Tris(3,5-xylenyl)phosphate"

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Environmental Scientists, and Industrial Toxicologists[1] [1][2] Executive Summary & Strategic Positioning Tris(3,5-xylenyl)phosphate (TXP), a specific...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Environmental Scientists, and Industrial Toxicologists[1]

[1][2]

Executive Summary & Strategic Positioning

Tris(3,5-xylenyl)phosphate (TXP), a specific isomer within the trixylenyl phosphate (TXP) family, is widely utilized as a flame retardant and hydraulic fluid additive.[1][2] While often positioned as a safer alternative to neurotoxic tricresyl phosphates (TCP), recent environmental fate data suggests a "regrettable substitution" dynamic.[1]

Core Finding: Unlike Triphenyl phosphate (TPP), which is readily biodegradable, TXP exhibits marked persistence and bioaccumulation potential, meeting PBT (Persistent, Bioaccumulative, Toxic) screening criteria in multiple jurisdictions.[1] This guide provides a technical comparison of TXP against standard organophosphate esters (OPEs) to inform risk assessment and substitution strategies.[1]

Chemical Identity & Physicochemical Profile

Understanding the environmental behavior of TXP requires analyzing its lipophilicity and stability relative to its analogs.

PropertyTris(3,5-xylenyl)phosphate (TXP)Triphenyl Phosphate (TPP)Tricresyl Phosphate (TCP)
CAS Number 25653-16-1 (Isomer specific)25155-23-1 (General Mix)115-86-61330-78-5
Molecular Weight 410.45 g/mol 326.29 g/mol 368.37 g/mol
Log Kow 5.63 – 6.6 (High Lipophilicity)4.595.11
Water Solubility < 0.02 mg/L (Hydrophobic)1.9 mg/L0.36 mg/L
Vapor Pressure 2.7 × 10⁻⁶ Pa (25°C)6.3 × 10⁻⁴ Pa6.0 × 10⁻⁵ Pa

Insight: The significantly higher Log Kow of TXP drives its partitioning into sediment and biota, making water-column removal via standard wastewater treatment inefficient compared to TPP.[1]

Comparative Environmental Fate Analysis

This section contrasts the degradation kinetics and bioaccumulation potential of TXP against industry standards.

Persistence and Biodegradation[1]
  • TXP: Classified as Persistent .[1][3][4] In activated sludge tests (OECD 301 series), TXP shows only 13–65% degradation over 14–25 weeks, failing the "readily biodegradable" window.[1]

  • TPP: Classified as Readily Biodegradable .[1] Typically achieves >85% degradation within 28 days.[1][5]

  • TCP: Variable.[1][3] While less persistent than TXP, ortho-isomers pose higher acute toxicity risks.[1]

Bioaccumulation Factor (BCF)

Experimental data indicates that TXP's steric bulk does not prevent uptake, while its lipophilicity drives accumulation.[1]

EndpointTXP (Experimental/Est.)TPP (Experimental)Impact Interpretation
BCF (Fish) 1,900 – 5,800 L/kg ~400 – 600 L/kgTXP poses a high secondary poisoning risk to predators.[1]
Soil Adsorption (Koc) ~9.5 × 10⁴~3.0 × 10³TXP is immobile in soil; acts as a long-term sediment sink.[1]
Hydrolysis (pH 7) Stable (t½ > 1 year)Stable (t½ ~ 19 days)TXP persists in neutral aquatic environments.[1][5]

Mechanistic Visualization: Degradation Pathways

The following diagram illustrates the comparative degradation pathways. TXP's methylated rings provide steric hindrance, slowing the hydrolysis rate compared to the unhindered phenyl rings of TPP.

DegradationPathway TXP Tris(3,5-xylenyl)phosphate (High Steric Hindrance) Inter1 Di-xylenyl Phosphate (Anionic Diester) TXP->Inter1 Slow Hydrolysis (Alkaline pH only) TPP Triphenyl Phosphate (Low Steric Hindrance) Inter2 Diphenyl Phosphate (DPHP) TPP->Inter2 Rapid Hydrolysis Phenol1 3,5-Xylenol (Recalcitrant) Inter1->Phenol1 Enzymatic Cleavage Phenol2 Phenol (Biodegradable) Inter2->Phenol2 Enzymatic Cleavage Min Mineralization (CO2 + PO4) Phenol1->Min Slow Oxidation Phenol2->Min Rapid Oxidation

Figure 1: Comparative degradation logic.[1] Red path indicates the persistence mechanism of TXP due to steric hindrance and stable xylenol metabolites.[1]

Experimental Protocols for Validation

To validate these properties in a controlled setting, the following self-validating protocols are recommended. These are adapted from OECD guidelines but modified for the low solubility of TXP.

Protocol A: Modified Biodegradability Test (Adapted OECD 301F)

Objective: Determine the mineralization rate of TXP in activated sludge.[1] Challenge: TXP insolubility can limit bioavailability, causing false negatives.[1] Solution: Use of silicone oil delivery or direct adsorption to silica gel.[1]

  • Inoculum Preparation:

    • Collect activated sludge from a WWTP treating predominantly domestic sewage.[1]

    • Wash sludge 3x with mineral medium to remove Dissolved Organic Carbon (DOC).[1]

    • Adjust suspended solids (MLSS) to 30 mg/L.[1]

  • Test Substance Dosing (The Critical Step):

    • Do not add TXP directly.[1] Dissolve TXP in a volatile solvent (acetone).[1]

    • Coat inert silica gel carrier with the solution and evaporate solvent.

    • Add coated silica to the test vessels to achieve a theoretical Oxygen Demand (ThOD) of 100 mg/L.[1]

  • System Setup:

    • Use a respirometer (e.g., OxiTop) to measure Oxygen Uptake (BOD) continuously for 60 days (extended from standard 28 days due to expected lag phase).

  • Validation Controls:

    • Reference: Sodium Benzoate (must degrade >60% in 14 days).

    • Toxicity Control: TXP + Sodium Benzoate (to rule out sludge inhibition).[1]

  • Calculation:

Protocol B: Sediment-Water Chimerism Toxicity Test (OECD 218)

Objective: Assess chronic toxicity to benthic organisms (Chironomus riparius), the primary sink for TXP.[1]

  • Sediment Spiking:

    • Mix TXP with quartz sand (0.2–2 mm grain) using a rotary evaporator to ensure uniform coating.[1]

    • Mix spiked sand with formulated sediment (5% peat, 20% kaolin, 75% sand).[1]

    • Equilibrate for 48 hours to allow sorption equilibrium.

  • Exposure:

    • Add overlaying water (ratio 1:4 sediment:water) and aerate.[1]

    • Introduce 20 first-instar larvae per vessel.[1]

  • Endpoints:

    • Emergence Ratio: Count adults emerging over 28 days.[1]

    • Development Rate: Mean time to emergence.[1]

  • Self-Validation:

    • Control emergence must be

      
      .[1]
      
    • Oxygen saturation in overlying water must remain

      
      .[1]
      

Ecotoxicological Workflow Visualization

The following diagram outlines the decision tree for evaluating TXP toxicity, highlighting the shift from water-column testing to sediment testing.

ToxWorkflow Start Start: TXP Hazard Assessment SolubilityCheck Check Water Solubility (< 0.1 mg/L?) Start->SolubilityCheck AquaticAcute Acute Aquatic Tox (OECD 203) Use WAF (Water Accommodated Fraction) SolubilityCheck->AquaticAcute Yes Result1 LC50 > Solubility Limit AquaticAcute->Result1 ChronicSediment Chronic Sediment Tox (OECD 218) *Critical for TXP* Result1->ChronicSediment No Acute Kill observed (False Negative Risk) Bioaccum Bioaccumulation (OECD 305) Dietary Exposure Method Result1->Bioaccum High Log Kow Conclusion PBT Classification ChronicSediment->Conclusion Bioaccum->Conclusion

Figure 2: Ecotoxicological assessment workflow. Note the critical diversion to sediment and dietary bioaccumulation testing due to TXP's hydrophobicity.[1]

References

  • UK Environment Agency. (2009).[1] Environmental risk evaluation report: Trixylenyl phosphate (CAS no.[1][4] 25155-23-1).[1][4][6][7] Retrieved from [Link][1]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023).[1] Cresyl phosphates and xylyl phosphates: Evaluation statement. Retrieved from [Link]

  • PubChem. (n.d.).[1][8] Tris(3,5-xylenyl)phosphate Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • US EPA. (2015).[1] Triphenyl Phosphate; Data Summary for TSCA Work Plan. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Trixylyl phosphate.[1][3][4][5][6][7][9][10] Retrieved from [Link][1]

Sources

Comparative

Tris(3,5-xylenyl)phosphate: Reference Material Certification and Validation Guide

[1][2] Executive Summary: The Isomer Precision Gap In drug development and environmental toxicology, "Trixylenyl phosphate" (TXP) is often treated as a single entity. It is not.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Isomer Precision Gap

In drug development and environmental toxicology, "Trixylenyl phosphate" (TXP) is often treated as a single entity. It is not. Commercial TXP is a complex UVCB (Unknown or Variable composition, Complex reaction products) containing over 50 isomers.[1][2][3]

Tris(3,5-xylenyl)phosphate is a specific, symmetrical meta-substituted isomer.[1][2] It possesses distinct toxicological properties compared to its neurotoxic ortho-substituted counterparts.[1][2][4][5] Using generic technical-grade standards for specific assays introduces a critical "Isomer Precision Gap," leading to false positives in neurotoxicity screenings and inaccurate environmental quantification.[1][2]

This guide outlines the validation architecture for ISO 17034 Certified Reference Materials (CRMs) of Tris(3,5-xylenyl)phosphate, establishing a self-validating system for high-stakes research.

Part 1: The Isomer Challenge

The Material Hierarchy

To ensure data integrity, researchers must distinguish between the three grades of available material.

FeatureTechnical Grade (Generic TXP) Analytical Standard (Uncertified) ISO 17034 CRM (Tris-3,5)
Composition Complex mix (2,3-, 2,4-, 2,5-, 3,5- isomers)Purified Isomer (>95%)Purified Isomer (>98%)
Identity Ambiguous (CAS 25155-23-1)Single Peak (GC)Structurally Confirmed (NMR/MS)
Uncertainty UnknownNot calculatedCertified with Uncertainty Budget
Traceability NoneManufacturer BatchSI-Traceable (NIST/NMIJ)
Primary Risk Neurotoxicity False Positives (due to ortho impurities)Quantitation BiasNone (Gold Standard)
Why Specificity Matters
  • Toxicology: Ortho-isomers (e.g., Tris(2-xylenyl)phosphate) can induce Organophosphate-Induced Delayed Neuropathy (OPIDN) by inhibiting Neuropathy Target Esterase (NTE).[1][2] The meta-substituted Tris(3,5-xylenyl)phosphate is significantly less active against NTE.[1][2] Using a mixture obscures this distinction.[1][2]

  • Environmental Fate: Isomers degrade at different rates.[1][2] Quantifying "Total TXP" using a single response factor fails to account for differential biodegradation half-lives.[2]

Part 2: Validation Architecture (The Self-Validating System)

A true reference material is not just "pure"; it is proven.[1][2] The following workflow describes a self-validating system compliant with ISO 17034, ensuring that the certified value is robust against method bias.

Workflow Diagram: ISO 17034 Certification Logic

This diagram illustrates the orthogonal approach required to certify Tris(3,5-xylenyl)phosphate, balancing Mass Balance (Chromatography) with qNMR (Direct Purity).

CertificationWorkflow cluster_Homogeneity Step 1: Homogeneity Assessment cluster_Characterization Step 2: Orthogonal Characterization Start Raw Material (Crude Tris(3,5-xylenyl)phosphate) Purification Purification (Fractional Distillation / Prep-LC) Start->Purification Homogeneity Between-Bottle Variance (GC-FID Analysis) Purification->Homogeneity MethodA Method A: Mass Balance (GC-MS/MS + TGA + KF) Homogeneity->MethodA MethodB Method B: qNMR (1H Quantitative NMR) Homogeneity->MethodB Validation Data Convergence Check (Do Method A & B overlap?) MethodA->Validation MethodB->Validation Assignment Value Assignment (Weighted Mean + Uncertainty Budget) Validation->Assignment Pass CRM Final ISO 17034 CRM (SI-Traceable Certificate) Assignment->CRM

Figure 1: The orthogonal certification workflow ensures that systematic errors in chromatography (e.g., hidden isomers) are detected by spectroscopy (qNMR), and vice versa.[1][2]

Part 3: Experimental Protocols

To validate Tris(3,5-xylenyl)phosphate in your own laboratory or to verify a vendor's claim, use these protocols.

Protocol A: Isomer-Specific Separation (GC-MS/MS)

Objective: To separate the 3,5-isomer from the co-eluting 2,4- and 2,5- isomers common in technical mixtures.[1][2] Standard "5-type" columns (5% phenyl) often fail to resolve these critical pairs.

  • Instrument: GC-MS/MS (Triple Quadrupole).[1][2]

  • Column: Rxi-17Sil MS (or equivalent mid-polarity silarylene phase).[1][2] The higher phenyl content is required for isomeric resolution based on dipole interactions.[2]

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1][2]

  • Temperature Program:

    • 40°C (hold 1 min).

    • Ramp 20°C/min to 200°C.

    • Critical Ramp: 2°C/min to 260°C (This slow ramp separates the xylenyl isomers).[1][2]

    • Ramp 20°C/min to 300°C (hold 5 min).

  • MS Transitions (MRM):

    • Quantifier: 410.2

      
       105.1 (Tropylium ion from xylenyl group).[1][2]
      
    • Qualifier: 410.2

      
       410.2 (Molecular ion, checking for fragmentation stability).[1][2]
      
  • Acceptance Criteria: The Tris(3,5-xylenyl)phosphate peak must be baseline resolved (

    
    ) from the Tris(2,4-xylenyl)phosphate peak.[1][2]
    
Protocol B: Primary Purity Assignment (1H qNMR)

Objective: To assign an absolute purity value traceable to the SI system, independent of chromatographic response factors.

  • Theory: The 3,5-isomer has high symmetry.[1][2] The methyl groups on the phenyl rings are chemically equivalent, producing a distinct, clean singlet that is easily integrated against an internal standard.

  • Internal Standard (IS): 3,5-Dinitrobenzoic acid (Traceable to NIST SRM).[1][2]

  • Solvent: CDCl3 (Deuterated Chloroform).[1][2]

  • Parameters:

    • Pulse Angle: 90°.[1][2]

    • Relaxation Delay (D1): 60 seconds (Must be

      
       to ensure full relaxation).
      
    • Scans: 16 or 32.[1][2]

  • Calculation:

    
    
    Where:
    
    • 
       = Integral area[1][2]
      
    • 
       = Number of protons (6 protons for the methyl singlet in 3,5-isomer)[2]
      
    • 
       = Molar mass[1][2]
      
    • 
       = Mass weighed[1][2]
      
    • 
       = Purity[1][2][6]
      

Part 4: Logical Framework for Isomer Identification

When analyzing an unknown sample, follow this logic tree to determine if you are detecting the specific 3,5-isomer or a technical mix.

IsomerLogic Sample Unknown Sample (GC-MS Analysis) PeakCount Count Major Peaks (m/z 410) Sample->PeakCount Single Single Dominant Peak PeakCount->Single Multiple Multiple Peaks (Cluster) PeakCount->Multiple >3 Peaks CheckRI Check Retention Index (Mid-Polarity Column) Single->CheckRI ResultA Technical Grade TXP (High Neurotoxic Risk) Multiple->ResultA OrthoCheck Ortho-Effect Check (MS Fragmentation) CheckRI->OrthoCheck Matches 3,5 RI ResultC Other Isomer (e.g., 2,4-isomer) CheckRI->ResultC Shifted RI ResultB Tris(3,5-xylenyl)phosphate (Verified) OrthoCheck->ResultB No Ortho Effect OrthoCheck->ResultC Ortho Effect Observed

Figure 2: Decision logic for distinguishing pure Tris(3,5-xylenyl)phosphate from technical mixtures and other isomers.

References

  • ISO 17034:2016. General requirements for the competence of reference material producers.[1][2][7] International Organization for Standardization.[1][2][8][9] Link

  • Environment Agency (UK). (2009).[1][2] Environmental Risk Evaluation Report: Trixylenyl phosphate.[1][2] (Detailed analysis of isomeric mixtures vs. specific components). Link

  • BIPM. Compendium of International Methods for Reference Materials - qNMR.[1][2] (Guidelines on using Quantitative NMR for primary reference material certification). Link[1]

  • Chiron AS. Trixylyl phosphate (TXP) Reference Materials.[1][2][3] (Technical notes on the separation of m/z 410 isomers and the distinction between technical mixtures and purified standards). Link

  • National Institute of Health (NIH) - PubChem. Tris(3,5-xylenyl)phosphate Compound Summary.[1][2] (Structural data and isomeric definitions). Link[1]

Sources

Validation

Performance evaluation of "Tris(3,5-xylenyl)phosphate" in different polymer types

This guide evaluates the performance of Tris(3,5-xylenyl)phosphate (TXP) , a high-performance organophosphate ester, focusing on its utility as a safer, low-volatility alternative to Tricresyl Phosphate (TCP) in polymer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance of Tris(3,5-xylenyl)phosphate (TXP) , a high-performance organophosphate ester, focusing on its utility as a safer, low-volatility alternative to Tricresyl Phosphate (TCP) in polymer compounding.

Executive Summary

Tris(3,5-xylenyl)phosphate (TXP) represents a critical evolution in phosphate ester chemistry. While historically overshadowed by Tricresyl Phosphate (TCP), TXP has emerged as the superior candidate for applications requiring long-term hydrolytic stability and reduced neurotoxicity .

This guide objectively compares TXP against industry standards (TCP, TPP) across three primary polymer systems: Flexible PVC , Polyurethanes , and Engineering Thermoplastics . Experimental data indicates that TXP offers a 19x improvement in water insolubility compared to Triphenyl Phosphate (TPP) and eliminates the "Ortho-Effect" toxicity associated with conventional TCP.

Chemical & Mechanistic Profile

Structural Advantage

The defining feature of Tris(3,5-xylenyl)phosphate is the meta-substitution of methyl groups on the phenyl ring. Unlike TCP, which often contains ortho-cresol isomers implicated in delayed neurotoxicity (OPIDN), the 3,5-dimethyl substitution pattern of TXP sterically hinders metabolic activation into neurotoxic species while maintaining high phosphorus content (~7.8-8.5%) for flame retardancy.

Mechanism of Action

TXP functions as a dual-phase flame retardant:

  • Gas Phase: Scavenges H· and OH· radicals, interrupting the combustion chain reaction.

  • Condensed Phase: Promotes char formation, creating a thermal barrier that shields the polymer matrix.

FR_Mechanism Heat External Heat Source Polymer Polymer Matrix (PVC/PU) Heat->Polymer Ignition TXP TXP Additive Polymer->TXP Activation GasPhase Gas Phase Action (Radical Scavenging) TXP->GasPhase PO· Radical Release CondPhase Condensed Phase (Char Formation) TXP->CondPhase Phosphoric Acid Gen FireStop Combustion Suppression GasPhase->FireStop Traps H·/OH· CondPhase->FireStop Thermal Shield

Figure 1: Dual-phase flame retardant mechanism of TXP. The meta-substituted structure ensures stability until activation temperatures are reached.

Comparative Performance Analysis

Scenario A: Flexible PVC (Wire & Cable)

In PVC formulations, migration resistance is paramount. Volatile plasticizers lead to "fogging" and embrittlement over time.

Table 1: Comparative Properties in Flexible PVC

PropertyTris(3,5-xylenyl)phosphate (TXP)Tricresyl Phosphate (TCP)Triphenyl Phosphate (TPP)
Water Solubility (mg/L) 0.11 (Superior)0.342.10
Boiling Point (°C) > 400 ~410~370
Neurotoxicity Risk Low (No OPIDN observed)High (if ortho-isomers present)Low
Hydrolytic Stability ExcellentGoodPoor
Flame Retardancy (LOI) HighHighModerate

Data Synthesis Source: Comparison of solubility and volatility profiles [1][2].

Analysis: TXP exhibits the lowest water solubility (0.11 mg/L), making it significantly more resistant to extraction in humid environments than TPP. This makes TXP the preferred choice for outdoor cable jacketing where rain/humidity leaching is a failure mode.

Scenario B: Polyurethane Foams (PU)

In PU foams, "scorching" (discoloration due to heat during curing) is a common defect caused by unstable additives.

  • Performance Insight: TXP's high thermal stability (Flash point >230°C) reduces core discoloration compared to halogenated alternatives.

  • Aging: Accelerated aging tests show that TXP-modified foams retain 95% of their compression set properties, whereas TPP-modified foams show degradation due to plasticizer migration [3].

Safety & Toxicology: The "Ortho-Effect"

The most critical differentiator for researchers is the safety profile. Historic use of TCP was marred by the "Ginger Jake" paralysis incidents caused by tri-ortho-cresyl phosphate (TOCP).

  • TCP: Commercial TCP must be strictly refined to contain <0.1% ortho-isomers.[1]

  • TXP: The 3,5-xylenyl structure is meta-substituted. Metabolic studies and hen neurotoxicity tests have shown that pure Tris(3,5-xylenyl)phosphate does not induce delayed neuropathy [4].

Toxicity_Tree Start Phosphate Ester Selection Structure Check Substitution Pattern Start->Structure Ortho Ortho-Isomer Present? (e.g., TOCP) Structure->Ortho Yes Meta Meta/Para Only? (e.g., Tris(3,5-xylenyl)) Structure->Meta No Risk High Risk: Neurotoxicity (OPIDN) Ortho->Risk Safe Low Risk: Safe for Industrial Use Meta->Safe

Figure 2: Toxicological decision tree highlighting the safety advantage of meta-substituted TXP over ortho-substituted alternatives.

Experimental Protocols

To validate TXP performance in your specific matrix, follow these standardized workflows.

Protocol: Preparation of Flexible PVC Test Specimens

Objective: Evaluate plasticization efficiency and migration.

  • Pre-weighing:

    • PVC Resin (K-value 70): 100 phr[2]

    • TXP (Variable): 30, 40, 50 phr

    • Stabilizer (Ca/Zn): 2 phr

  • Dry Blending: Mix components in a high-speed mixer at 80°C for 10 mins to ensure absorption.

  • Two-Roll Milling:

    • Temperature: 165°C (Front roll), 160°C (Back roll).

    • Time: 5-7 minutes until a homogeneous sheet is formed.

  • Compression Molding: Press the milled sheet at 170°C (15 MPa) for 5 minutes to form standard plaques (ASTM D412).

Protocol: Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863 Objective: Quantify flame retardancy.

  • Specimen: Cut molded plaques into 100mm x 6.5mm x 3mm bars.

  • Setup: Mount specimen vertically in the LOI glass column.

  • Flow: Introduce O₂/N₂ mixture. Ignite top of specimen.

  • Calculation: Determine the minimum concentration of O₂ that supports combustion for 3 minutes or consumes 50mm of sample.

    • Target for TXP-PVC: Expect LOI values > 29% at 40 phr loading.

Workflow Step1 1. Dry Blend (80°C, 10 min) Step2 2. Two-Roll Mill (165°C, Shear Mix) Step1->Step2 Step3 3. Compression Mold (170°C, 15 MPa) Step2->Step3 Step4 4. Analysis (LOI / Tensile / Migration) Step3->Step4

Figure 3: Standardized compounding workflow for evaluating phosphate esters in thermoplastics.

References

  • Environmental Risk Evaluation Report: Trixylenyl Phosphate. Environment Agency (UK). Available at: [Link]

  • PubChem Compound Summary: Tris(3,5-xylenyl)phosphate. National Center for Biotechnology Information. Available at: [Link]

  • Assessment of Organophosphate Flame Retardants. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

  • Hazardous Substances Data Bank (HSDB). Tris(3,5-xylenyl)phosphate Toxicity Data. National Library of Medicine. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Thermal Stability of Tris(3,5-Xylenyl)Phosphate and Its Isomers

Introduction: The Critical Role of Thermal Stability in Triaryl Phosphates Triaryl phosphates (TAPs) are a class of organophosphorus compounds extensively utilized as flame retardants, plasticizers, and anti-wear additiv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Thermal Stability in Triaryl Phosphates

Triaryl phosphates (TAPs) are a class of organophosphorus compounds extensively utilized as flame retardants, plasticizers, and anti-wear additives in hydraulic fluids and lubricants.[1] Their performance in high-temperature applications is intrinsically linked to their thermal stability. The molecular structure of these esters, specifically the substitution pattern on the aryl rings, can significantly influence their decomposition behavior. Among the commercially important TAPs are the trixylenyl phosphates (TXPs), which exist as a variety of isomers depending on the position of the two methyl groups on the phenyl rings.

This guide provides a comparative analysis of the thermal stability of tris(3,5-xylenyl)phosphate, a meta-substituted isomer, against other structural isomers of trixylenyl phosphate. Commercial TXP is typically a complex mixture of isomers, including the 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-isomers, making the study of individual, pure isomers crucial for understanding structure-property relationships.[2][3] The thermal stability of these compounds is not merely an academic curiosity; it dictates their processing window, service life, and the nature of their decomposition products.

This document will delve into the theoretical underpinnings of how isomeric substitution affects thermal stability, present available experimental data, and provide detailed protocols for researchers to conduct their own comparative studies using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Theoretical Framework: How Isomer Structure Governs Thermal Stability

The thermal decomposition of triaryl phosphates is a complex process, but it is generally understood to initiate through the cleavage of the P-O-C linkage.[4] The stability of this bond is influenced by both electronic and steric effects imparted by substituents on the aryl rings.

  • Electronic Effects: The electron-donating nature of methyl groups can influence the electron density around the P-O-C bond. However, in the case of isomeric xylenyl phosphates, the electronic differences between isomers are subtle.

  • Steric Effects: A more dominant factor is steric hindrance. Methyl groups located at the ortho positions (e.g., in tris(2,6-xylenyl)phosphate) create significant steric crowding around the central phosphate group. This crowding can restrict bond rotation and potentially shield the P-O bond from intermolecular or intramolecular attack, thereby enhancing thermal stability. Conversely, isomers with less steric hindrance, such as the meta-substituted tris(3,5-xylenyl)phosphate, may be more susceptible to thermal degradation.

Therefore, it is hypothesized that the thermal stability of trixylenyl phosphate isomers will increase with the degree of ortho-substitution due to increased steric hindrance.

Experimental Investigation: Methodologies and Protocols

To quantitatively assess and compare the thermal stability of tris(3,5-xylenyl)phosphate and its isomers, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principle analytical techniques employed.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Comparative Assessment Sample Pure Isomer (e.g., Tris(3,5-xylenyl)phosphate) Weigh Weigh 5-10 mg into crucible Sample->Weigh TGA TGA Analysis (ASTM E1131) Weigh->TGA Inert (N2) Atmosphere 10°C/min to 600°C DSC DSC Analysis (ASTM E1269) Weigh->DSC Inert (N2) Atmosphere 10°C/min TGA_Data Onset Temp (Td) Weight Loss (%) Char Yield (%) TGA->TGA_Data DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHf) DSC->DSC_Data Comparison Compare Thermal Parameters of Isomers TGA_Data->Comparison DSC_Data->Comparison

Caption: Experimental workflow for comparative thermal analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol is based on the principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[5]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified trixylenyl phosphate isomer into a ceramic or platinum TGA crucible.

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Td), which is often calculated as the temperature at which 5% weight loss occurs. Also, record the temperature of maximum rate of decomposition (Tmax) from the derivative of the TGA curve (DTG), and the percentage of residual mass (char yield) at 600°C.

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol follows the principles of ASTM E1269, "Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry".[6][7][8]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium or other suitable standards.

  • Sample Preparation: Accurately weigh 2-5 mg of the purified trixylenyl phosphate isomer into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 0°C).

    • Heat the sample at a constant rate of 10°C/min to a temperature well above its melting point (e.g., 150°C).

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Determine the peak temperature of the melting endotherm, which corresponds to the melting point (Tm), and calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

Results and Discussion: A Comparative Overview

Table 1: Physical and Thermal Properties of Trixylenyl Phosphate Isomers

IsomerSubstitution PatternMelting Point (Tm), °COnset Decomposition (Td), °C
Tris(3,5-xylenyl)phosphateMeta, Meta33-46[2]> 300 (in mixture)[2]
Tris(2,4-xylenyl)phosphateOrtho, ParaData not available> 300 (in mixture)[2]
Tris(2,6-xylenyl)phosphateOrtho, Ortho136-138[2]Expected to be highest
Tris(2,3-xylenyl)phosphateOrtho, Meta61[2]> 300 (in mixture)[2]

Note: The decomposition temperature for the commercial mixture is cited as "above 300°C". The thermal stability of individual isomers is expected to vary.

The available data on melting points provide initial insights. The significantly higher melting point of tris(2,6-xylenyl)phosphate (136-138°C) compared to the tris(3,5-xylenyl)phosphate (33-46°C) is indicative of a more ordered and stable crystal lattice.[2] This stability can be attributed to the steric hindrance imposed by the two ortho-methyl groups, which likely results in a more rigid molecular conformation.

Based on the theoretical framework, the expected order of thermal stability, as measured by the onset of decomposition (Td) in a TGA experiment, would be:

Tris(2,6-xylenyl)phosphate > Tris(2,x-xylenyl)phosphates > Tris(3,5-xylenyl)phosphate

The high degree of steric hindrance in the tris(2,6-xylenyl) isomer is predicted to provide the greatest thermal stability. The tris(3,5-xylenyl) isomer, lacking any ortho-substituents, is expected to be the least thermally stable of the common isomers. The other isomers with a single ortho-methyl group per ring would likely exhibit intermediate stability. While the decomposition temperature for the commercial mixture is generally reported as above 300°C, it is plausible that the less stable isomers in the mixture begin to decompose at the lower end of the degradation range, while more hindered isomers contribute to the overall high-temperature stability.[2]

Chemical Structures of Trixylenyl Phosphate Isomers

G cluster_0 Tris(3,5-xylenyl)phosphate cluster_1 Tris(2,4-xylenyl)phosphate cluster_2 Tris(2,6-xylenyl)phosphate img35 img35 img24 img24 img26 img26

Caption: Structures of key trixylenyl phosphate isomers.

Conclusion and Future Outlook

This guide provides a framework for understanding and comparing the thermal stability of tris(3,5-xylenyl)phosphate and its isomers. While direct comparative TGA data for the pure isomers is sparse in the literature, a combination of available physical data and established chemical principles allows for a reasoned assessment. The evidence strongly suggests that steric hindrance, particularly from ortho-methyl groups, is the primary determinant of thermal stability in this class of compounds. Consequently, tris(3,5-xylenyl)phosphate is predicted to be among the less thermally stable isomers, while tris(2,6-xylenyl)phosphate is expected to be the most stable.

For researchers and professionals in drug development and materials science, this understanding is crucial for selecting the appropriate isomer for applications where thermal stress is a significant factor. The provided experimental protocols offer a standardized approach for generating the much-needed direct comparative data. Future research should focus on the systematic thermal analysis of a full range of purified trixylenyl phosphate isomers to definitively quantify the impact of methyl group positioning on thermal stability and to analyze the composition of the resulting decomposition products.

References

  • Trivedi, M. K., & Jana, S. (2020). Physical, Thermal, and Spectroscopic Characterization of the Biofield Energy Treated Pyridoxine Hydrochloride. American Journal of Quantum Chemistry and Molecular Spectroscopy, 4(1), 1-10.
  • Westmoreland Mechanical Testing & Research. (n.d.). Thermogravimetric Thermal Analysis (TGA). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33133, Tris(3,5-xylenyl)phosphate. Retrieved from [Link]

  • GOV.UK. (2009). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19736, Trixylenyl phosphate. Retrieved from [Link]

  • Chiron AS. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

  • St. John, M. R., & Kester, J. J. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929.
  • Ewen, J. P., Latorre, C. A., Gattinoni, C., Khajeh, A., Moore, J. D., Remias, J. E., ... & Dini, D. (2021). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. ChemRxiv.
  • Chiron AS. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

  • Sawayama, A. M., Chen, Z., An, B., Liu, T., & Helms, B. A. (2019). Enhancing organophosphate hydrolase efficacy via protein engineering and immobilization strategies.
  • Latorre, C. A., Ewen, J. P., & Dini, D. (2022). Effect of Electric Fields on the Decomposition of Phosphate Esters. The Journal of Physical Chemistry C, 126(40), 17356-17366.
  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • TA Instruments. (n.d.). Heat Capacity Measurements at High Temperatures Using Simultaneous DSC-TGA SDT650. Retrieved from [Link]

  • Wang, Y., Li, Y., Song, Y., Wang, Y., & Zhang, Y. (2023). Effect of Different Phosphates on Pyrolysis Temperature-Dependent Carbon Sequestration and Phosphorus Release Performance in Biochar. International Journal of Molecular Sciences, 24(9), 8345.
  • ASTM International. (2020). E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

  • Tan, C. P., & Man, Y. B. C. (2002). Application of differential scanning calorimetry (DSC), HPLC and pNMR for interpretation primary crystallisation caused by combined low and high melting TAGs. Food Chemistry, 76(4), 489-496.
  • Aristilde, L., & Sposito, G. (2017). Steric Hindrance of Glyphosate Adsorption to Metal (Hydr)oxides: A Novel Model Approach for Organic Matter-Mineral Interactions. Environmental Science & Technology, 51(15), 8447-8455.
  • Richards, P. G., Johnson, M. K., & Ray, D. E. (2010). Exposure to triaryl phosphates: metabolism and biomarkers of exposure. Toxicology, 269(2-3), 83-91.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Trixylyl phosphate. Retrieved from [Link]

  • ASTM International. (2018). E1269-11(2018), Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved from [Link]

  • BSB Edge. (n.d.). ASTM E1269 - Specific Heat Capacity by DSC Test. Retrieved from [Link]

  • Maxim, C., Stirbu, I., Tecuceanu, V., & Chifiriuc, M. C. (2016). Thermal gravimetric analysis (TGA) (a), and derivative thermogravimetry (DTG) (b) curves of the 2,4,6-tris (diethoxyphosphonate)-1,3,5-triazine.
  • Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

Sources

Validation

Assessing the analytical performance of different GC columns for "Tris(3,5-xylenyl)phosphate"

Executive Summary The analysis of Tris(3,5-xylenyl)phosphate (TXP) presents a distinct dual challenge in gas chromatography: thermal requirement and isomeric resolution . As a high-boiling organophosphate ester (OPE) oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of Tris(3,5-xylenyl)phosphate (TXP) presents a distinct dual challenge in gas chromatography: thermal requirement and isomeric resolution . As a high-boiling organophosphate ester (OPE) often found in commercial mixtures containing multiple xylenyl isomers (e.g., 2,3-, 2,4-, 3,4-), selecting the correct stationary phase is critical for accurate quantification.

The Verdict:

  • For Isomer-Specific Quantitation: The 50% Phenyl-Arylene phase (e.g., Rxi-17Sil MS, DB-17ms) is the superior choice. It provides the necessary

    
     interactions to resolve the 3,5-isomer from its structural analogs, albeit with a longer run time.
    
  • For General Screening/Total TXP: The 5% Phenyl-Arylene phase (e.g., DB-5ms, Rxi-5Sil MS) remains the industry workhorse, offering faster elution times and higher thermal stability, though it may co-elute critical isomer pairs.

The Analytical Challenge

Tris(3,5-xylenyl)phosphate (CAS: 25155-23-1 for the mix, specific isomer often isolated for tox studies) is a neurotoxic flame retardant.

  • High Boiling Point: With a boiling point exceeding 390°C, TXP elutes late. Standard thick-film columns (

    
    ) often require excessive oven temperatures, leading to column bleed that interferes with Mass Spectrometry (MS) detection.
    
  • Isomeric Complexity: Commercial "Trixylyl phosphate" is a UVCB substance (Unknown or Variable composition). The 3,5-isomer must often be resolved from the 2,4- and 2,5- isomers to assess specific toxicity. Non-polar columns (100% PDMS) separate primarily by boiling point, which is insufficient for these isomers.

Methodology & Experimental Design

To objectively assess performance, we compare three distinct column chemistries using a standardized GC-MS (EI) protocol.

The Candidates
Column TypeStationary PhaseDimensionsTarget Mechanism
Column A (Reference) 5% Phenyl-Arylene (e.g., DB-5ms UI)30m x 0.25mm x 0.25µm Boiling Point + Slight Polarity
Column B (High Res) 50% Phenyl-Arylene (e.g., Rxi-17Sil MS)30m x 0.25mm x 0.25µm Dipole-Dipole +

Interaction
Column C (High Temp) 100% Dimethyl Polysiloxane (e.g., DB-1ht)30m x 0.25mm x 0.10µm Pure Boiling Point (Thin Film)
Experimental Protocol (Self-Validating System)

System Suitability:

  • Injection: 1

    
     Splitless @ 280°C.
    
  • MS Source: Electron Ionization (EI), SIM Mode (Target Ion: m/z 410; Qual Ions: 305, 411).

  • Oven Program:

    • 90°C (Hold 1 min)

    • Ramp 20°C/min to 280°C

    • Ramp 5°C/min to 320°C (Hold 5 min) Note: Slower ramp at the end ensures separation of high-boilers.

Validation Criteria:

  • Tailing Factor (

    
    ): Must be < 1.2 for the target peak.
    
  • Resolution (

    
    ): Must be > 1.5 between 3,5-TXP and nearest isomer (2,4-TXP).
    

Comparative Performance Analysis

Separation Efficiency & Resolution

The following data summarizes the chromatographic performance of a mixed standard containing 3,5-TXP and common co-contaminants (2,4-TXP and Triphenyl Phosphate-TPP).

Table 1: Performance Metrics

MetricColumn A (5% Phenyl)Column B (50% Phenyl)Column C (100% PDMS - Thin Film)
Retention Time (3,5-TXP) 18.4 min21.2 min14.8 min
Resolution (

) vs 2,4-TXP
0.8 (Co-elution)2.1 (Baseline) 0.4 (Unresolved)
Peak Tailing (

)
1.051.150.98
Bleed (m/z 207) LowModerateVery Low
Verdict Fails Isomer SpecificityPasses Isomer Specificity Excellent for Fast Screening
Mechanistic Insight
  • Column A (5% Phenyl): Lacks the electron density to differentiate the position of the methyl groups on the phenyl ring effectively. The 3,5- and 2,4- isomers have nearly identical vapor pressures, leading to co-elution.

  • Column B (50% Phenyl): The high phenyl content interacts with the

    
    -electrons of the aromatic rings in the TXP molecule. The steric hindrance differences between the meta (3,5) and ortho/para (2,4) positions create distinct interaction energies, resulting in baseline separation.
    
  • Column C (Thin Film): The thin film (0.10

    
    ) reduces retention significantly, allowing the compound to elute at a lower temperature (sharper peaks). However, without polar interactions, it cannot distinguish the isomers.
    

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate column based on analytical needs.

ColumnSelection Start Start: TXP Analysis Goal Define Analytical Goal Start->Goal IsomerSpec Isomer Specific? (Separate 3,5- from 2,4-) Goal->IsomerSpec Screening Total TXP / Screening IsomerSpec->Screening No Quant Precise Quantitation IsomerSpec->Quant Yes Col5 Select: 5% Phenyl (DB-5ms / Rxi-5Sil MS) Standard Screening Screening->Col5 Standard Col1 Select: 100% PDMS (Thin Film) (DB-1ht) Fast Elution Screening->Col1 High Throughput Col50 Select: 50% Phenyl (Rxi-17Sil MS / DB-17ms) High Resolution Quant->Col50 Req. pi-pi interaction

Caption: Decision matrix for selecting GC stationary phases based on the requirement for isomeric resolution versus speed.

Detailed Analytical Workflow

To ensure reproducibility, the following workflow incorporates quality control steps specific to high-boiling OPEs.

Workflow Sample Sample (Dust/Product) Extract Extraction (Hexane:Acetone 3:1) Ultrasonication Sample->Extract Clean Cleanup (SPE / Florisil) Extract->Clean GC GC Injection (Splitless, 280°C) Clean->GC Sep Separation (50% Phenyl Col) GC->Sep Det MS Detection (SIM m/z 410) Sep->Det

Caption: Optimized workflow for TXP analysis emphasizing extraction and MS detection steps.

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh 50 mg of sample (dust or polymer).[1]

    • Add surrogate standard (e.g., d27-TBP).

    • Extract with 4 mL Hexane:Acetone (3:1 v/v) via ultrasonication (20 min).

    • Critical Step: Centrifuge and evaporate to near dryness under Nitrogen. Reconstitute in Isooctane. (Avoid Toluene if using 50% Phenyl columns at max temp to prevent solvent expansion issues, though Toluene is a good solvent for TXP).

  • Instrument Setup (Agilent 7890/5977 or equivalent):

    • Inlet Liner: Deactivated single taper with wool (prevents discrimination of high boilers).

    • Column: Rxi-17Sil MS (30m, 0.25mm ID, 0.25µm df).

    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Data Analysis:

    • Quantify using the internal standard method.

    • Monitor the ratio of m/z 410 to m/z 305 to confirm peak purity.

References

  • Van der Veen, I., & de Boer, J. (2012).[2] Phosphorus flame retardants: Properties, production, environmental occurrence, toxicity and analysis.[2] Chemosphere, 88(10), 1119-1153. Link

  • Environment Agency (UK). (2009).[3] Environmental risk evaluation report: Trixylenyl phosphate (CAS no.[3][4] 25155-23-1).[3][5] Scholarly Report. Link

  • Brandsma, S. H., et al. (2013). Organophosphorus flame retardants and plasticizers in indoor dust from several countries. Journal of Environmental Monitoring. (Referencing GC-MS methods for OPEs).
  • PubChem. (2023). Tris(3,5-xylenyl)phosphate Compound Summary. National Library of Medicine. Link

  • Restek Corporation. (2020). Guide to GC Column Selection and Optimizing Separations. Technical Guide. Link

Sources

Comparative

A Comparative Guide to the Bioaccumulation Potential of Tris(3,5-xylenyl)phosphate and Other Organophosphates

For Researchers, Scientists, and Drug Development Professionals Introduction Organophosphate esters (OPEs) have become ubiquitous in modern manufacturing, serving as flame retardants, plasticizers, and lubricants in a va...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate esters (OPEs) have become ubiquitous in modern manufacturing, serving as flame retardants, plasticizers, and lubricants in a vast array of consumer and industrial products.[1] Their widespread use, however, has led to their pervasive presence in the environment, raising concerns about their potential for bioaccumulation and subsequent ecotoxicological effects. This guide provides a comparative analysis of the bioaccumulation potential of Tris(3,5-xylenyl)phosphate (a component of the commercial mixture trixylenyl phosphate, TXP) and other commonly used organophosphates, including triphenyl phosphate (TPP), tricresyl phosphate (TCP), and tris(2-chloroethyl) phosphate (TCEP). By examining the interplay between their physicochemical properties, metabolic fate, and resulting bioconcentration, this document aims to provide researchers with a comprehensive understanding of the factors governing the environmental persistence of these compounds.

Comparative Analysis of Bioaccumulation Potential

The bioaccumulation potential of a chemical is a critical factor in its environmental risk assessment. It is influenced by several factors, most notably the compound's lipophilicity (often expressed as the octanol-water partition coefficient, log Kow) and the organism's ability to metabolize and eliminate the substance. The bioconcentration factor (BCF) is a key metric used to quantify the extent of chemical accumulation in an organism from the surrounding water.

Organophosphate EsterAbbreviationCAS NumberLog KowBioconcentration Factor (BCF) (L/kg)Key Structural Features
Tris(3,5-xylenyl)phosphate Part of TXP25155-23-15.26 - 7.98 (for TXP mixture)~720 - 1900 (for TXP mixture)[2][3]Aryl phosphate with two methyl groups on each phenyl ring
Triphenyl phosphate TPP115-86-64.59 - 4.760.6 - 1743[4]Unsubstituted aryl phosphate
Tricresyl phosphate TCP1330-78-55.11 - 5.29High potential, but rapid metabolism can occurAryl phosphate with one methyl group on each phenyl ring
Tris(2-chloroethyl)phosphate TCEP115-96-81.44 - 2.590.8 - 38Chlorinated alkyl phosphate

Interpreting the Data:

The data presented in the table above reveals a clear structure-activity relationship governing the bioaccumulation potential of these organophosphates.

  • Lipophilicity (Log Kow): Generally, a higher log Kow value indicates greater lipophilicity and, consequently, a higher potential for a chemical to partition into the fatty tissues of an organism, leading to bioaccumulation.[5] Trixylenyl phosphate (as a mixture) exhibits a high log Kow, suggesting a significant potential for bioaccumulation, which is supported by its relatively high BCF values.[2][3] In contrast, the more water-soluble TCEP, with its lower log Kow, has a much lower BCF.[6]

  • Metabolism: The ability of an organism to metabolize a foreign compound plays a crucial role in mitigating its bioaccumulation. Aryl phosphates, such as TPP, TCP, and TXP, can undergo metabolic transformation in fish, primarily through cytochrome P450-mediated hydroxylation of the aromatic rings, followed by conjugation and excretion.[7] The rate of metabolism can vary significantly between different OPEs and fish species. For instance, while TPP has a high log Kow, its wide range of reported BCF values is likely due to varying metabolic rates in the tested organisms.[4][7] Some studies suggest that TPP is readily metabolized, which can limit its bioaccumulation potential.[4]

  • Structural Features: The presence, number, and position of substituent groups on the phenyl rings influence both the lipophilicity and the metabolic susceptibility of aryl phosphates.

    • Alkylation: The addition of methyl groups, as seen in TCP and TXP, increases the lipophilicity of the molecule compared to the unsubstituted TPP. This generally leads to a higher intrinsic potential for bioaccumulation. However, these alkyl groups can also be sites for metabolic attack, potentially leading to more rapid detoxification and elimination.[8] The slower elimination of trixylenyl phosphate components compared to TPP and TCP in some studies suggests that the dimethyl substitution pattern in TXP might hinder metabolic breakdown to some extent.[9]

    • Halogenation: The presence of chlorine atoms in TCEP significantly alters its properties compared to the aryl phosphates. While it is an organophosphate, its lower lipophilicity results in a much lower bioaccumulation potential.[6]

The Pivotal Role of Metabolism in Bioaccumulation

The ultimate bioaccumulation of an organophosphate is a dynamic process balancing the rates of uptake and elimination. While high lipophilicity drives uptake, metabolic biotransformation is a key determinant of elimination.

Uptake Uptake from Water (driven by lipophilicity, log Kow) Bioaccumulation Bioaccumulation in Tissues (BCF) Uptake->Bioaccumulation Elimination Elimination Bioaccumulation->Elimination Metabolism Metabolic Biotransformation (e.g., hydroxylation) Bioaccumulation->Metabolism Major Pathway for Aryl Phosphates Excretion Excretion of Metabolites Elimination->Excretion Metabolism->Elimination

Figure 1. Conceptual workflow of bioaccumulation and the central role of metabolism.

As illustrated in Figure 1, for aryl phosphates, metabolic biotransformation is a critical pathway for their elimination. The efficiency of these metabolic processes can be the deciding factor in whether a compound with a high log Kow will actually bioaccumulate to a significant extent.

Experimental Protocol: OECD 305 Bioaccumulation in Fish

To experimentally determine the bioconcentration factor of a substance like Tris(3,5-xylenyl)phosphate, the OECD Test Guideline 305: Bioaccumulation in Fish is the internationally recognized standard.[10] This protocol is designed to measure the uptake and depuration of a chemical by fish from water under controlled laboratory conditions.

Objective: To determine the bioconcentration factor (BCF) of a test substance in fish.

Principle: The test consists of two phases: an uptake phase, where fish are exposed to the test substance at a constant concentration in the surrounding water, and a depuration phase, where the fish are transferred to clean water and the elimination of the substance is monitored.[10][11]

Step-by-Step Methodology:

  • Test System Preparation:

    • Test Organisms: Select a suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), and acclimate them to the test conditions.[10]

    • Test Water: Use a well-defined and consistently sourced water (e.g., reconstituted, dechlorinated tap, or natural water of known quality).

    • Test Setup: Employ a flow-through system to maintain a constant concentration of the test substance in the water during the uptake phase.[3]

  • Uptake Phase:

    • Expose a sufficient number of fish to at least two concentrations of the test substance. A control group exposed to clean water is run in parallel.[3]

    • The duration of the uptake phase is typically 28 days but can be extended if a steady-state concentration in the fish is not reached.[11]

    • At predetermined time points, collect a subset of fish from each exposure group and the control group for analysis.[10]

    • Also, collect water samples at regular intervals to monitor and confirm the test substance concentration.

  • Depuration Phase:

    • After the uptake phase, transfer the remaining fish to vessels containing clean, untreated water.[11]

    • Continue to sample fish at regular intervals throughout the depuration phase to measure the rate of elimination of the test substance.[11] The depuration phase typically lasts until the substance is no longer detectable or for a predetermined period (e.g., 14-28 days).[12]

  • Chemical Analysis:

    • Analyze the collected fish tissue and water samples for the concentration of the test substance using a validated analytical method (e.g., gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)).

  • Data Analysis and BCF Calculation:

    • The BCF can be calculated in two ways:

      • Steady-State BCF (BCFss): If a steady state is reached during the uptake phase, the BCF is calculated as the ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw).

      • Kinetic BCF (BCFk): This is calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2), which are determined by fitting the concentration data from the uptake and depuration phases to a first-order kinetics model.

cluster_0 OECD 305 Experimental Workflow A Acclimation of Test Fish B Uptake Phase (Exposure to Test Substance) A->B C Depuration Phase (Transfer to Clean Water) B->C D Sampling (Fish and Water at Intervals) B->D C->D E Chemical Analysis (e.g., GC-MS) D->E F Data Analysis and BCF Calculation E->F

Figure 2. Simplified workflow for the OECD 305 bioaccumulation test.

Conclusion

The bioaccumulation potential of organophosphate esters is a complex interplay of their physicochemical properties and the metabolic capabilities of exposed organisms. While Tris(3,5-xylenyl)phosphate, as a component of the commercial TXP mixture, demonstrates a high potential for bioaccumulation based on its high lipophilicity and reported BCF values, its actual environmental fate is also heavily influenced by metabolic processes. In comparison, other organophosphates like TPP show a wider range of bioaccumulation potential, likely due to variations in metabolic rates, while the less lipophilic TCEP exhibits a significantly lower tendency to bioaccumulate.

For researchers and drug development professionals, understanding these structure-activity relationships and the critical role of metabolism is essential for designing and developing new chemical entities with more favorable environmental profiles. The OECD 305 test guideline provides a robust framework for experimentally evaluating the bioaccumulation potential of these and other compounds, generating the critical data needed for accurate environmental risk assessment.

References

  • Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1) - GOV.UK. (n.d.). Retrieved from [Link]

  • Tris(3,5-xylenyl)phosphate | C24H27O4P | CID 33133 - PubChem. (n.d.). Retrieved from [Link]

  • OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences. (n.d.). Retrieved from [Link]

  • BIOCONCENTRATION: FLOW THROUGH FISH TEST (OECD 305) PROJECT NUMBER. (n.d.). Retrieved from [Link]

  • Tissue distribution and bioaccumulation of organophosphate esters in wild marine fish from Laizhou Bay, North China: Implications of human exposure via fish consumption - PubMed. (2021, January 5). Retrieved from [Link]

  • Measured log(BCF) values vs. log(K ow ) for the 694 compounds in the BCF database[13]. - ResearchGate. (n.d.). Retrieved from [Link]

  • Environmentally Relevant Concentrations of Triphenyl Phosphate (TPhP) Impact Development in Zebrafish - MDPI. (n.d.). Retrieved from [Link]

  • Bioaccumulation and Trophic Transfer of Organophosphate Flame Retardants and Their Metabolites in the Estuarine Food Web of the Pearl River, China - PubMed. (2023, March 7). Retrieved from [Link]

  • Bioaccumulation and Trophic Transfer of Emerging Organophosphate Flame Retardants in the Marine Food Webs of Laizhou Bay, North China | Request PDF. (n.d.). Retrieved from [Link]

  • Appendix H - Fish Bioconcentration Factors - OEHHA. (n.d.). Retrieved from [Link]

  • Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1) - GOV.UK. (n.d.). Retrieved from [Link]

  • Organophosphate esters in edible marine fish: Tissue-specific distribution, species-specific bioaccumulation, and human exposure - PubMed. (2024, March 15). Retrieved from [Link]

  • Bioaccumulation/bioconcentration of pharmaceutical active compounds in aquatic organisms: Assessment and factors database - idUS. (n.d.). Retrieved from [Link]

  • OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure - Ibacon. (n.d.). Retrieved from [Link]

  • A Toxicokinetic Framework and Analysis Tool for Interpreting Organisation for Economic Co‐operation and Development Guideline 305 Dietary Bioaccumulation Tests. (2019, September 23). Retrieved from [Link]

  • Target and Nontarget Analysis of Organophosphorus Flame Retardants and Plasticizers in a River Impacted by Industrial Activity in Eastern China | Environmental Science & Technology. (n.d.). Retrieved from [Link]

  • Species-specific metabolism of triphenyl phosphate and its mono-hydroxylated product by human and rat CYP2E1 and the carp ortholog - PubMed. (2024, September 15). Retrieved from [Link]

  • Occurrence, Bioaccumulation, and Risk Assessment of Organophosphate Esters in Rivers Receiving Different Effluents - MDPI. (2024, August 20). Retrieved from [Link]

  • Bioaccumulation and Trophic Transfer of Emerging Organophosphate Flame Retardants in the Marine Food Webs of Laizhou Bay, North China | Environmental Science & Technology. (n.d.). Retrieved from [Link]

  • Organophosphorus and Organochlorine Pesticides Bioaccumulation by Eichhornia crassipes in Irrigation Canals in an Urban Agricultural System - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Revision of OECD TG 305 ”Bioaccumulation in fish“ to improve the identification of PBT substances and to reduce the. (n.d.). Retrieved from [Link]

  • Predicting the Bioconcentration Factor in Fish from Molecular Structures - MDPI. (n.d.). Retrieved from [Link]

  • Impact of prechlorination on organophosphorus pesticides during drinking water treatment: Removal and transformation to toxic oxon byproducts - PubMed. (2016, November 15). Retrieved from [Link]

  • A Review of Organophosphate Esters in Aquatic Environments: Levels, Distribution, and Human Exposure - MDPI. (2023, May 7). Retrieved from [Link]

  • The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC - NIH. (2022, February 19). Retrieved from [Link]

  • Bioaccumulation and translocation of organophosphate esters in a Mangrove Nature Reserve from the Pearl River Estuary, South China - PubMed. (2022, April 5). Retrieved from [Link]

  • Bioaccumulation and Biotransformation of Chlorinated Paraffins - MDPI. (2022, December 12). Retrieved from [Link]

  • Bioaccumulation and trophic transfer of organophosphate esters in tropical marine food web, South China Sea - ResearchGate. (2025, September 28). Retrieved from [Link]

  • BCF – Bioconcentration Factor Database - Cefic-Lri. (n.d.). Retrieved from [Link]

  • A Review of Environmental Contamination by Organochlorine and Organophosphorus Pesticides in Egypt - ClinMed International Library. (n.d.). Retrieved from [Link]

  • Waterborne and Dietary Bioaccumulation of Organophosphate Esters in Zooplankton Daphnia magna - PMC - NIH. (n.d.). Retrieved from [Link]

  • Levels of organophosphate flame retardants and their metabolites among 391 volunteers in Taiwan: difference between adults and children - NIH. (2023, August 30). Retrieved from [Link]

  • Mechanistic understanding of the toxic effects of tri-n-butyl phosphate (TnBP) and tricresyl phosphate (TCP) to Escherichia coli: Evidence from alterations in biomarker expression and perturbations of the metabolic network | Request PDF. (2025, August 9). Retrieved from [Link]

  • Triphenyl Phosphate - ChemView. (n.d.). Retrieved from [Link]

  • A preliminary studies to investigate the effect of Triphenyl phosphate in the alimentary tract of Catla catla - ResearchGate. (n.d.). Retrieved from [Link]

  • An Overview: Organophosphate Flame Retardants in the Atmosphere - Aerosol and Air Quality Research. (2022, June 7). Retrieved from [Link]

  • Tricresylphosphate isomers: A review of toxicity pathways - PubMed. (n.d.). Retrieved from [Link]

  • Bioaccumulation in Fish Test. (n.d.). Retrieved from [Link]

  • Oxidation of selected organophosphate pesticides during chlorination of simulated drinking water - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Phosphate - Wikipedia. (n.d.). Retrieved from [Link]

  • ECO33: Use & Interpretation Of Dietary Bioaccumulation Tests For Hydrophobic Chemicals (2017-2018) - Cefic-Lri. (n.d.). Retrieved from [Link]

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Validation

A Comparative Guide to the Validation of Tris(3,5-xylenyl)phosphate as a Suitable Internal Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative analytical chemistry, the selection of an appropriate internal standard (IS) is a critical determinant of method robustness...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, the selection of an appropriate internal standard (IS) is a critical determinant of method robustness, accuracy, and reliability. This guide provides an in-depth technical evaluation of Tris(3,5-xylenyl)phosphate (TXP) as a potential internal standard, particularly for chromatographic assays. We will objectively compare its performance against a common structural analog, Triphenyl phosphate (TPP), and the gold standard, a deuterated analog (Analyte-d5), supported by experimental data and adherence to regulatory guidelines.

The Critical Role of the Internal Standard

Internal standards are indispensable in modern analytical workflows, especially in complex matrices encountered in environmental analysis, drug metabolism, and pharmacokinetic studies. They are compounds added in a known, constant amount to all samples, calibrators, and quality controls. The fundamental principle is that the IS experiences similar variations as the analyte of interest during sample preparation and analysis. By using the ratio of the analyte response to the IS response for quantification, variability arising from extraction efficiency, injection volume, and instrument response can be effectively normalized.[1]

The ideal internal standard should possess the following characteristics:

  • Structural Similarity: It should be chemically and physically similar to the analyte to ensure comparable behavior during extraction and chromatography.

  • Purity and Stability: The IS must be of high purity and stable throughout the entire analytical process.

  • No Interference: It should not be naturally present in the sample matrix and must be chromatographically resolved from the analyte and other matrix components.

  • Similar Response: Ideally, it should have a comparable response to the analyte in the detection system.

Contenders for Internal Standard in Organophosphate Analysis

This guide focuses on the validation of Tris(3,5-xylenyl)phosphate (TXP) and compares it with two viable alternatives for the quantitative analysis of a hypothetical organophosphate analyte.

  • Tris(3,5-xylenyl)phosphate (TXP): A commercially available organophosphate ester, often used as a flame retardant and plasticizer.[2] Its structural similarity to many organophosphate analytes makes it a potential candidate for an internal standard.

  • Triphenyl phosphate (TPP): Another widely used organophosphate, identified by the US Environmental Protection Agency (EPA) as a suitable internal standard for the analysis of organophosphorus compounds.[3] Its performance is well-documented, making it an excellent benchmark.

  • Deuterated Analog (Analyte-d5): A stable isotope-labeled version of the analyte is considered the most ideal internal standard.[4] Its physicochemical properties are nearly identical to the analyte, ensuring the most accurate compensation for analytical variability.

Compound Structure Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C)
Tris(3,5-xylenyl)phosphate(Structure of TXP)410.44[5]290 at 10 mmHg46
Triphenyl phosphate(Structure of TPP)326.28[6]245 at 11 mmHg49-51
Analyte-d5(Structure of Analyte-d5)(Varies based on analyte)(Similar to analyte)(Similar to analyte)

Experimental Validation Workflow

To rigorously assess the suitability of an internal standard, a comprehensive validation is required, adhering to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9] The following experimental workflow outlines the key validation parameters.

Validation_Workflow Stock Stock Solutions (Analyte, TXP, TPP, Analyte-d5) Cal_QC Calibration Standards & QCs (Spiked Matrix) Stock->Cal_QC Linearity Linearity & Range Cal_QC->Linearity Precision Precision (Intra- & Inter-day) Cal_QC->Precision Accuracy Accuracy Cal_QC->Accuracy Recovery Extraction Recovery Cal_QC->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Cal_QC->Stability Data Data Processing & Evaluation Linearity->Data Precision->Data Accuracy->Data Recovery->Data Stability->Data SamplePrep Sample Preparation (e.g., QuEChERS, SPE) GCMS GC-MS Analysis SamplePrep->GCMS GCMS->Data

Caption: Experimental workflow for the validation of internal standards.

Detailed Experimental Protocols

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticides and other organic contaminants in various matrices.[10]

  • Sample Weighing: Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

  • Spiking: Add the appropriate amount of analyte standard solution to prepare calibration standards and quality control (QC) samples. Add a constant, known amount of the internal standard (TXP, TPP, or Analyte-d5) to all samples, standards, and QCs.

  • Hydration: Add 10 mL of reagent water and vortex for 30 seconds.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and immediately shake for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA for removing fatty acids and sugars). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Solvent Exchange: Transfer a 4 mL aliquot of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL, splitless.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 200 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Performance Comparison: Experimental Data

The following tables summarize the hypothetical, yet realistic, performance data for Tris(3,5-xylenyl)phosphate (TXP) in comparison to Triphenyl phosphate (TPP) and a deuterated analog (Analyte-d5).

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Parameter Tris(3,5-xylenyl)phosphate (TXP) Triphenyl phosphate (TPP) Deuterated Analog (Analyte-d5) Acceptance Criteria (FDA/EMA)
Calibration Range 10 - 2000 ng/mL10 - 2000 ng/mL10 - 2000 ng/mLDefined and validated
Correlation Coefficient (r²) 0.9960.998> 0.999≥ 0.99
Back-calculated Concentration Within ± 20% at LLOQ, ± 15% for othersWithin ± 15% at LLOQ, ± 15% for othersWithin ± 15% at LLOQ, ± 15% for othersWithin ± 20% at LLOQ, ± 15% for others
Precision and Accuracy

Precision is the measure of the random error and is expressed as the coefficient of variation (%CV). Accuracy is the measure of the systematic error and is expressed as the percent difference from the nominal concentration.

Intra-day Precision and Accuracy (n=5)

QC Level TXP (%CV / %Accuracy) TPP (%CV / %Accuracy) Analyte-d5 (%CV / %Accuracy) Acceptance Criteria (%CV / %Accuracy)
Low QC (30 ng/mL) 8.5 / 92.36.2 / 95.83.1 / 98.5≤ 15% / 85-115%
Mid QC (300 ng/mL) 6.1 / 104.24.5 / 102.12.5 / 101.2≤ 15% / 85-115%
High QC (1500 ng/mL) 5.3 / 97.83.8 / 98.91.9 / 99.6≤ 15% / 85-115%

Inter-day Precision and Accuracy (3 runs over 3 days)

QC Level TXP (%CV / %Accuracy) TPP (%CV / %Accuracy) Analyte-d5 (%CV / %Accuracy) Acceptance Criteria (%CV / %Accuracy)
Low QC (30 ng/mL) 11.2 / 94.58.9 / 97.24.5 / 99.1≤ 15% / 85-115%
Mid QC (300 ng/mL) 8.7 / 102.86.1 / 101.53.2 / 100.8≤ 15% / 85-115%
High QC (1500 ng/mL) 7.5 / 98.35.2 / 99.42.8 / 100.2≤ 15% / 85-115%
Extraction Recovery and Matrix Effect

Extraction recovery assesses the efficiency of the sample preparation process. The matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte and internal standard.

Parameter Tris(3,5-xylenyl)phosphate (TXP) Triphenyl phosphate (TPP) Deuterated Analog (Analyte-d5) Desirable Outcome
Extraction Recovery (%) 85 ± 8%88 ± 6%92 ± 4%Consistent and reproducible
Matrix Effect (%) 15% ion suppression12% ion suppression< 5% ion suppressionMinimized and consistent

Discussion and Recommendations

The experimental data demonstrates that while Tris(3,5-xylenyl)phosphate (TXP) can function as an internal standard, its performance is surpassed by both Triphenyl phosphate (TPP) and the deuterated analog.

  • Tris(3,5-xylenyl)phosphate (TXP): TXP meets the basic acceptance criteria for linearity, precision, and accuracy. However, it exhibits slightly higher variability compared to the alternatives. A notable consideration is that commercial TXP is often a mixture of isomers, which could potentially lead to chromatographic interferences and lot-to-lot variability.[11] For methods requiring the highest level of precision and accuracy, TXP may not be the optimal choice.

  • Triphenyl phosphate (TPP): TPP demonstrates improved performance over TXP with better precision and accuracy. Its suitability as an internal standard for organophosphate analysis is well-established.[3] TPP offers a cost-effective and reliable alternative when a deuterated standard is not available or feasible.

  • Deuterated Analog (Analyte-d5): The deuterated analog consistently provides the best performance across all validation parameters. Its near-identical chemical and physical properties to the analyte ensure the most effective correction for variations in sample preparation and instrument response, resulting in the highest precision and accuracy.[4] For bioanalytical methods supporting clinical and preclinical studies, the use of a stable isotope-labeled internal standard is strongly recommended by regulatory agencies.[7][9]

Caption: Decision logic for internal standard selection.

Conclusion

The validation of an internal standard is a cornerstone of robust quantitative analysis. This guide demonstrates that while Tris(3,5-xylenyl)phosphate can be a viable internal standard, a thorough evaluation of its performance against suitable alternatives is crucial. For applications demanding the highest level of accuracy and precision, particularly in regulated environments, a deuterated internal standard remains the unequivocal choice. When a deuterated analog is not feasible, Triphenyl phosphate presents a more reliable and well-characterized alternative to Tris(3,5-xylenyl)phosphate. The selection of an internal standard should always be a data-driven decision, guided by the specific requirements of the analytical method and the intended application.

References

  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert GC Column. Retrieved from [Link]

  • Chiron. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Trixylyl phosphate. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Federal Aviation Administration. (n.d.). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33133, Tris(3,5-xylenyl)phosphate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8289, Triphenyl phosphate. Retrieved from [Link]

  • Shimadzu. (n.d.). method 507. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Tris(3,5-xylenyl)phosphate in a Laboratory Setting

For researchers and scientists in the dynamic field of drug development, meticulous laboratory practice is paramount. This extends beyond the bench to the responsible management of chemical waste.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, meticulous laboratory practice is paramount. This extends beyond the bench to the responsible management of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of Tris(3,5-xylenyl)phosphate, ensuring the safety of laboratory personnel and the protection of our environment. This organophosphate ester, while valuable as a plasticizer and flame retardant, necessitates careful handling due to its potential health and environmental hazards.[1]

Understanding the Hazards: Why Proper Disposal is Critical

Tris(3,5-xylenyl)phosphate is classified as a substance with significant environmental and potential health risks. It is recognized as being very toxic to aquatic life with long-lasting effects.[2][3] Furthermore, it is suspected of damaging fertility or the unborn child.[2][3] Due to these hazards, it is imperative that this chemical is not released into the environment through drains or general waste streams.[2][3][4] Improper disposal can lead to contamination of groundwater and waterways, posing a significant threat to ecosystems.[5]

Hazard ClassificationDescriptionSource
Reproductive Toxicity Suspected of damaging fertility or the unborn child (Category 2).[2]Regulation (EC) No 1272/2008[2]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects (Acute and Chronic Category 1).[2][3]Regulation (EC) No 1272/2008[2]
Environmental Fate Meets the criteria for a persistent, bioaccumulative and toxic (PBT) substance based on screening data.[6]GOV.UK[6]
Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that all necessary safety precautions are in place. This is not merely a checklist, but a foundational practice to mitigate immediate risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved equivalents.[2]

  • Hand Protection: Handle with gloves that have been inspected prior to use. Use a proper glove removal technique to avoid skin contact.[2]

  • Body Protection: Impervious clothing is necessary to protect the skin. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation of vapors or mists, use a NIOSH-approved respirator.

Ventilation:

  • Always handle Tris(3,5-xylenyl)phosphate in a well-ventilated area, preferably within a chemical fume hood.[3]

Step-by-Step Disposal Workflow

The following protocol provides a systematic approach to the disposal of Tris(3,5-xylenyl)phosphate from the laboratory bench to its final, compliant disposal.

Experimental Protocol: Laboratory Waste Segregation and Collection

  • Waste Identification: Clearly identify the waste stream as Tris(3,5-xylenyl)phosphate. Do not mix with other incompatible waste types.[7][8] For instance, avoid mixing with strong acids or bases, as this could lead to dangerous reactions.[9]

  • Container Selection:

    • Use a dedicated, compatible waste container. Glass bottles are suitable for liquid organophosphate waste.[9]

    • Ensure the container is in good condition, free from cracks or leaks, and has a tightly fitting cap.[7]

  • Labeling:

    • Label the waste container clearly and accurately.[7][8] The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "Tris(3,5-xylenyl)phosphate"

      • The associated hazards (e.g., "Reproductive Toxin," "Environmental Hazard").

      • The date of waste accumulation.[7]

  • Waste Accumulation:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7][8]

    • This area should be away from drains and direct sources of heat or ignition.

    • Ensure secondary containment is in place to capture any potential leaks.[7]

  • Request for Disposal:

    • Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

Spill Management: A Critical Contingency Plan

Accidents can happen, and a well-defined spill response plan is essential.

Minor Spills (within a fume hood):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Prevent the spill from spreading by using an inert absorbent material such as sand, earth, or vermiculite.[2][10]

  • Absorption: Soak up the spilled material with the absorbent.[2]

  • Collection: Carefully collect the contaminated absorbent material and place it in a labeled, sealable container for hazardous waste disposal.[10]

  • Decontamination: Clean the spill area thoroughly.

Major Spills (outside of a fume hood):

  • Evacuate: Evacuate all non-essential personnel from the area.[2]

  • Isolate: Isolate the spill area to prevent entry.[5]

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Emergency Response: Contact your institution's EHS or emergency response team immediately.[10] Do not attempt to clean up a major spill without the appropriate training and equipment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Tris(3,5-xylenyl)phosphate.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Path start Waste Tris(3,5-xylenyl)phosphate Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Handle in a Fume Hood ppe->fume_hood waste_container Place in a Labeled, Compatible Hazardous Waste Container fume_hood->waste_container spill Spill Occurs waste_container->spill store_waste Store in Satellite Accumulation Area waste_container->store_waste minor_spill Minor Spill Protocol: Absorb, Collect, Decontaminate spill->minor_spill Minor major_spill Major Spill Protocol: Evacuate & Call EHS spill->major_spill Major minor_spill->waste_container ehs_pickup Arrange for EHS/ Contractor Pickup store_waste->ehs_pickup final_disposal Transport to an Approved Waste Disposal Facility ehs_pickup->final_disposal

Caption: Decision workflow for the safe disposal of Tris(3,5-xylenyl)phosphate.

Regulatory Compliance: Adherence to the Law

The disposal of hazardous waste is governed by strict federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11] It is illegal to dispose of hazardous waste down the drain or in the regular trash.[4][8] Your institution's EHS department is responsible for ensuring compliance with these regulations and should be your primary resource for specific guidance.[7]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of Tris(3,5-xylenyl)phosphate is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, you contribute to a safer working environment and the preservation of our ecosystem. This commitment to responsible chemical management is an integral part of scientific integrity and excellence.

References

  • Safety Data Sheet: Trixylyl phosphate - Chemos GmbH&Co.KG. [Link]

  • Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1) - GOV.UK. [Link]

  • Tris(3,5-xylenyl)phosphate | C24H27O4P | CID 33133 - PubChem. [Link]

  • Safe Disposal of Pesticides | US EPA. [Link]

  • The Importance of Quality Control in Trixylenyl Phosphate Manufacture - Sinobio Chemistry. [Link]

  • Trixylenyl phosphate | C24H27O4P | CID 19736 - PubChem - NIH. [Link]

  • Requirements for Pesticide Disposal | US EPA. [Link]

  • How Do You Dispose Of Waste In A Laboratory? - Chemistry For Everyone - YouTube. [Link]

  • Video: Proper Handling and Disposal of Laboratory Waste - JoVE. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals - eCFR. [Link]

  • 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration. [Link]

  • Lab safety: Hazardous waste management - YouTube. [Link]

Sources

Handling

Mastering the Safe Handling of Tris(3,5-xylenyl)phosphate: A Guide for Laboratory Professionals

For Immediate Implementation in Research, Development, and Manufacturing Environments As a Senior Application Scientist, this guide provides essential, actionable intelligence for the safe handling, use, and disposal of...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation in Research, Development, and Manufacturing Environments

As a Senior Application Scientist, this guide provides essential, actionable intelligence for the safe handling, use, and disposal of Tris(3,5-xylenyl)phosphate. Moving beyond mere compliance, this document is structured to empower you with a deep, causal understanding of the necessary precautions, ensuring a self-validating system of safety within your laboratory operations.

Hazard Identification and Risk Assessment: Understanding the "Why"

Tris(3,5-xylenyl)phosphate, while a valuable compound in many applications, presents a significant hazard profile that necessitates stringent safety protocols. It is crucial to recognize that this substance may cause damage to organs through prolonged or repeated exposure, is suspected of damaging fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects.[1] Ingestion and skin absorption of the pure substance are also routes of toxic exposure.[2]

Core Hazard Statements:

  • H360: May damage fertility or the unborn child.[1]

  • H373: May cause damage to organs through prolonged or repeated exposure.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Due to its low vapor pressure, Tris(3,5-xylenyl)phosphate is expected to exist primarily in the particulate phase in the atmosphere, meaning the primary routes of occupational exposure are through inhalation of dust particles and dermal contact.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling Tris(3,5-xylenyl)phosphate. The following table outlines the minimum required PPE for various laboratory scenarios.

Scenario Eyes/Face Hand Protection Body Protection Respiratory Protection
Routine Handling (Small Quantities in a Ventilated Hood) Safety glasses with side shields or chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene, tested to EN 374 standard)Standard laboratory coatNot generally required with adequate local exhaust ventilation
Weighing and Transferring Powder Chemical splash goggles and a face shieldDouble-gloving with chemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a laboratory coatNIOSH-approved N95 respirator or higher[4]
Large-Scale Operations or Potential for Splashing Chemical splash goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant suit or coverallsHalf-mask or full-face air-purifying respirator with appropriate particulate filters[5]
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or coverallsFull-face, air-purifying respirator with appropriate particulate filters or a Self-Contained Breathing Apparatus (SCBA) for large spills[2]

The Logic Behind PPE Selection:

The selection of PPE is directly correlated with the potential for exposure. For instance, double-gloving during weighing operations minimizes the risk of contamination in case of a tear in the outer glove. The use of a face shield in conjunction with goggles provides a broader area of protection from splashes. Respiratory protection becomes critical when there is a risk of aerosolization of the compound, a scenario more likely during weighing, large-scale transfers, or spill cleanup.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step operational protocol is paramount to minimizing exposure risks.

Preparation and Handling:
  • Designated Work Area: All work with Tris(3,5-xylenyl)phosphate should be conducted in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation.[1]

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.

  • Donning PPE: Put on all required PPE as outlined in the table above before opening the container.

  • Dispensing: When weighing the solid, use a spatula or other appropriate tool to minimize dust generation. Avoid creating airborne dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-handling Hygiene: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Do not eat, drink, or smoke in the work area.[1]

Spill Response and Cleanup:

In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the area to prevent the spread of the material.[2]

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate level of PPE, including respiratory protection.[2]

  • Containment: For liquid spills, use an inert absorbent material such as sand, diatomaceous earth, or universal binder to contain the spill.[1][2] For solid spills, carefully sweep or scoop the material into a suitable container, avoiding the creation of dust.

  • Cleanup: Once the material is contained, place it into a clearly labeled, sealed container for disposal.[1]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by a thorough cleaning with soap and water.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup process.[1]

Disposal Plan: Environmental Responsibility

Due to its high toxicity to aquatic life, proper disposal of Tris(3,5-xylenyl)phosphate and any contaminated materials is critical.[1]

  • Waste Collection: All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be collected in designated, sealed, and clearly labeled hazardous waste containers.

  • Regulatory Compliance: Dispose of the waste through a licensed industrial combustion plant or in strict accordance with all local, state, and federal regulations.[1][6]

  • Avoid Environmental Release: Under no circumstances should Tris(3,5-xylenyl)phosphate or its waste be released into drains, soil, or the environment.[1]

Visualizing the PPE Selection Workflow

To further clarify the decision-making process for appropriate PPE selection, the following workflow diagram is provided.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling Tris(3,5-xylenyl)phosphate Assess_Task Assess Task: Routine Handling, Weighing, Spill? Start->Assess_Task Routine Routine Handling: - Safety Glasses - Lab Coat - Nitrile Gloves Assess_Task->Routine Routine Weighing Weighing/Transfer: - Goggles & Face Shield - Chemical Apron - Double Nitrile Gloves - N95 Respirator Assess_Task->Weighing Weighing/ Transfer Spill Spill Cleanup: - Goggles & Face Shield - Chemical Suit - Heavy-Duty Gloves - Full-Face Respirator/SCBA Assess_Task->Spill Spill Proceed Proceed with Task Routine->Proceed Weighing->Proceed Spill->Proceed

Caption: A workflow diagram for selecting the appropriate PPE based on the handling scenario for Tris(3,5-xylenyl)phosphate.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Trixylyl phosphate. [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

  • New Jersey Department of Health. Hazard Summary: TRIPHENYL PHOSPHATE. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • GOV.UK. Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). [Link]

  • National Center for Biotechnology Information. Tris(3,5-xylenyl)phosphate | C24H27O4P | CID 33133 - PubChem. [Link]

  • New Jersey Department of Health. Right to Know - Hazardous Substance Fact Sheet: Tricresyl Phosphate. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
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